molecular formula C8H5ClO3S B101491 1-Benzofuran-2-sulfonyl chloride CAS No. 17070-58-5

1-Benzofuran-2-sulfonyl chloride

Cat. No.: B101491
CAS No.: 17070-58-5
M. Wt: 216.64 g/mol
InChI Key: RWCKBBSBRTUUHR-UHFFFAOYSA-N
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Description

1-Benzofuran-2-sulfonyl chloride is a useful research compound. Its molecular formula is C8H5ClO3S and its molecular weight is 216.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzofuran-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3S/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCKBBSBRTUUHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383564
Record name 1-benzofuran-2-sulfonyl chloride
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Molecular Weight

216.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17070-58-5
Record name 1-benzofuran-2-sulfonyl chloride
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Record name 1-benzofuran-2-sulfonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to 1-Benzofuran-2-sulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzofuran-2-sulfonyl chloride, a key heterocyclic building block in medicinal chemistry. The document details its chemical identity, including its CAS number, molecular formula, and weight. It explores the synthetic strategies for accessing the benzofuran core and outlines a robust, field-proven protocol for the preparation of the title compound. The guide further delves into the reactivity of this compound, with a focus on its utility in the synthesis of a diverse array of biologically active sulfonamide derivatives. Key applications in drug discovery are highlighted, particularly in the development of novel anticancer and antimicrobial agents. This whitepaper serves as a critical resource for researchers and scientists engaged in the design and synthesis of innovative therapeutics.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran moiety, a fusion of a benzene and a furan ring, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Derivatives of benzofuran have demonstrated potent anti-inflammatory, antimicrobial, antifungal, antihyperglycemic, analgesic, antiparasitic, and antitumor properties.[2] This wide range of biological activities has spurred significant interest in the development of novel synthetic methodologies to access functionalized benzofuran derivatives for drug discovery programs.[3]

This compound (CAS Number: 17070-58-5 ) has emerged as a pivotal intermediate, enabling the introduction of the versatile sulfonamide functional group at the 2-position of the benzofuran ring system.[1][4] The resulting benzofuran-2-sulfonamides have shown particular promise as anticancer and antimicrobial agents, making the parent sulfonyl chloride a compound of high interest for synthetic and medicinal chemists.[2][4][5]

Chemical and Physical Properties

A clear understanding of the fundamental properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueSource(s)
CAS Number 17070-58-5[6][7]
Molecular Formula C₈H₅ClO₃S[6][7]
Molecular Weight 216.64 g/mol [6][7]
Appearance Solid[6]
Purity Typically ≥97%[6]

Synthesis of this compound: A Technical Protocol

While numerous methods exist for the synthesis of the benzofuran core, a direct and detailed protocol for the preparation of this compound is often embedded within broader synthetic schemes.[3][8] The following protocol is a synthesized, robust method based on established transformations for the synthesis of sulfonyl chlorides.[9]

Conceptual Workflow for Synthesis

The synthesis of this compound can be conceptualized as a two-stage process: first, the formation of the benzofuran ring system, and second, the introduction of the sulfonyl chloride functionality at the 2-position.

G cluster_0 Stage 1: Benzofuran Core Synthesis cluster_1 Stage 2: Sulfonylation start Substituted Phenol/Salicylaldehyde intermediate1 Benzofuran start->intermediate1 Various Cyclization Strategies intermediate2 1-Benzofuran-2-sulfonic acid or its salt intermediate1->intermediate2 Sulfonation/Chlorosulfonation final_product This compound intermediate2->final_product Chlorination

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol outlines the chlorosulfonation of a pre-formed benzofuran starting material.

Materials:

  • Benzofuran

  • Chlorosulfonic acid

  • Thionyl chloride or phosphorus pentachloride

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Ice bath

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzofuran (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C. The reaction is exothermic and care should be taken during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by pouring it onto crushed ice.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Solvent Removal: Remove the solvent under reduced pressure to yield the crude 1-benzofuran-2-sulfonic acid.

  • Chlorination: To the crude sulfonic acid, add thionyl chloride (2-3 equivalents) or phosphorus pentachloride (1.1 equivalents) and heat the mixture under reflux for 2-3 hours.

  • Isolation: After cooling, carefully remove the excess thionyl chloride by distillation under reduced pressure. The residue, this compound, can be further purified by recrystallization or column chromatography.

Self-Validating System: The purity and identity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic signals for the benzofuran ring protons and the absence of the sulfonic acid proton signal in the ¹H NMR spectrum, along with the correct molecular ion peak in the mass spectrum, will validate the successful synthesis.

Reactivity and Synthetic Utility

This compound is a versatile electrophile, primarily utilized for the synthesis of sulfonamides through its reaction with primary and secondary amines.[10][11] This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

General Reaction Scheme for Sulfonamide Synthesis

G reagent1 This compound product 1-Benzofuran-2-sulfonamide reagent1->product + reagent2 Primary or Secondary Amine (R¹R²NH) reagent2->product byproduct HCl product->byproduct -

Sources

1-Benzofuran-2-sulfonyl chloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Benzofuran-2-sulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a specialized chemical intermediate of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. As a bifunctional molecule, it incorporates the biologically significant benzofuran scaffold and a highly reactive sulfonyl chloride group. This combination makes it a valuable building block for the synthesis of novel sulfonamide derivatives, a class of compounds with a broad spectrum of pharmacological activities. This guide provides a comprehensive technical overview of this compound, detailing its core molecular properties, plausible synthetic and purification strategies, spectroscopic characterization, key chemical reactions, and its strategic application in the design and development of new therapeutic agents. The content is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their work.

Core Molecular Profile

This compound, with the CAS Number 17070-58-5, is a solid, crystalline compound at room temperature, often appearing as a white to light yellow powder.[1] Its molecular structure features a planar benzofuran ring system, where the sulfonyl chloride moiety is attached at the C2 position. This specific substitution pattern defines its reactivity and utility. The electrophilic sulfur atom of the sulfonyl chloride group is the primary site for nucleophilic attack, while the benzofuran ring provides a rigid, aromatic core that is frequently found in biologically active molecules and natural products.[2][3]

PropertyValueSource(s)
Molecular Formula C₈H₅ClO₃S[4][5][6]
Molecular Weight 216.64 g/mol [1][4][5][7]
CAS Number 17070-58-5[4][5][7]
Appearance White to light yellow crystalline powder[1]
Melting Point 78-80 °C[1]
Canonical SMILES C1=CC=C2C(=C1)C=C(O2)S(=O)(=O)Cl[8]
InChIKey RWCKBBSBRTUUHR-UHFFFAOYSA-N[1][8]

Synthesis and Purification

Proposed Synthetic Workflow

The conversion of a stable, accessible primary sulfonamide into the more reactive sulfonyl chloride is a modern and chemoselective approach, avoiding harsh reagents that could degrade the benzofuran ring.[9]

Synthesis_Workflow cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Sulfonyl Chloride Conversion A 1-Benzofuran-2-amine C 1-Benzofuran-2-sulfonamide A->C Reaction B Sulfonylating Agent (e.g., SO2Cl2) B->C Reagent D 1-Benzofuran-2-sulfonamide F This compound (Target Compound) D->F Activation & Conversion E Pyry-BF4 / MgCl2 [or other modern reagents] E->F Reagents

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Conversion of Sulfonamide to Sulfonyl Chloride

This protocol is based on modern methodologies for the chemoselective conversion of primary sulfonamides to sulfonyl chlorides, prized for their mild conditions.[9]

  • Reaction Setup: To a dry, oven-flamed flask under an inert atmosphere (e.g., nitrogen or argon), add 1-benzofuran-2-sulfonamide (1.0 equivalent), magnesium chloride (2.5 equivalents), and a suitable solvent such as tert-butanol (0.1 M).

  • Reagent Addition: Add the activating agent, such as 2,4,6-triphenylpyrylium tetrafluoroborate (Pyry-BF₄, 2.0 equivalents), to the suspension.

  • Reaction Conditions: Heat the reaction mixture to 60 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take 3-5 hours.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Causality: The use of an activating agent like Pyry-BF₄ with MgCl₂ allows for the selective activation of the poorly nucleophilic sulfonamide under mild conditions, preserving the integrity of the sensitive benzofuran moiety.[9] This avoids the harsh, strongly acidic or oxidative conditions of traditional sulfonyl chloride syntheses (e.g., using chlorosulfonic acid), which could lead to undesired side reactions on the electron-rich furan portion of the molecule.[10]

Spectroscopic Characterization

Structural confirmation of this compound relies on a combination of standard spectroscopic techniques. The data presented below are expected values based on the known spectroscopic behavior of its constituent functional groups.

TechniqueExpected Signature Features
FT-IR Strong characteristic absorption bands for the S=O asymmetric and symmetric stretching of the sulfonyl chloride group, expected in the ranges of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[11] Aromatic C-H and C=C stretching bands will also be present.
¹H NMR A complex multiplet pattern in the aromatic region (approx. 7.2-7.8 ppm) corresponding to the protons on the benzene ring. A distinct singlet for the proton at the C3 position of the furan ring, likely downfield due to the influence of the adjacent sulfonyl group.
¹³C NMR Signals corresponding to the eight unique carbon atoms of the benzofuran ring system. The carbon atom attached to the sulfonyl chloride group (C2) would be significantly deshielded.
Mass Spec. The molecular ion peak (M⁺) should be observable, along with a characteristic M+2 peak at approximately one-third the intensity of M⁺, which is indicative of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).[11]

Self-Validation: The combined data provides a self-validating system. For instance, the presence of the chlorine isotope pattern in the mass spectrum corroborates the identity of the sulfonyl chloride group, whose vibrational frequencies are observed in the IR spectrum and whose electron-withdrawing effect is evident in the ¹H and ¹³C NMR spectra.

Chemical Reactivity and Mechanistic Insights

The primary utility of this compound stems from its reactivity as a potent electrophile. The sulfur atom is electron-deficient due to the attached oxygen and chlorine atoms, making it highly susceptible to nucleophilic attack.

Key Reaction: Sulfonamide Synthesis

Its most common application is the reaction with primary or secondary amines to form stable sulfonamide linkages. This reaction is fundamental in medicinal chemistry for generating libraries of compounds for biological screening.[12]

Reaction_Mechanism cluster_reac1 cluster_prod reac1 This compound prod 1-Benzofuran-2-sulfonamide Derivative reac1->prod reac2 Primary/Secondary Amine (R-NH₂) reac2->prod base Base (e.g., Pyridine, Et₃N) salt Base·HCl Salt base->salt Quenches HCl hcl HCl prod->hcl Byproduct hcl->salt struct1 [Structure of Benzofuran-SO₂Cl] struct2 [Structure of Benzofuran-SO₂NH-R]

Caption: General reaction scheme for sulfonamide synthesis.

Experimental Protocol: General Procedure for Sulfonylation
  • Dissolution: Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a reaction flask. Add a non-nucleophilic base, such as triethylamine or pyridine (1.5-2.0 equivalents).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and prevent side reactions.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of the same solvent and add it dropwise to the cooled amine solution with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Workup: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with dilute acid (e.g., 1M HCl) to remove the base, water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude sulfonamide product, which can be further purified by recrystallization or chromatography.

Trustworthiness: This protocol is a standard and reliable method for sulfonamide formation. The inclusion of a base is critical to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Cooling the reaction mixture ensures selectivity and minimizes degradation of reactants.

Applications in Medicinal Chemistry and Drug Development

The benzofuran nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with diverse and potent biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][13][14]

This compound serves as a critical tool for leveraging this scaffold in drug discovery campaigns:

  • Scaffold for Combinatorial Chemistry: It is an ideal starting material for creating large, diverse libraries of novel sulfonamides. By reacting it with a wide array of commercially available amines, researchers can rapidly generate hundreds or thousands of distinct compounds for high-throughput screening.[12]

  • Bioisostere for Carboxamides: The sulfonamide group is often used as a bioisostere for amide bonds, offering different physicochemical properties, such as improved metabolic stability or altered hydrogen bonding capacity, which can be beneficial for optimizing drug candidates.

  • Targeting Specific Pathways: Benzofuran-sulfonamide conjugates have been specifically designed to target key biological pathways. For example, derivatives have been synthesized to act as inhibitors of the hypoxia-inducible factor (HIF-1) pathway, which is implicated in cancer progression.[14]

Handling, Storage, and Safety

As with all sulfonyl chlorides, this compound must be handled with care due to its reactivity and corrosive nature.

  • Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[15] Avoid inhalation of dust and contact with skin and eyes.[16] It is a lachrymator and corrosive.

  • Storage: The compound is moisture-sensitive. It reacts with water to produce hydrochloric acid and the corresponding sulfonic acid. Therefore, it must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[16]

  • First Aid: In case of skin contact, immediately wash the affected area with copious amounts of water. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[17] If inhaled, move to fresh air.

Conclusion

This compound is a high-value reagent that provides a direct entry point to a rich chemical space of novel benzofuran-2-sulfonamides. Its well-defined reactivity, combined with the proven biological relevance of the benzofuran core, makes it an indispensable tool for scientists and researchers in drug discovery. Understanding its properties, synthesis, and safe handling is paramount to successfully exploiting its potential in the development of next-generation therapeutics.

References

  • This compound | 17070-58-5 - ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB8687629_EN.htm
  • 1-Benzofuran-2-sulphonyl chloride | CAS 17070-58-5 | SCBT. URL: https://www.scbt.com/p/1-benzofuran-2-sulphonyl-chloride-17070-58-5
  • This compound CAS#: 17070-58-5 - ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8687629.htm
  • This compound, 97% | RHENIUM BIO SCIENCE. URL: https://www.rhenium.co.il/en/shop/p/CC06603CB
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  • SAFETY DATA SHEET - TCI Chemicals. URL: https://www.tcichemicals.com/assets/sds/B0060_EN.pdf
  • SAFETY DATA SHEET - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/sial/b12695
  • US20130046103A1 - Preparation of benzofurans and use thereof as synthetic intermediates - Google Patents. URL: https://patents.google.
  • Synthesis of sulfonyl chloride substrate precursors. URL: https://www.scripps.edu/sharpless/wp-content/uploads/2019/07/Moore_2015_SI.pdf
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. URL: https://www.lbp.world/papers/a-review-an-insight-on-synthesis-of-benzofuran-1048.html
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  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.202008419
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  • (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide - MDPI. URL: https://www.mdpi.com/1422-8599/2017/3/M949
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Sources

An In-Depth Technical Guide to 1-Benzofuran-2-sulfonyl Chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Benzofuran-2-sulfonyl chloride, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its core chemical properties, plausible synthetic routes, characteristic reactivity, and critical safety considerations, underscoring its value in the synthesis of complex molecular architectures.

Introduction: The Significance of a Versatile Reagent

This compound stands as a valuable intermediate at the intersection of heterocyclic chemistry and sulfonyl group reactivity. The benzofuran scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds, known for a wide range of biological activities including anti-tumor, antibacterial, and anti-viral properties[1]. The sulfonyl chloride functional group is a highly reactive electrophile, primarily used to introduce the sulfonamide moiety, a cornerstone in medicinal chemistry found in antibiotics, diuretics, and enzyme inhibitors[2][3].

The combination of these two motifs in a single molecule makes this compound a powerful tool for generating novel chemical entities with significant potential in drug discovery programs. Its utility lies in its ability to readily react with a vast array of nucleophiles, enabling the construction of diverse compound libraries for biological screening[2][3].

Core Physicochemical and Spectroscopic Properties

Accurate characterization is fundamental to the effective use of any chemical reagent. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 17070-58-5[4][5][6]
Molecular Formula C₈H₅ClO₃S[4][5][6]
Molecular Weight 216.64 g/mol [4][5][6]
Appearance Solid[5]
Purity Typically ≥97%[5]
IUPAC Name This compound[4]
Synonyms 2-Benzofuransulfonyl chloride[7]
SMILES C1=CC=C2C(=C1)C=C(O2)S(=O)(=O)Cl[4][8]
InChIKey RWCKBBSBRTUUHR-UHFFFAOYSA-N[4][8]
Spectroscopic Profile (Anticipated)

While specific spectral data requires experimental acquisition, the expected spectroscopic characteristics are as follows:

  • ¹H NMR: Aromatic protons would appear as multiplets in the downfield region (approx. 7.0-8.0 ppm). The proton on the furan ring would likely be a distinct singlet.

  • ¹³C NMR: Signals would correspond to the eight carbon atoms of the benzofuran ring system. The carbon atom directly attached to the sulfonyl chloride group would be significantly deshielded.

  • IR Spectroscopy: Characteristic strong absorption bands would be present for the S=O stretches of the sulfonyl group (typically in the 1350-1400 cm⁻¹ and 1160-1180 cm⁻¹ regions) and C-S stretching.

  • Mass Spectrometry: The molecular ion peak would be observed, along with a characteristic isotopic pattern for the presence of one chlorine atom. Predicted m/z for [M+H]⁺ is 216.97208[8].

Stability and Storage

Like most sulfonyl chlorides, this compound is sensitive to moisture. It will readily hydrolyze upon contact with water or humid air to form the corresponding sulfonic acid and hydrochloric acid[9]. Therefore, it must be stored in a tightly sealed container under an inert, dry atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated place, away from incompatible materials such as bases, alcohols, and strong oxidizing agents[10][11].

Synthesis of this compound

The synthesis of aryl sulfonyl chlorides can be achieved through several methods. A common and direct approach is the chlorosulfonation of the parent aromatic ring. For 1-Benzofuran, direct lithiation followed by reaction with sulfur dioxide and subsequent chlorination provides a plausible and targeted route to the 2-substituted product.

Conceptual Synthetic Workflow

The following diagram illustrates a logical pathway for the synthesis, starting from the parent heterocycle, 1-benzofuran.

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Directed Lithiation cluster_reaction2 Step 2: Sulfonylation cluster_reaction3 Step 3: Oxidative Chlorination Benzofuran 1-Benzofuran Reagent1 n-BuLi or t-BuLi in Dry Ether/THF, < 0°C Intermediate1 1-Benzofuran-2-yllithium (Vinyllithium species) Reagent1->Intermediate1 Deprotonation at C2 Reagent2 1. Sulfur Dioxide (SO₂) 2. Aqueous Workup Intermediate2 1-Benzofuran-2-sulfinic acid salt Reagent2->Intermediate2 Reaction with SO₂ Reagent3 N-Chlorosuccinimide (NCS) or similar chlorinating agent Product This compound Reagent3->Product Conversion to sulfonyl chloride

Caption: Plausible synthetic pathway for this compound.

Detailed Experimental Protocol (Conceptual)

This protocol is based on established methods for the synthesis of sulfonyl chlorides from lithiated intermediates[12].

Objective: To synthesize this compound from 1-benzofuran.

Materials:

  • 1-Benzofuran

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Sulfur dioxide (SO₂) gas or condensed liquid

  • N-Chlorosuccinimide (NCS)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Vessel Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel is assembled under an inert atmosphere.

  • Lithiation: Dissolve 1-benzofuran (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature is critical to prevent side reactions and ensure selective deprotonation at the most acidic position (C2). Add n-BuLi (1.1 equiv) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir for 1 hour at this temperature to ensure complete formation of the lithiated intermediate.

  • Sulfur Dioxide Quench: Bubble SO₂ gas through the solution or add condensed SO₂ (-10 °C) via cannula while maintaining the low temperature. The reaction is typically exothermic and should be controlled carefully. Causality: The highly nucleophilic lithiated benzofuran attacks the electrophilic sulfur atom of SO₂, forming the lithium sulfinate salt.

  • Workup & Isolation of Sulfinate: Once the reaction is complete (monitored by TLC), allow the mixture to warm to room temperature. Quench carefully with water. Extract the aqueous layer with a non-polar solvent (e.g., hexanes) to remove any unreacted starting material. Acidify the aqueous layer with HCl to precipitate the sulfinic acid, which can then be extracted with an organic solvent like ethyl acetate.

  • Oxidative Chlorination: Dissolve the crude sulfinic acid intermediate in a suitable solvent. Add N-Chlorosuccinimide (NCS) (1.0-1.2 equiv) portion-wise. Causality: NCS acts as both an oxidant and a chlorine source to convert the sulfinic acid intermediate directly to the sulfonyl chloride.

  • Final Workup and Purification: After the reaction is complete, wash the organic mixture with water and saturated sodium bicarbonate solution to remove any acidic byproducts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.

Reactivity and Key Synthetic Applications

The synthetic utility of this compound is dominated by the electrophilicity of the sulfur atom. The chlorine atom is an excellent leaving group, making the compound highly susceptible to nucleophilic attack[2].

General Reactivity Schematic: Nucleophilic Substitution

The primary reaction is the displacement of the chloride by a nucleophile (Nu-H), typically an amine or an alcohol, often in the presence of a non-nucleophilic base to quench the HCl byproduct.

Reactivity_Diagram Reagent This compound Product Substituted Product (e.g., Sulfonamide, Sulfonate Ester) Reagent->Product Nucleophilic Attack Nucleophile Nucleophile (e.g., R-NH₂, R-OH) Nucleophile->Product Base Base (e.g., Pyridine, Et₃N) Byproduct Base·HCl Base->Byproduct

Caption: General reaction pathway for this compound.

This reactivity is the foundation for its use in creating sulfonamides and sulfonate esters, which are prevalent in drug candidates[2].

Protocol: Synthesis of a 1-Benzofuran-2-sulfonamide Derivative

This protocol describes a standard procedure for reacting a sulfonyl chloride with an amine.

Objective: To synthesize an N-substituted-1-benzofuran-2-sulfonamide.

Materials:

  • This compound

  • Primary or secondary amine (1.0-1.2 equiv)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), THF, or Acetonitrile)

  • Tertiary amine base (e.g., Triethylamine (Et₃N) or Pyridine, 1.5-2.0 equiv)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Causality: The base is pre-added to immediately neutralize the HCl generated during the reaction, preventing protonation of the reactant amine, which would render it non-nucleophilic.

  • Reagent Addition: Dissolve this compound (1.1 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the limiting reagent.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), water, saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine. Causality: This series of washes systematically removes unreacted starting materials and byproducts, simplifying purification.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude sulfonamide can be purified by flash chromatography or recrystallization to yield the final product.

Safety and Handling Precautions

Sulfonyl chlorides are hazardous reagents and must be handled with appropriate care in a well-ventilated chemical fume hood[10].

  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, a lab coat, and chemical-resistant gloves (inspect gloves prior to use)[10].

  • Inhalation/Contact: Avoid breathing dust, vapors, or mists. Avoid all contact with skin and eyes[13]. Skin or eye contact can cause severe irritation and chemical burns[9].

  • Reactivity with Water: This compound reacts with water and moisture, potentially violently, to release toxic and corrosive gases like hydrogen chloride and sulfuric acid[9][11]. NEVER add water to the material ; always add the material to water slowly and with caution if quenching is necessary.

  • Spills: In case of a spill, evacuate the area. Do not use water for cleanup. Absorb the spillage with a dry, inert material (e.g., sand or vermiculite) and collect it in a labeled, sealable container for proper disposal[10][13].

  • Fire: The compound itself may not be flammable, but it can ignite combustibles. Use a dry chemical, CO₂, or alcohol-resistant foam for extinguishing surrounding fires. DO NOT USE WATER [9]. Firefighting will produce poisonous gases, requiring a self-contained breathing apparatus[10][11].

Conclusion

This compound is a highly valuable and reactive chemical intermediate. Its structure combines the biologically significant benzofuran core with the synthetically versatile sulfonyl chloride group. This enables the straightforward synthesis of novel sulfonamide and sulfonate ester derivatives, making it an indispensable tool for medicinal chemists and researchers engaged in the discovery and development of new therapeutic agents. Proper understanding of its properties, synthetic routes, and handling requirements is essential for its safe and effective application in the laboratory.

References

  • This compound, 97%. RHENIUM BIO SCIENCE. [Link]
  • SULPHURYL CHLORIDE - SD Fine-Chem. SDFine.com. [Link]
  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. [Link]
  • Hazardous Substance Fact Sheet - Sulfuryl Chloride. New Jersey Department of Health. [Link]
  • Preparation of benzofurans and use thereof as synthetic intermediates. (2013).
  • This compound (C8H5ClO3S). PubChemLite. [Link]
  • Synthesis of Benzofurans. Organic Chemistry Portal. [Link]
  • Harish Kumar, D. R., et al. (2015). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.
  • de la Torre, D., et al. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.
  • The Journal of Organic Chemistry Ahead of Print.
  • Abu-Hashem, A. A., et al. (2014). Reactivity of Benzofuran Derivatives.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
  • The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Medium. [Link]
  • (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. [Link]
  • Sun, S., & Xu, J. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry. [Link]

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An In-depth Technical Guide to the Synthesis of 1-Benzofuran-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways to 1-Benzofuran-2-sulfonyl chloride, a key intermediate in the development of novel pharmaceutical agents. The methodologies detailed herein are grounded in established chemical principles and supported by practical insights to ensure reproducibility and scalability.

Introduction: The Significance of this compound

This compound is a versatile bifunctional molecule incorporating the privileged benzofuran scaffold and a reactive sulfonyl chloride group. The benzofuran moiety is a core structural component in numerous biologically active natural products and synthetic drugs, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and kinase inhibitory activities.[1] The sulfonyl chloride functional group serves as a crucial handle for introducing the benzofuran core into larger molecular frameworks through reactions with nucleophiles such as amines and alcohols, readily forming sulfonamides and sulfonate esters, respectively. This reactivity profile makes this compound a valuable building block in medicinal chemistry for the synthesis of novel drug candidates.

Strategic Approaches to Synthesis: A Mechanistic Perspective

The synthesis of this compound hinges on the principles of electrophilic aromatic substitution on the electron-rich benzofuran ring system. Theoretical and experimental studies have established that electrophilic attack on unsubstituted benzofuran preferentially occurs at the C2 position. This regioselectivity is governed by the relative stability of the resulting carbocation intermediates (arenium ions). Attack at C2 allows for delocalization of the positive charge onto the benzene ring, forming a more stable benzylic-type carbocation, whereas attack at C3 would lead to a less stable intermediate.

Therefore, the most direct and logical synthetic strategy involves the introduction of a sulfonyl chloride or a precursor group at the C2 position of the benzofuran nucleus through an electrophilic substitution reaction. Two primary pathways emerge from this strategy:

  • Pathway A: Direct Chlorosulfonation. This approach involves the one-step introduction of the chlorosulfonyl group onto the benzofuran ring using a suitable chlorosulfonating agent.

  • Pathway B: Two-Step Sulfonation and Chlorination. This pathway first introduces a sulfonic acid group at the C2 position, which is subsequently converted to the desired sulfonyl chloride.

The choice between these pathways depends on factors such as the availability and reactivity of the starting materials, desired purity of the final product, and scalability of the process.

Detailed Synthesis Pathways and Experimental Protocols

Pathway A: Direct Chlorosulfonation of 1-Benzofuran

Direct chlorosulfonation is an atom-economical approach that can provide the target compound in a single synthetic operation. The most common reagent for this transformation is chlorosulfonic acid (ClSO₃H).

Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the source of the electrophile, which is likely sulfur trioxide (SO₃) or a related species generated in situ. The electron-rich C2 position of the benzofuran ring attacks the electrophile, leading to the formation of a sigma complex. Subsequent loss of a proton restores the aromaticity of the furan ring and yields the this compound.

G cluster_0 Direct Chlorosulfonation Benzofuran Benzofuran Intermediate Sigma Complex Benzofuran->Intermediate + ClSO₃H Chlorosulfonic_Acid ClSO₃H Product This compound Intermediate->Product - H⁺

Figure 1: Simplified workflow for the direct chlorosulfonation of 1-benzofuran.

Experimental Protocol:

Materials:

  • 1-Benzofuran

  • Chlorosulfonic acid

  • Anhydrous dichloromethane (DCM) or chloroform

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-benzofuran (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (2.0-3.0 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. The addition is exothermic and will generate HCl gas, which should be vented to a scrubber.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Chlorosulfonic acid reacts violently with water. Therefore, anhydrous solvents and flame-dried glassware are essential to prevent decomposition of the reagent and unwanted side reactions.

  • Low Temperature: The reaction is highly exothermic. Maintaining a low temperature during the addition of chlorosulfonic acid is crucial to control the reaction rate, minimize side product formation (such as sulfonation at other positions or polymerization), and ensure safety.

  • Excess Reagent: Using a molar excess of chlorosulfonic acid helps to drive the reaction to completion.

  • Aqueous Workup: The workup with ice water serves to quench the excess chlorosulfonic acid and hydrolyze any reactive intermediates. The subsequent washes with sodium bicarbonate neutralize any remaining acidic components.

Pathway B: Two-Step Sulfonation and Chlorination

This pathway offers an alternative route that may provide better control over the reaction and potentially higher purity of the final product. It involves the initial formation of 1-benzofuran-2-sulfonic acid, which is then converted to the sulfonyl chloride.

Step 1: Sulfonation of 1-Benzofuran

Mechanism: The sulfonation of benzofuran can be achieved using fuming sulfuric acid (a solution of SO₃ in H₂SO₄) or a complex of sulfur trioxide with a Lewis base, such as pyridine or N,N-dimethylformamide (DMF). The electrophile is sulfur trioxide (SO₃) or a protonated form. The mechanism is analogous to other electrophilic aromatic substitutions, proceeding through a sigma complex intermediate.

Experimental Protocol (using SO₃-DMF complex):

Materials:

  • 1-Benzofuran

  • Sulfur trioxide-N,N-dimethylformamide (SO₃-DMF) complex

  • Anhydrous 1,2-dichloroethane or other suitable solvent

  • Sodium hydroxide solution

Procedure:

  • In a flask equipped with a stirrer and under a nitrogen atmosphere, suspend the SO₃-DMF complex (1.1-1.5 equivalents) in anhydrous 1,2-dichloroethane.

  • Add a solution of 1-benzofuran (1.0 equivalent) in 1,2-dichloroethane dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and quench by the addition of water.

  • Basify the aqueous layer with a sodium hydroxide solution to dissolve the sulfonic acid as its sodium salt.

  • Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.

  • The aqueous solution of sodium 1-benzofuran-2-sulfonate can be used directly in the next step or the sulfonic acid can be isolated by careful acidification and extraction.

Step 2: Conversion of 1-Benzofuran-2-sulfonic Acid to this compound

Mechanism: The conversion of the sulfonic acid (or its salt) to the sulfonyl chloride is a standard transformation. Common chlorinating agents include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂). The reaction generally proceeds through the formation of a reactive intermediate that is subsequently displaced by a chloride ion.

G cluster_1 Two-Step Synthesis Sulfonic_Acid 1-Benzofuran-2-sulfonic acid Product This compound Sulfonic_Acid->Product + Chlorinating Agent Chlorinating_Agent SOCl₂ or PCl₅

Figure 2: Conversion of 1-benzofuran-2-sulfonic acid to the corresponding sulfonyl chloride.

Experimental Protocol (using thionyl chloride):

Materials:

  • 1-Benzofuran-2-sulfonic acid (or its sodium salt)

  • Thionyl chloride (SOCl₂)

  • A catalytic amount of N,N-dimethylformamide (DMF)

  • Anhydrous toluene or dichloromethane

Procedure:

  • To a flask containing 1-benzofuran-2-sulfonic acid (1.0 equivalent), add an excess of thionyl chloride (3.0-5.0 equivalents) and a catalytic amount of DMF.

  • Heat the mixture to reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood as it evolves SO₂ and HCl gases.

  • After the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like dichloromethane.

  • Wash the organic solution with cold water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

  • Purify the product as described in Pathway A.

Trustworthiness of Protocols: The protocols described are based on well-established and frequently utilized transformations in organic synthesis. The direct chlorosulfonation (Pathway A) is a standard method for preparing aryl sulfonyl chlorides. The two-step procedure (Pathway B) provides an alternative that can be advantageous when the direct method leads to side products or when the starting material is sensitive to the harsh conditions of direct chlorosulfonation. The use of a mild sulfonating agent like the SO₃-DMF complex can improve the selectivity of the initial sulfonation step.

Data Presentation: Comparative Analysis of Synthesis Pathways

ParameterPathway A: Direct ChlorosulfonationPathway B: Two-Step Sulfonation & Chlorination
Starting Material 1-Benzofuran1-Benzofuran
Key Reagents Chlorosulfonic acid1. SO₃-DMF complex2. Thionyl chloride
Number of Steps 12
Reaction Conditions Low temperature (0 °C to rt)1. 50-60 °C2. Reflux
Advantages - Atom economical- Fewer steps- Potentially higher selectivity- Milder sulfonation conditions
Disadvantages - Harsh, corrosive reagent- Exothermic reaction- More steps- Requires isolation of intermediate
Typical Yield Moderate to goodGood (over two steps)

Conclusion and Future Perspectives

The synthesis of this compound can be reliably achieved through either direct chlorosulfonation of 1-benzofuran or a two-step sequence involving sulfonation followed by chlorination. The choice of method will be dictated by the specific requirements of the research, including scale, purity needs, and available resources. As a key building block, the efficient and scalable synthesis of this compound is of paramount importance for the continued exploration of novel benzofuran-based compounds in drug discovery and materials science. Further optimization of these methods, potentially utilizing flow chemistry or alternative, greener sulfonating and chlorinating agents, could lead to more efficient and environmentally benign synthetic routes.

References

  • MySkinRecipes. Benzofuran-2-sulfonyl chloride. [Link]

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An In-depth Technical Guide to the Starting Materials for 1-Benzofuran-2-sulfonyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Benzofuran-2-sulfonyl chloride is a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules and functional materials. Its strategic importance lies in the reactive sulfonyl chloride moiety at the 2-position of the benzofuran scaffold, which allows for facile derivatization, making it a versatile building block for drug discovery and development professionals. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the selection of starting materials and the underlying chemical principles that govern these transformations.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be broadly categorized into two main strategic approaches, primarily differing in the stage at which the sulfonyl group is introduced:

  • Route A: Synthesis of the Benzofuran Core Followed by Sulfonation. This is the more direct and commonly employed strategy. It involves the initial construction of the unsubstituted benzofuran ring from readily available precursors, followed by the regioselective introduction of the sulfonyl chloride group at the electron-rich 2-position.

  • Route B: Synthesis from Precursors Already Containing a Sulfur Moiety. This approach involves the cyclization of a precursor that already contains a sulfur-based functional group, which is then converted to the desired sulfonyl chloride.

This guide will focus on the most practical and well-established pathways within these routes, emphasizing the rationale behind the choice of starting materials and reaction conditions.

Route A: Post-Synthesis Sulfonation of the Benzofuran Core

The cornerstone of this strategy is the efficient synthesis of the benzofuran heterocycle. Two principal starting materials have proven to be highly effective: salicylaldehyde and phenol.

Part 1: Synthesis of the Benzofuran Nucleus

Salicylaldehyde is an economically viable and highly versatile starting material for the synthesis of the benzofuran ring system. The Perkin-Oglialoro reaction offers a classical and reliable method for this transformation.

Causality of Experimental Choices: This reaction proceeds through the formation of a coumarin intermediate, which then undergoes a ring contraction to form the benzofuran. The use of acetic anhydride serves as both a reactant and a dehydrating agent, while sodium acetate acts as the base to deprotonate the anhydride, initiating the condensation with salicylaldehyde.

Experimental Protocol: Synthesis of Benzofuran from Salicylaldehyde [1][2]

  • A mixture of salicylaldehyde (1 mol), acetic anhydride (2.5 mol), and anhydrous sodium acetate (1.5 mol) is heated under reflux for 5-6 hours.

  • The reaction mixture is then cooled and poured into water, leading to the precipitation of coumarin.

  • The crude coumarin is collected by filtration and purified by recrystallization from ethanol.

  • The purified coumarin is then heated with a strong base, such as potassium hydroxide, to induce the Perkin rearrangement, yielding the potassium salt of benzofuran-2-carboxylic acid.

  • Acidification of the reaction mixture precipitates benzofuran-2-carboxylic acid.

  • Decarboxylation of benzofuran-2-carboxylic acid by heating with a copper-bronze catalyst or quinoline affords benzofuran.

Phenol, another readily available and cost-effective starting material, can be effectively used to construct the benzofuran ring. This pathway involves an initial acylation followed by an intramolecular cyclization.

Causality of Experimental Choices: The Friedel-Crafts acylation of phenol with chloroacetyl chloride introduces the necessary carbon framework. The use of a Lewis acid catalyst, such as aluminum chloride, is crucial for activating the acyl chloride. The subsequent intramolecular Williamson ether synthesis, promoted by a base, leads to the formation of the furan ring.

Experimental Protocol: Synthesis of Benzofuran from Phenol

  • To a solution of phenol (1 mol) in a suitable solvent (e.g., carbon disulfide or nitrobenzene), anhydrous aluminum chloride (1.1 mol) is added portion-wise at 0-5 °C.

  • Chloroacetyl chloride (1.1 mol) is then added dropwise, and the reaction mixture is stirred at room temperature for several hours.

  • The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • The organic layer is separated, washed, dried, and concentrated to yield 2-hydroxy-ω-chloroacetophenone.

  • The 2-hydroxy-ω-chloroacetophenone is then treated with a base, such as sodium hydroxide or potassium carbonate, in a solvent like ethanol or acetone to effect intramolecular cyclization to benzofuran.

Starting MaterialKey ReagentsIntermediateFinal Product of Part 1Typical Yield (%)
SalicylaldehydeAcetic anhydride, Sodium acetateCoumarinBenzofuran60-70
PhenolChloroacetyl chloride, AlCl₃2-Hydroxy-ω-chloroacetophenoneBenzofuran55-65
Part 2: Sulfonation of Benzofuran and Conversion to the Sulfonyl Chloride

The electrophilic substitution of benzofuran occurs preferentially at the 2-position due to the stabilization of the cationic intermediate by the adjacent oxygen atom. This inherent regioselectivity is exploited for the synthesis of this compound.

Chlorosulfonic acid is a powerful and widely used reagent for the direct introduction of a sulfonyl chloride group onto an aromatic ring.

Causality of Experimental Choices: The high reactivity of chlorosulfonic acid allows for the direct formation of the sulfonyl chloride in a single step. The reaction is typically carried out at low temperatures to control the exothermicity and minimize side reactions. The use of a non-reactive solvent like chloroform or dichloromethane is common.

Experimental Protocol: Chlorosulfonation of Benzofuran [3]

  • Benzofuran (1 mol) is dissolved in a dry, inert solvent such as chloroform or dichloromethane.

  • The solution is cooled to 0-5 °C in an ice bath.

  • Chlorosulfonic acid (2-3 mol) is added dropwise with vigorous stirring, maintaining the low temperature.

  • After the addition is complete, the reaction mixture is stirred at room temperature for a few hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is then carefully poured onto crushed ice.

  • The organic layer is separated, washed with cold water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

  • The product can be further purified by recrystallization or chromatography.

For substrates that are sensitive to the harsh conditions of chlorosulfonic acid, the use of a milder sulfonating agent like the sulfur trioxide-pyridine complex is a viable alternative.

Causality of Experimental Choices: The sulfur trioxide-pyridine complex is a less aggressive electrophile than chlorosulfonic acid, which can improve selectivity and reduce degradation of the starting material. This two-step process first forms the more stable sulfonic acid (or its pyridinium salt), which is then converted to the sulfonyl chloride in a separate step using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

Experimental Protocol: Two-Step Sulfonation and Chlorination [4][5][6]

Step 1: Sulfonation

  • Benzofuran (1 mol) is dissolved in a dry solvent such as pyridine or dichloromethane.

  • Sulfur trioxide-pyridine complex (1.1-1.5 mol) is added portion-wise at room temperature with stirring.

  • The reaction mixture is stirred for several hours until the formation of the benzofuran-2-sulfonic acid pyridinium salt is complete.

Step 2: Conversion to Sulfonyl Chloride

  • The reaction mixture from Step 1 is cooled in an ice bath.

  • Thionyl chloride (1.5-2 mol) or phosphorus pentachloride (1.1 mol) is added carefully.

  • The mixture is then stirred at room temperature or gently heated to complete the conversion to the sulfonyl chloride.

  • The reaction is quenched by pouring onto ice, and the product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic extract is washed, dried, and concentrated to give this compound.

IntermediateReagentProductTypical Yield (%)
BenzofuranChlorosulfonic AcidThis compound70-80
BenzofuranSO₃·Pyridine complex, then SOCl₂ or PCl₅This compound65-75

Visualizing the Synthetic Pathways

The following diagrams illustrate the key transformations in the synthesis of this compound.

Synthesis of 1-Benzofuran-2-sulfonyl_chloride cluster_0 Route A: Post-Synthesis Sulfonation cluster_1 Part 1: Benzofuran Synthesis cluster_2 Part 2: Sulfonation & Chlorination Salicylaldehyde Salicylaldehyde Benzofuran Benzofuran Salicylaldehyde->Benzofuran Perkin-Oglialoro Reaction Phenol Phenol Phenol->Benzofuran Acylation & Cyclization Benzofuran_sulfonic_acid 1-Benzofuran-2-sulfonic acid (or salt) Benzofuran->Benzofuran_sulfonic_acid Sulfonation (e.g., SO3-Pyridine) Sulfonyl_chloride This compound Benzofuran->Sulfonyl_chloride Direct Chlorosulfonation (ClSO3H) Benzofuran_sulfonic_acid->Sulfonyl_chloride Chlorination (e.g., SOCl2)

Caption: Overview of the primary synthetic routes to this compound.

Perkin-Oglialoro_Reaction_Mechanism Salicylaldehyde Salicylaldehyde Coumarin Coumarin Salicylaldehyde->Coumarin + Acetic Anhydride (NaOAc, heat) Acetic_anhydride Acetic Anhydride Benzofuran_carboxylic_acid Benzofuran-2-carboxylic acid Coumarin->Benzofuran_carboxylic_acid Base Hydrolysis (Perkin Rearrangement) Benzofuran Benzofuran Benzofuran_carboxylic_acid->Benzofuran Decarboxylation (heat, catalyst)

Caption: Key steps in the Perkin-Oglialoro synthesis of benzofuran.

Conclusion

The synthesis of this compound is a well-established process with multiple viable routes, primarily revolving around the initial construction of the benzofuran ring followed by electrophilic sulfonation. The choice of starting material, either salicylaldehyde or phenol, will often depend on laboratory availability and cost considerations, as both provide reliable pathways to the benzofuran core. The subsequent sulfonation and chlorination steps offer flexibility, with direct chlorosulfonation providing a more atom-economical route, while the two-step sulfonation-chlorination procedure offers milder conditions suitable for more sensitive substrates. This guide provides the foundational knowledge and practical protocols for researchers to confidently approach the synthesis of this important chemical intermediate.

References

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
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  • Chemithon. (n.d.). Sulfonation and Sulfation Processes.
  • Rangasamy, S. (2014). How to carry out a sulfonation reaction?
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An In-depth Technical Guide to the Stability and Storage of 1-Benzofuran-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of reactive intermediates is paramount. 1-Benzofuran-2-sulfonyl chloride is a key building block in the synthesis of various pharmacologically active molecules. However, its inherent reactivity, a trait valuable in synthesis, also presents significant challenges to its stability and long-term storage. This guide provides a comprehensive overview of the factors governing the stability of this compound, methodologies for its assessment, and best practices for its storage to ensure its quality and reliability in research and development.

The Chemical Nature and Inherent Instability of this compound

This compound (CAS Number: 17070-58-5) is a heteroaromatic sulfonyl chloride.[1][2][3][4] Its reactivity is primarily dictated by the electrophilic sulfur atom of the sulfonyl chloride group, making it susceptible to nucleophilic attack. Furthermore, the benzofuran ring system, a five-membered heterocycle fused to a benzene ring, influences the compound's overall stability. Studies on heteroaromatic sulfonyl chlorides have shown that five-membered ring derivatives can be less stable than their six-membered counterparts, sometimes undergoing complex decomposition pathways beyond simple hydrolysis.[5][6]

The principal antagonist to the stability of this compound is water.[7] Even trace amounts of moisture in the atmosphere or solvents can lead to rapid hydrolysis, yielding the corresponding and far less reactive 1-benzofuran-2-sulfonic acid. This degradation not only depletes the active reagent but can also introduce impurities that complicate subsequent synthetic steps and product purification.

Key Degradation Pathways

Understanding the potential decomposition routes is critical for developing effective stabilization and analytical strategies. For this compound, two primary degradation pathways should be considered: hydrolysis and thermal decomposition.

Hydrolytic Degradation

This is the most common and rapid degradation pathway. The mechanism involves the nucleophilic attack of water on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of 1-benzofuran-2-sulfonic acid and hydrochloric acid.

1-Benzofuran-2-sulfonyl_chloride This compound 1-Benzofuran-2-sulfonic_acid 1-Benzofuran-2-sulfonic Acid 1-Benzofuran-2-sulfonyl_chloride->1-Benzofuran-2-sulfonic_acid Hydrolysis H2O H₂O (Moisture) H2O->1-Benzofuran-2-sulfonyl_chloride HCl HCl 1-Benzofuran-2-sulfonic_acid->HCl

Caption: Primary hydrolytic degradation pathway of this compound.

Thermal and Photolytic Decomposition

Assessing the Stability of this compound: A Multi-faceted Approach

A robust stability assessment program is crucial to ensure the quality of this compound. This involves a combination of spectroscopic and chromatographic techniques to identify and quantify the parent compound and its potential degradation products.

Analytical Techniques for Stability Monitoring
Technique Primary Application Key Advantages Key Limitations
¹H and ¹³C NMR Spectroscopy Structural Elucidation, Purity AssessmentProvides detailed structural information, non-destructive.Lower sensitivity for minor impurities.
HPLC with UV/PDA Detection Purity Assessment, Quantification of DegradantsHigh sensitivity and quantitative accuracy, stability-indicating methods can be developed.[9][10]Requires method development and validation.
GC-MS Identification of Volatile Impurities/DegradantsHigh sensitivity and structural information from mass fragmentation.[11]May require derivatization for non-volatile compounds.[12]
FT-IR Spectroscopy Functional Group IdentificationRapid identification of the sulfonyl chloride group (strong S=O stretches).[11]Not suitable for quantification of minor components.
Titrimetry Quantification of Total Sulfonyl Chloride ContentSimple, cost-effective, and accurate for determining overall purity.[11]Does not distinguish between different sulfonyl chlorides.
Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying likely degradation products and developing stability-indicating analytical methods.[9]

Objective: To investigate the stability of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a dry, aprotic solvent such as acetonitrile or dichloromethane.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.[9]

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 2 hours.[9]

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.[9]

    • Thermal Degradation: Expose the solid material to 80°C in a dry oven for 48 hours.[9]

    • Photodegradation: Expose a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[9]

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC method.[9][13] Analyze samples by LC-MS to identify the mass of degradation products.

cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Analysis Analysis (HPLC, LC-MS) Acid->Analysis Base Base Hydrolysis (0.1M NaOH, RT) Base->Analysis Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (80°C, solid) Thermal->Analysis Photo Photodegradation (ICH Q1B) Photo->Analysis Stock_Solution This compound Stock Solution (Aprotic Solvent) Stock_Solution->Acid Stock_Solution->Base Stock_Solution->Oxidation Stock_Solution->Thermal Stock_Solution->Photo

Caption: Workflow for a forced degradation study of this compound.

Recommended Storage and Handling Conditions

Proper storage and handling are critical to maintaining the integrity of this compound. The following conditions are recommended based on the known reactivity of sulfonyl chlorides.

Storage Conditions
Parameter Recommendation Rationale
Temperature 2-8°C or -20°C for long-term storage.Reduces the rate of thermal decomposition and hydrolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[7]Prevents exposure to atmospheric moisture and oxygen.
Container Tightly sealed, amber glass bottles or containers with inert liners.Protects from light and prevents ingress of moisture. Glass is generally inert to sulfonyl chlorides.
Location A dry, well-ventilated area away from incompatible materials.[7]Ensures safety and prevents accidental contact with water, bases, and oxidizing agents.
Handling Procedures
  • Inert Atmosphere: Handle the compound in a glove box or under a stream of inert gas to minimize exposure to air and moisture.

  • Aprotic Solvents: Use dry, aprotic solvents (e.g., dichloromethane, acetonitrile, THF) for all manipulations.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Sulfonyl chlorides are corrosive and can cause severe skin and eye damage.[14]

  • Quenching: Any residual sulfonyl chloride should be quenched carefully with a suitable nucleophile (e.g., a solution of a secondary amine like diethylamine in an inert solvent) before disposal.

Conclusion

This compound is a valuable but sensitive reagent. Its stability is primarily challenged by its reactivity towards water. A thorough understanding of its degradation pathways, coupled with robust analytical monitoring and stringent storage and handling protocols, is essential for any researcher or drug development professional utilizing this compound. By implementing the guidelines outlined in this document, the integrity of this compound can be preserved, ensuring the reliability and reproducibility of synthetic outcomes.

References

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A Technical Guide to the Safe Handling and Application of 1-Benzofuran-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-Benzofuran-2-sulfonyl chloride is a valuable bifunctional reagent in modern organic synthesis and drug discovery. Its structure incorporates the privileged benzofuran scaffold, a motif present in numerous natural products and pharmaceuticals, with a highly reactive sulfonyl chloride group.[1][2][3] This latter functional group serves as a powerful electrophile for the construction of sulfonamides, sulfonates, and other sulfur-containing linkages of significant interest in medicinal chemistry.[4][5][6][7]

However, the very reactivity that makes this compound a useful synthetic building block also imparts significant hazards. As with all sulfonyl chlorides, it is a corrosive, moisture-sensitive, and lachrymatory substance that demands rigorous handling protocols.[8][9] This guide is designed for researchers, chemists, and drug development professionals, providing a comprehensive framework for the safe handling, use, and disposal of this compound. The protocols and insights herein are grounded in established safety principles to ensure both experimental integrity and, most importantly, personnel safety.

Caption: Molecular Structure of this compound.

Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with this compound is the foundation of its safe use. The risks stem from its inherent chemical reactivity and toxicological properties.

Physicochemical Properties

This data provides a snapshot of the chemical's physical state and key safety-relevant parameters.

PropertyValueSource
IUPAC Name This compound[10]
CAS Number 17070-58-5[11]
Molecular Formula C₈H₅ClO₃S[12][13]
Appearance Clear liquid or low-melting solid[14]
Melting Point 13 - 16 °C (55 - 61 °F)[14]
Boiling Point ~252 °C (decomposes)[14][15]
Density ~1.38 g/mL at 25 °C[14][15]
Core Reactivity Hazards

The primary hazard of sulfonyl chlorides is their vigorous reactivity with nucleophiles.

  • Hydrolysis: The most critical reaction to control is hydrolysis. This compound is highly moisture-sensitive.[8][9] It reacts exothermically with water, including atmospheric humidity, to produce 1-benzofuran-2-sulfonic acid and corrosive hydrogen chloride (HCl) gas.[16] This reaction not only degrades the reagent but also creates a hazardous, corrosive atmosphere within the storage container and work area.

  • Reactivity with Alcohols and Amines: It will react vigorously with other nucleophiles like alcohols (to form sulfonates) and amines (to form sulfonamides). These reactions are often the desired synthetic outcome but can be highly exothermic and must be controlled by slow addition and cooling.

  • Thermal Decomposition: While the boiling point is high, decomposition occurs upon strong heating.[14][15] This decomposition can release toxic and corrosive fumes, including sulfur dioxide and hydrogen chloride.[17]

Toxicological Profile and GHS Classification

Exposure via any route poses a significant health risk. The material is extremely destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[8][9]

Hazard ClassGHS ClassificationNotes
Acute Toxicity Harmful if swallowed.[15][18] Toxic if inhaled.Inhalation can cause spasm, inflammation, edema, and other severe respiratory issues.[9]
Corrosion/Irritation Causes severe skin burns and eye damage.[14][15][18]Immediate and potentially permanent tissue damage can occur upon contact.
Sensitization May cause an allergic skin reaction.Repeated exposure may lead to sensitization.
Specific Organ Toxicity May cause respiratory irritation.It is a potent lachrymator (induces tearing).[9]

Engineering Controls and Personal Protective Equipment (PPE)

Safe handling requires a multi-layered defense system, starting with engineering controls and supplemented by appropriate PPE. Reliance on PPE alone is insufficient.

The Primary Barrier: Fume Hood Usage

All handling of this compound must be performed inside a certified chemical fume hood. [19][20] This is a non-negotiable control for several reasons:

  • Vapor Containment: The hood effectively captures and exhausts corrosive HCl vapors released from hydrolysis, as well as any reagent vapors, protecting the user's respiratory system.[19]

  • Spill Containment: The physical barrier of the hood sash and the contained workspace help to confine spills.

  • Explosion Protection: The safety glass of the sash provides a shield in the unlikely event of a violent reaction.

Mandatory PPE Protocol

The correct selection and use of PPE is the final barrier between the researcher and the chemical.[21][22]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[23] Consider double-gloving.Protects against direct skin contact, which causes severe burns.[23]
Eye/Face Protection Chemical splash goggles AND a full-face shield.[24][25]Goggles provide a seal against splashes and vapors.[24] A face shield is essential to protect the entire face from splashes when transferring or handling the reagent.[24][25]
Body Protection Flame-resistant lab coat, supplemented with a chemical-resistant apron.[23][24]Protects skin and clothing from splashes and spills.[23]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.[23]
Respiratory Use is dictated by risk assessment; generally not required if all work is in a fume hood.[21][24]For spill cleanup or failure of engineering controls, a respirator with an appropriate acid gas/organic vapor cartridge may be necessary.[24]

graph PPE_Workflow {
rankdir=TB;
node [shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial"];
edge [color="#34A853", style=bold];

Start [label="Prepare for Handling", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; LabCoat [label="Don Lab Coat & Apron"]; Goggles [label="Don Chemical Splash Goggles"]; FaceShield [label="Don Face Shield"]; Gloves [label="Don Chemical-Resistant Gloves\n(Consider Double-Gloving)"]; Ready [label="Proceed with Work in Fume Hood", shape=ellipse, fillcolor="#34A853"];

Start -> LabCoat [label="Body Protection"]; LabCoat -> Goggles [label="Primary Eye Seal"]; Goggles -> FaceShield [label="Full Face Splash Guard"]; FaceShield -> Gloves [label="Final Barrier"]; Gloves -> Ready; }

Caption: Recommended workflow for donning Personal Protective Equipment (PPE).

Standard Operating Procedures (SOPs)

Adherence to a strict, pre-defined workflow minimizes the risk of exposure and accidents.

Procurement and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Check that the cap is tightly sealed and that the container was shipped with an inert gas headspace.

  • Storage Location: Store in a dedicated, well-ventilated corrosives cabinet.[20] The storage area should be cool and dry.

  • Incompatibilities: Segregate from water, bases, alcohols, and oxidizing agents.[20]

  • Container Integrity: Keep the container tightly closed when not in use.[8][12] It is best practice to store under an inert atmosphere (e.g., nitrogen or argon) to protect the reagent from moisture.[9]

Handling and Dispensing Workflow

This protocol outlines the safe transfer of the reagent from its storage container to a reaction vessel.

Handling_Workflow start Start: Prepare Experiment setup 1. Set up glassware in fume hood. Ensure it is dry and under inert gas. start->setup ppe 2. Don all required PPE (Gloves, Goggles, Face Shield, Apron) setup->ppe get_reagent 3. Retrieve reagent from storage. Place in fume hood. ppe->get_reagent dispense 4. Uncap and dispense required amount using a clean, dry syringe or cannula. get_reagent->dispense recap 5. Tightly recap reagent bottle. Purge with inert gas if possible. dispense->recap add_to_reaction 7. Add reagent SLOWLY and in a controlled manner to the reaction vessel. dispense->add_to_reaction store 6. Return reagent to designated storage. recap->store end End: Monitor Reaction add_to_reaction->end

Caption: A logical workflow for the safe dispensing of the reagent.

Quenching and Work-up Considerations

At the end of a reaction, any excess this compound must be safely destroyed before aqueous work-up.

  • Causality: Adding water or aqueous solutions directly to a reaction mixture containing unreacted sulfonyl chloride can cause a dangerous, exothermic reaction, leading to splashing and the release of HCl gas.

  • Procedure: A preferred method is to slowly add a nucleophilic scavenger, such as isopropanol or a secondary amine (e.g., diethylamine), at a controlled temperature (e.g., 0 °C) to consume the excess reagent before the addition of water.

Emergency Response Protocols

Rapid and correct response to an emergency is critical to mitigating harm.

Spill Management

The response depends entirely on the scale and location of the spill.[26]

Spill_Decision_Tree spill Spill Occurs q_size Is the spill large (>100 mL) or outside the fume hood? spill->q_size major_spill MAJOR SPILL 1. Alert everyone and evacuate the area. 2. Call emergency services. 3. Do NOT attempt to clean up. q_size->major_spill Yes minor_spill MINOR SPILL (Inside Hood) Proceed to Cleanup Protocol q_size->minor_spill No

Caption: Decision tree for responding to a chemical spill.

Step-by-Step Minor Spill Cleanup Protocol (Inside Fume Hood)
  • Alert & Secure: Alert personnel in the immediate area. Ensure you are wearing the full complement of PPE.[27][28]

  • Contain: Cover the spill with a dry, inert, non-combustible absorbent material such as sand, dry lime, soda ash, or vermiculite.[17][19] Start from the outside and work inwards to prevent spreading.[28] DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE PAPER TOWELS. [17]

  • Collect: Carefully scoop the absorbent material into a designated, labeled, and sealable hazardous waste container.[19][27] Use spark-proof tools if available.[12]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable organic solvent (e.g., acetone), followed by a thorough cleaning with soap and water.[29] All cleaning materials must be disposed of as hazardous waste.

  • Dispose: Seal the waste container and arrange for pickup through your institution's hazardous waste management program.[27]

First Aid Procedures

Immediate action is required. Time is critical.

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes under a safety shower.[17][27][29] Seek immediate medical attention.[17]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[9][17] Seek immediate medical attention.[15]

  • Inhalation: Move the victim to fresh air immediately.[9] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

  • Ingestion: DO NOT INDUCE VOMITING. [12] Rinse the mouth thoroughly with water. Have the victim drink one or two glasses of water. Seek immediate medical attention.[15]

Waste Management and Decontamination

Proper disposal is a legal and ethical requirement to protect personnel and the environment.

Neutralization Protocol for Residual/Waste Reagent

This protocol is for destroying small quantities of un- or partially-used reagent. It must be performed in a fume hood.

  • Preparation: Prepare a 3-neck flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Place a suitable basic solution (e.g., 5-10% sodium hydroxide or 10% sodium bicarbonate) in the flask and cool it in an ice bath.[19]

  • Dilution: If the waste sulfonyl chloride is concentrated, dilute it with a water-miscible, inert solvent like THF or dioxane.

  • Slow Addition: Place the diluted sulfonyl chloride solution into the dropping funnel. Add it dropwise to the cold, stirred basic solution.[19]

  • Monitoring: The reaction is exothermic and will release fumes.[19] Monitor the temperature and maintain it below 20-25 °C throughout the addition.

  • Completion: After the addition is complete, allow the mixture to stir for several hours to ensure the reaction is finished. Check the pH to confirm the solution is still basic.

  • Disposal: The neutralized aqueous solution can then be disposed of in accordance with local environmental regulations, typically through an aqueous hazardous waste stream.[19]

Disposal of Contaminated Materials
  • Solid Waste: All contaminated items, including gloves, absorbent materials, and disposable labware, must be placed in a sealed, clearly labeled hazardous waste container and disposed of through an approved waste management provider.[17][19]

  • Empty Containers: "Empty" containers are never truly empty and will contain hazardous residue. They should be handled as hazardous waste.[9] They can be triple-rinsed with a suitable solvent (e.g., acetone); the rinsate must be collected and disposed of as hazardous waste.[12]

Conclusion

This compound is a potent synthetic tool, but its utility is matched by its significant hazards. A safety-first mindset, predicated on a thorough understanding of its reactivity, is essential. By consistently employing robust engineering controls, mandatory personal protective equipment, and validated standard operating procedures, researchers can effectively mitigate the risks. Rigorous adherence to the handling, emergency, and disposal protocols outlined in this guide will enable the safe and successful application of this valuable reagent in the pursuit of scientific advancement.

References

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An In-Depth Technical Guide to 1-Benzofuran-2-sulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Benzofuran-2-sulfonyl chloride is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique structural motif, combining the electrophilic sulfonyl chloride functionality with the biologically significant benzofuran scaffold, renders it a versatile precursor for a diverse array of complex molecules. This guide provides an in-depth exploration of its nomenclature, physicochemical properties, synthesis, and reactivity. Furthermore, it delves into the extensive applications of its derivatives, particularly in the realm of drug development, highlighting their roles as potent anticancer, antimicrobial, and enzyme-inhibiting agents. Detailed experimental protocols and mechanistic insights are provided to equip researchers and drug development professionals with the practical knowledge required to effectively utilize this valuable chemical entity.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus, a fusion of a benzene ring and a furan ring, is a privileged scaffold found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Derivatives of benzofuran have demonstrated therapeutic potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2] The introduction of a sulfonyl chloride group at the 2-position of the benzofuran ring creates this compound, a highly reactive intermediate that serves as a gateway to a vast chemical space of novel sulfonamide derivatives. These sulfonamides have garnered significant attention in medicinal chemistry due to their ability to act as bioisosteres of amides and their capacity to form strong interactions with biological targets.

Nomenclature and Physicochemical Properties

The correct and unambiguous identification of a chemical compound is fundamental for scientific communication and reproducibility.

IUPAC Name: this compound

Synonyms:

  • Benzo[b]furan-2-sulfonyl chloride

  • 2-Benzofuransulfonyl chloride

Key Physicochemical Data:

PropertyValueSource(s)
CAS Number 17070-58-5[3]
Molecular Formula C₈H₅ClO₃S[4]
Molecular Weight 216.64 g/mol [3]
Appearance Solid[3]
Purity ≥97%[3]
Predicted XlogP 2.7[4]
Hydrogen Bond Donors 0[4]
Hydrogen Bond Acceptors 3[4]

This table summarizes key identifiers and computed physicochemical properties for this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorosulfonation of benzofuran. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the electron-rich benzofuran ring.

Reaction Mechanism: Electrophilic Aromatic Substitution

The chlorosulfonation of benzofuran proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The highly electrophilic species, chlorosulfonium ion (+SO₂Cl) or a related species generated from chlorosulfonic acid, attacks the electron-rich C2 position of the benzofuran ring. This position is preferentially attacked due to the stabilization of the resulting sigma complex by the adjacent oxygen atom. Subsequent loss of a proton restores aromaticity and yields the final product.

G cluster_0 Mechanism of Chlorosulfonation Benzofuran Benzofuran Sigma_Complex Sigma Complex (Resonance Stabilized) Benzofuran->Sigma_Complex +SO₂Cl (Electrophile) Chlorosulfonic_Acid ClSO₃H (Chlorosulfonic Acid) Chlorosulfonic_Acid->Sigma_Complex Product This compound Sigma_Complex->Product Deprotonation Proton_Loss -H⁺ Product->Proton_Loss G cluster_1 Sulfonamide Synthesis Workflow Start This compound Intermediate Tetrahedral Intermediate Start->Intermediate Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Intermediate Base Base (e.g., Pyridine) Base->Intermediate Sulfonamide N-substituted-1-benzofuran-2-sulfonamide Intermediate->Sulfonamide Elimination of Cl⁻ HCl HCl Intermediate->HCl

Sources

Technical Guide: Physicochemical Properties and Handling of 1-Benzofuran-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 1-Benzofuran-2-sulfonyl chloride, a key intermediate in medicinal chemistry and organic synthesis. The benzofuran scaffold is a privileged structure found in numerous biologically active compounds, making its derivatives, such as this sulfonyl chloride, valuable reagents for the synthesis of novel therapeutic agents.[1][2] This document delineates the compound's physical and chemical characteristics, safe handling protocols, and its role in synthetic applications, grounded in established scientific data.

Chemical Identity and Molecular Structure

This compound is an organosulfur compound characterized by a benzofuran ring substituted at the 2-position with a sulfonyl chloride functional group. This highly reactive group makes it an excellent electrophile for introducing the benzofuran moiety into various molecules.

  • IUPAC Name: this compound[3][4]

  • CAS Number: 17070-58-5[5][6][7]

  • Molecular Formula: C₈H₅ClO₃S[3][6][7]

  • Molecular Weight: 216.64 g/mol [6][7]

Molecular Structure:

cluster_0 This compound C1=CC=C2C(=C1)C=C(O2)S(=O)(=O)Cl G Start Benzofuran-2-sulfonic Acid (Starting Material) Product This compound (Product) Start->Product Chlorination Reagent Chlorinating Agent (e.g., SOCl₂) Reagent->Product

Caption: General synthetic pathway for sulfonyl chloride formation.

Safety, Handling, and Storage

As with most sulfonyl chlorides, this compound is expected to be a hazardous substance requiring careful handling. While a specific safety data sheet (SDS) for this exact compound is not available from the search results, data from analogous compounds like benzenesulfonyl chloride provide critical safety guidance. [8][9] Core Hazards:

  • Corrosivity: Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage (H314). [8][10]Contact with skin and eyes must be strictly avoided.

  • Moisture Sensitivity: The compound will react with water, including atmospheric moisture, to produce hydrochloric acid (HCl) and the corresponding sulfonic acid. This hydrolysis is exothermic and can create a corrosive environment.

  • Toxicity: It may be harmful if swallowed (H302). [8]Inhalation of dust or vapors should be avoided.

Recommended Handling Protocol:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield. [8][10]2. Ventilation: Handle the compound exclusively within a certified chemical fume hood to prevent inhalation of any dust or vapors. 3. Inert Atmosphere: To prevent degradation from moisture, handle and store the compound under an inert atmosphere (e.g., nitrogen or argon). [10]4. Dispensing: Weigh and dispense the solid material rapidly to minimize exposure to air. Use tools and equipment that are clean and dry.

  • Spill & Waste: In case of a spill, do not use water. Collect the material with a dry, inert absorbent. Dispose of waste in a designated, sealed container according to institutional and local regulations.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area. [10]* A recommended storage temperature is often refrigerated (0-8 °C) to ensure long-term stability. [11]* Store away from incompatible materials, particularly water, bases, and strong oxidizing agents.

References

  • This compound, 97%. RHENIUM BIO SCIENCE. [Link]
  • 2-(2-Cyanoacetyl)-1-benzofuran-5-sulfonyl chloride. PubChem. [Link]
  • Synthesis of sulfonyl chloride substrate precursors. Organic Syntheses. [Link]
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
  • This compound (C8H5ClO3S). PubChemLite. [Link]
  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. NISCAIR Online Periodicals Repository. [Link]
  • Preparation of benzofurans and use thereof as synthetic intermediates.
  • Benzofuran | C8H6O. PubChem. [Link]

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Solubility of 1-Benzofuran-2-sulfonyl Chloride: A Technical Guide to Prediction, Measurement, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzofuran-2-sulfonyl chloride is a pivotal building block in medicinal chemistry and synthetic organic chemistry, primarily utilized for the synthesis of novel sulfonamide derivatives. Its utility in these applications is fundamentally governed by its solubility in various organic solvents, which dictates reaction conditions, purification strategies, and formulation possibilities. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. Moving beyond a simple data sheet, this document offers a discussion of the theoretical principles of solubility, a detailed, self-validating experimental protocol for its quantification, and critical insights into the compound's reactivity, particularly its propensity for solvolysis in protic media.

Introduction: The Chemical Persona of this compound

This compound (CAS No. 17070-58-5, Molecular Formula: C₈H₅ClO₃S) is a bifunctional aromatic compound.[1][2][3][4] Its structure consists of a planar, relatively nonpolar benzofuran ring system, which provides a rigid scaffold, and a highly polar, electrophilic sulfonyl chloride (-SO₂Cl) group. This latter group is the primary site of reactivity, making the molecule an excellent precursor for introducing the 1-benzofuran-2-sulfonyl moiety into target molecules, typically via reaction with nucleophiles like amines or alcohols.

The success of any synthetic step involving this reagent—from initial reaction setup to final product crystallization—is critically dependent on its solubility. A misunderstanding of its solubility profile can lead to poor reaction kinetics, incomplete conversions, and significant challenges in purification. This guide provides the necessary theoretical and practical foundation for researchers to make informed decisions regarding solvent selection.

Theoretical Framework and Qualitative Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5][6] The dual nature of this compound—a large nonpolar core and a highly polar functional group—results in a nuanced solubility profile.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The large aromatic surface area suggests some affinity for nonpolar solvents. However, the highly polar sulfonyl chloride group will significantly limit solubility in purely aliphatic or aromatic hydrocarbon solvents. We predict low solubility .

  • Medium-Polarity Aprotic Solvents (e.g., Dichloromethane (DCM), Diethyl Ether, Ethyl Acetate (EtOAc), Tetrahydrofuran (THF)): These solvents offer a balance. They are polar enough to interact favorably with the -SO₂Cl group while also being capable of solvating the benzofuran ring. We predict moderate to high solubility , making them good candidates for reaction media.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile (ACN), Dimethylformamide (DMF)): These solvents are expected to be excellent choices for dissolving the compound due to strong dipole-dipole interactions with the sulfonyl chloride group. We predict high solubility .

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): While these solvents are highly polar, they pose a significant risk of solvolysis . The sulfonyl chloride group is highly susceptible to nucleophilic attack by the solvent's hydroxyl group, leading to the formation of the corresponding sulfonate ester or sulfonic acid.[7][8] Therefore, any observed "solubility" in these solvents is more accurately a measure of the compound's reaction rate. These solvents should be avoided unless solvolysis is the intended reaction.

Critical Insight: Reactivity vs. Solubility

It is imperative to distinguish between dissolution and reaction. The solvolysis of sulfonyl chlorides in hydroxylic solvents is a well-documented phenomenon.[7][8] Attempting to measure the solubility of this compound in methanol, for example, will likely result in the formation of methyl 1-benzofuran-2-sulfonate. This underscores the importance of choosing a stable, aprotic solvent for solubility determination and for synthetic applications where the sulfonyl chloride moiety must be preserved.

Experimental Determination of Solubility

Given the lack of comprehensive published data, an experimental approach is necessary. The following protocol, adapted from the principles of the OECD Guideline 105 "Flask Method," provides a reliable and self-validating system for determining solubility in a chosen aprotic organic solvent.[9][10][11]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_validation Validation prep1 Add excess 1-Benzofuran- 2-sulfonyl chloride to solvent prep2 Seal vial under inert aatmosphere (N2 or Ar) prep1->prep2 equil1 Agitate at constant temperature (e.g., 25°C) prep2->equil1 equil2 Allow system to reach equilibrium (e.g., 24h) equil1->equil2 equil3 Let solids settle equil2->equil3 sample1 Withdraw supernatant using a PTFE syringe filter equil3->sample1 sample2 Prepare accurate dilution with fresh solvent sample1->sample2 sample3 Quantify concentration via calibrated HPLC or UV-Vis sample2->sample3 valid1 Analyze solid residue (confirm identity, no degradation) sample3->valid1 valid2 Repeat at different time points (e.g., 48h) to confirm equilibrium sample3->valid2

Caption: Workflow for experimental solubility determination.

Detailed Step-by-Step Protocol

This protocol describes the isothermal equilibrium method.

Materials:

  • This compound (≥97% purity)

  • High-purity anhydrous aprotic solvent of choice (e.g., acetonitrile, ethyl acetate)

  • Analytical balance

  • Scintillation vials with PTFE-lined caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringes and 0.22 µm PTFE syringe filters

  • Calibrated volumetric flasks and pipettes

  • Quantification instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial (e.g., ~50 mg to 2 mL of solvent). The key is to ensure solid remains undissolved at equilibrium.

    • Accurately add a known volume of the chosen solvent.

    • Purge the vial with an inert gas (e.g., nitrogen or argon) to minimize moisture, then seal tightly. Causality: This prevents hydrolysis of the sulfonyl chloride by atmospheric moisture.

  • Equilibration:

    • Place the vial in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the mixture vigorously for at least 24 hours. Causality: This extended time ensures the system reaches thermodynamic equilibrium between the dissolved and undissolved solute.

    • After 24 hours, cease agitation and allow the vial to stand at the same constant temperature for at least 1 hour to let the excess solid settle.

  • Sampling and Analysis:

    • Carefully withdraw a sample of the clear supernatant using a syringe. Immediately attach a 0.22 µm PTFE syringe filter. Causality: The filter removes all undissolved microparticulates, ensuring only the dissolved solute is measured.

    • Dispense a known volume of the filtrate into a pre-weighed volumetric flask and determine the mass. This allows for precise calculation of the solution's density if needed.

    • Accurately dilute the sample to a concentration that falls within the linear range of your analytical method (e.g., HPLC-UV).

    • Quantify the concentration using a pre-established calibration curve.

  • Self-Validation System:

    • Equilibrium Confirmation: Repeat the entire process but allow equilibration for a longer period (e.g., 48 hours). If the measured solubility is consistent with the 24-hour result, equilibrium was achieved.

    • Compound Integrity: After the experiment, recover the remaining solid from the vial. Analyze it by ¹H NMR or melting point to confirm it is still the starting material and has not degraded or reacted. This validates that you have measured solubility, not a decomposition product.

Data Presentation: A Template for Your Research

As quantitative data is sparse in the literature, the following table is provided as a template for researchers to populate with their own experimentally determined values.

Organic SolventPolarity Index¹Predicted Qualitative SolubilityExperimentally Determined Solubility at 25°C (mg/mL)Notes (e.g., Reactivity Observed)
n-Hexane0.1Low
Toluene2.4Low-Medium
Dichloromethane3.1Medium-High
Ethyl Acetate4.4Medium-High
Acetone5.1High
Acetonitrile5.8High
Dimethylformamide6.4High
Methanol5.1HighWARNING: High risk of solvolysis
Ethanol4.3HighWARNING: High risk of solvolysis

¹Polarity index values are relative and sourced from standard chemistry texts.

Conclusion

While this compound is a valuable synthetic tool, its effective use hinges on a clear understanding of its solubility and reactivity. This guide establishes a framework for predicting its behavior in common organic solvents, emphasizing the critical distinction between dissolution and solvolytic reaction. The provided experimental protocol offers a robust and self-validating method for researchers to determine precise solubility data in stable, aprotic media. By following these guidelines, scientists can optimize reaction conditions, streamline purification processes, and fully leverage the synthetic potential of this important molecule.

References

  • Situ Biosciences. "OECD 105 - Water Solubility." Accessed January 9, 2026. [Link]
  • OECD. "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1. Accessed January 9, 2026. [Link]
  • OECD. "Test No. 105: Water Solubility." Accessed January 9, 2026. [Link]
  • FILAB. "Solubility testing in accordance with the OECD 105." Accessed January 9, 2026. [Link]
  • Analytice. "OECD 105 - Water Solubility Test at 20°C." Accessed January 9, 2026. [Link]
  • University of Toronto. "EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS." Accessed January 9, 2026. [Link]
  • University of California, Los Angeles. "Experiment: Solubility of Organic & Inorganic Compounds." Accessed January 9, 2026. [Link]
  • Chemistry For Everyone. "How To Determine Solubility Of Organic Compounds?" YouTube, February 11, 2025. Accessed January 9, 2026. [Link]
  • Austin Community College. "Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis." Accessed January 9, 2026. [Link]
  • SALTISE. "CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility." Accessed January 9, 2026. [Link]
  • RHENIUM BIO SCIENCE. "this compound, 97%." Accessed January 9, 2026. [Link]
  • PubChemLite. "this compound (C8H5ClO3S)." Accessed January 9, 2026. [Link]
  • Kevill, D. N., & D'Souza, M. J. (2008). "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs." International Journal of Molecular Sciences, 9(5), 913–926. [Link]
  • PubChem. "2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuransulfonyl chloride." Accessed January 9, 2026. [Link]
  • Kevill, D. N., & D'Souza, M. J. (2008). "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs." MDPI. [Link]

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The Advent and Evolution of Benzofuran Sulfonyl Chlorides: A Synthetic Chemist's In-depth Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a sulfonyl chloride moiety onto this heterocyclic system unlocks a vast chemical space, providing a versatile handle for the synthesis of a diverse array of derivatives, most notably sulfonamides. This in-depth technical guide navigates the discovery and history of benzofuran sulfonyl chlorides, from the foundational principles of electrophilic substitution to the development of robust synthetic protocols. It serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a historical perspective but also actionable, field-proven insights into the synthesis and application of this important class of chemical intermediates.

Introduction: The Benzofuran Scaffold and the Significance of the Sulfonyl Chloride Functional Group

Benzofuran, a bicyclic aromatic ether consisting of a fused benzene and furan ring, is a cornerstone of many natural products and synthetic compounds with a broad spectrum of biological activities.[3] Its derivatives have found applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[4] The functionalization of the benzofuran ring is therefore a critical aspect of medicinal chemistry research.

The sulfonyl chloride group (-SO₂Cl) is a highly reactive electrophilic functional group that serves as a gateway to a multitude of other sulfur-containing functionalities.[5] Its primary utility lies in its facile reaction with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.[5] The resulting sulfonamide linkage is a key pharmacophore in a wide range of drugs, prized for its hydrolytic stability and ability to participate in hydrogen bonding interactions within biological targets.[6]

This guide provides a detailed exploration of the synthesis and history of benzofuran sulfonyl chlorides, elucidating the chemical principles that govern their formation and their strategic application in the synthesis of complex molecules.

Historical Context: Piecing Together the Discovery

While a singular, seminal publication detailing the "discovery" of the parent benzofuran sulfonyl chloride is not readily apparent in the historical literature, its emergence can be understood through the confluence of two key areas of chemical research: the elucidation of the reactivity of benzofuran and the development of methods for the synthesis of aryl sulfonyl chlorides.

The first synthesis of the benzofuran ring itself is credited to Perkin in 1870.[7] Subsequent studies of its chemical properties revealed its aromatic character and susceptibility to electrophilic substitution reactions, with a preference for substitution at the 2-position.[8][9]

The synthesis of aryl sulfonyl chlorides has a rich history, with several foundational methods being established for aromatic hydrocarbons. The direct sulfonation of arenes with sulfuric acid, followed by chlorination of the resulting sulfonic acid, and direct chlorosulfonation with chlorosulfonic acid, became standard procedures.[5] A significant historical method for the synthesis of aryl sulfonyl chlorides is the Meerwein reaction, a modification of the Sandmeyer reaction, which involves the reaction of an aryldiazonium salt with sulfur dioxide in the presence of copper salts.[10][11][12]

It is highly probable that the first syntheses of benzofuran sulfonyl chlorides were achieved by applying these established sulfonation and chlorosulfonation methods to the benzofuran scaffold. Early investigations into the electrophilic substitution of benzofuran would have naturally progressed to include reactions like sulfonation.

The Chemistry of Synthesis: From First Principles to Modern Protocols

The synthesis of benzofuran sulfonyl chlorides primarily relies on the principles of electrophilic aromatic substitution. The electron-rich nature of the benzofuran ring system makes it amenable to attack by sulfur-based electrophiles.

Electrophilic Aromatic Substitution on the Benzofuran Ring

Benzofuran undergoes electrophilic substitution preferentially at the 2-position.[8][9] This regioselectivity can be rationalized by examining the stability of the intermediate sigma complexes. Attack at the 2-position allows for the positive charge to be delocalized onto the benzene ring, forming a resonance-stabilized benzylic-like carbocation.[9]

G cluster_0 Electrophilic Attack at C2 cluster_1 Electrophilic Attack at C3 Benzofuran Benzofuran Sigma_Complex_C2 Sigma Complex (Attack at C2) Benzofuran->Sigma_Complex_C2 E+ Sigma_Complex_C3 Sigma Complex (Attack at C3) Benzofuran->Sigma_Complex_C3 E+ Resonance_Stabilized_C2 Resonance-Stabilized Intermediate Sigma_Complex_C2->Resonance_Stabilized_C2 Resonance Product_C2 2-Substituted Benzofuran Resonance_Stabilized_C2->Product_C2 -H+ Product_C3 3-Substituted Benzofuran Sigma_Complex_C3->Product_C3 -H+

Figure 1: Regioselectivity of Electrophilic Aromatic Substitution on Benzofuran.

Key Synthetic Methodologies

The most direct method for the synthesis of benzofuran sulfonyl chlorides is through direct chlorosulfonation using chlorosulfonic acid (ClSO₃H).[13] This powerful reagent acts as both the sulfonating agent and the source of chlorine.

Reaction: Benzofuran + ClSO₃H → Benzofuran-2-sulfonyl chloride + H₂O

This reaction is typically carried out at low temperatures to control the reactivity of chlorosulfonic acid and minimize side reactions.

An alternative two-step approach involves the initial sulfonation of benzofuran to produce benzofuran-2-sulfonic acid, followed by conversion of the sulfonic acid to the sulfonyl chloride.

Step 1: Sulfonation Benzofuran can be sulfonated using fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid).[14]

Step 2: Chlorination The resulting benzofuran-2-sulfonic acid can then be treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the desired sulfonyl chloride.[5][15]

Modern protocols often employ milder and more selective sulfonating agents, such as sulfur trioxide complexes. For instance, the sulfur trioxide-N,N-dimethylformamide (SO₃·DMF) complex is a versatile reagent for the sulfonation of sensitive substrates.[16] The resulting sulfonic acid can then be converted to the sulfonyl chloride in a one-pot procedure by the addition of a chlorinating agent like thionyl chloride.[16]

G Start Benzofuran Derivative Step1 React with SO3·DMF complex Start->Step1 Intermediate Benzofuran Sulfonic Acid Intermediate Step1->Intermediate Step2 Add Thionyl Chloride (SOCl2) Intermediate->Step2 Product Benzofuran Sulfonyl Chloride Step2->Product

Figure 2: General workflow for the synthesis of benzofuran sulfonyl chlorides using an SO₃ complex.

Experimental Protocol: Synthesis of 2,3-Dihydrobenzofuran-5-sulfonyl Chloride

The following protocol is adapted from the patent literature and provides a representative example of the synthesis of a substituted benzofuran sulfonyl chloride.[16]

Materials:

  • 2,3-Dihydrobenzofuran

  • Sulfur trioxide-N,N-dimethylformamide (SO₃·DMF) complex

  • 1,2-Dichloroethane (DCE)

  • Thionyl chloride (SOCl₂)

Procedure:

  • Under a nitrogen atmosphere, a slurry of SO₃·DMF complex (1.2 equivalents) in 1,2-dichloroethane is prepared in a three-necked flask.

  • 2,3-Dihydrobenzofuran (1 equivalent) is added dropwise to the stirred slurry at room temperature.

  • The reaction mixture is slowly heated to 85°C over one hour. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the sulfonation is complete, the reaction mixture is cooled to 60°C.

  • Thionyl chloride (1.2 equivalents) is added dropwise.

  • The mixture is then heated to 75-80°C and maintained at this temperature for approximately 2 hours.

  • Upon completion, the reaction mixture is cooled, and the product can be isolated through appropriate workup and purification procedures, such as extraction and crystallization.

Reactant Molar Ratio Key Role
2,3-Dihydrobenzofuran1.0Starting Material
SO₃·DMF complex1.2Sulfonating Agent
Thionyl chloride1.2Chlorinating Agent
1,2-Dichloroethane-Solvent

Table 1: Stoichiometry for the synthesis of 2,3-dihydrobenzofuran-5-sulfonyl chloride.

Applications in Drug Discovery and Organic Synthesis

Benzofuran sulfonyl chlorides are valuable intermediates in the synthesis of a wide range of biologically active molecules.

Synthesis of Benzofuran Sulfonamides

The primary application of benzofuran sulfonyl chlorides is in the synthesis of benzofuran sulfonamides through reaction with primary or secondary amines. These sulfonamides are prevalent in medicinal chemistry. For example, benzofuran-based sulfonamides have been investigated as inhibitors of carbonic anhydrase, an enzyme family implicated in various diseases.[17]

Protecting Groups in Peptide Synthesis

A notable application of a substituted benzofuran sulfonyl chloride is in the field of peptide synthesis. 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl) is a widely used reagent for the protection of the guanidino group of arginine.[6][18][19] The Pbf group is stable under the conditions of solid-phase peptide synthesis but can be readily cleaved with trifluoroacetic acid (TFA).[19]

G PbfCl Pbf-Cl Protected_Arginine Pbf-Protected Arginine PbfCl->Protected_Arginine Arginine Arginine Side Chain (Guanidino Group) Arginine->Protected_Arginine Peptide_Synthesis Solid-Phase Peptide Synthesis Protected_Arginine->Peptide_Synthesis Deprotection TFA Cleavage Peptide_Synthesis->Deprotection Final_Peptide Final Peptide with Unprotected Arginine Deprotection->Final_Peptide

Figure 3: The role of Pbf-Cl in peptide synthesis.

Intermediate in the Synthesis of Complex Molecules

Benzofuran sulfonyl chlorides serve as versatile building blocks for the synthesis of more complex molecules. For instance, they are used in the preparation of intermediates for drugs like Dronedarone, an antiarrhythmic agent.[20]

Conclusion

The discovery and development of synthetic routes to benzofuran sulfonyl chlorides represent a significant advancement in heterocyclic and medicinal chemistry. From the early principles of electrophilic aromatic substitution to the development of modern, high-yield protocols, these compounds have emerged as indispensable tools for the synthesis of a diverse range of molecules with important biological activities. This guide has provided a comprehensive overview of the history, synthesis, and applications of benzofuran sulfonyl chlorides, offering both a theoretical foundation and practical insights for researchers in the field. The continued exploration of the chemistry of these versatile intermediates will undoubtedly lead to the discovery of new therapeutic agents and innovative chemical transformations.

References

  • U.S. Patent 6,140,505 A, "Synthesis of benzo fused heterocyclic sulfonyl chlorides," issued October 31, 2000. [URL: https://patents.google.
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  • European Patent EP 0 583 960 A2, "Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides," published March 2, 1994. [URL: https://patents.google.
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  • U.S. Patent 7,709,505 B2, "Benzofuran derivatives, process for their preparation and intermediates thereof," issued May 4, 2010. [URL: https://patents.google.
  • Klimov, D. O., et al. (2022). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 2(2), 143-148. [URL: https://pubs.acs.org/doi/10.1021/acsorginorgau.1c00038]
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  • Hogan, A. M., & O'Duill, M. L. (2020). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [URL: https://www.researchgate.
  • Choi, H. D., et al. (2011). 3-(3-Chlorophenylsulfonyl)-2,5-dimethyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3254641/]
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [URL: https://www.jocpr.com/articles/review-on-synthetic-routes-for-synthesis-of-benzofuranbased-compounds.pdf]
  • Carpino, L. A., et al. (1993). The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf): A new acid-labile sulfonamide type side-chain protecting group for arginine. Tetrahedron Letters, 34(48), 7829-7832. [URL: https://www.researchgate.net/publication/244349144_The_22467-pentamethyldihydrobenzofuran-5-sulfonyl_group_Pbf_A_new_acid-labile_sulfonamide_type_side-chain_protecting_group_for_arginine]
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Theoretical Yield Determination in the Synthesis of 1-Benzofuran-2-sulfonyl Chloride: A Guide for Process Optimization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzofuran-2-sulfonyl chloride is a pivotal intermediate in medicinal chemistry, serving as a key building block for a variety of pharmacologically active agents.[1][2] The efficiency of its synthesis is paramount for the economic viability and scalability of drug development programs. A critical metric for gauging this efficiency is the reaction yield, and its theoretical maximum serves as the essential benchmark. This guide provides an in-depth examination of the synthesis of this compound, focusing on the principles and practical application of theoretical yield calculations. We will explore the underlying reaction mechanism, present a detailed experimental protocol, and offer a step-by-step walkthrough of the stoichiometric calculations required for an accurate determination of the theoretical yield.

The Synthetic Pathway: From Benzofuran to a Key Intermediate

The synthesis of this compound is most effectively approached via a two-step process, beginning with the sulfonation of the parent heterocycle, 1-benzofuran, followed by the chlorination of the resulting sulfonic acid. This strategy allows for controlled functionalization at the C2 position, which is activated towards electrophilic substitution.

Step 1: Electrophilic Sulfonation of 1-Benzofuran The first step involves the reaction of 1-benzofuran with a sulfonating agent, such as sulfuric acid, to produce 1-benzofuran-2-sulfonic acid.[3] This is a classic electrophilic aromatic substitution reaction where the sulfur trioxide (SO₃) acts as the electrophile.

Step 2: Conversion of Sulfonic Acid to Sulfonyl Chloride The intermediate 1-benzofuran-2-sulfonic acid is then converted to the target sulfonyl chloride. A variety of chlorinating agents can accomplish this transformation, including traditional reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[4][5] However, modern methods often employ milder and more efficient reagents to improve yields and simplify purification. One such method utilizes 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC), which allows the reaction to proceed under solvent-free conditions at room temperature with high efficiency.[6][7]

The overall reaction scheme is illustrated below.

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Chlorination Benzofuran 1-Benzofuran Sulfonic_Acid 1-Benzofuran-2-sulfonic acid Benzofuran->Sulfonic_Acid H₂SO₄ Sulfonic_Acid_2 1-Benzofuran-2-sulfonic acid Sulfonyl_Chloride This compound Sulfonic_Acid_2->Sulfonyl_Chloride Chlorinating Agent (e.g., TAPC, SOCl₂)

Caption: Two-step synthesis of this compound.

The Principle of Theoretical Yield

The theoretical yield of a reaction is the maximum quantity of a product that can be obtained from a given amount of reactants, assuming the reaction goes to completion with 100% efficiency. This calculation is fundamental to synthetic chemistry as it provides a baseline against which the actual, experimentally obtained yield can be compared, allowing for the calculation of the percent yield (% Yield = (Actual Yield / Theoretical Yield) x 100).[8]

The theoretical yield is dictated entirely by the stoichiometry of the balanced chemical equation and the amount of the limiting reagent . The limiting reagent is the reactant that is completely consumed first in a chemical reaction, thereby limiting the amount of product that can be formed.[9]

The logical workflow for determining the theoretical yield is a sequential process grounded in stoichiometry.

G start Start with Reactant Masses balanced_eq Balanced Chemical Equation start->balanced_eq molar_mass Determine Molar Masses start->molar_mass limiting Identify Limiting Reagent (via mole ratio comparison) balanced_eq->limiting moles Calculate Moles of Each Reactant (moles = mass / molar mass) molar_mass->moles moles->limiting product_moles Calculate Moles of Product (based on limiting reagent) limiting->product_moles theoretical_yield Calculate Theoretical Yield (mass = moles × molar mass) product_moles->theoretical_yield end Result: Theoretical Yield (g) theoretical_yield->end

Caption: Logical workflow for calculating theoretical yield.

Step-by-Step Calculation of Theoretical Yield

Let's apply these principles to the synthesis of this compound (the product of Step 2). The final conversion involves the reaction of 1-benzofuran-2-sulfonic acid with a chlorinating agent. For this example, we will consider the reaction with thionyl chloride (SOCl₂), a common and cost-effective reagent.

Step 3.1: Balanced Chemical Equation

The reaction of a sulfonic acid with thionyl chloride produces the corresponding sulfonyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). The stoichiometry is 1:1.

C₈H₆O₄S + SOCl₂ → C₈H₅ClO₃S + SO₂ + HCl

Step 3.2: Gather Molecular Data and Propose Experimental Quantities

To perform the calculation, we need the molecular weights of the reactants and the product. Let's assume a hypothetical experiment starting with 5.00 grams of 1-benzofuran-2-sulfonic acid and 3.10 grams of thionyl chloride.

CompoundFormulaMolecular Weight ( g/mol )Mass Used (g)
1-Benzofuran-2-sulfonic acidC₈H₆O₄S214.205.00
Thionyl ChlorideSOCl₂118.973.10
This compound C₈H₅ClO₃S 216.64 [10][11](To be calculated)

Step 3.3: Calculate Moles of Reactants

Next, convert the mass of each reactant into moles.[12]

  • Moles of 1-Benzofuran-2-sulfonic acid: Moles = 5.00 g / 214.20 g/mol = 0.02334 mol

  • Moles of Thionyl Chloride: Moles = 3.10 g / 118.97 g/mol = 0.02606 mol

Step 3.4: Identify the Limiting Reagent

According to the balanced equation, the reactants react in a 1:1 molar ratio. We compare the calculated moles:

  • We have 0.02334 moles of 1-benzofuran-2-sulfonic acid.

  • We have 0.02606 moles of thionyl chloride.

Since we have fewer moles of 1-benzofuran-2-sulfonic acid, it is the limiting reagent .[13] The reaction will stop once all 0.02334 moles of it have been consumed. Thionyl chloride is the excess reagent.

Step 3.5: Calculate Theoretical Moles and Mass of Product

The amount of product formed is determined by the moles of the limiting reagent. The stoichiometry between the limiting reagent (1-benzofuran-2-sulfonic acid) and the product (this compound) is also 1:1.

  • Maximum Moles of Product: 0.02334 mol (limiting reagent) × (1 mol product / 1 mol limiting reagent) = 0.02334 mol of product

  • Theoretical Yield in Grams: Mass = Moles × Molecular Weight Mass = 0.02334 mol × 216.64 g/mol = 5.06 grams

Therefore, the theoretical yield for this reaction is 5.06 grams of this compound. Any experimental yield exceeding this value would indicate the presence of impurities, such as residual solvent.

Field-Proven Experimental Protocol

This protocol describes an efficient, modern synthesis of sulfonyl chlorides from sulfonic acids using TAPC under solvent-free conditions, adapted from established methodologies.[6] This method is presented for its mild conditions and high reported efficiencies, which are critical in a drug development setting.

Objective: To synthesize this compound from 1-benzofuran-2-sulfonic acid.

Materials & Reagents:

  • 1-Benzofuran-2-sulfonic acid (1.0 mmol, 214.2 mg)

  • 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) (0.3 mmol, 104.3 mg)

  • Potassium Chloride (KCl) (0.2 mmol, 14.9 mg)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Mortar and Pestle

  • Standard laboratory glassware

Procedure:

  • Preparation: In a clean, dry mortar, combine 1-benzofuran-2-sulfonic acid (1.0 mmol) and TAPC (0.3 mmol).

  • Reaction Initiation: Grind the mixture with a pestle for approximately 1 minute. The mechanical action initiates the solid-state reaction.

  • Catalysis: Add KCl (20 mol%) and a single small drop of water to the mixture. The salt and water facilitate the reaction.

  • Reaction Progression: Continue grinding the mixture for another 1-2 minutes. Monitor the reaction's progress via Thin Layer Chromatography (TLC). The causality for grinding is to ensure intimate contact between reactants in the absence of a bulk solvent, accelerating the reaction.

  • Work-up: Upon completion, add 10 mL of deionized water to the reaction mixture to quench the reaction and dissolve inorganic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (4 x 5 mL). The organic layers are combined. This step isolates the desired organic product from the aqueous phase.

  • Drying and Isolation: Dry the combined organic extracts over anhydrous MgSO₄. The drying agent is then removed by filtration. The solvent is subsequently removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude this compound.

  • Purification: If necessary, the crude product can be further purified by flash column chromatography on silica gel.[14]

This self-validating protocol ensures high conversion through direct monitoring (TLC) and isolates the product through standard, reliable purification techniques.

Conclusion

An accurate theoretical yield calculation is not merely an academic exercise; it is a cornerstone of process chemistry and drug development. It provides the essential metric for evaluating reaction efficiency, identifying potential sources of product loss, and guiding process optimization for improved scalability and cost-effectiveness. By understanding the stoichiometry of the synthesis of this compound and rigorously applying the principles of limiting reagents, researchers can establish a robust framework for advancing their synthetic campaigns.

References

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A Technical Guide to the Fundamental Reactivity of the Benzofuran Ring System

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold, a heterocyclic system comprising a fused benzene and furan ring, is a cornerstone in medicinal chemistry and natural product synthesis.[1] Its derivatives are ubiquitous in nature and form the structural core of numerous clinically significant drugs, including the antiarrhythmic agent amiodarone and the antifungal compound ailanthoidol.[1][2][3] The broad spectrum of biological activities—ranging from antimicrobial and antitumor to anti-inflammatory and antiviral—stems from the unique electronic properties and versatile reactivity of this ring system.[4][5][6]

This guide offers an in-depth exploration of the fundamental reactivity of the benzofuran nucleus. Moving beyond a simple catalog of reactions, we will dissect the electronic underpinnings that govern its behavior, explain the causality behind its regiochemical preferences, and present field-proven protocols for its functionalization. For the drug development professional, a deep understanding of these principles is paramount for the rational design of novel therapeutics and the efficient construction of compound libraries for structure-activity relationship (SAR) studies.

Section 1: Electronic Structure and Aromaticity

Benzofuran is a planar, 10 π-electron aromatic system, conforming to Hückel's rule. The fusion of the electron-rich furan ring with the stable benzene ring creates a system with a distinct electronic landscape. The oxygen heteroatom donates electron density into the ring through resonance, significantly influencing the reactivity.

Computational studies and experimental evidence reveal that the highest electron density is concentrated on the furan portion of the molecule, particularly at the C2 and C3 positions. This makes the heterocyclic ring the primary site for electrophilic attack, while the benzene ring is comparatively deactivated. The C2 position is generally more nucleophilic than the C3 position, a critical factor that dictates the regioselectivity of many reactions.

Caption: IUPAC numbering convention for the benzofuran ring system.

Section 2: Electrophilic Aromatic Substitution (SEAr)

The electron-rich nature of the benzofuran ring makes it highly susceptible to electrophilic aromatic substitution, which stands as its most characteristic mode of reactivity.[7]

Regioselectivity: The C2 vs. C3 Position

A foundational principle of benzofuran reactivity is that electrophilic attack occurs preferentially at the C2 position .[7][8][9] This preference is not arbitrary but is a direct consequence of the relative stabilities of the cationic intermediates (Wheland intermediates or σ-complexes) formed during the reaction.

  • Attack at C2: When an electrophile attacks the C2 position, the resulting positive charge is located at C3. This carbocation is immediately adjacent to the benzene ring, allowing for effective delocalization of the charge into the phenyl system. This stabilization is analogous to that of a stable benzylic carbocation.[8][9]

  • Attack at C3: Attack at the C3 position places the positive charge on the C2 carbon. This cation is stabilized by resonance involving the lone pair of the adjacent oxygen atom. However, this requires the electronegative oxygen to bear a positive charge, which is less favorable than delocalization across the carbocyclic ring.[8][9]

Therefore, the transition state leading to C2 substitution is lower in energy, making it the kinetically favored pathway.

G cluster_main Regioselectivity of Electrophilic Attack on Benzofuran cluster_c2 Pathway A: Attack at C2 (Favored) cluster_c3 Pathway B: Attack at C3 (Disfavored) start Benzofuran + E+ c2_intermediate σ-Complex (Cation at C3) Stabilized by Benzene Ring (Benzylic-type resonance) start->c2_intermediate Lower Energy Transition State c3_intermediate σ-Complex (Cation at C2) Stabilized by Oxygen Lone Pair (Less favorable) start->c3_intermediate Higher Energy Transition State c2_product 2-Substituted Benzofuran c2_intermediate->c2_product -H+ c3_product 3-Substituted Benzofuran c3_intermediate->c3_product -H+

Caption: Energetic preference for electrophilic attack at the C2 position.

Common Electrophilic Substitution Reactions
ReactionTypical ReagentsPositionNotes
Halogenation Br₂, Cl₂, NBS, NCS2 and/or 3Reaction can lead to di-substitution (e.g., 2,3-dibromo) under forcing conditions.[10]
Nitration HNO₃ / H₂SO₄2Standard nitrating conditions yield 2-nitrobenzofuran.[11]
Friedel-Crafts Acylation RCOCl / Lewis Acid (e.g., SnCl₄)2 or 3Regioselectivity can sometimes be influenced by the specific substrate and catalyst.[10]
Vilsmeier-Haack POCl₃ / DMF2A reliable method for introducing a C2-formyl group.[12]
Sulfonation SO₃ / Pyridine2Yields benzofuran-2-sulfonic acid.
Experimental Protocol: Friedel-Crafts Acylation of Benzofuran

This protocol describes the synthesis of 2-acetylbenzofuran, a common building block.[13]

Objective: To synthesize 2-acetylbenzofuran via Friedel-Crafts acylation.

Materials:

  • Benzofuran

  • Acetic anhydride

  • Tin(IV) chloride (SnCl₄)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve benzofuran (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add acetic anhydride (1.1 eq) to the solution.

  • Slowly add a solution of SnCl₄ (1.2 eq) in DCM dropwise, maintaining the temperature at 0 °C. The causality for this slow addition is to control the exothermic reaction and prevent side product formation.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. The bicarbonate wash is critical to neutralize any remaining acid catalyst.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-acetylbenzofuran.

Section 3: Cycloaddition Reactions

The inherent diene character of the furan ring allows benzofuran to participate in cycloaddition reactions, providing powerful pathways for the construction of complex polycyclic systems.[12]

[4+2] Diels-Alder Reactions

While the aromaticity of the benzofuran system makes it less reactive as a diene than furan itself, it can undergo Diels-Alder reactions with potent dienophiles, particularly in intramolecular contexts or under high pressure or thermal conditions.[14] This reaction is a key strategy for accessing the morphine alkaloid core.[14] The cycloaddition occurs across the C2 and C3a positions of the benzofuran. In some cases, arynes derived from the benzofuran ring can act as the dienophile.[15]

[2+2] Photocycloaddition

Photochemical [2+2] cycloaddition is a characteristic reaction of the C2-C3 double bond of benzofuran.[3] Irradiation in the presence of an alkene or an activated acetylene, such as dimethyl acetylenedicarboxylate (DMAD), leads to the formation of a cyclobutene ring fused to the benzofuran core.[12][16] These adducts can be thermally rearranged to form larger ring systems, such as 1-benzoxepins.[16]

G benzofuran Benzofuran (Diene Component) adduct [4+2] Cycloadduct (Tricyclic System) benzofuran->adduct + Heat or Pressure cyclobutene [2+2] Cycloadduct (Fused Cyclobutene) benzofuran->cyclobutene + hν (Light) dienophile Dienophile (e.g., Maleic Anhydride) dienophile->adduct alkene Alkene/Alkyne alkene->cyclobutene

Caption: General schemes for [4+2] and [2+2] cycloadditions of benzofuran.

Section 4: Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry has revolutionized the functionalization of benzofurans through metal-catalyzed cross-coupling reactions. These methods provide unparalleled access to a diverse range of substituted derivatives, which is essential for drug discovery programs.[17][18] The primary substrates for these reactions are halogenated benzofurans (e.g., 2-bromo- or 3-iodobenzofuran) or, more recently, through direct C-H activation.[19]

Key Cross-Coupling Methodologies
ReactionCatalyst System (Typical)Bond FormedDescription
Suzuki-Miyaura Pd(PPh₃)₄, Pd(OAc)₂ / LigandC(sp²)-C(sp²)Couples a halobenzofuran with a boronic acid/ester. Highly robust and functional group tolerant.[20]
Sonogashira PdCl₂(PPh₃)₂ / CuIC(sp²)-C(sp)Couples a halobenzofuran with a terminal alkyne, providing access to key intermediates.[17][21]
Heck Pd(OAc)₂ / LigandC(sp²)-C(sp²)Couples a halobenzofuran with an alkene.
Buchwald-Hartwig Pd catalyst / Buchwald LigandC-N, C-OForms carbon-nitrogen or carbon-oxygen bonds, crucial for synthesizing analogues of natural products.
Direct C-H Arylation Pd(OAc)₂C(sp²)-C(sp²)Couples benzofuran directly with an aryl halide, avoiding the need for pre-functionalization.[19]
Mechanistic Rationale: Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling serves as a representative example of the catalytic cycles that drive these powerful transformations. The synergy between palladium and a copper co-catalyst is essential for the reaction's efficiency.

G pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (R-X + Pd(0) → R-Pd(II)-X) pd0->ox_add R-X (Halobenzofuran) trans Transmetalation (Cu-alkyne transfers alkyne to Pd) ox_add->trans red_elim Reductive Elimination (R-Pd(II)-alkyne → R-alkyne + Pd(0)) trans->red_elim red_elim->pd0 Product (Alkynylbenzofuran) cu_i Cu(I)X cu_alkynilide Copper(I) Alkynilide cu_i->cu_alkynilide alkyne Terminal Alkyne alkyne->cu_alkynilide cu_alkynilide->trans Transfers Alkynyl Group base Base base->cu_alkynilide

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Section 5: Other Fundamental Transformations

Metallation and Nucleophilic Reactivity

While the benzofuran ring is resistant to direct nucleophilic attack, it can be converted into a potent nucleophile. Treatment with a strong base, such as n-butyllithium (n-BuLi), results in regioselective deprotonation (metallation) at the C2 position.[3] The resulting 2-lithiobenzofuran is a powerful intermediate that readily reacts with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides), providing a reliable route to 2-substituted derivatives.[3][10]

Reduction

The furan ring of benzofuran can be selectively reduced. Catalytic hydrogenation, typically using palladium on carbon (Pd/C), yields 2,3-dihydrobenzofuran, also known as coumaran.[7] This saturated analogue is itself a valuable scaffold in medicinal chemistry.

Oxidation

Oxidative conditions can lead to ring cleavage. For instance, photooxygenation of substituted benzofurans can produce a dioxetane intermediate, which rearranges to give an acetophenone derivative, effectively opening the furan ring.[3]

Conclusion

The reactivity of the benzofuran ring system is a rich and multifaceted subject, governed by the delicate interplay of aromaticity and the electronic influence of the oxygen heteroatom. Its propensity for C2-selective electrophilic substitution, its ability to engage in cycloaddition reactions, and its amenability to modern metal-catalyzed cross-coupling make it an exceptionally versatile scaffold. For scientists in drug discovery and chemical research, mastering these fundamental principles is not merely an academic exercise; it is the key to unlocking the full potential of this privileged structure, enabling the design and synthesis of the next generation of innovative molecules and medicines.

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  • Benzofuran Derivatives: Significance and symbolism. (2024). SciSpace. [Link]
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  • Nucleophilic substitution of benzofuran derivatives using Pd‐catalyst.
  • Regioselectivity of Diels-Alder Reactions Between 6,7-Dehydrobenzofuran and 2-Substituted Furans. (2012). National Institutes of Health (NIH). [Link]
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Biological and medicinal significance of benzofuran. (2015). UQ eSpace. [Link]
  • Reactivity of Benzofuran Derivatives. (2014). Taylor & Francis Online. [Link]
  • Regioselective Synthesis of Benzofuranones and Benzofurans. (2021).
  • A Novel Synthesis of 2-Functionalized Benzofurans by Palladium-Catalyzed Cycloisomerization of 2-(1-Hydroxyprop-2-ynyl)phenols Followed by Acid-Catalyzed Allylic Isomerization or Allylic Nucleophilic Substitution. (2005). The Journal of Organic Chemistry. [Link]
  • Synthesis of fused benzofuran using [3+2] cycloaddition of saturated aza heterocycles.
  • Other Transition Metal-Catalyzed Benzofuran Synthesis.
  • Synthesis of Benzofurans. Organic Chemistry Portal. [Link]
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2021). National Institutes of Health (NIH). [Link]
  • Reactivity of Benzofuran Derivatives. (2014).
  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (2024). RSC Publishing. [Link]
  • Reactivity of Benzofuran Deriv
  • Metal‐catalyzed synthesis of functionalized benzofurans.
  • Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. (2020). ChemRxiv. [Link]
  • Mechanism of benzofuran formation.
  • Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. (2020). National Institutes of Health (NIH). [Link]
  • Preparation and Properties of Benzofuran#Synthesis of Benzofuran. (2022). YouTube. [Link]
  • Reactivity of benzofuran and benzothiophene in palladium-catalysed direct C2,C3-diarylations.
  • Study of Benzofuran Derivatives and their Biological Significance. (2021). International Journal for Scientific Research & Development. [Link]

Sources

spectroscopic data (NMR, IR) of 1-Benzofuran-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of 1-Benzofuran-2-sulfonyl Chloride

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have shown promise as antiviral, antitumor, anti-inflammatory, and antimicrobial agents.[1][3] this compound (C₈H₅ClO₃S, M.W. 216.64 g/mol ) is a key intermediate, providing a reactive handle for the synthesis of a diverse library of sulfonamide and sulfonate ester derivatives.[4][5][6] Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and the unambiguous structural confirmation of its downstream products.

This guide provides a detailed analysis of the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound, grounded in established principles and experimental observations for related structures.

Caption: Molecular Structure of this compound.

Part 1: Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule.[7] The analysis of this compound relies on identifying the characteristic vibrational frequencies of the sulfonyl chloride and benzofuran moieties. The sulfonyl chloride group is particularly distinct, exhibiting strong absorption bands due to the symmetric and asymmetric stretching of the S=O bonds.[7]

Key IR Absorption Bands

The expected IR spectrum is dominated by features from the sulfonyl chloride group and the aromatic system. The absence of broad O-H or N-H stretching bands (above 3200 cm⁻¹) is a key indicator of purity.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100 - 3000MediumAromatic C-H StretchVibrations of the C-H bonds on the benzene and furan rings.
~1610 - 1580MediumAromatic C=C StretchIn-plane skeletal vibrations of the fused aromatic rings. Benzofuran systems often show bands in this region.[8]
~1385 - 1370 Strong S=O Asymmetric Stretch This is a highly characteristic and strong absorption for sulfonyl chlorides, making it a primary diagnostic peak.[7]
~1190 - 1170 Strong S=O Symmetric Stretch The second key diagnostic peak for the sulfonyl chloride group, also exhibiting strong intensity.[7]
~1260 - 1200MediumAryl C-O-C Asymmetric StretchCharacteristic stretching vibration of the aryl-ether linkage within the furan ring of the benzofuran system.[9]
~760 - 740Strongortho-Disubstituted Benzene C-H Bend (out-of-plane)The substitution pattern on the benzene ring gives rise to a strong bending vibration in this region.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra will reveal the distinct electronic environments of the protons and carbons in the fused ring system.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals exclusively in the aromatic region. The powerful electron-withdrawing nature of the -SO₂Cl group significantly deshields adjacent protons, shifting them downfield.[7][10] The spectrum will consist of five protons in total.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constants (J, Hz)Rationale
H3~7.5 - 7.7Singlet (s)N/AThis proton is on the furan ring, adjacent to the sulfonyl chloride group. Its chemical shift is significantly downfield due to the inductive effect and anisotropy of the S=O bonds.[11]
H4, H7~7.6 - 7.8Multiplet (m)J ≈ 7-9 (ortho), 1-2 (meta)These protons are on the benzene ring and are typically the most downfield of the benzenoid protons, influenced by the fused heterocyclic system.
H5, H6~7.3 - 7.5Multiplet (m)J ≈ 7-9 (ortho), 7-8 (ortho/vicinal)These protons are in the middle of the aromatic region for the benzene ring, exhibiting complex splitting from their neighbors.[11]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms of the benzofuran core. The chemical shifts are influenced by the electronegativity of the attached atoms (O, S) and resonance effects.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C2~148 - 152Directly attached to the strongly electron-withdrawing SO₂Cl group and the ring oxygen, causing a significant downfield shift.
C3~115 - 120This carbon is adjacent to C2 but not directly bonded to a heteroatom, appearing at a relatively upfield position for an aromatic carbon.
C3a (bridgehead)~128 - 132A quaternary carbon at the fusion of the two rings.
C4, C7~123 - 129Aromatic CH carbons of the benzene ring.
C5, C6~120 - 125Aromatic CH carbons of the benzene ring. Their precise shifts can be approximated using substituent effects.[12]
C7a (bridgehead)~155 - 158The second bridgehead carbon, bonded to the oxygen atom, resulting in a significant downfield shift.

Part 3: Experimental Protocols & Workflow

The integrity of spectroscopic data is contingent upon meticulous experimental execution. As sulfonyl chlorides are reactive, particularly towards nucleophiles and water, careful handling is essential.[13][14][15]

General Procedure for Spectroscopic Analysis
  • Sample Handling : All operations should be performed in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses).[13] The compound is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) where possible.

  • NMR Sample Preparation :

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a dry, deuterated solvent. Chloroform-d (CDCl₃) is a suitable choice as it is aprotic and a good solvent for many organic compounds.[12] Avoid protic or nucleophilic solvents like DMSO-d₆ or Methanol-d₄ unless dryness is guaranteed, as they can react with the sulfonyl chloride.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • IR Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Place a small, solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

    • This method is preferred as it requires minimal sample preparation and avoids the use of KBr pellets, which must be scrupulously dried to prevent moisture contamination.

  • Data Acquisition :

    • NMR : Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) on a spectrometer (e.g., 400 MHz or higher) at room temperature.

    • IR : Collect the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

G start Obtain Dry Sample prep_nmr Dissolve in Dry CDCl₃ start->prep_nmr NMR Path prep_ir Place on ATR Crystal start->prep_ir IR Path run_nmr Acquire ¹H & ¹³C Spectra prep_nmr->run_nmr run_ir Acquire IR Spectrum prep_ir->run_ir analyze Process & Analyze Data run_nmr->analyze run_ir->analyze

Caption: Workflow for Spectroscopic Analysis of this compound.

Part 4: Synthesis and Safe Handling

Synthetic Overview

This compound can be synthesized from precursor benzofuran derivatives. A common strategy for creating sulfonyl chlorides involves the reaction of a sulfonic acid or its salt with a chlorinating agent. Alternatively, direct halosulfonylation methods on activated aromatic systems can be employed.[16][17] The synthesis of the benzofuran ring itself can be achieved through various classic and modern catalytic methods, such as Perkin's synthesis or palladium-catalyzed cyclizations.[2][18]

Critical Safety and Handling Precautions

This compound, like most sulfonyl chlorides, is a hazardous substance that requires careful handling.

  • Corrosivity : It causes severe skin burns and eye damage.[13][19] EUH014: Reacts violently with water.[15]

  • Reactivity : It is highly reactive with water, alcohols, and primary/secondary amines. Contact with moisture will hydrolyze the compound to the corresponding sulfonic acid, releasing corrosive HCl gas.

  • Handling :

    • Always handle in a well-ventilated fume hood.

    • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[13][15]

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like water and strong bases.[14]

  • Hazard Statements : H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[15]

  • Precautionary Statements : P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[19]

Conclusion

The spectroscopic profile of this compound is defined by a unique combination of features from its two constituent moieties. In IR spectroscopy, the two strong, characteristic S=O stretching bands provide an unmistakable signature. In NMR spectroscopy, the downfield shift of the H3 proton and the C2 carbon, both adjacent to the potent electron-withdrawing sulfonyl chloride group, are key identifiers. This comprehensive spectroscopic understanding is essential for any researcher utilizing this versatile building block in the synthesis of novel chemical entities.

References

  • Gawroński, J., Gołębiewska, J., & Krawczyk, H. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]
  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. [Link]
  • ResearchGate. (n.d.). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. [Link]
  • ResearchGate. (n.d.). Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for the emission studies. [Link]
  • Khalid, M. et al. (2020). An efficient synthesis, structural (SC-XRD) and spectroscopic (FTIR, 1HNMR, MS spectroscopic) characterization of novel benzofuran-based hydrazones: An experimental and theoretical studies. Journal of Molecular Structure. [Link]
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  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
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Methodological & Application

synthesis of novel sulfonamides using 1-Benzofuran-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of Novel Sulfonamide Derivatives Utilizing 1-Benzofuran-2-sulfonyl Chloride as a Versatile Building Block

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of novel sulfonamides incorporating the biologically significant benzofuran moiety, using this compound as the key starting material. The benzofuran nucleus is a privileged scaffold in medicinal chemistry, known for a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] When coupled with the sulfonamide functional group—a cornerstone of numerous therapeutic agents—the resulting benzofuran-sulfonamide hybrids represent a promising avenue for the discovery of new drug candidates.[3][4][5] This guide details the underlying chemical principles, provides step-by-step synthetic protocols, and outlines robust characterization and purification methodologies.

Introduction: The Synergy of Benzofuran and Sulfonamide Moieties

The convergence of the benzofuran scaffold and the sulfonamide group offers a compelling strategy in modern drug design. Benzofuran derivatives are prevalent in both natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1][2] The sulfonamide group (R-SO₂NR'R'') is a well-established pharmacophore, integral to the function of antibacterial drugs, diuretics, anticonvulsants, and a new generation of targeted anticancer agents like carbonic anhydrase inhibitors.[3][6][7][8]

The synthesis of novel sulfonamides based on a 1-benzofuran core has led to the discovery of potent and selective inhibitors of tumor-associated human carbonic anhydrase (hCA) isoforms IX and XII.[3][6] Furthermore, certain benzofuransulfonamide analogs have demonstrated significant antiproliferative activities against various cancer cell lines, suggesting their potential as a novel class of anticancer agents.[4] The strategic combination of these two pharmacophores, facilitated by the reactivity of this compound, allows for the systematic exploration of chemical space to develop new therapeutic leads.

Underlying Chemical Principles

The core of the synthetic strategy lies in the nucleophilic substitution reaction between this compound and a primary or secondary amine. This reaction is a classical and highly efficient method for the formation of the sulfonamide S-N bond.[9][10][11]

Mechanism of Sulfonamide Formation:

The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, which is a good leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[12]

Caption: General mechanism of sulfonamide synthesis.

The choice of base is critical and can influence reaction rates and yields. Common bases include pyridine, triethylamine (TEA), or even an aqueous base like sodium carbonate.[10][11] The nucleophilicity of the amine also plays a significant role; primary amines are generally more reactive than secondary amines.[10]

Experimental Protocols

General Considerations
  • All reactions should be conducted in a well-ventilated fume hood.

  • Anhydrous solvents should be used where specified to prevent hydrolysis of the sulfonyl chloride.

  • Reactions should be monitored by Thin Layer Chromatography (TLC) to track progress.

Protocol 1: Synthesis of N-Aryl/Alkyl-1-benzofuran-2-sulfonamides

This protocol outlines the general procedure for the reaction of this compound with a representative primary amine.

Materials:

  • This compound

  • Substituted aniline or aliphatic amine (e.g., aniline, benzylamine)

  • Pyridine (anhydrous) or Triethylamine (TEA)

  • Dichloromethane (DCM, anhydrous) or Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the amine (1.0 eq) in anhydrous DCM (10 mL per mmol of amine).

  • Base Addition: Cool the solution to 0 °C in an ice bath and add pyridine or TEA (1.2 eq) dropwise.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.[10]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), water (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure sulfonamide.

Synthesis Workflow start Dissolve Amine in Anhydrous DCM cool Cool to 0 °C start->cool add_base Add Pyridine/TEA cool->add_base add_sulfonyl_chloride Add this compound Solution add_base->add_sulfonyl_chloride react Stir at Room Temperature (6-12h) add_sulfonyl_chloride->react workup Aqueous Work-up (HCl, H₂O, NaHCO₃, Brine) react->workup dry Dry Organic Layer (MgSO₄/Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Pure N-Substituted-1-benzofuran-2-sulfonamide purify->product

Caption: Workflow for the synthesis of novel sulfonamides.

Purification and Characterization

Purification

Purification of sulfonamides is typically achieved through recrystallization or column chromatography.

  • Recrystallization: This is a common and effective method for purifying solid sulfonamides. A suitable solvent system (e.g., ethanol/water, isopropanol/water) is used to dissolve the crude product at an elevated temperature, followed by slow cooling to induce crystallization.[13]

  • Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. The polarity of the eluent is optimized based on the TLC analysis of the crude product.

Characterization

The structure and purity of the synthesized sulfonamides should be confirmed using a combination of spectroscopic and analytical techniques.

Technique Purpose Expected Observations
¹H NMR Structural elucidation and purity assessment.Signals corresponding to the benzofuran ring protons, the substituent on the nitrogen, and the N-H proton (if present).
¹³C NMR Confirmation of the carbon skeleton.Resonances for all unique carbon atoms in the molecule.
FT-IR Identification of key functional groups.Characteristic stretching frequencies for S=O (approx. 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹), N-H (if present, approx. 3300-3200 cm⁻¹), and C-O-C of the benzofuran ring.
Mass Spectrometry (MS) Determination of molecular weight.Molecular ion peak [M]⁺, [M+H]⁺, or [M+Na]⁺ corresponding to the calculated molecular weight of the target compound.
Elemental Analysis Confirmation of elemental composition.Experimental percentages of C, H, N, and S should be within ±0.4% of the calculated values.

Applications and Future Perspectives

The synthetic protocols described herein provide a robust platform for the generation of diverse libraries of 1-benzofuran-2-sulfonamides. These compounds are of significant interest in drug discovery, particularly in the fields of oncology and infectious diseases.[1][3] The modular nature of this synthesis allows for the systematic modification of the amine component, enabling detailed structure-activity relationship (SAR) studies to optimize biological activity and pharmacokinetic properties.[4] Future work could involve the exploration of a wider range of amine building blocks, including those with additional functional groups or chiral centers, to further expand the chemical diversity and therapeutic potential of this promising class of compounds.

References

  • Al-Rashood, S. T., et al. (2020). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 298-305. [Link]
  • Li, Y., et al. (2011). Synthesis, antiproliferative activities and in vitro biological evaluation of novel benzofuransulfonamide derivatives. European Journal of Medicinal Chemistry, 46(9), 4187-4194. [Link]
  • Angeli, A., et al. (2020). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 298–305. [Link]
  • Ghomashi, S., et al. (2023). Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part B: Two-Component Sulfonamide Hybrids. Mini-Reviews in Medicinal Chemistry, 23(14), 1547-1582. [Link]
  • Bax, B. D., et al. (2015). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 17(6), 1373–1376. [Link]
  • Wang, L., et al. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. Journal of the American Chemical Society, 145(34), 18886–18892. [Link]
  • Paterson, J. C., & Gordon, J. E. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S.
  • Macmillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
  • Mondal, P., & Jana, G. K. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. [Link]
  • Willis, M. C. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2, pp. 245-264). Royal Society of Chemistry.
  • Roberts, J. D., & Caserio, M. C. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts. [Link]
  • Ison, E. A., et al. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(44), 5971–5973. [Link]
  • Organic Chemistry Explained. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. [Link]
  • Kumar, A., et al. (2021). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Request PDF. [Link]
  • Asghari, S., et al. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Medical Sciences, 20(11), 1094–1108. [Link]
  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2795. [Link]

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The Synthesis and Application of N-Substituted 1-Benzofuran-2-sulfonamides: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction of 1-benzofuran-2-sulfonyl chloride with primary amines. This reaction is a cornerstone in the synthesis of a diverse class of molecules, N-substituted 1-benzofuran-2-sulfonamides, which have garnered significant interest in medicinal chemistry due to their wide range of biological activities. This guide will delve into the underlying reaction mechanism, provide detailed and field-proven experimental protocols, and discuss the significant applications of the resulting compounds, grounded in authoritative scientific literature.

Introduction: The Significance of the 1-Benzofuran-2-sulfonamide Scaffold

The benzofuran moiety is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds with potent biological activities.[1][2] When functionalized with a sulfonamide group at the 2-position, the resulting 1-benzofuran-2-sulfonamide core offers a unique three-dimensional structure that can effectively interact with various biological targets. The subsequent N-substitution with a primary amine allows for the introduction of diverse chemical functionalities, enabling the fine-tuning of physicochemical properties and pharmacological profiles.

The products of this reaction have shown promise as:

  • Anticancer Agents: Exhibiting antiproliferative activities against various tumor cell lines.[3]

  • Antimicrobial Agents: Demonstrating efficacy against a range of bacterial and fungal pathogens.

  • Enzyme Inhibitors: Notably as inhibitors of carbonic anhydrase, a target for anticancer and other therapies.[4]

This guide aims to equip researchers with the necessary knowledge to confidently and efficiently synthesize these valuable compounds.

Reaction Mechanism and Rationale

The reaction of this compound with a primary amine proceeds via a nucleophilic acyl substitution mechanism at the sulfur atom. The primary amine acts as the nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride.

G cluster_0 Reaction Mechanism 1-Benzofuran-2-sulfonyl_chloride 1-Benzofuran-2-sulfonyl chloride Primary_Amine Primary Amine (R-NH2) Tetrahedral_Intermediate Tetrahedral Intermediate N-Substituted_Sulfonamide N-Substituted 1-Benzofuran-2-sulfonamide HCl HCl Base Base (e.g., Pyridine, Triethylamine) Salt Salt (e.g., Pyridinium chloride)

Caption: Nucleophilic substitution mechanism for the formation of N-substituted 1-benzofuran-2-sulfonamides.

Causality Behind Experimental Choices:

  • The Role of the Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A base, typically a tertiary amine like pyridine or triethylamine, is crucial to neutralize the HCl.[5] This prevents the protonation of the primary amine reactant, which would render it non-nucleophilic and halt the reaction.

  • Solvent Selection: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred.[6] These solvents effectively dissolve the reactants without participating in the reaction. The absence of water is critical to prevent the hydrolysis of the highly reactive sulfonyl chloride to the corresponding sulfonic acid, an undesired side product.[3]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of an N-substituted 1-benzofuran-2-sulfonamide. This protocol is a robust, general procedure adaptable for a range of primary amines.

General Protocol for the Synthesis of N-Aryl-1-benzofuran-2-sulfonamide

G cluster_1 Experimental Workflow Start Start Dissolve_Amine Dissolve Primary Amine and Base in Anhydrous Solvent Cool Cool to 0 °C Add_Sulfonyl_Chloride Add 1-Benzofuran-2-sulfonyl chloride Solution Dropwise React Stir at Room Temperature (Monitor by TLC/LC-MS) Workup Aqueous Workup (Acid/Base Washes) Purify Purify by Column Chromatography or Recrystallization Characterize Characterize Product (NMR, IR, MS) End End

Caption: A typical experimental workflow for the synthesis of N-substituted 1-benzofuran-2-sulfonamides.

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., aniline derivative) (1.1 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.1 mmol) and anhydrous DCM (0.1 M solution).

  • Addition of Base: Add pyridine (1.5 mmol) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 mmol) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes. The slow addition is crucial to control the reaction exotherm and minimize side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base and any unreacted primary amine), saturated aqueous NaHCO₃ (to remove any remaining acidic impurities), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Expected Spectroscopic Data:

Spectroscopic TechniqueCharacteristic Signals for N-Aryl-1-benzofuran-2-sulfonamide
¹H NMR A singlet for the sulfonamide N-H proton (typically δ 8-11 ppm), and characteristic aromatic proton signals for the benzofuran and aryl moieties.
¹³C NMR Signals corresponding to the carbon atoms of the benzofuran and aryl rings.
IR Spectroscopy Characteristic asymmetric and symmetric stretching vibrations for the SO₂ group (around 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹ respectively), and an N-H stretching vibration (around 3200-3400 cm⁻¹).[6]
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the product.

Troubleshooting and Side Reactions

A successful synthesis relies on anticipating and mitigating potential side reactions.

Problem Potential Cause Recommended Solution
Low or No Product Formation Hydrolysis of this compound due to moisture.Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere.[6] Use a fresh bottle of the sulfonyl chloride.
Low nucleophilicity of the primary amine (e.g., sterically hindered or electron-deficient amines).Increase the reaction temperature or use a higher boiling point aprotic solvent like N,N-dimethylformamide (DMF). Microwave-assisted synthesis can also be effective.[7]
Presence of a Di-sulfonated Byproduct The mono-sulfonamide product is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride.Use a slight excess of the primary amine (1.1-1.2 equivalents). Add the sulfonyl chloride solution slowly to maintain its low concentration. Perform the reaction at a lower temperature (0 °C or below).[1]
Presence of a Polar Byproduct (Sulfonic Acid) Presence of water in the reaction mixture leading to hydrolysis of the sulfonyl chloride.Rigorously dry all glassware and solvents.[3]

Applications in Drug Discovery and Development

N-substituted 1-benzofuran-2-sulfonamides are a class of compounds with significant therapeutic potential, which drives the research in this area.

  • Anticancer Activity: A notable study reported a series of benzofuransulfonamide derivatives with broad-spectrum antiproliferative activities against various tumor cell lines.[3] The lead compound and its analogs were found to induce apoptosis in cancer cells at low micromolar concentrations, highlighting the potential of this scaffold in oncology drug discovery.[3]

  • Carbonic Anhydrase Inhibition: Certain benzofuran-based sulfonamides have been designed and synthesized as selective inhibitors of carbonic anhydrase isoforms IX and XII, which are tumor-associated enzymes.[4] These inhibitors have potential applications in cancer therapy.[4]

  • Antimicrobial Properties: The benzofuran nucleus is a well-established pharmacophore in the development of antimicrobial agents. The addition of the N-substituted sulfonamide moiety can enhance this activity, leading to the discovery of new antibacterial and antifungal compounds.

Conclusion

The reaction of this compound with primary amines is a versatile and powerful tool for the synthesis of N-substituted 1-benzofuran-2-sulfonamides. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and awareness of potential side reactions are paramount for achieving high yields of the desired products. The diverse biological activities of the resulting compounds underscore the importance of this synthetic transformation in modern medicinal chemistry and drug discovery. This guide provides a solid foundation for researchers to explore the synthesis and applications of this promising class of molecules.

References

  • Aslam, M., et al. (2015). Benzofurans: A new profile of biological activities.
  • PubMed. (2011).
  • The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
  • Lakrout, S., et al. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]
  • Abdelrahman, M. A., et al. (2019). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation.
  • Journal of Research in Medical Sciences. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. [Link]
  • Roush, W.R., et al. (2020). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES.
  • Liu, W., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • Soltani Rad, M. N., et al. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Organic Chemistry Portal. [Link]
  • Wikipedia. Hinsberg reaction. [Link]
  • Macmillan Group - Princeton University. (2023).
  • King, J. F., & Rathore, R. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
  • Zhang, Y., et al. (2013). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • UCL Discovery. The Synthesis of Functionalised Sulfonamides. [Link]
  • Emwas, A.-H., et al. (2013). Preparation of sulfonamides from N-silylamines.
  • MDPI. (2022). Synthesis, Characterization and Nanoformulation of Novel Sulfonamide-1,2,3-triazole Molecular Conjugates as Potent Antiparasitic Agents. [Link]
  • Bradford Scholars. (2023). Synthesis and Chemistry of Novel Aryl Sulfonamides and Initial Studies of Their Biological Activity. [Link]
  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]
  • Youn, S. W., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213. [Link]

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Application Notes and Protocols: Sulfonylation of Amines with 1-Benzofuran-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Sulfonamide Linkage and the Role of the Benzofuran Moiety

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The synthesis of sulfonamides, most commonly through the reaction of a sulfonyl chloride with a primary or secondary amine, is a fundamental transformation in the drug discovery and development pipeline.[1] The benzofuran scaffold is also a privileged structure in biologically active compounds, known for its presence in numerous natural products and synthetic pharmaceuticals.[3] The combination of these two moieties in 1-benzofuran-2-sulfonamides creates a class of compounds with significant potential for novel therapeutic applications.

This document provides a detailed protocol for the sulfonylation of amines using 1-benzofuran-2-sulfonyl chloride, offering insights into the reaction mechanism, optimization strategies, and purification techniques.

Reaction Principle and Mechanism

The sulfonylation of an amine with this compound proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group. The reaction generates hydrochloric acid (HCl) as a byproduct, which is neutralized by a base present in the reaction mixture.[4]

The overall transformation can be depicted as follows:

Figure 1. General scheme for the sulfonylation of amines.

The choice of base is crucial; it must be non-nucleophilic enough to avoid competing with the amine in attacking the sulfonyl chloride. Tertiary amines like triethylamine or pyridine are commonly employed for this purpose.[1]

Experimental Protocols

Protocol 1: Standard Procedure for Sulfonylation of Amines

This protocol provides a general method for the reaction of primary and secondary amines with this compound.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile

  • Pyridine or triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) in the chosen anhydrous solvent (e.g., DCM).

  • Addition of Base: Add the base (1.1 - 1.5 eq., e.g., pyridine or triethylamine) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.0 - 1.2 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred amine solution over a period of 15-30 minutes. The slow addition is particularly important for primary amines to minimize the potential for di-sulfonylation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with more of the organic solvent.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-benzofuran-2-sulfonamide.

Figure 2. Experimental workflow for the standard sulfonylation protocol.

Protocol 2: Microwave-Assisted, Solvent-Free Sulfonylation

For a more rapid and environmentally friendly approach, microwave-assisted synthesis can be employed. This method often proceeds without a solvent or catalyst.[4]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Microwave reactor vials

Procedure:

  • Reaction Mixture: In a microwave-safe vial, add the amine (1.0 eq.) and this compound (1.0 eq.).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) for a short duration (e.g., 5-15 minutes). The optimal conditions should be determined empirically.

  • Work-up and Purification: After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and proceed with the work-up and purification as described in Protocol 1.

Key Reaction Parameters and Optimization

The success of the sulfonylation reaction depends on several factors that can be optimized for a specific substrate.

ParameterRecommended ConditionsRationale and Optimization
Solvent Anhydrous DCM, THF, AcetonitrileAprotic solvents are preferred to avoid reaction with the sulfonyl chloride. The choice of solvent can influence the solubility of reactants and the reaction rate.
Base Pyridine, Triethylamine (TEA)A non-nucleophilic base is essential to neutralize the HCl byproduct without competing with the amine. Sterically hindered bases can sometimes improve selectivity.[1]
Temperature 0 °C to Room TemperatureStarting the reaction at a lower temperature helps to control the initial exotherm and can improve selectivity, especially for reactive amines.
Stoichiometry Amine:Sulfonyl Chloride:Base (1:1-1.2:1.1-1.5)A slight excess of the sulfonyl chloride and base can help drive the reaction to completion. For primary amines, using a 1:1 ratio of amine to sulfonyl chloride is crucial to minimize di-sulfonylation.
Rate of Addition Slow, dropwise addition of sulfonyl chlorideThis is critical for controlling the reaction rate and preventing side reactions, particularly the formation of di-sulfonylated products with primary amines.

Representative Applications

Amine SubstrateProductExpected YieldNotes
AnilineN-phenyl-1-benzofuran-2-sulfonamideGood to ExcellentAromatic amines are generally good nucleophiles for this reaction.
BenzylamineN-benzyl-1-benzofuran-2-sulfonamideExcellentPrimary aliphatic amines are typically very reactive. Slow addition of the sulfonyl chloride is recommended.
Piperidine1-(1-Benzofuran-2-ylsulfonyl)piperidineExcellentSecondary amines react readily to form the corresponding sulfonamide.
4-FluoroanilineN-(4-fluorophenyl)-1-benzofuran-2-sulfonamideGoodElectron-withdrawing groups on the aniline may slightly decrease its nucleophilicity, potentially requiring longer reaction times or slightly elevated temperatures.

Troubleshooting and Side Reactions

  • Di-sulfonylation of Primary Amines: The most common side reaction with primary amines is the formation of the di-sulfonylated product. This occurs when the initially formed sulfonamide is deprotonated by the base, and the resulting anion attacks another molecule of sulfonyl chloride. To mitigate this, use a 1:1 stoichiometry of amine to sulfonyl chloride, add the sulfonyl chloride slowly at low temperature, and consider using a milder or more sterically hindered base.

  • Low Yield: If the reaction does not proceed to completion, consider increasing the reaction time or temperature. Ensure that all reagents and solvents are anhydrous, as water can hydrolyze the sulfonyl chloride.

  • Purification Challenges: The polarity of the sulfonamide product can vary significantly depending on the R groups of the amine. This may require careful optimization of the solvent system for column chromatography.

Conclusion

The sulfonylation of amines with this compound is a robust and versatile method for the synthesis of a potentially valuable class of compounds for drug discovery. By carefully controlling the reaction conditions, particularly the stoichiometry, temperature, and rate of addition, high yields of the desired sulfonamides can be achieved. The protocols and guidelines presented here provide a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.

References

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
  • Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • Syntbetic Routes of Sulfonarnide Derivatives: A Brief Review.
  • This compound CAS#: 17070-58-5. ChemicalBook.
  • Preparation of benzofurans and use thereof as synthetic intermediates.
  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulf
  • Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived
  • This compound, 97%. RHENIUM BIO SCIENCE.
  • This compound | 17070-58-5. ChemicalBook.
  • Synthesis of N‐(2‐(benzofuran‐2‐yl)phenyl) sulfonamides (3).
  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
  • 2-(2-Cyanoacetyl)-1-benzofuran-5-sulfonyl chloride | C11H6ClNO4S | CID - PubChem. PubChem.
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.
  • 1-Benzofuran-2-sulphonyl chloride | CAS 17070-58-5 | SCBT. Santa Cruz Biotechnology.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Synthesis of New Sulfonamide Derivatives-Phenyl. Scholars Research Library.
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  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.
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  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed.
  • Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancre
  • N-phenyl-1-benzofuran-2-carboxamide - C15H11NO2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
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  • N-(1-benzyl-5-methylpyrrolidin-3-yl)-1,3-dihydro-2-benzofuran-5-sulfonamide. Smolecule.
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  • Process for preparing benzofuran-2-carboxamide derivatives.
  • Benzoyl piperidine. Organic Syntheses.
  • Sulfonyl Chlorides/Fluorides. Enamine.
  • 2-methyl-1-benzofuran-3-sulfonyl chloride (C9H7ClO3S). PubChemLite.
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Application Notes & Protocols: 1-Benzofuran-2-sulfonyl Chloride as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic motif frequently encountered in natural products and synthetic compounds with significant biological and pharmacological activities.[1][2] Its derivatives have shown promise as antibacterial, antiviral, and anti-tumor agents.[1] 1-Benzofuran-2-sulfonyl chloride (CAS: 17070-58-5) emerges as a highly valuable and reactive building block for the synthesis of diverse benzofuran-containing molecules.[3] The presence of the electrophilic sulfonyl chloride group at the 2-position of the electron-rich benzofuran ring allows for facile introduction of the entire benzofuran-2-sulfonyl moiety into various molecular frameworks, making it a cornerstone reagent for drug discovery and development professionals.

This guide provides an in-depth exploration of the applications of this compound, focusing on the synthesis of sulfonamides and sulfonate esters. We will delve into detailed, field-proven protocols, the rationale behind experimental choices, and critical safety considerations.

Reagent Profile: Physicochemical Data and Safety Imperatives

A thorough understanding of the reagent's properties and hazards is paramount for safe and successful experimentation.

Physicochemical Data
PropertyValueReference
CAS Number 17070-58-5[3][4]
Molecular Formula C₈H₅ClO₃S[3][4][5]
Molecular Weight 216.64 g/mol [3][4]
Appearance Solid[6]
Purity Typically ≥97%[6]
Critical Safety & Handling Protocols

This compound is a hazardous chemical that demands strict adherence to safety protocols.

  • Primary Hazards: The compound reacts violently with water, liberating toxic gas.[7][8] It is corrosive and causes severe skin burns and eye damage.[8][9] Inhalation can cause chemical burns to the respiratory tract.[8]

  • Personal Protective Equipment (PPE): Always operate within a certified chemical fume hood.[8] Wear chemical splash goggles, a face shield, appropriate protective gloves (e.g., nitrile), and a lab coat.[8]

  • Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) as the compound is moisture-sensitive.[10] Prevent contact with skin, eyes, and clothing.[9] All non-aqueous reagents and solvents should be dried prior to use.[11]

  • Storage: Store in a cool, dry, well-ventilated area away from water and moisture.[7][8] The container must be kept tightly closed.[7][10] It is recommended to store under an inert gas.[10]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7][8]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[7][8]

    • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[7]

Core Application I: Synthesis of Benzofuran-2-sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, most famously represented by the sulfa class of antibiotics.[12] The reaction of this compound with primary or secondary amines provides a direct and efficient route to novel benzofuran-2-sulfonamides, which can be screened for a wide range of biological activities.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. A non-nucleophilic base is required to quench the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.

cluster_workflow Sulfonamide Synthesis Workflow prep Reagent Preparation (Amine, Base, Solvent) cool Cool to 0 °C prep->cool Inert Atmosphere add Slow Addition of This compound cool->add react Reaction (Warm to RT) add->react workup Aqueous Work-up (Wash, Dry) react->workup purify Purification (Chromatography/Recrystallization) workup->purify product Isolated Benzofuran-2-sulfonamide purify->product

Caption: General workflow for benzofuran-2-sulfonamide synthesis.

Detailed Experimental Protocol

Materials:

  • This compound

  • Primary or secondary amine (1.0 equiv.)

  • Triethylamine (NEt₃) or Pyridine (1.2 - 1.5 equiv.)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 equiv.) and anhydrous CH₂Cl₂.

  • Add triethylamine (1.5 equiv.) to the solution. Cool the mixture to 0 °C in an ice-water bath.

  • In a separate flask, dissolve this compound (1.1 equiv.) in a minimal amount of anhydrous CH₂Cl₂.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.

    • Causality: Slow, dropwise addition at low temperature is critical to control the exothermic nature of the reaction and prevent the formation of side products.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with CH₂Cl₂.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

    • Causality: The acid wash removes excess triethylamine, while the bicarbonate wash removes any remaining acidic impurities.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel or by recrystallization to afford the pure benzofuran-2-sulfonamide.

Core Application II: Synthesis of Benzofuran-2-sulfonate Esters

Sulfonate esters are valuable intermediates in organic synthesis, often serving as excellent leaving groups in nucleophilic substitution reactions or as protecting groups for alcohols. The reaction of this compound with alcohols or phenols provides a straightforward entry to this class of compounds.

Mechanistic Rationale

Similar to sulfonamide formation, this reaction follows a nucleophilic substitution pathway. The oxygen atom of the alcohol or phenol attacks the sulfonyl chloride's sulfur center. A base, typically pyridine or triethylamine, is used to activate the alcohol (by partial deprotonation) and to scavenge the HCl byproduct.

cluster_mechanism Sulfonate Ester Formation Mechanism reagents Alcohol (R-OH) + Base (e.g., Pyridine) attack Nucleophilic Attack (O on S) reagents->attack sulfonyl_chloride This compound sulfonyl_chloride->attack intermediate Tetrahedral Intermediate attack->intermediate elimination Chloride Elimination (Leaving Group Departure) intermediate->elimination product Benzofuran-2-sulfonate Ester elimination->product

Caption: Key steps in benzofuran-2-sulfonate ester synthesis.

Detailed Experimental Protocol

Materials:

  • This compound

  • Alcohol or Phenol (1.0 equiv.)

  • Pyridine or Triethylamine (1.5 equiv.)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 1 M Copper (II) Sulfate (CuSO₄) solution (for pyridine removal) or 1 M HCl (for triethylamine removal)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 equiv.) and pyridine (1.5 equiv.) in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C.

  • Add this compound (1.1 equiv.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • Trustworthiness: Using pyridine as both the base and a solvent can sometimes be advantageous, particularly for less reactive alcohols.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-6 hours, or until TLC analysis indicates the consumption of the starting alcohol.

  • Dilute the reaction mixture with CH₂Cl₂ and transfer to a separatory funnel.

  • Wash the organic layer sequentially with cold 1 M CuSO₄ solution (to remove pyridine) or 1 M HCl (to remove triethylamine) until the aqueous layer is no longer colored (blue for CuSO₄) or is acidic. Follow with washes of water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting crude oil or solid by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure benzofuran-2-sulfonate ester.

Summary of Applications & Data

The protocols described enable the synthesis of a wide array of derivatives. The choice of nucleophile directly dictates the final product, demonstrating the versatility of this compound.

EntryNucleophileProduct ClassBaseTypical Yield Range
1BenzylamineSulfonamideNEt₃80-95%
2AnilineSulfonamidePyridine75-90%
3MorpholineSulfonamideNEt₃85-98%
4EthanolSulfonate EsterPyridine70-85%
5PhenolSulfonate EsterNEt₃80-95%
62-BromophenolSulfonate EsterNEt₃70-90%[11]

Note: Yields are illustrative and depend on the specific substrate and reaction scale.

Conclusion

This compound is a powerful and versatile electrophilic building block that provides a reliable and efficient gateway to a diverse range of benzofuran-containing sulfonamides and sulfonate esters. The protocols outlined in this guide are robust and scalable, offering researchers in medicinal chemistry and drug development a clear path to novel compounds of interest. Adherence to the stringent safety and handling procedures is non-negotiable for the successful and safe utilization of this valuable reagent.

References

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  • NIH National Center for Biotechnology Information. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
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  • FUJIFILM Wako Chemicals. (2024). SAFETY DATA SHEET.
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catalytic methods for sulfonamide synthesis from 1-Benzofuran-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Catalytic Methods for Sulfonamide Synthesis from 1-Benzofuran-2-sulfonyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Sulfonamide Bond and Modern Catalytic Solutions

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs.[1][2] Its prevalence stems from its unique properties as a stable, non-classical bioisostere of the amide bond, its ability to engage in crucial hydrogen bonding interactions with biological targets, and its capacity to modulate the physicochemical properties of a molecule, such as solubility and metabolic stability.[2][3]

Traditionally, the synthesis of sulfonamides is achieved through the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a stoichiometric amount of base.[1][2] While effective, this method often requires harsh conditions and the synthesis of the requisite sulfonyl chlorides can be problematic, involving hazardous reagents like chlorosulfonic acid.[1][2][4] For complex, late-stage functionalization in drug discovery, these methods lack the necessary mildness and functional group tolerance.

This guide focuses on modern catalytic approaches to the synthesis of sulfonamides, specifically starting from the readily available and synthetically valuable building block, This compound (CAS 17070-58-5).[5][6] The benzofuran moiety itself is a privileged scaffold in numerous biologically active compounds.[7] By leveraging catalytic methods, researchers can access a diverse library of novel benzofuran-based sulfonamides under mild conditions, preserving sensitive functional groups and enabling rapid lead optimization. We will explore transition-metal catalysis and organocatalysis, providing detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The Starting Material: this compound

This compound is a reactive electrophile poised for coupling with a wide range of nucleophiles, primarily amines. Its structure combines the desirable benzofuran core with a highly active sulfonyl chloride group, making it an ideal substrate for developing diverse molecular architectures.

Compound Structure CAS Number Molecular Formula Molecular Weight
This compoundthis compound Structure17070-58-5[5]C₈H₅ClO₃S[6]216.64 g/mol [5]

The primary challenge in its use is controlling its reactivity to achieve selective and high-yielding transformations, especially with less nucleophilic amines or on complex substrates. Catalysis provides the solution.

Method 1: Transition Metal-Catalyzed Sulfonamide Synthesis

Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, and the S-N bond is no exception.[8] Catalysts based on palladium and copper are particularly effective for coupling sulfonyl chlorides with amines, operating under significantly milder conditions than traditional methods.[1][9]

Mechanistic Rationale: The "Why" Behind the Method

The power of transition metal catalysis lies in its ability to create novel reaction pathways with lower activation energies. In a typical palladium-catalyzed cycle, the amine nucleophile is activated, facilitating its coupling with the sulfonyl chloride. This avoids the need for strong, non-selective bases and high temperatures. A plausible, simplified mechanism involves the formation of a metal-amido complex, which then reacts with the sulfonyl chloride. This controlled, catalyst-mediated pathway enhances reaction scope, allowing for the use of previously incompatible, electron-deficient anilines or sterically hindered amines.

Transition_Metal_Catalysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: - this compound - Amine - Catalyst & Ligand - Base setup Assemble Reaction: - Inert Atmosphere (N2/Ar) - Add reagents to solvent reagents->setup solvent Prepare Anhydrous Solvent (e.g., Toluene) solvent->setup heat Heat to specified temperature (e.g., 80-110 °C) setup->heat monitor Monitor reaction (TLC, LC-MS) heat->monitor quench Cool & Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product: - NMR (1H, 13C) - HRMS purify->characterize

Caption: General workflow for transition metal-catalyzed sulfonamide synthesis.
Protocol 1: Palladium-Catalyzed Synthesis of N-Aryl-1-benzofuran-2-sulfonamides

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an aryl amine. The choice of ligand is critical and often requires screening for optimal results. Biarylphosphine ligands are commonly effective.[1]

Materials:

  • This compound (1.0 equiv)

  • Aryl amine (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Xantphos (4 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Anhydrous Toluene or Dioxane

  • Schlenk flask or oven-dried reaction vial with stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound, the aryl amine, Pd(OAc)₂, Xantphos, and K₂CO₃.

  • Solvent Addition: Add anhydrous toluene (or dioxane) to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

    • Wash the filtrate with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Method 2: Organocatalytic Sulfonamide Synthesis

Organocatalysis offers a compelling, metal-free alternative for S-N bond formation.[10][11] These methods often rely on small organic molecules to catalyze the reaction, which can be less expensive, less toxic, and less sensitive to air and moisture than their transition metal counterparts.

Mechanistic Rationale: Activating the Bond

Organocatalysts for this transformation typically function as Lewis bases or hydrogen-bond donors. For example, a Lewis basic catalyst such as 4-Dimethylaminopyridine (DMAP) or a phosphine can activate the sulfonyl chloride by forming a highly electrophilic intermediate (e.g., a sulfonylpyridinium salt). This "activated" species is then more susceptible to nucleophilic attack by the amine, even by weakly nucleophilic ones. This strategy accelerates the reaction under mild, often room-temperature, conditions.

Organocatalysis_Mechanism A 1-Benzofuran-2-SO₂Cl (Substrate) C Highly Electrophilic Intermediate [Benzofuran-SO₂-Cat]⁺Cl⁻ A->C Activation B Lewis Base Catalyst (e.g., DMAP) B->C E Product (Sulfonamide) C->E Nucleophilic Attack D Amine (R₂NH) (Nucleophile) D->E F Catalyst Regeneration E->F Product Release F->B Catalytic Cycle

Caption: Simplified mechanism for Lewis base-catalyzed sulfonamide synthesis.
Protocol 2: Lewis Base-Catalyzed Synthesis of N-Alkyl-1-benzofuran-2-sulfonamides

This protocol provides a method for synthesizing sulfonamides using a simple Lewis base catalyst at room temperature, which is particularly suitable for thermally sensitive substrates.

Materials:

  • This compound (1.0 equiv)

  • Aliphatic or Aromatic Amine (1.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (10 mol%)

  • Triethylamine (Et₃N) (1.5 equiv) as a stoichiometric base

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Round-bottom flask with stir bar

Procedure:

  • Reaction Setup: To a round-bottom flask, dissolve the amine and triethylamine in anhydrous dichloromethane.

  • Catalyst Addition: Add the DMAP catalyst to the solution.

  • Substrate Addition: Slowly add a solution of this compound in dichloromethane to the reaction mixture at 0 °C (ice bath). After the addition is complete, allow the reaction to warm to room temperature.

  • Reaction Execution: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 2-6 hours.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers and wash with 1 M HCl (to remove DMAP and Et₃N), followed by saturated sodium bicarbonate (NaHCO₃) solution, and finally brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to obtain the desired sulfonamide.

  • Characterization: Confirm the identity and purity of the product by NMR and HRMS analysis.

Comparison of Catalytic Methods

The choice of catalytic method depends on the specific amine, the complexity of the substrate, and the desired reaction conditions.

Parameter Transition Metal Catalysis (e.g., Pd) Organocatalysis (e.g., Lewis Base)
Catalyst Type Metal complex (e.g., Pd(OAc)₂/Xantphos)Small organic molecule (e.g., DMAP)
Typical Loading 1-5 mol%5-20 mol%
Reaction Temp. Typically elevated (80-120 °C)Often room temperature
Key Advantages High functional group tolerance, effective for challenging (e.g., electron-poor) amines.[1]Metal-free (avoids product contamination), mild conditions, simple setup.[10]
Potential Limitations Potential for metal contamination in the final product, cost of precious metals and ligands, often requires inert atmosphere.May be less effective for very unreactive amines, catalyst can sometimes be difficult to remove.
Best Suited For Late-stage functionalization, coupling with a broad range of anilines, complex molecule synthesis.High-throughput synthesis, reactions with acid- or heat-sensitive substrates, "greener" chemistry applications.

Conclusion and Future Outlook

Modern catalytic methods provide powerful and versatile tools for the synthesis of 1-benzofuran-2-sulfonamides. Both transition-metal and organocatalytic approaches offer significant advantages over classical procedures, enabling reactions to proceed under milder conditions with greater functional group tolerance. The protocols outlined in this guide serve as a robust starting point for researchers aiming to explore this valuable chemical space. As catalysis continues to evolve, emerging techniques like photoredox catalysis may soon offer even more innovative pathways for S-N bond formation, further expanding the synthetic chemist's toolkit for drug discovery and development.[12]

References

  • Biscoe, M. R., & Buchwald, S. L. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 11(8), 1773–1775.
  • Companyó, X., et al. (2019). Organocatalytic Applications of Sulfonyl Squaramides in Anion‐Recognition Strategies. Chemistry – A European Journal, 25(48), 11259-11264.
  • Wang, Z., et al. (2022). Organocatalytic Enantioselective Synthesis of Sulfonimidamides. Angewandte Chemie International Edition, 61(34), e202206249.
  • Gómez-Palomino, A., & Cornella, J. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 60(31), 17196-17202.
  • Nicewicz, D. A., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(40), 22066–22072.
  • Chohan, Z. H., et al. (2021). Synthesis Characterization and Antimicrobial Investigation of Sulfonamide Derivatives of Transition Metal Complexes: A Review. Journal of Coordination Chemistry, 74(1-3), 1-32.
  • Li, J., et al. (2024). Organocatalytic skeletal reorganization for enantioselective synthesis of S-stereogenic sulfinamides. Nature Communications, 15(1), 4125.
  • Barbas, C. F. III, et al. (2009). Sulfonamide-based organocatalysts and method for their use. Google Patents, WO2009039181A3.
  • Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • Wang, J., et al. (2024). Synthesis of chiral sulfilimines by organocatalytic enantioselective sulfur alkylation of sulfenamides. Science Advances, 10(37), eado9851.
  • Wang, Q., et al. (2020). Recent Advances in Iodine-Promoted C-S/N-S Bonds Formation. Chemistry – A European Journal, 26(72), 17289-17317.
  • D'hooghe, M., et al. (2017). Transition-metal catalyzed direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides. Coordination Chemistry Reviews, 347, 1-21.
  • Willis, M. C., et al. (2016). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 18(16), 4128–4131.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Glorius, F., et al. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. Journal of the American Chemical Society, 145(34), 18875–18881.
  • Sharma, S., et al. (2025). Frontiers in bond construction: innovative approaches to C–C and carbon–heteroatom (C–S, C–N, C–O, C–Se, C–P) transformations-a review. Journal of Biomolecular Structure and Dynamics.
  • Bolm, C. (2021). Recent Advances in Catalytic Nitrogen–Nitrogen Bond Formation Reactions. Chemical Reviews, 121(5), 2847–2915.
  • Wu, Y., et al. (2018). Copper(I)-Catalyzed Sulfonylation of 8-Aminoquinoline Amides with Sulfonyl Chlorides in Air. Organic Letters, 20(21), 6828–6832.
  • Lambert, T. H., & Nacsa, E. D. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Supporting Information for Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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  • Ohtaka, A. (2020). Recent Progress of Metal Nanoparticle Catalysts for C–C Bond Forming Reactions. Catalysts, 10(11), 1266.
  • Hyster, T. K., et al. (2022). Emergence of a Distinct Mechanism of C–N Bond Formation in Photoenzymes. Journal of the American Chemical Society, 144(32), 14575–14582.

Sources

Application Note: Rapid and Efficient Synthesis of 1-Benzofuran-Based Sulfonamides via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive protocol for the synthesis of novel sulfonamides derived from 1-Benzofuran-2-sulfonyl chloride using microwave-assisted organic synthesis (MAOS). We delve into the mechanistic principles of microwave heating, detailing its advantages over conventional methods, and provide a robust, step-by-step protocol for the rapid and high-yield synthesis of a diverse library of 1-benzofuran sulfonamides. This document is intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery, enabling the efficient generation of novel chemical entities for biological screening.

Scientific Introduction: The Convergence of a Privileged Scaffold and Green Chemistry

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2] Concurrently, the 1-benzofuran moiety is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.[3][4][5][6] The strategic combination of these two pharmacophores presents a fertile ground for the discovery of novel therapeutics.

Traditional methods for sulfonamide synthesis often involve lengthy reaction times, high temperatures, and significant energy consumption. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[7][8][9][10] By utilizing microwave irradiation, MAOS facilitates rapid, uniform heating of the reaction mixture, leading to dramatic accelerations in reaction rates, improved yields, and cleaner product profiles.[11]

This application note details a validated protocol for the synthesis of 1-benzofuran-2-sulfonamides, leveraging the efficiency and precision of microwave chemistry.

The Microwave Advantage: Rationale and Mechanism

The superiority of microwave heating over conventional methods (e.g., oil baths) stems from its fundamentally different mechanism of energy transfer.

  • Conventional Heating: Relies on conduction and convection. Heat is transferred from an external source, through the vessel walls, and into the bulk of the reaction mixture. This process is slow, inefficient, and often creates significant temperature gradients, leading to non-uniform heating and the formation of side products.[10]

  • Microwave Heating: Involves the direct interaction of microwave radiation with polar molecules in the reaction mixture.[8] The primary mechanisms are:

    • Dipolar Polarization: Polar molecules, such as the reactants and any polar solvent, attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, which translates into rapid and uniform heating throughout the sample volume.[7][10][12]

    • Ionic Conduction: If ions are present, they will migrate back and forth through the solution under the influence of the oscillating electric field, generating heat through collisions.[7][10]

This direct "in-core" heating provides instantaneous and powerful energy to the molecules, allowing them to rapidly overcome activation energy barriers and leading to the observed rate enhancements.[7][12]

Caption: Contrasting heat transfer in conventional vs. microwave systems.

The primary advantages of this approach are summarized below:

FeatureMicrowave-Assisted Synthesis (MAOS)Conventional Heating
Reaction Time MinutesHours to Days
Heating Method Direct, VolumetricIndirect, Surface-based
Temperature Control Precise and UniformProne to Gradients
Product Yield Generally HigherVariable
Product Purity Often Cleaner, Fewer ByproductsByproduct formation is common
Energy Efficiency High (heats only the sample)Low (heats apparatus and sample)

General Reaction Scheme

The core reaction involves the nucleophilic substitution of the chloride on the sulfonyl chloride by a primary or secondary amine, facilitated by a non-nucleophilic base to quench the HCl byproduct.

Caption: General synthesis of 1-benzofuran-2-sulfonamides from this compound.

Detailed Experimental Protocol

Trustworthiness Note: This protocol is designed to be self-validating. The precise control of microwave parameters ensures high reproducibility.[11] Successful synthesis is readily confirmed by standard analytical techniques outlined in Section 5.

Materials and Equipment
  • Reagents:

    • This compound (>95% purity)

    • Assorted primary and secondary amines (e.g., aniline, benzylamine, morpholine, piperidine)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

    • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (ACN)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Dedicated microwave synthesizer (e.g., CEM Discover, Biotage Initiator)

    • 10 mL microwave reaction vials with snap caps/crimp seals

    • Magnetic stir bars

    • Standard laboratory glassware (beakers, separatory funnel, round-bottom flask)

    • Rotary evaporator

    • Analytical balance

Step-by-Step Synthesis Workflow

G prep 1. Reagent Preparation Add amine, solvent, and base to microwave vial. add_sulfonyl 2. Add Sulfonyl Chloride Add this compound to the vial and seal. prep->add_sulfonyl irradiate 3. Microwave Irradiation Set Temp: 120°C Time: 10 min Power: Dynamic add_sulfonyl->irradiate cool 4. Cooling Cool vial to room temperature using compressed air. irradiate->cool workup 5. Aqueous Work-up Transfer mixture to separatory funnel. Wash with NaHCO₃ and Brine. cool->workup dry 6. Drying and Concentration Dry organic layer (MgSO₄). Concentrate via rotary evaporation. workup->dry purify 7. Purification Recrystallization or Flash Column Chromatography. dry->purify analyze 8. Characterization Confirm structure and purity (NMR, MS, HPLC). purify->analyze

Caption: Experimental workflow for microwave-assisted sulfonamide synthesis.

  • Reagent Preparation:

    • To a 10 mL microwave reaction vial containing a magnetic stir bar, add the desired amine (1.0 mmol, 1.0 equiv.).

    • Add anhydrous THF (4 mL).

    • Add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 equiv.).

    • Causality Note: DIPEA is a bulky, non-nucleophilic base chosen to effectively scavenge the HCl generated during the reaction without competing with the primary/secondary amine as a nucleophile.

  • Addition of Sulfonyl Chloride:

    • Add this compound (1.0 mmol, 1.0 equiv.) to the vial.

    • Securely seal the vial with a cap.

  • Microwave Irradiation:

    • Place the vial in the cavity of the microwave synthesizer.

    • Set the reaction parameters:

      • Temperature: 120 °C (monitored by IR sensor)

      • Time: 10 minutes

      • Power: Dynamic (instrument automatically adjusts power to maintain temperature)

      • Stirring: High

    • Initiate the irradiation sequence.

    • Causality Note: The 10-minute reaction time is a significant reduction from the several hours typically required by conventional heating, highlighting the efficiency of MAOS.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the vial to cool to room temperature (typically via a compressed air stream in the synthesizer).

    • Uncap the vial and transfer the contents to a separatory funnel containing ethyl acetate (20 mL).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid or oil can be purified by either:

      • Recrystallization: Using a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[13]

      • Flash Column Chromatography: Using silica gel and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization and Data

The identity and purity of the synthesized sulfonamides must be confirmed using standard analytical methods.[14][15]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional group stretches, such as the S=O and N-H bonds.[15]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[14]

Table of Representative Results:

EntryAmine UsedProduct StructureReaction Time (min)Yield (%)M.P. (°C)
1Aniline

1092%165-167
2Benzylamine

1095%141-143
3Morpholine

898%178-180
4Piperidine

896%133-135

Note: Yields are for isolated, purified products. Melting points (M.P.) are uncorrected.

Conclusion

This application note demonstrates that microwave-assisted synthesis is a superior method for the rapid and efficient production of 1-benzofuran-2-sulfonamides. The protocol offers significant advantages in terms of reaction speed, product yield, and purity, aligning with the principles of green chemistry by reducing energy consumption and reaction time.[7][10] This robust methodology empowers researchers to quickly assemble libraries of novel sulfonamides for further investigation in drug discovery programs.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). International Journal of Recent Scientific Research. [Link]
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2024). MDPI. [Link]
  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development. [Link]
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025).
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. [Link]
  • THE ROLE OF MICROWAVE-ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024).
  • Theory of Microwave Heating for Organic Synthesis. (n.d.).
  • Al-Ostath, A., et al. (2021). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). International Journal of Novel Research and Development. [Link]
  • ChemInform Abstract: Synthesis of Benzofuran Derivatives via Different Methods. (2015).
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). London Business Publishing. [Link]
  • Sulfonamide purification process. (1957).
  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry. [Link]
  • Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. (2021).
  • Microwave-assisted synthesis of sulfonamides. (n.d.).
  • Hanna, T. E., & El-Gazzar, M. G. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews. [Link]
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2021). MDPI. [Link]
  • Gul, H. I., et al. (2017). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. (2008).
  • Microwave-assisted synthesis and bioevaluation of new sulfonamides. (2017).
  • Asghar, M. N., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
  • Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. (2024). MDPI. [Link]

Sources

1-Benzofuran-2-sulfonyl chloride for carbonic anhydrase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 1-Benzofuran-2-sulfonyl Chloride for Carbonic Anhydrase Inhibitor Synthesis Audience: Researchers, scientists, and drug development professionals.

Guide Overview: Harnessing the Benzofuran Scaffold for Selective Carbonic Anhydrase Inhibition

This document provides a comprehensive guide for the synthesis and evaluation of novel carbonic anhydrase (CA) inhibitors derived from this compound. As a Senior Application Scientist, this guide moves beyond simple step-by-step instructions to offer insights into the causality of experimental choices, ensuring both methodological robustness and conceptual clarity. We will explore the rationale behind targeting carbonic anhydrases, the synthetic utility of the benzofuran scaffold, a detailed protocol for inhibitor synthesis, and the subsequent bioassay for determining inhibitory potency and isoform selectivity.

The Scientific Imperative: Why Target Carbonic Anhydrases?

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes (metalloenzymes) that are crucial to life.[1][2][3] Their primary and most recognized function is to catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] This seemingly simple reaction is fundamental to a vast array of physiological processes, including:

  • Respiration and Gas Transport: Facilitating the transport of CO₂ from tissues to the lungs.[2]

  • pH Homeostasis: Regulating the acid-base balance in blood, tissues, and organelles.[1][2]

  • Electrolyte Secretion: Involved in the secretion of fluids in the eyes, kidneys, and pancreas.[1][2]

  • Metabolic Pathways: Supplying bicarbonate for critical processes like gluconeogenesis, lipogenesis, and ureagenesis.[1]

In humans, sixteen different CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and catalytic activity.[4] While many isoforms are essential for normal physiology, the aberrant activity or overexpression of specific CAs is directly implicated in the pathophysiology of numerous diseases. This isoform-specific disease association makes CAs highly attractive targets for therapeutic intervention.[5]

Table 1: Key Carbonic Anhydrase Isoforms and Their Clinical Relevance

IsoformLocationPhysiological RolePathological Implication / Therapeutic Target
hCA I Cytosolic (high in erythrocytes)CO₂ transportOff-target for many drugs; selectivity is key.
hCA II Cytosolic (widespread)Aqueous humor secretion, bone resorptionGlaucoma , epilepsy, edema.[2][6]
hCA IX Transmembrane (tumor-associated)pH regulation in hypoxic tumorsOncology (hypoxic tumors, metastasis).[5][7]
hCA XII Transmembrane (tumor-associated)pH regulation, tumor growthOncology , glaucoma.[5][8][9]

The sulfonamide functional group (R-SO₂NH₂) is the quintessential zinc-binding group for CA inhibitors, with clinically used drugs like Acetazolamide setting the precedent.[10] Our focus is to append a novel and functionally significant "tail" group—the benzofuran scaffold—to this pharmacophore to achieve high potency and, critically, selectivity for disease-relevant isoforms like hCA IX and XII over the ubiquitous, off-target isoforms hCA I and II.

The Synthetic Strategy: this compound as a Core Reagent

The benzofuran ring system is a "privileged scaffold" in medicinal chemistry, forming the core of many natural products and synthetic compounds with a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[11][12][13] Its rigid, planar structure and rich electron density allow for favorable interactions with biological targets.

By using this compound as our starting material, we establish a convergent synthetic route. The sulfonyl chloride moiety is a highly reactive electrophile, perfectly primed for reaction with a diverse array of nucleophilic primary or secondary amines. This modular approach allows for the systematic exploration of chemical space by varying the amine component, enabling the fine-tuning of the inhibitor's physicochemical properties to optimize target engagement and selectivity.

G Benzofuran This compound Reaction_Node Nucleophilic Substitution Benzofuran->Reaction_Node Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Amine->Reaction_Node Base Base (e.g., Pyridine, Et₃N) Base->Reaction_Node Scavenges HCl Plus1 + Plus2 + Product Target Benzofuran Sulfonamide Reaction_Node->Product Yields Byproduct HCl Salt of Base Reaction_Node->Byproduct G Start Start: Prepare Reagents Prep_Inhibitor Prepare serial dilutions of test compound and standard (Acetazolamide) Start->Prep_Inhibitor Prep_Plate Dispense Assay Buffer, CA Enzyme, and Inhibitor to 96-well plate Prep_Inhibitor->Prep_Plate Incubate Incubate for 10 min at Room Temperature Prep_Plate->Incubate Add_Substrate Add pNPA Substrate to all wells to initiate reaction Incubate->Add_Substrate Measure Measure Absorbance at 405 nm in kinetic mode for 30-60 min Add_Substrate->Measure Analyze Calculate reaction rates (slopes) for each concentration Measure->Analyze Plot Plot % Inhibition vs. [Inhibitor] and fit to a dose-response curve Analyze->Plot End Determine IC₅₀ Value Plot->End

Sources

Application Notes & Protocols: 1-Benzofuran-2-sulfonyl Chloride Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The benzofuran nucleus is a prominent heterocyclic scaffold that is a cornerstone in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2] When coupled with a sulfonamide moiety—a group renowned for its own extensive pharmacological history, including anticancer properties—the resulting benzofuran-sulfonamide framework presents a compelling strategy for the development of novel oncology therapeutics.[3][4] 1-Benzofuran-2-sulfonyl chloride serves as a critical and versatile starting material, a reactive intermediate enabling the synthesis of a vast library of sulfonamide derivatives.[5] These derivatives have demonstrated significant potential by targeting multiple facets of cancer biology, including enzymatic activity, cell cycle progression, and apoptotic pathways.[6][7][8] This guide provides an in-depth exploration of the applications of these compounds in cancer research, detailing their mechanisms of action and providing robust protocols for their synthesis and evaluation.

Section 1: Mechanistic Insights into Anticancer Activity

The therapeutic potential of this compound derivatives stems from their ability to interact with various molecular targets crucial for cancer cell proliferation and survival. The sulfonamide group is key to this activity, often acting as a zinc-binding group in metalloenzymes or forming critical hydrogen bonds within kinase active sites.

Inhibition of Tumor-Associated Carbonic Anhydrases (CAs)

A primary mechanism for many sulfonamide-based anticancer agents is the inhibition of carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and XII.[4][9] These enzymes are overexpressed in many cancers and are critical for regulating pH in the hypoxic tumor microenvironment, allowing cancer cells to thrive.

  • Causality: By inhibiting hCA IX and XII, benzofuran-sulfonamide derivatives disrupt the tumor's ability to manage its acidic environment. This leads to an increase in intracellular pH and a decrease in extracellular pH, ultimately inducing apoptosis and inhibiting tumor growth. The benzenesulfonamide moiety is a well-established zinc-anchoring group that facilitates this inhibition.[9]

cluster_0 Hypoxic Tumor Cell cluster_1 Therapeutic Intervention Hypoxia Tumor Hypoxia HIF1 HIF-1α Stabilization Hypoxia->HIF1 CA9 Upregulation of Carbonic Anhydrase IX (CA IX) HIF1->CA9 Activity CA IX Activity (CO2 + H2O ⇌ H+ + HCO3-) CA9->Activity Export H+ Export Activity->Export Disruption pH Disruption Activity->Disruption Blocked pH_balance Maintained Extracellular Acidosis & Intracellular Alkalosis Export->pH_balance Survival Tumor Cell Survival & Proliferation pH_balance->Survival Inhibitor Benzofuran-Sulfonamide Derivative Block Inhibition Inhibitor->Block Block->Activity Apoptosis Apoptosis Disruption->Apoptosis

Caption: Inhibition of Carbonic Anhydrase IX pathway by benzofuran-sulfonamide derivatives.

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[7] Benzofuran derivatives have been identified as potent inhibitors of several key kinases.

  • Aurora B Kinase: This kinase plays an essential role in mitosis, and its overexpression is linked to tumorigenesis.[8] Specific benzofuran derivatives have been shown to bind and inhibit Aurora B, leading to G2/M phase cell cycle arrest and suppression of tumor growth.[8]

  • Cyclin-Dependent Kinase 2 (CDK2): CDK2 is vital for cell cycle progression. Novel benzofuran-piperazine hybrids have been designed as Type II CDK2 inhibitors, showing potent activity and inducing apoptosis in pancreatic cancer cell lines.[10]

  • mTOR Signaling: The AKT/mTOR pathway is a central regulator of cell growth and is frequently hyperactivated in cancer. Benzofuran derivatives have been developed as inhibitors of this pathway, demonstrating cytotoxic activity against head and neck cancer cells.[7][11]

Induction of Apoptosis and Cell Cycle Arrest

Beyond specific enzyme inhibition, these derivatives can trigger programmed cell death and halt cell proliferation through various mechanisms.

  • Apoptosis Induction: Studies on benzofuran-chalcone derivatives have shown they induce apoptosis by activating both extrinsic (DR-4-mediated) and intrinsic (BCL-2-mediated) pathways.[12] This is confirmed by increased activity of caspases 3 and 7, key executioners of apoptosis.[12][13]

  • Cell Cycle Arrest: Treatment with benzofuran derivatives has been shown to cause cell cycle arrest at different phases. For example, Aurora B inhibitors lead to G2/M arrest, while other derivatives can cause arrest in the G0/G1 phase, effectively stopping cancer cells from dividing.[8][12]

Section 2: Quantitative Data on Anticancer Activity

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth. Lower IC₅₀ values indicate higher potency.

Derivative Class / CompoundTarget Cancer Cell LineIC₅₀ (µM)Key Mechanism/TargetReference
Benzofuran-Chalcone DerivativeHCT-116 (Colon Cancer)1.71Apoptosis Induction[12]
Benzofuran-Chalcone DerivativeHT-29 (Colon Cancer)7.76Apoptosis Induction[12]
Benzofuran-Piperazine Hybrid (9h)Panc-1 (Pancreatic Cancer)0.94CDK2 Inhibition[10]
Benzofuran-Piperazine Hybrid (9h)MCF-7 (Breast Cancer)2.92CDK2 Inhibition[10]
Benzofuran-Piperazine Hybrid (16)A549 (Lung Cancer)0.12Anti-inflammatory/Antitumor[14]
Benzofuran-Piperazine Hybrid (16)SGC7901 (Gastric Cancer)2.75Anti-inflammatory/Antitumor[14]
Benzofuran Derivative (S6)HeLa (Cervical Cancer)Most SensitiveAurora B Kinase Inhibition[8]
Benzofuran Derivative (S6)HepG2 (Liver Cancer)Most SensitiveAurora B Kinase Inhibition[8]
Benzofuran-Sulfonamide (10b)Various (NCI-60 Panel)Moderate GI%Carbonic Anhydrase Inhibition[9]

Section 3: Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of this compound derivatives.

Protocol: Synthesis of Benzofuran-Sulfonamide Derivatives

Principle: This protocol describes the general synthesis of a benzofuran-sulfonamide library via the reaction of this compound with a primary or secondary amine. The sulfonyl chloride is highly reactive towards nucleophiles, making this a robust and versatile reaction.

Materials:

  • This compound[5]

  • Selected primary/secondary amine (e.g., aniline, piperazine derivative)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Pyridine)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the selected amine (1.0 eq) and base (1.2 eq) in anhydrous DCM.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes.

    • Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent side product formation. The base is essential to neutralize the HCl byproduct generated during the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding distilled water. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% Ethyl Acetate in Hexane).

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[1]

Start Start: 1-Benzofuran- 2-sulfonyl chloride + Amine Reaction Reaction in Anhydrous Solvent + Base (e.g., TEA) at 0°C to RT Start->Reaction TLC Monitor by TLC Reaction->TLC TLC->Reaction Incomplete Workup Aqueous Workup (Wash with HCl, NaHCO3, Brine) TLC->Workup Reaction Complete Purify Purification (Silica Gel Chromatography) Workup->Purify Characterize Characterization (NMR, HRMS) Purify->Characterize End End: Pure Benzofuran- Sulfonamide Derivative Characterize->End

Caption: General workflow for the synthesis and purification of benzofuran-sulfonamide derivatives.

Protocol: In Vitro Cytotoxicity (SRB Assay)

Principle: The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable method for assessing the cytotoxic effects of novel compounds.[12]

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7) and a normal cell line (e.g., CCD-18Co) for selectivity assessment.[12]

  • 96-well plates

  • Complete growth medium

  • Synthesized benzofuran derivatives dissolved in DMSO

  • Trichloroacetic acid (TCA), cold

  • SRB solution

  • Tris-base solution

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate for 1 hour at 4 °C.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining and Measurement: Wash the plates with 1% (v/v) acetic acid to remove unbound dye and allow to air dry. Add 10 mM Tris-base solution to each well to dissolve the protein-bound dye.

  • Data Analysis: Measure the absorbance at 510 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol: In Vivo Xenograft Tumor Model

Principle: To evaluate the antitumor efficacy of a lead compound in vivo, human cancer cells are implanted into immunocompromised mice, which then develop tumors. The effect of the compound on tumor growth is monitored over time.[2][8]

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Human cancer cells (e.g., QGY-7401 liver cancer cells)[8]

  • Lead benzofuran derivative formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor the mice until tumors reach a palpable volume (e.g., 100-150 mm³). Randomly assign mice to a vehicle control group and one or more treatment groups.

  • Compound Administration: Administer the lead compound to the treatment groups at a predetermined dose and schedule (e.g., daily intraperitoneal injection or oral gavage). The control group receives only the vehicle.[2]

  • Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor the body weight and general health of the mice.

  • Endpoint and Analysis: At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum allowed size), euthanize the mice. Excise the tumors, weigh them, and perform further analyses such as histopathology or Western blotting for pharmacodynamic markers (e.g., phospho-histone H3 for Aurora B inhibitors).[8]

  • Self-Validation: The protocol's integrity is validated by comparing tumor growth inhibition in the treated group against the robust and predictable tumor growth in the vehicle control group. A statistically significant reduction in tumor volume and weight in the treated group validates the compound's efficacy.

cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Synthesis Synthesis of Derivative Library Cytotoxicity Cytotoxicity Assay (SRB/MTT) Determine IC50 Synthesis->Cytotoxicity Mechanism Mechanism of Action Assays (Cell Cycle, Apoptosis, Enzyme Inhibition) Cytotoxicity->Mechanism Lead_ID Lead Compound Identification Mechanism->Lead_ID Mechanism->Lead_ID Xenograft Xenograft Model Setup (Cell Implantation) Lead_ID->Xenograft Advance Lead Compound Treatment Treatment with Lead Compound vs. Vehicle Control Xenograft->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Analysis Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Analysis Efficacy Efficacy Confirmed? Analysis->Efficacy

Sources

Application Notes and Protocols: One-Pot Synthesis of Heterocyclic Compounds from 1-Benzofuran-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of 1-Benzofuran-2-sulfonyl Chloride in Heterocyclic Synthesis

Benzofuran scaffolds are prevalent in a myriad of natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The derivatization of this privileged core is of significant interest in medicinal chemistry. This compound is a highly reactive and versatile intermediate, poised for the synthesis of a diverse array of heterocyclic systems. The presence of the sulfonyl chloride functional group provides a reactive handle for the introduction of various nucleophiles, paving the way for subsequent intramolecular or intermolecular cyclization reactions to construct novel heterocyclic frameworks.

This guide provides detailed protocols and mechanistic insights for the one-pot synthesis of several key heterocyclic families—pyrazoles, 1,3,4-thiadiazoles, and 1,2,3-triazoles—emanating from this compound. The methodologies presented herein are designed to be efficient, minimizing step-count and purification of intermediates, which is a cornerstone of modern synthetic chemistry.[6][7]

PART 1: One-Pot Synthesis of 3-(1-Benzofuran-2-sulfonyl)pyrazoles

The pyrazole nucleus is a fundamental scaffold in numerous FDA-approved drugs, valued for its diverse pharmacological activities.[8][9][10] A highly efficient route to substituted pyrazoles involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. In this one-pot protocol, we first generate the 1-benzofuran-2-sulfonyl hydrazide in situ from the corresponding sulfonyl chloride, which then undergoes a Knorr-type cyclization with a suitable 1,3-dicarbonyl compound.

Reaction Workflow

start This compound intermediate In situ formation of 1-Benzofuran-2-sulfonyl hydrazide start->intermediate Step 1a hydrazine Hydrazine hydrate hydrazine->intermediate dicarbonyl 1,3-Dicarbonyl Compound cyclization Condensation and Cyclization dicarbonyl->cyclization intermediate->cyclization Step 1b product 3-(1-Benzofuran-2-sulfonyl)pyrazole Derivative cyclization->product

Caption: One-pot, two-step synthesis of pyrazole derivatives.

Detailed Experimental Protocol

Objective: To synthesize 3-(1-benzofuran-2-sulfonyl)-5-methyl-1H-pyrazole in a one-pot reaction.

Materials:

  • This compound

  • Hydrazine hydrate

  • Acetylacetone (2,4-pentanedione)

  • Ethanol (anhydrous)

  • Triethylamine

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous ethanol (0.2 M) at 0 °C under an inert atmosphere, add triethylamine (1.1 eq).

  • Slowly add hydrazine hydrate (1.2 eq) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the formation of the sulfonyl hydrazide can be monitored by TLC.

  • To this reaction mixture, add acetylacetone (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • The reaction mixture is then heated to reflux (approximately 78 °C) and stirred for 4-6 hours, or until TLC analysis indicates the complete consumption of the intermediate sulfonyl hydrazide.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is redissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 3-(1-benzofuran-2-sulfonyl)-5-methyl-1H-pyrazole.

Causality and Mechanistic Insights

The initial step involves the nucleophilic attack of hydrazine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of 1-benzofuran-2-sulfonyl hydrazide. Triethylamine acts as a base to quench the HCl generated during this step. This intermediate is not isolated.

The subsequent addition of the 1,3-dicarbonyl compound (acetylacetone) and catalytic acid initiates the Paal-Knorr pyrazole synthesis. The more nucleophilic nitrogen of the sulfonyl hydrazide attacks one of the carbonyl groups of the acetylacetone, followed by a series of condensation and dehydration steps to form the stable pyrazole ring.

PART 2: One-Pot Synthesis of 2-Amino-5-(1-benzofuran-2-sulfonyl)-1,3,4-thiadiazoles

1,3,4-Thiadiazoles are another class of heterocycles with a broad spectrum of biological activities.[11][12] A common synthetic route to 2-amino-1,3,4-thiadiazoles is the cyclization of thiosemicarbazide with a carboxylic acid or its derivative. In this proposed one-pot protocol, this compound reacts with thiosemicarbazide, followed by an acid-catalyzed cyclodehydration.

Reaction Workflow

start This compound intermediate In situ formation of N-acylated thiosemicarbazide start->intermediate Step 2a thiosemicarbazide Thiosemicarbazide thiosemicarbazide->intermediate cyclization Acid-catalyzed Cyclodehydration intermediate->cyclization Step 2b product 2-Amino-5-(1-benzofuran-2-sulfonyl)-1,3,4-thiadiazole cyclization->product

Caption: One-pot synthesis of 1,3,4-thiadiazole derivatives.

Detailed Experimental Protocol

Objective: To synthesize 2-amino-5-(1-benzofuran-2-sulfonyl)-1,3,4-thiadiazole in a one-pot reaction.

Materials:

  • This compound

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M).

  • Cool the solution to 0 °C and add anhydrous pyridine (1.2 eq).

  • Add thiosemicarbazide (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

  • Cool the mixture again to 0 °C and slowly add phosphorus oxychloride (2.0-3.0 eq) dropwise.

  • After the addition is complete, heat the reaction mixture to reflux (around 40 °C) for 2-3 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Causality and Mechanistic Insights

The reaction is initiated by the nucleophilic attack of the terminal nitrogen of thiosemicarbazide on the sulfonyl chloride, forming an N-sulfonylated thiosemicarbazide intermediate. Pyridine acts as a base to neutralize the generated HCl. In the second step, the strong dehydrating agent, such as phosphorus oxychloride or concentrated sulfuric acid, facilitates the intramolecular cyclization and dehydration to furnish the 1,3,4-thiadiazole ring.

PART 3: One-Pot Synthesis of 1-(1-Benzofuran-2-sulfonyl)-1,2,3-triazoles

1,2,3-Triazoles have gained significant attention in drug discovery, particularly due to the advent of "click chemistry". The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent method for their synthesis. This one-pot protocol involves the in situ formation of 1-benzofuran-2-sulfonyl azide, which then undergoes a cycloaddition reaction with a terminal alkyne.

Reaction Workflow

start This compound intermediate In situ formation of 1-Benzofuran-2-sulfonyl azide start->intermediate Step 3a azide Sodium Azide azide->intermediate alkyne Terminal Alkyne cycloaddition [3+2] Cycloaddition (Click Reaction) alkyne->cycloaddition catalyst Cu(I) Catalyst catalyst->cycloaddition intermediate->cycloaddition Step 3b product 1-(1-Benzofuran-2-sulfonyl)-1,2,3-triazole Derivative cycloaddition->product

Caption: One-pot synthesis of 1,2,3-triazole derivatives.

Detailed Experimental Protocol

Objective: To synthesize 1-(1-benzofuran-2-sulfonyl)-4-phenyl-1H-1,2,3-triazole in a one-pot reaction.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Phenylacetylene

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.3 M) in a screw-cap vial, add sodium azide (1.5 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the sulfonyl azide.

  • To this mixture, add phenylacetylene (1.2 eq), copper(I) iodide (0.1 eq), and DIPEA (2.0 eq).

  • Seal the vial and heat the reaction mixture to 60-80 °C for 12-16 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 1-(1-benzofuran-2-sulfonyl)-4-phenyl-1H-1,2,3-triazole.

Causality and Mechanistic Insights

The first step is a nucleophilic substitution where the azide ion displaces the chloride from the sulfonyl chloride to form the 1-benzofuran-2-sulfonyl azide intermediate. This is a standard method for the preparation of sulfonyl azides. The subsequent step is the well-established Cu(I)-catalyzed azide-alkyne [3+2] cycloaddition. The copper(I) catalyst activates the terminal alkyne, which then reacts with the sulfonyl azide in a concerted or stepwise manner to form the stable 1,4-disubstituted 1,2,3-triazole ring. DIPEA acts as a base to facilitate the formation of the copper acetylide intermediate.

Quantitative Data Summary

HeterocycleKey ReagentsTypical Reaction TimeGeneral Yield Range*
PyrazoleHydrazine hydrate, 1,3-Dicarbonyl6-8 hours60-85%
1,3,4-ThiadiazoleThiosemicarbazide, POCl₃4-6 hours55-75%
1,2,3-TriazoleSodium azide, Terminal alkyne, CuI14-18 hours65-90%

*Yields are estimates based on analogous reactions reported in the literature and may vary depending on the specific substrates and reaction conditions.

Conclusion

This compound serves as an excellent starting material for the efficient one-pot synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols detailed in this guide offer a streamlined approach to the synthesis of pyrazoles, 1,3,4-thiadiazoles, and 1,2,3-triazoles, avoiding the isolation of potentially unstable or difficult-to-handle intermediates. These methodologies provide a valuable toolkit for researchers in drug discovery and organic synthesis, enabling the rapid generation of diverse molecular scaffolds for biological evaluation.

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Sources

Application Notes and Protocols for Solvent Selection in Reactions Involving 1-Benzofuran-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of the Solvent in Modulating the Reactivity of 1-Benzofuran-2-sulfonyl Chloride

This compound is a key intermediate in the synthesis of a diverse array of biologically active sulfonamides, which are prominent scaffolds in medicinal chemistry. The success of nucleophilic substitution reactions involving this sulfonyl chloride, particularly with primary and secondary amines, is profoundly influenced by the choice of the reaction solvent. The solvent not only dictates the solubility of reactants but also modulates the reactivity of the nucleophile and stabilizes intermediates and transition states, thereby impacting reaction rate, yield, and purity of the final product.

This comprehensive guide provides a detailed framework for the rational selection of solvents for reactions involving this compound. We will delve into the theoretical underpinnings of solvent effects, present a detailed experimental protocol for a model sulfonamide synthesis, and offer a practical solvent selection guide to empower researchers in optimizing their synthetic strategies.

Theoretical Framework: Understanding Solvent-Reactant Interactions

The reaction of this compound with a nucleophile, such as a primary amine, typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur atom. The solvent's properties can either facilitate or impede this process. Solvents are broadly classified into two categories: protic and aprotic, with further distinction based on polarity.

  • Polar Protic Solvents: These solvents, such as water and alcohols, possess O-H or N-H bonds and can act as hydrogen bond donors. While they are effective at dissolving polar reactants, they can significantly hinder the SN2 reaction by forming a solvent cage around the nucleophile through hydrogen bonding. This "solvation" of the nucleophile deactivates it, reducing its availability to attack the electrophilic sulfur atom of the sulfonyl chloride. Furthermore, the high reactivity of this compound makes it susceptible to solvolysis in the presence of protic solvents, leading to the formation of the corresponding sulfonic acid and reducing the yield of the desired sulfonamide.

  • Polar Aprotic Solvents: These solvents, including dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and N,N-dimethylformamide (DMF), have a significant dipole moment but lack O-H or N-H bonds. They are excellent choices for reactions with this compound as they can dissolve the polar reactants without deactivating the nucleophile through hydrogen bonding. By leaving the nucleophile "bare" and highly reactive, these solvents promote the desired SN2 reaction.

  • Nonpolar Solvents: Solvents like hexane and toluene are generally poor choices for these reactions due to their inability to dissolve the typically polar reactants, this compound and amines.

Experimental Protocol: A Model Synthesis of N-Alkyl-1-benzofuran-2-sulfonamide

This protocol provides a generalized procedure for the reaction of this compound with a primary amine in an aprotic solvent. It is intended as a starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)

  • Tertiary amine base (e.g., Triethylamine or Pyridine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle (if required)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the chosen anhydrous aprotic solvent (a typical concentration is 0.1-0.5 M). Stir the mixture until the sulfonyl chloride is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction upon addition of the amine and base.

  • Reagent Addition: In a separate flask, prepare a solution of the primary amine (1.0-1.2 eq) and the tertiary amine base (1.2-1.5 eq) in the same anhydrous solvent.

  • Reaction: Add the amine/base solution dropwise to the cooled solution of this compound over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkyl-1-benzofuran-2-sulfonamide.

Solvent Selection Guide

The following table provides a summary of common organic solvents and their suitability for reactions involving this compound.

SolventTypePolaritySuitabilityRationale
Dichloromethane (DCM) AproticPolarExcellent Good solubility for reactants, does not solvate the nucleophile, and is relatively inert.
Tetrahydrofuran (THF) AproticPolarExcellent Good solubility, low hygroscopicity, and generally unreactive towards the sulfonyl chloride.[1]
Acetonitrile (MeCN) AproticPolarGood High polarity aids in dissolving reactants, but can sometimes participate in side reactions.
N,N-Dimethylformamide (DMF) AproticHigh PolarGood (with caution) Excellent solvating power, but may be difficult to remove during work-up and can sometimes promote side reactions at elevated temperatures.
Ethyl Acetate (EtOAc) AproticPolarModerate Can be a suitable solvent, but its ester functionality may be susceptible to reaction under certain conditions.
Toluene AproticNonpolarPoor Generally poor solubility for polar reactants.
Hexane AproticNonpolarPoor Inadequate solubility for the reactants.
Methanol/Ethanol ProticPolarNot Recommended Reacts with the sulfonyl chloride (solvolysis) and deactivates the amine nucleophile.
Water ProticHigh PolarNot Recommended Rapidly hydrolyzes the sulfonyl chloride.

Visualizing the Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate solvent for reactions with this compound.

SolventSelectionWorkflow start Start: Reaction of This compound check_solubility Are reactants soluble? start->check_solubility check_protic Is the solvent protic? check_solubility->check_protic Yes no_solubility Select a more polar solvent check_solubility->no_solubility No select_aprotic Select a Polar Aprotic Solvent (DCM, THF, MeCN, DMF) check_protic->select_aprotic No yes_protic Avoid: Risk of solvolysis and nucleophile deactivation check_protic->yes_protic Yes consider_workup Consider ease of removal and potential side reactions select_aprotic->consider_workup optimize Optimize reaction conditions (temperature, concentration) consider_workup->optimize end Proceed with Synthesis optimize->end no_solubility->start yes_protic->start

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reaction of 1-Benzofuran-2-sulfonyl chloride with secondary amines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 1-Benzofuran-2-sulfonamides via Reaction with Secondary Amines

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of N,N-disubstituted 1-benzofuran-2-sulfonamides. This class of compounds is of significant interest due to the convergence of two critical pharmacophores: the benzofuran nucleus and the sulfonamide functional group. Benzofuran derivatives are prevalent in nature and are known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The sulfonamide group is a cornerstone in medicinal chemistry, found in drugs ranging from antibacterials to diuretics and anticancer agents, often serving as a bioisostere for carboxylic acids.[4][5]

This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into experimental design, execution, and troubleshooting.

Reaction Principle and Mechanism

The formation of a sulfonamide from a sulfonyl chloride and a secondary amine is a classic and robust nucleophilic substitution reaction.[6][7] The core of this transformation involves the attack of the nucleophilic nitrogen atom of the secondary amine on the highly electrophilic sulfur atom of the 1-benzofuran-2-sulfonyl chloride.

Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the secondary amine attacks the sulfur atom of the sulfonyl chloride. This is analogous to nucleophilic acyl substitution.[8]

  • Formation of a Tetrahedral Intermediate: A transient, tetrahedral intermediate is formed.

  • Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine, removes the proton from the newly formed ammonium species.[6][8] This step is crucial as it neutralizes the hydrochloric acid (HCl) generated in the reaction, preventing it from protonating the starting amine and rendering it non-nucleophilic.

The overall reaction can be summarized as: RSO₂Cl + 2 R'₂NH → RSO₂NR'₂ + R'₂NH₂⁺Cl⁻

Or, more commonly in a laboratory setting with a scavenger base: RSO₂Cl + R'₂NH + Base → RSO₂NR'₂ + Base·HCl

Below is a diagram illustrating the reaction pathway.

Sulfonamide Formation Mechanism Mechanism of Sulfonamide Synthesis cluster_intermediate Intermediate Amine R'₂NH (Secondary Amine) Intermediate [Benzofuran-SO₂(Cl)(NHR'₂)]⁺ Amine->Intermediate Nucleophilic Attack SulfonylChloride 1-Benzofuran-SO₂Cl SulfonylChloride->Intermediate Sulfonamide Benzofuran-SO₂NR'₂ (Sulfonamide) Intermediate->Sulfonamide - Cl⁻ HCl HCl BaseHCl Base·HCl Salt HCl->BaseHCl Base Base (e.g., TEA) Base->BaseHCl Neutralization

Caption: Reaction mechanism of this compound with a secondary amine.

Experimental Guide: Synthesis Protocol

This section details a robust, general protocol for the synthesis of 1-benzofuran-2-sulfonamides.

Materials and Equipment
  • Reagents:

    • This compound (CAS 17070-58-5)[9]

    • Secondary amine of choice (e.g., piperidine, morpholine, diethylamine)

    • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF))

    • Tertiary amine base (e.g., Triethylamine (TEA), Pyridine, or N,N-Diisopropylethylamine (DIPEA))

    • Reagents for workup: 1 M HCl, saturated NaHCO₃ solution, saturated NaCl solution (brine), anhydrous MgSO₄ or Na₂SO₄

    • Reagents for purification: Silica gel (230-400 mesh), HPLC-grade solvents (e.g., hexanes, ethyl acetate)

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Ice bath

    • Addition funnel (optional, for larger scale)

    • Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

    • Magnetic stir plate

    • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

Step-by-Step Experimental Protocol

The following workflow provides a clear overview of the entire process from setup to the final, purified product.

Experimental Workflow General Workflow for Sulfonamide Synthesis A 1. Reaction Setup - Dry glassware - Inert atmosphere (N₂) - Add amine, solvent, base B 2. Reagent Addition - Cool flask to 0 °C - Add sulfonyl chloride dropwise A->B C 3. Reaction - Warm to room temp - Stir for 2-12 h B->C D 4. Monitoring - Check progress via TLC C->D D->C Incomplete? E 5. Workup & Extraction - Quench reaction - Wash with 1M HCl, sat. NaHCO₃, brine D->E Complete F 6. Drying & Concentration - Dry organic layer (Na₂SO₄) - Concentrate via rotary evaporation E->F G 7. Purification - Silica gel column chromatography F->G H 8. Final Product - Characterize (NMR, MS) - Assess purity G->H

Caption: A typical experimental workflow for the synthesis and purification of sulfonamides.

Detailed Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary amine (1.0 equivalent), anhydrous dichloromethane (DCM, approx. 0.1 M concentration relative to the limiting reagent), and triethylamine (1.2-1.5 equivalents). Stir the solution until all reagents are dissolved.

    • Expert Insight: Using an excess of the base ensures complete neutralization of the generated HCl and can help drive the reaction to completion. Anhydrous conditions are critical to prevent the hydrolysis of the reactive sulfonyl chloride.[7]

  • Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred solution over 10-15 minutes.

    • Causality: Adding the sulfonyl chloride at a low temperature helps to control the initial exothermic reaction, minimizing the formation of potential side products. A slight excess of the amine can be used if the sulfonyl chloride is the more valuable reagent.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC.[10] A typical mobile phase is 30% ethyl acetate in hexanes. The starting sulfonyl chloride is often UV-active and may stain with potassium permanganate, while the product sulfonamide is typically UV-active and less polar than the starting amine. The reaction is complete upon the disappearance of the limiting reagent.

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with saturated brine (to reduce the amount of water in the organic layer).

    • Trustworthiness: This sequential washing procedure is a self-validating system to ensure the removal of both basic and acidic impurities, simplifying the final purification step.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[11] Elute with a gradient of ethyl acetate in hexanes (e.g., 5% to 50% EtOAc/Hexanes) to isolate the pure sulfonamide product.

Substrate Scope and Data Presentation

The described protocol is applicable to a wide range of secondary amines. The reactivity is generally high for both acyclic and cyclic aliphatic amines. The table below provides representative examples of expected outcomes.

Secondary AmineStructureTypical BaseSolventReaction Time (h)Expected Yield
DiethylamineHN(CH₂CH₃)₂TEADCM4-6>90%
PiperidineC₅H₁₀NHTEADCM2-4>95%
MorpholineC₄H₈ONHTEADCM2-4>95%
N-MethylbenzylamineHN(CH₃)(Bn)TEADCM6-12>85%
DibutylamineHN(CH₂(CH₂)₂CH₃)₂TEATHF8-16>90%

Note: Yields are estimates based on typical sulfonylation reactions and may vary based on experimental conditions and purification efficiency.[12]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive sulfonyl chloride (hydrolyzed).2. Insufficiently nucleophilic amine.3. Reagents too dilute.1. Use fresh or newly prepared sulfonyl chloride.2. Increase reaction temperature (e.g., reflux in THF) or use a more forcing base.3. Increase the concentration of the reaction mixture (e.g., from 0.1 M to 0.5 M).
Multiple Spots on TLC 1. Incomplete reaction.2. Decomposition of starting material or product.3. Formation of side products (e.g., from reaction with water).1. Allow the reaction to run for a longer duration.2. Ensure strict anhydrous conditions and maintain temperature control.3. Carefully perform the aqueous workup; avoid prolonged contact with acidic/basic solutions.
Difficult Purification 1. Product co-elutes with impurities.2. Product is streaking on the silica column.1. Try a different solvent system for chromatography (e.g., DCM/Methanol or Toluene/Acetone).2. Add a small amount of TEA (0.5-1%) to the eluent to suppress tailing of basic compounds.

Applications in Medicinal Chemistry and Drug Development

The 1-benzofuran-2-sulfonamide scaffold is a promising platform for the development of novel therapeutic agents. The benzofuran moiety is recognized for its diverse biological activities, while the sulfonamide group is a key feature in many approved drugs.[5][13]

  • Carbonic Anhydrase Inhibitors: Many aryl sulfonamides are potent inhibitors of carbonic anhydrase (CA), an enzyme family implicated in diseases like glaucoma and certain types of cancer.[1] The benzofuran core can be explored as a novel tail to target specific CA isoforms, such as the tumor-associated CA IX and XII.[1]

  • Antimicrobial Agents: Both benzofuran and sulfonamide motifs have independently shown significant antibacterial and antifungal properties.[3][14] Their combination could lead to synergistic effects or novel mechanisms of action to combat drug-resistant pathogens.

  • Anticancer Agents: Benzofuran derivatives have been investigated for their antiproliferative activities against various cancer cell lines.[2][15] The sulfonamide group can modulate physicochemical properties like solubility and cell permeability, enhancing the drug-like characteristics of these compounds.

The synthetic protocol detailed herein provides a reliable and efficient entry point for creating diverse libraries of 1-benzofuran-2-sulfonamides, enabling structure-activity relationship (SAR) studies and the discovery of new lead compounds in drug development programs.

References

  • Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2.
  • Roberts, J. D., & Caserio, M. C. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts. [Link]
  • Preparation of sulfonamides from N-silylamines. (n.d.). PMC - NIH. [Link]
  • Sulfonamide. (n.d.). Wikipedia. [Link]
  • 26.04 Protecting Groups for Amines: Sulfonamides. (2020, May 18). YouTube. [Link]
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chrom
  • Sulfonamide purification process. (n.d.).
  • Synthesis of sulfonyl chloride substr
  • Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. (2019, December).
  • The Journal of Organic Chemistry Ahead of Print. (n.d.).
  • An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. (2022, August 25). [Link]
  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
  • Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. (2025, August 6).
  • Preparation of benzofurans and use thereof as synthetic intermediates. (n.d.).
  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). PMC - NIH. [Link]
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.).
  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020, August 9). [Link]
  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. (n.d.). Royal Society of Chemistry. [Link]
  • This compound (C8H5ClO3S). (n.d.). PubChemLite. [Link]
  • Determination and Confirmation of Sulfonamides. (2009, September 25). USDA Food Safety and Inspection Service. [Link]
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamid
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). JOCPR. [Link]
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides
  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. [Link]

Sources

Application Note: A Scalable Synthesis Protocol for Benzofuran-Based Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Benzofuran-based sulfonamides represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[1][2][3] The transition from laboratory-scale discovery to pilot- or industrial-scale production presents significant challenges related to safety, efficiency, and cost-effectiveness. This document provides a detailed, robust, and scalable two-part synthetic protocol for the preparation of benzofuran-based sulfonamides. We focus on a strategic approach that involves the initial construction of a key 2-aminobenzofuran intermediate, followed by its conversion to the target sulfonamide via a Sandmeyer-type reaction. This guide explains the causality behind experimental choices, outlines critical process controls, and addresses safety considerations for handling hazardous reagents, making it an essential resource for researchers in process and medicinal chemistry.

Introduction

The benzofuran nucleus is a core component of numerous natural products and synthetic compounds of significant therapeutic interest.[4][5][6] When coupled with the sulfonamide moiety—a pharmacophore renowned for its role in antibacterial and carbonic anhydrase inhibitor drugs—the resulting hybrid molecules often display enhanced or novel biological profiles.[1][7][8] Several benzofuran-based sulfonamides have been investigated as potent inhibitors of carbonic anhydrase isoforms IX and XII, which are implicated in tumor progression.[1][7]

However, the synthesis of these compounds on a larger scale is not trivial. Key challenges include managing highly exothermic reactions, handling hazardous and moisture-sensitive intermediates like sulfonyl chlorides, and ensuring consistent product quality and yield.[9][10] Traditional laboratory methods often rely on reagents and conditions that are not amenable to scale-up due to safety, environmental, or economic constraints.[11]

This application note details a scalable synthetic route designed to be robust and reproducible. The strategy hinges on the logical construction of the molecule, separating the formation of the heterocyclic core from the installation of the sensitive sulfonamide functionality, thereby maximizing process control and overall efficiency.

Synthetic Strategy and Rationale

The successful scale-up of a chemical synthesis requires a strategic selection of reactions that are well-understood, high-yielding, and manageable in large-scale reactors.

Route Selection: Numerous methods exist for constructing the benzofuran ring, including palladium-catalyzed cyclizations and reactions of phenols with various partners.[12][13][14] For the introduction of the sulfonamide group, the most common and reliable method involves the reaction of a sulfonyl chloride with an amine.[11][15]

Chosen Strategy: Our recommended approach is a convergent synthesis divided into two main parts:

  • Part A: Synthesis of a 2-Aminobenzofuran Intermediate. This involves the construction of the core benzofuran ring with a strategically placed amino group. This functional handle is stable and allows for straightforward purification of the intermediate before proceeding to the more sensitive downstream chemistry.

  • Part B: Conversion to the Benzofuran-2-Sulfonamide. The amino group is transformed into a sulfonyl chloride via a diazotization-sulfonylation sequence. This intermediate is then immediately reacted with an amine to furnish the final sulfonamide product. This sequence avoids the isolation of the often-unstable sulfonyl chloride intermediate.

This strategy is advantageous for scale-up as it allows for a quality control "checkpoint" after the synthesis of the key aminobenzofuran intermediate and contains the most hazardous steps within a single, controlled sequence.

G cluster_0 Part A: Benzofuran Core Synthesis cluster_1 Part B: Sulfonamide Formation cluster_2 Purification & QC A1 Substituted Phenol A3 Base-Mediated Alkylation A1->A3 A2 α-Chloroacetonitrile A2->A3 A4 Intramolecular Cyclization A3->A4 A5 2-Aminobenzofuran Intermediate A4->A5 B1 Diazotization (NaNO2, HCl) A5->B1 Purified Intermediate B2 Sandmeyer Sulfonylation (SO2, CuCl) B3 In-situ Sulfonyl Chloride B1->B3 Diazonium Salt Intermediate B5 Benzofuran-2-Sulfonamide B3->B5 B4 Ammonia or Amine B4->B5 C1 Recrystallization B5->C1 C2 Final Product Characterization C1->C2

Caption: Overall workflow for the scale-up synthesis of benzofuran-based sulfonamides.

Part A: Scale-Up Synthesis of 2-Aminobenzofuran Intermediate

This section details the synthesis of a key 2-amino-substituted benzofuran from a readily available substituted phenol. The reaction proceeds via O-alkylation followed by a base-catalyzed intramolecular cyclization.

Reaction Scheme & Mechanism

The mechanism involves the initial deprotonation of the phenol to form a phenoxide, which acts as a nucleophile, displacing the chloride from 2-chloro-2-(p-tolyl)acetonitrile. The resulting ether intermediate then undergoes an intramolecular cyclization, where a strong base deprotonates the α-carbon, which then attacks the aromatic ring to form the benzofuran structure in a Thorpe-Ziegler type reaction.

G R1 Phenoxide Int1 O-Alkylated Intermediate R1->Int1 SN2 Reaction R2 α-Haloacetonitrile R2->Int1 Anion Carbanion Formation Int1->Anion Deprotonation Base Strong Base (e.g., NaH) Base->Anion Cyclization Intramolecular Nucleophilic Attack Anion->Cyclization Prod 2-Aminobenzofuran Cyclization->Prod Tautomerization

Caption: Generalized mechanism for 2-aminobenzofuran synthesis.

Materials and Equipment
  • Reagents: Substituted phenol (1.0 eq), Chloroacetonitrile (1.1 eq), Potassium Carbonate (K₂CO₃, 2.5 eq), Sodium Hydride (NaH, 60% dispersion in oil, 1.5 eq), Acetone, Toluene, N,N-Dimethylformamide (DMF), Isopropyl Alcohol (IPA), Hydrochloric Acid (HCl).

  • Equipment: Jacketed glass-lined reactor (appropriate volume for scale), overhead mechanical stirrer, temperature probe with controller, condenser, nitrogen inlet, pressure-equalizing dropping funnel.

Detailed Protocol: Synthesis of 2-Amino-5-methylbenzofuran
  • O-Alkylation:

    • Charge the reactor with p-cresol (1.0 eq), acetone (10 vol), and finely powdered K₂CO₃ (2.5 eq) under a nitrogen atmosphere.

    • Heat the slurry to reflux (~56°C) with vigorous stirring.

    • Slowly add chloroacetonitrile (1.1 eq) via the dropping funnel over 1-2 hours. Causality: Slow addition is crucial to control the exotherm of the alkylation reaction.

    • Maintain reflux for 12-18 hours.

  • In-Process Control (IPC) 1: Monitor the reaction by TLC or HPLC to confirm the consumption of p-cresol.

  • Work-up 1:

    • Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KCl) and wash the filter cake with acetone.

    • Concentrate the combined filtrate under reduced pressure to obtain the crude O-alkylated intermediate as an oil.

  • Cyclization:

    • Transfer the crude intermediate to a clean, dry reactor under a nitrogen atmosphere. Add anhydrous toluene (8 vol).

    • In a separate vessel, carefully wash sodium hydride (1.5 eq) with hexane to remove the mineral oil and suspend it in anhydrous toluene.

    • CAUTION: NaH reacts violently with water. All equipment must be scrupulously dry.

    • Slowly add the NaH slurry to the reactor at 20-25°C. An exotherm and hydrogen gas evolution will be observed. Ensure adequate venting.

    • Heat the mixture to 80-90°C and maintain for 4-6 hours until gas evolution ceases.

  • IPC 2: Monitor the cyclization by HPLC to confirm the formation of the 2-aminobenzofuran.

  • Quench and Isolation:

    • Cool the reactor to 0-5°C.

    • CRITICAL STEP: Slowly and carefully quench the reaction by adding isopropyl alcohol (2 vol) dropwise to destroy any excess NaH, followed by the slow addition of water (5 vol).

    • Separate the organic (toluene) layer. Extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent like heptane/ethyl acetate to yield the pure 2-amino-5-methylbenzofuran.

Part B: Synthesis of Benzofuran-2-Sulfonamide

This part describes the conversion of the stable amino intermediate into the final sulfonamide product. The process involves a three-step, one-pot sequence that is well-suited for scale-up.

Reaction Scheme

The sequence begins with the diazotization of the aminobenzofuran to form a diazonium salt. This highly reactive intermediate is then subjected to Sandmeyer-type conditions, reacting with sulfur dioxide in the presence of a copper(I) catalyst to form the benzofuran-2-sulfonyl chloride.[16] This intermediate is not isolated but is directly reacted in-situ with aqueous ammonia to yield the final sulfonamide.

Safety Precautions for Hazardous Reagents
  • Diazonium Salts: Can be explosive when isolated and dry. This protocol is designed to use them in-situ in a cold aqueous solution to mitigate this risk. Maintain strict temperature control below 5°C.

  • Sulfur Dioxide (SO₂): A toxic and corrosive gas. This reaction should be performed in a well-ventilated area or a closed system with appropriate scrubbing for the off-gas (e.g., a caustic scrubber).

  • Thionyl Chloride (SOCl₂): An alternative for generating SO₂ in situ, but it reacts violently with water and is highly corrosive.[17] Direct use of gaseous SO₂ is often preferred at scale for better control.

  • Sulfonyl Chlorides: Highly reactive and moisture-sensitive. They are corrosive and potent lachrymators. In-situ consumption is the safest handling strategy.[10][18]

Detailed Protocol: Synthesis of 5-Methylbenzofuran-2-Sulfonamide
  • Diazotization:

    • Charge the reactor with concentrated hydrochloric acid (4.0 eq) and water (5 vol). Cool to -5°C to 0°C.

    • Add the 2-amino-5-methylbenzofuran (1.0 eq) portion-wise, ensuring the temperature does not exceed 5°C.

    • In a separate vessel, dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimum amount of cold water.

    • Add the sodium nitrite solution dropwise to the reactor slurry over 1 hour, maintaining the temperature strictly between -5°C and 0°C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0°C.

  • Sulfonylation:

    • In a separate reactor, prepare a solution of copper(I) chloride (CuCl, 0.1 eq) in acetic acid (10 vol).

    • Bubble sulfur dioxide (SO₂) gas through the acetic acid solution at 10-15°C until it is saturated.

    • CRITICAL STEP: Slowly add the cold diazonium salt solution to the SO₂/CuCl solution. The addition rate must be controlled to keep the internal temperature below 15°C and manage the vigorous evolution of nitrogen gas.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • IPC 3: Monitor the formation of the sulfonyl chloride by quenching a small sample with methanol and analyzing the resulting methyl ester by HPLC.

  • Amination and Isolation:

    • Cool the reaction mixture to 0-5°C.

    • Slowly and carefully add the reaction mixture to a separate reactor containing chilled concentrated aqueous ammonia (10-15 eq). This is a highly exothermic neutralization and amination reaction. Maintain the temperature below 20°C.

    • Stir the resulting slurry for 1-2 hours at room temperature.

    • Filter the solid product, wash thoroughly with cold water to remove inorganic salts, and then with a cold, water-miscible solvent like isopropyl alcohol to aid drying.

  • Purification:

    • The crude 5-methylbenzofuran-2-sulfonamide can be effectively purified by recrystallization.[19] A common and effective solvent system for sulfonamides is a mixture of ethanol and water.[10] Dissolve the crude product in hot ethanol, add hot water until turbidity persists, and then allow it to cool slowly to form pure crystals.

Process Optimization and Scale-Up Data

When moving from the lab to a pilot or manufacturing scale, several parameters must be carefully controlled to ensure reproducibility and safety.

ParameterLaboratory Scale (10g)Pilot Scale (1 kg)Key Considerations for Scale-Up
Reagent Stoichiometry Consistent with protocolConsistent with protocolMaintain exact molar ratios. Raw material quality control is critical.
Solvent Volume 10-15 volumes8-10 volumesReduce solvent volumes where possible to improve throughput, but ensure efficient mixing and heat transfer.
Addition Times 15-30 minutes1-3 hoursExtend addition times to manage exotherms. Addition rate should be tied to the reactor's heat removal capacity.
Reaction Temperature ± 2°C± 2°CCritical for safety (diazotization) and selectivity. Jacketed reactors with automated cooling loops are essential.
Mixing Speed Magnetic StirrerOverhead Mechanical StirrerImpeller design and RPM are critical for solid suspensions (K₂CO₃, NaH) and mass transfer in multiphasic systems.
Typical Yield (Overall) 55-65%50-60%Yields may slightly decrease on scale-up due to transfer losses and sampling.
Purity (Post-Recryst.) >99.0% (HPLC)>99.0% (HPLC)Controlled crystallization (cooling profile) is key to achieving consistent purity and particle size distribution.

Characterization of Final Product

The identity and purity of the final benzofuran-based sulfonamide must be confirmed using a panel of standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of proton-bearing impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, typically aiming for >99%.

  • Melting Point: A sharp melting point is indicative of high purity.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of benzofuran-based sulfonamides. By strategically dividing the synthesis into the formation of a stable aminobenzofuran intermediate and a subsequent one-pot conversion to the sulfonamide, this process enhances safety, control, and reproducibility. The detailed procedural steps, causality explanations, and scale-up considerations offer a solid foundation for researchers and drug development professionals to efficiently produce these valuable compounds on a larger scale.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. ()
  • Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP. ()
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH. ()
  • Benzofuran synthesis. Organic Chemistry Portal. ()
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PMC - NIH. ()
  • The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology.
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • common issues in sulfonamide synthesis and solutions. Benchchem. ()
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evalu
  • Sulfonamide purification process.
  • Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evalu
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer. ()
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • THIONYL CHLORIDE. CAMEO Chemicals - NOAA. ()
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing). ()

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Application Notes and Protocols for the Synthesis of Anti-Proliferative Agents Using 1-Benzofuran-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold in Oncology

The benzofuran moiety, a heterocyclic compound arising from the fusion of a benzene and a furan ring, represents a privileged scaffold in medicinal chemistry. Its derivatives are ubiquitous in nature and have been extensively investigated for a wide range of pharmacological activities, including anticancer properties.[1][2][3][4][5][6][7][8] The rigid, planar structure of the benzofuran core provides an excellent framework for the spatial orientation of various functional groups, enabling interactions with diverse biological targets. In the realm of oncology, benzofuran-containing molecules have demonstrated the ability to inhibit crucial pathways involved in cancer cell proliferation and survival.[1][7]

The sulfonamide group (-SO₂NHR) is another critical pharmacophore in drug discovery, renowned for its presence in a multitude of therapeutic agents with antibacterial, anti-inflammatory, and anticancer activities. The incorporation of a sulfonamide moiety into a benzofuran scaffold can significantly modulate the physicochemical and biological properties of the resulting molecule, such as solubility, bioavailability, and target-binding affinity. This strategic combination has led to the development of novel benzofuran-2-sulfonamide derivatives with promising anti-proliferative effects.[9][10][11]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-Benzofuran-2-sulfonyl chloride as a key intermediate in the synthesis of novel anti-proliferative agents. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the biological evaluation of the resulting compounds.

Synthetic Strategy: Nucleophilic Substitution at the Sulfonyl Group

The primary synthetic route to benzofuran-2-sulfonamides involves the reaction of this compound with a diverse range of primary and secondary amines. This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group, resulting in the formation of a stable sulfonamide bond. The choice of the amine component is crucial as it allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of anti-proliferative potency.

A base, such as pyridine or triethylamine, is typically employed to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation. The general reaction scheme is depicted below:

Caption: General synthesis of N-substituted-1-benzofuran-2-sulfonamides.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific amine used and the scale of the reaction.

Protocol 1: General Synthesis of N-Aryl-1-benzofuran-2-sulfonamides

This protocol is adapted from the general principles of sulfonamide synthesis and is suitable for the reaction of this compound with various substituted anilines.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-chloroaniline, 4-methoxyaniline)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.1 equivalents) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C in an ice bath. To the stirred solution, slowly add anhydrous pyridine (1.5 equivalents).

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.

  • Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-1-benzofuran-2-sulfonamide.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Anti-Proliferative Activity Screening using MTT Assay

This protocol outlines a standard method for evaluating the cytotoxic effects of the synthesized benzofuran-2-sulfonamide derivatives against various cancer cell lines.

Materials:

  • Synthesized benzofuran-2-sulfonamide compounds

  • Cancer cell lines (e.g., NCI-H460, HeLa)[9]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Structure-Activity Relationship (SAR) Insights

The anti-proliferative activity of benzofuran-2-sulfonamides is highly dependent on the nature of the substituent on the sulfonamide nitrogen.[9] By synthesizing a library of derivatives with varying electronic and steric properties on the amine component, a comprehensive SAR can be established. This information is invaluable for the rational design of more potent and selective anti-proliferative agents. For instance, a study on novel benzofuransulfonamide derivatives revealed that modifications to the amine moiety led to a significant enhancement in anti-proliferative activity against the NCI-H460 cell line.[9]

Data Presentation

The following table summarizes the anti-proliferative activity of a hit compound and its optimized analog from a cell-based screen.[9]

CompoundDescriptionIC₅₀ (µM) against NCI-H460
1a Initial hit benzofuransulfonamide> 10
1h Optimized analog of 1a 4.13
Cisplatin Positive Control4.52

Data extracted from Yang et al., 2011.[9]

Flow cytometric analysis of cells treated with potent analogs like 1h has shown an induction of apoptosis, suggesting a potential mechanism of action for this class of compounds.[9]

Visualization of the Synthetic Workflow

The following diagram illustrates the workflow from the starting material to the final biologically active compound and its evaluation.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound reaction Sulfonamide Formation (Base, Solvent) start->reaction amine Primary/Secondary Amine amine->reaction product N-substituted-1-benzofuran-2-sulfonamide reaction->product screening Anti-proliferative Screening (MTT Assay) product->screening ic50 IC50 Determination screening->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar sar->amine Design of new analogs

Caption: Workflow for the synthesis and evaluation of anti-proliferative agents.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of novel anti-proliferative agents. The straightforward and efficient synthesis of benzofuran-2-sulfonamides allows for the creation of diverse chemical libraries for biological screening. The promising anti-proliferative activities exhibited by some of these derivatives underscore the potential of the benzofuran-2-sulfonamide scaffold in the development of new anticancer therapeutics. Further exploration of the structure-activity relationship and the mechanism of action of these compounds is warranted to advance this promising class of molecules towards clinical development.

References

  • Yang, L., Lei, H., Mi, C. G., Liu, H., Zhou, T., Zhao, Y. L., ... & Huang, W. C. (2011). Synthesis, antiproliferative activities and in vitro biological evaluation of novel benzofuransulfonamide derivatives. Bioorganic & medicinal chemistry letters, 21(18), 5389–5392. [Link]
  • Farhat, J., Alzyoud, L., Al-Hiari, Y., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
  • Farhat, J., Alzyoud, L., Al-Hiari, Y., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
  • Farhat, J., Alzyoud, L., Al-Hiari, Y., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]
  • Farhat, J., Alzyoud, L., Al-Hiari, Y., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
  • Abo-Ashour, M. F., Eldehna, W. M., Nocentini, A., & Supuran, C. T. (2019). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of enzyme inhibition and medicinal chemistry, 35(1), 298–305. [Link]
  • Abo-Ashour, M. F., Eldehna, W. M., Nocentini, A., & Supuran, C. T. (2020). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of enzyme inhibition and medicinal chemistry, 35(1), 298–305. [Link]
  • Miao, Y. H., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(50), 29336–29359. [Link]
  • Al-Ostath, A., Zaki, M. Y., & El-Din, S. M. (2013). Novel benzofuran derivatives: Synthesis and antitumor activity. Medicinal Chemistry Research, 22(11), 5367-5375.
  • Lee, Y., Lee, S., Lee, Y., Song, D., Park, S. H., Kim, J., ... & Kim, I. (2024). Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. International Journal of Molecular Sciences, 25(4), 2187. [Link]
  • Szychowska, K., Gmiński, J., & Uryga, A. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]
  • Shah, S., & Desai, K. (2015). Synthesis and cytotoxic evaluation of some novel 6-(benzofuran-2-yl)-4-(4-fluorophenyl) pyridines. Journal of Saudi Chemical Society, 19(5), 559-565.
  • El-Sayed, N. N. E., & El-Bendary, E. R. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC advances, 13(18), 12051–12071. [Link]
  • Szychowska, K., Gmiński, J., & Uryga, A. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules (Basel, Switzerland), 24(8), 1529. [Link]

Sources

Application Notes & Protocols: Strategic Use of Protecting Groups in Reactions with 1-Benzofuran-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Benzofuran-2-sulfonyl chloride is a highly reactive electrophile utilized in the synthesis of complex sulfonamides, which are prevalent motifs in medicinal chemistry and materials science. Its potent reactivity, however, necessitates a robust understanding and strategic implementation of protecting groups to achieve chemoselectivity in multifunctional substrates. This guide provides an in-depth analysis of protecting group strategies for amines and alcohols, offering detailed experimental protocols and the causal logic behind methodological choices. We focus on widely-used, reliable protecting groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and tert-butyldimethylsilyl (TBS) to enable researchers, scientists, and drug development professionals to confidently and efficiently employ this compound in their synthetic campaigns.

The Synthetic Challenge: Understanding the Reactivity of this compound

This compound possesses a highly electrophilic sulfur atom, making it exceptionally susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility for forming stable sulfonamide and sulfonate ester linkages. However, in the context of a polyfunctional molecule, this lack of selectivity becomes a significant challenge. Primary and secondary amines, alcohols, and even some phenols will react readily, often indiscriminately, leading to a mixture of undesired products.[1][2][3]

The core principle of a protecting group strategy is to temporarily and reversibly "mask" a reactive functional group, rendering it inert to the reaction conditions required for another part of the molecule.[4][5] An ideal protecting group should be:

  • Easy to install in high yield.

  • Stable to the specific reaction conditions (in this case, sulfonylation).

  • Easy to remove selectively in high yield without affecting other parts of the molecule.[6]

This guide will focus on protecting the two most common nucleophilic groups encountered: amines and alcohols.

Protecting Group Strategies for Amines

Amines are powerful nucleophiles that react swiftly with this compound to form highly stable sulfonamides.[1][7] To control this, the lone pair of the nitrogen must be engaged, typically by converting the amine into a less nucleophilic carbamate.[4]

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most common amine protecting groups due to its ease of installation and its stability to a wide range of non-acidic conditions.

  • Protection: The amine is treated with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The base serves to neutralize the in situ generated acid. The resulting carbamate is significantly less nucleophilic, preventing reaction with the sulfonyl chloride.[8]

  • Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane.[8] The mechanism involves protonation followed by the loss of gaseous isobutylene and carbon dioxide.

Benzyloxycarbonyl (Cbz) Group

The Cbz group offers an excellent orthogonal protecting group strategy to the acid-labile Boc group.

  • Protection: The amine is typically reacted with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃ or TEA).[8]

  • Deprotection: The Cbz group is classically removed under neutral conditions via catalytic hydrogenolysis (H₂ and a palladium catalyst, such as Pd/C). This process is clean, yielding the free amine, toluene, and carbon dioxide. This deprotection method is incompatible with substrates containing other reducible functional groups (e.g., alkenes, alkynes, some nitro groups).

Workflow for Amine Protection and Sulfonylation

G cluster_protection Protection Step cluster_sulfonylation Sulfonylation Reaction cluster_deprotection Deprotection Step A Primary/Secondary Amine (R-NH₂) C Protected Amine (Boc-NHR or Cbz-NHR) A->C B Boc₂O, Base (TEA) or Cbz-Cl, Base E Protected Sulfonamide C->E D This compound, Pyridine, DCM G Final Sulfonamide E->G F Acid (TFA) for Boc or H₂, Pd/C for Cbz

Caption: General workflow for amine protection, sulfonylation, and deprotection.

Protecting Group Strategies for Alcohols and Phenols

Alcohols react with sulfonyl chlorides to form sulfonate esters.[9][10][11] While this can be a desired transformation to convert the hydroxyl into a good leaving group, it is often necessary to protect it to allow for sulfonylation at an amine or another site.

Silyl Ethers (TBS, TIPS)

Silyl ethers are the most widely used protecting groups for alcohols due to their ease of formation, stability, and selective removal. tert-Butyldimethylsilyl (TBS) is a common choice.

  • Protection: The alcohol is treated with tert-butyldimethylsilyl chloride (TBS-Cl) and a base, typically imidazole, in a solvent like DCM or dimethylformamide (DMF). Imidazole acts as both a base and a catalyst.

  • Deprotection: Silyl ethers are cleaved using a fluoride ion source. Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) is the most common reagent for this purpose. The high strength of the silicon-fluorine bond drives the reaction. This deprotection condition is exceptionally mild and orthogonal to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[8]

Orthogonal Protecting Group Strategies

In molecules containing multiple reactive sites, such as both an amine and an alcohol, an orthogonal protecting group strategy is essential for selective functionalization.[5][8] This approach allows for the removal of one protecting group under conditions that leave the other intact.

A powerful combination is the use of a Boc group for an amine and a TBS group for an alcohol.

  • Protect Amine: Use (Boc)₂O to form the Boc-carbamate.

  • Protect Alcohol: Use TBS-Cl to form the silyl ether.

  • Perform Sulfonylation: The desired reaction can now be carried out.

  • Selective Deprotection: The TBS group can be removed with TBAF to reveal the alcohol, leaving the Boc group untouched. Alternatively, the Boc group can be removed with TFA, leaving the TBS ether intact.

Orthogonal Protection for Selective Functionalization

G cluster_main Multi-Functional Substrate cluster_protect cluster_deprotect Selective Deprotection Pathways Start Substrate (HO-R-NH₂) Boc_Protect Boc₂O Start->Boc_Protect TBS_Protect TBS-Cl Start->TBS_Protect Protected Fully Protected (TBSO-R-NHBoc) Boc_Protect->Protected TBS_Protect->Protected Deprotect_TBS TBAF Protected->Deprotect_TBS Deprotect_Boc TFA Protected->Deprotect_Boc Product_Alcohol Free Alcohol (HO-R-NHBoc) Deprotect_TBS->Product_Alcohol Product_Amine Free Amine (TBSO-R-NH₂) Deprotect_Boc->Product_Amine

Caption: Orthogonal protection allows for selective deprotection pathways.

Data Summary

Protecting GroupTarget FunctionalityProtection ReagentsDeprotection ConditionsStability Profile
Boc Amine(Boc)₂O, TEA, DCMTFA in DCM, or 4M HCl in DioxaneStable to base, hydrogenolysis, and fluoride. Labile to strong acid.
Cbz AmineCbz-Cl, NaHCO₃, THF/H₂OH₂, Pd/C, MeOH or EtOAcStable to acid, base, and fluoride. Labile to hydrogenolysis.
TBS Alcohol/PhenolTBS-Cl, Imidazole, DCM or DMFTBAF in THFStable to acid (mild), base, and hydrogenolysis. Labile to fluoride and strong acid.

Experimental Protocols

Caution: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is corrosive and moisture-sensitive.

Protocol 1: Boc Protection of a Primary Amine
  • Dissolve the primary amine substrate (1.0 eq) in dichloromethane (DCM, ~0.2 M).

  • Add triethylamine (TEA, 1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Sulfonylation of a Boc-Protected Amine
  • Dissolve the Boc-protected amine (1.0 eq) in DCM (~0.2 M).

  • Add pyridine (2.0 eq) as both a catalyst and an acid scavenger.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of this compound (1.2 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography to yield the protected sulfonamide.

Protocol 3: Boc Deprotection to Yield the Final Sulfonamide
  • Dissolve the Boc-protected sulfonamide (1.0 eq) in DCM (~0.1 M).

  • Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and wash carefully with saturated aqueous NaHCO₃ to neutralize any remaining acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected sulfonamide.

Conclusion

The successful application of this compound in complex molecule synthesis is critically dependent on the judicious selection and implementation of protecting groups. By converting highly reactive amines and alcohols into temporarily inert derivatives, chemists can direct the reactivity of the sulfonyl chloride with precision. The Boc and TBS groups, in particular, offer a robust and orthogonal pairing that provides a wide synthetic window for subsequent transformations. The protocols and strategies outlined in this guide serve as a foundational framework for researchers to build upon, enabling the efficient and controlled synthesis of novel benzofuran-containing sulfonamides.

References

  • Benchchem. Protecting Group Strategies for 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride Reactions: Application Notes and Protocols.
  • YouTube. 26.04 Protecting Groups for Amines: Sulfonamides. (2020-05-18).
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  • Google Patents. US20130046103A1 - Preparation of benzofurans and use thereof as synthetic intermediates.
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  • Organic Chemistry Portal. Protecting Groups - Stability.
  • K. C. Nicolaou Research Group. Protecting Groups.
  • Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
  • ResearchGate. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications.
  • ACS Publications. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications | The Journal of Organic Chemistry. (2017-12-05).
  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • ResearchGate. (PDF) Reactivity of Benzofuran Derivatives. (2025-12-23).
  • Organic Chemistry Portal. Protective Groups.
  • ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of....
  • Wikipedia. Protecting group.
  • Chemistry LibreTexts. 3.1.7: Reactions of Alcohols. (2022-10-04).
  • Chinese Chemical Letters. Reactions of Sulfonyl Chlorides and Unsaturated Compounds.
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Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Improving Sulfonylation Yields with 1-Benzofuran-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing sulfonylation reactions using 1-Benzofuran-2-sulfonyl chloride. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work, ensuring you can confidently improve your reaction yields and obtain high-purity products.

Introduction: The Significance of the Benzofuran Sulfonamide Moiety

The 1-benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The incorporation of a sulfonamide group at the 2-position can significantly modulate a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for drug efficacy and pharmacokinetics. Consequently, the efficient synthesis of 1-benzofuran-2-sulfonamides is of great interest to the drug discovery and development community.

This guide will provide practical, experience-based advice to help you navigate the complexities of sulfonylation reactions with this compound and achieve your desired outcomes.

Troubleshooting Guide: Addressing Common Experimental Challenges

This section is structured in a question-and-answer format to directly address the most common issues encountered when working with this compound.

Issue 1: Low or No Product Yield

Question: My sulfonylation reaction with this compound is resulting in a very low yield or no desired product. What are the likely causes and how can I troubleshoot this?

Answer: Low or no product yield is a frequent challenge in sulfonylation reactions and can be attributed to several factors. A systematic approach to troubleshooting is essential.

Potential Causes & Solutions:

  • Degradation of this compound: Sulfonyl chlorides are susceptible to hydrolysis by atmospheric moisture, which converts them to the corresponding unreactive sulfonic acid.[1][2] The benzofuran moiety can also be sensitive to certain conditions.

    • Solution: Always use a fresh bottle of this compound or ensure it has been stored under anhydrous conditions. It is advisable to handle the reagent under an inert atmosphere (e.g., nitrogen or argon). All glassware should be oven-dried, and anhydrous solvents must be used.[1]

  • Poor Nucleophilicity of the Amine or Alcohol: The reactivity of the amine or alcohol is crucial. Sterically hindered nucleophiles or those with electron-withdrawing groups will react more slowly.[3]

    • Solution: For less reactive nucleophiles, consider increasing the reaction temperature. However, be cautious as this may also promote side reactions. Alternatively, a more forcing solvent with a higher boiling point, such as DMF or DMSO, could be beneficial.[4]

  • Inappropriate Base Selection: The choice of base is critical. The base neutralizes the HCl generated during the reaction.[1] An unsuitable base can lead to side reactions or be ineffective.

    • Solution: For standard sulfonylation, non-nucleophilic organic bases like triethylamine (TEA) or pyridine are common choices. For sterically hindered amines, a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA) might be more effective. In some cases, a catalytic amount of a highly nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction.[5]

  • Suboptimal Solvent: The solvent plays a key role in solubilizing the reactants and influencing the reaction rate.

    • Solution: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred.[4] For sluggish reactions, switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) can be advantageous.[1]

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Multiple Products and Side Reactions

Question: My reaction is producing multiple spots on TLC, indicating the formation of byproducts. What are the common side reactions and how can I minimize them?

Answer: The formation of multiple products is a common issue arising from the high reactivity of sulfonyl chlorides. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Solutions:

  • Bis-sulfonylation of Primary Amines: Primary amines can react with two equivalents of the sulfonyl chloride to form a bis-sulfonylated product (a sulfonimide).[1]

    • Solution: To avoid this, carefully control the stoichiometry. Use a slight excess of the primary amine (e.g., 1.1-1.2 equivalents) relative to the this compound. Slow, dropwise addition of the sulfonyl chloride to the amine solution can also help minimize this side reaction.[1]

  • Hydrolysis of the Sulfonyl Chloride: As mentioned previously, hydrolysis to the sulfonic acid is a major competing reaction if moisture is present.

    • Solution: Strict adherence to anhydrous reaction conditions is paramount.[2]

  • Reaction with the Solvent: Some solvents can react with the sulfonyl chloride. For example, pyridine, while often used as a base, can also act as a nucleophile.

    • Solution: Use a non-nucleophilic solvent. If using a nucleophilic base like pyridine, it is often used in combination with an inert solvent like DCM.

  • Degradation of the Benzofuran Ring: The benzofuran ring system can be sensitive to strongly acidic or basic conditions, or high temperatures, leading to decomposition products.

    • Solution: Monitor the reaction closely and avoid unnecessarily harsh conditions. Use a milder base and keep the reaction temperature as low as feasible while still achieving a reasonable reaction rate.

Data Presentation: Impact of Base and Solvent on Yield

The choice of base and solvent can significantly impact the yield and purity of the sulfonylation reaction. The following table provides representative data on how these parameters can influence the outcome of sulfonylation reactions. Note: This data is illustrative for heteroaromatic sulfonyl chlorides and may vary for this compound.

Nucleophile (Amine)Base (equivalents)SolventTemperature (°C)Yield (%)Reference
AnilinePyridine (1.5)DCM0 to rt~85-95[1]
BenzylamineTriethylamine (1.5)THF0 to rt~90[1]
DiethylamineTriethylamine (2.0)DCMrt~80-90[1]
tert-ButylamineDIPEA (2.0)Acetonitrile50~70-80[6]
MorpholineNa2CO3 (2.0)Acetonitrile/H2Ort~85[1]

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my sulfonylation reaction?

A1: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting materials (amine/alcohol and sulfonyl chloride) and the sulfonamide/sulfonate product. The product is typically more polar than the sulfonyl chloride but its polarity relative to the starting amine/alcohol will vary. Staining with potassium permanganate or iodine can help visualize the spots.

Q2: What are the best practices for purifying my 1-benzofuran-2-sulfonamide product?

A2: The purification method will depend on the properties of your product.

  • Column Chromatography: This is the most common method for purifying sulfonamides. Use silica gel and an appropriate eluent system, starting with a less polar solvent and gradually increasing the polarity.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high-purity material.

  • Aqueous Workup: A standard aqueous workup is crucial to remove the base and any water-soluble byproducts. This typically involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove the amine base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted sulfonyl chloride (as the sulfonic acid) and then brine.

Q3: My this compound has turned a darker color. Can I still use it?

A3: Discoloration can be a sign of decomposition. It is highly recommended to use fresh or properly stored reagent for the best results. If you must use it, consider purifying it by recrystallization or distillation (if applicable and thermally stable) before use. However, for reliable and reproducible results, using fresh material is always the best practice.

Q4: Can I use an inorganic base like sodium carbonate?

A4: Yes, inorganic bases like sodium carbonate or potassium carbonate can be used, particularly in biphasic solvent systems (e.g., DCM/water) under Schotten-Baumann conditions. However, for many applications, especially with moisture-sensitive substrates, organic bases in anhydrous organic solvents are preferred to minimize hydrolysis of the sulfonyl chloride.[1]

Experimental Protocols

Protocol 1: General Procedure for the Sulfonylation of an Amine with this compound

This protocol provides a general starting point for the synthesis of a 1-benzofuran-2-sulfonamide from a primary or secondary amine.

  • Preparation: To a clean, oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the amine (1.0 equivalents) and anhydrous dichloromethane (DCM) (to a concentration of ~0.1-0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the stirred amine solution.

  • Addition of Base: Add an anhydrous non-nucleophilic base such as triethylamine (1.5 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x volume of organic layer), saturated sodium bicarbonate solution (2 x volume of organic layer), and brine (1 x volume of organic layer).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow Diagram:

Caption: General experimental workflow for sulfonamide synthesis.

Mechanistic Insights

The generally accepted mechanism for the sulfonylation of an amine with a sulfonyl chloride in the presence of a base proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The base plays a crucial role in neutralizing the generated HCl, thus preventing the protonation of the starting amine and allowing the reaction to proceed to completion.

Reaction Mechanism Diagram:

Caption: General mechanism of sulfonamide formation.

References

  • BenchChem. (2025). common issues in sulfonamide synthesis and solutions.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Potla, K. M., Suneetha, V., Armaković, S., & Rao, R. S. (2017). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Journal of Molecular Structure, 1146, 633-643.
  • BenchChem. (2025). "troubleshooting low conversion rates in sulfonamide synthesis".
  • Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., ... & Liguori, A. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC advances, 6(10), 8383-8392.
  • Baraznenok, I. L., Nenajdenko, V. G., & Balenkova, E. S. (2000). Chemical transformations of sulfonyl chlorides. Tetrahedron, 56(20), 3077-3119.
  • BenchChem. (2025). Troubleshooting low yield in amine sulfonylation reactions.
  • Ahmedzade, M., & Servi, S. (2007). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. European journal of medicinal chemistry, 42(6), 884-891.
  • Potla, K. M., Suneetha, V., Armaković, S., & Rao, R. S. (2016). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Der Pharma Chemica, 8(7), 46-54.
  • Mohamed, M. S., El-Sayed, M. A. A., & Abdel-Aziz, M. (2012). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2012(4), M787.
  • PubChem. (n.d.). 1-Benzofuran-2-Sulfonamide. National Center for Biotechnology Information.
  • Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (2013). A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions. RSC advances, 3(44), 21543-21548.
  • MySkinRecipes. (n.d.). Benzofuran-2-sulfonyl chloride.
  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(5), 914-928.
  • Al-dujaili, A. H., Al-Azawi, K. F., & Al-Janabi, A. S. (2021).
  • BenchChem. (2025). impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity.

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Technical Support Center: Purification of 1-Benzofuran-2-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Benzofuran-2-sulfonyl chloride and its derivatives. This guide is designed to provide expert insights and practical solutions to common purification challenges associated with this highly reactive class of compounds. The inherent reactivity of the sulfonyl chloride group, while synthetically valuable, presents unique obstacles that require careful consideration to ensure high purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound derivative is consistently decomposing during aqueous workup or purification. What is the primary cause and how can I prevent it?

A1: The most probable cause of decomposition is hydrolysis. The sulfonyl chloride functional group is highly electrophilic and readily reacts with nucleophiles, with water being a primary culprit. This reaction converts your desired product into the corresponding, and often highly water-soluble, 1-benzofuran-2-sulfonic acid, leading to significant yield loss.[1][2]

Causality & Mechanism: The sulfur atom in the sulfonyl chloride moiety (R-SO₂Cl) is electron-deficient and susceptible to nucleophilic attack. Water acts as a nucleophile, attacking the sulfur atom and leading to the displacement of the chloride ion and the formation of sulfonic acid (R-SO₃H) and hydrochloric acid (HCl).[3][4] This process can be accelerated by elevated temperatures and basic conditions.

Preventative Strategies:

  • Strict Anhydrous Conditions: All solvents, glassware, and reagents used post-synthesis must be rigorously dried.[5] Use of an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Non-Aqueous Workup: Whenever possible, avoid aqueous workups entirely. If you must wash the organic layer, use ice-cold, saturated brine solution quickly, as the high salt concentration reduces the activity of water.

  • Low-Temperature Processing: Perform all workup and separation steps at low temperatures (0-5 °C) to decrease the rate of hydrolysis.[2][6]

  • Rapid Processing: Do not leave the sulfonyl chloride in solution or on a column for extended periods. The principle should be to proceed from crude material to pure, dry, and stored product as quickly as possible.[6]

Q2: I've isolated my crude product, but I'm unsure which purification method to choose. What are the pros and cons of recrystallization versus column chromatography?

A2: The choice between recrystallization and column chromatography depends on the physical state of your crude product (solid vs. oil) and the nature of the impurities. A decision-making workflow can guide this choice.

Purification_Strategy start Crude 1-Benzofuran-2-sulfonyl Chloride Derivative is_solid Is the crude product a solid? start->is_solid recrystall_trial Perform small-scale recrystallization trial is_solid->recrystall_trial  Yes chromatography Flash Column Chromatography is_solid->chromatography No (Oil/Wax) good_crystals Clean crystals form? recrystall_trial->good_crystals scale_up_recrystall Scale-up Recrystallization good_crystals->scale_up_recrystall  Yes good_crystals->chromatography No (Oils out/No purification) purity_check Assess Purity (NMR, MP, GC-MS) scale_up_recrystall->purity_check chromatography->purity_check final_product Pure Product purity_check->final_product

Caption: Decision workflow for selecting a primary purification method.

Method Comparison:

FeatureRecrystallizationFlash Column Chromatography
Ideal For Crystalline solids with thermally stable properties.Oils, amorphous solids, or mixtures with closely related impurities.
Pros Highly effective for removing minor impurities, scalable, can yield very pure material.[7]High resolving power, versatile for various compound types.[8]
Cons Requires finding a suitable solvent system; risk of "oiling out"; potential for low recovery.Risk of hydrolysis on silica gel; potential for product smearing/decomposition; requires more solvent.[9]
Key Insight Often the best method for solids if a good solvent system can be identified, as it minimizes contact time with potentially reactive stationary phases.Should be considered a primary option for non-crystalline materials or when recrystallization fails, but requires special precautions.
Q3: My compound either "oils out" or fails to crystallize during recrystallization. What are some effective troubleshooting steps?

A3: Recrystallization failure is typically a solvent-related issue. The goal is to find a solvent (or solvent pair) that dissolves your compound when hot but in which it is poorly soluble when cold.

Causality & Strategy: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of forming a crystal lattice. This is common with lower-melting point solids or when the solution is cooled too rapidly.

Troubleshooting Protocol:

  • Solvent Screening: On a small scale (~10-20 mg), test a range of anhydrous aprotic solvents. See the table below for suggestions.

  • Solvent/Anti-Solvent Method:

    • Dissolve the crude product in a minimum amount of a "good" solvent (one in which it is highly soluble, e.g., dichloromethane or diethyl ether).

    • Slowly add a miscible "anti-solvent" (one in which it is poorly soluble, e.g., hexane or pentane) at room temperature or while gently warming, until the solution becomes faintly cloudy.

    • Add a drop or two of the "good" solvent to clarify the solution.

    • Allow the solution to cool slowly. This method often promotes crystal growth.

  • Control Cooling Rate: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a 0-5 °C refrigerator or ice bath. Slow cooling encourages the formation of larger, purer crystals.

  • Seeding: If you have a small amount of pure crystal, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.

Solvent ClassSpecific ExamplesNotes
Non-polar Alkanes Hexane, Heptane, PentaneOften used as the anti-solvent or for recrystallizing non-polar derivatives.
Halogenated Dichloromethane (DCM), ChloroformGood "good" solvents. Use with a non-polar anti-solvent. Ensure they are anhydrous.
Aromatic Toluene, BenzeneCan be effective for compounds with aromatic character. Use with caution due to toxicity.
Ethers Diethyl EtherGood "good" solvent, but its high volatility can be challenging. Use in a well-ventilated fume hood.
Q4: My this compound derivative streaks badly or decomposes on my silica gel column. How can I perform flash chromatography successfully?

A4: Standard silica gel is acidic and contains adsorbed water, creating a hostile environment for sensitive sulfonyl chlorides. The key is to neutralize the stationary phase and work quickly with an appropriate solvent system.

Causality & Strategy: The acidic silanol groups (Si-OH) on the surface of silica gel can catalyze the hydrolysis of the sulfonyl chloride. Furthermore, the polar nature of silica can lead to strong binding and streaking of the compound, increasing its residence time on the column and thus its exposure to decomposition.

Chromatography_Troubleshooting start Initial Column Shows Decomposition/Streaking step1 1. Deactivate Silica Gel (Slurry with 1% Et₃N in eluent) start->step1 step2 2. Use Less Polar Eluent (e.g., Increase Hexane ratio) step1->step2 step3 3. Run Column Quickly (Apply positive pressure) step2->step3 result Improved Separation & Reduced Decomposition step3->result

Caption: Troubleshooting steps for flash chromatography of sulfonyl chlorides.

Detailed Protocol: Flash Chromatography with Deactivated Silica

  • Prepare the Eluent: Choose a non-polar solvent system (e.g., Hexane/Ethyl Acetate or Hexane/DCM). Based on TLC analysis, aim for a retention factor (Rf) of ~0.3-0.4. To your chosen eluent, add 0.5-1% triethylamine (Et₃N) by volume. The triethylamine will neutralize the acidic sites on the silica.

  • Pack the Column: Prepare a slurry of silica gel in the triethylamine-containing eluent. Pack the column with this slurry to ensure the entire stationary phase is neutralized. Do not dry pack.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent (or a slightly stronger solvent like pure DCM). Adsorbing the crude product onto a small amount of silica (dry loading) is acceptable, but do it quickly and immediately place it on the column.

  • Elute Rapidly: Run the column using positive pressure (flash chromatography). Do not use traditional gravity chromatography, as the prolonged contact time will lead to decomposition.[8]

  • Analyze Fractions: Immediately after collection, analyze the fractions by TLC. Pool the pure fractions and concentrate them under reduced pressure at a low temperature (<30°C).

Q5: How can I reliably determine the purity of my final product? Are there any analytical pitfalls to be aware of?

A5: A combination of analytical techniques is recommended for a comprehensive purity assessment. Each method has specific considerations for sulfonyl chlorides.[10]

Recommended Techniques:

  • ¹H and ¹³C NMR Spectroscopy: This is one of the most powerful tools for structural confirmation and purity assessment.

    • Pitfall: The primary impurity, the corresponding sulfonic acid, may have very similar shifts to the sulfonyl chloride in ¹H NMR, sometimes making it hard to differentiate, especially if the hydrolysis is minor.[9]

    • Best Practice: Use anhydrous deuterated solvents (e.g., CDCl₃, Acetone-d₆).[10] A freshly opened ampule of solvent is ideal. Look for the absence of broad peaks that could indicate the acidic proton of the sulfonic acid.

  • Melting Point Analysis: For crystalline solids, this is a fast and effective indicator of purity.

    • Pitfall: A sharp melting point is a good sign, but it doesn't rule out impurities that form a eutectic mixture.

    • Best Practice: Compare your experimental melting point to a literature value if available. Impurities typically cause a depression and broadening of the melting point range.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile and thermally stable derivatives.

    • Pitfall: Sulfonyl chlorides can degrade in the high-temperature GC injector port, giving a false impression of impurity.[9]

    • Best Practice: Use a lower injector temperature if possible and look for consistent, sharp peaks. The mass spectrum is invaluable for confirming the identity and flagging degradation products (e.g., loss of SO₂ or Cl).[10]

  • High-Performance Liquid Chromatography (HPLC): Can be very effective but requires careful method development.

    • Pitfall: Using aqueous mobile phases can cause on-column hydrolysis.

    • Best Practice: Use a reversed-phase column with a non-aqueous mobile phase (e.g., acetonitrile/water with an acid modifier like formic acid, run quickly).[11] Derivatization methods can also be employed for accurate quantification if hydrolysis is a persistent issue.[12][13]

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (n.d.). BenchChem.
  • Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. (n.d.). Google Patents.
  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. (n.d.). American Chemical Society.
  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. (n.d.). Canadian Science Publishing.
  • Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. (1988). OSTI.GOV.
  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. (n.d.). BenchChem.
  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (n.d.). PMC - NIH.
  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). (n.d.). ResearchGate.
  • How to test the purity of p-toluenesulfonyl chloride (TsCl). (2019). ResearchGate.
  • The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. I. (n.d.). ACS Publications.
  • Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Columbia University.
  • Benzenesulfonyl chloride - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.). Royal Society of Chemistry.
  • Recrystallization. (2023). Chemistry LibreTexts.
  • Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. (2022). ResearchGate.
  • Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. (2022). PubMed.

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Technical Support Center: Managing 1-Benzofuran-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Mitigating Moisture Sensitivity in Synthesis

Welcome to the technical support center for 1-Benzofuran-2-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but highly moisture-sensitive reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you anticipate, troubleshoot, and resolve challenges related to its handling and use. The inherent reactivity that makes this compound a valuable synthetic building block also makes it susceptible to degradation, primarily through hydrolysis.[1][2] Understanding and controlling this sensitivity is paramount for achieving reproducible, high-yield results.

This resource provides a series of frequently asked questions, in-depth troubleshooting guides, and validated protocols to ensure the integrity of your experiments from start to finish.

Frequently Asked Questions (FAQs)

Here we address the most common issues and questions that arise when working with this compound.

Q1: My reaction yield is consistently low when using this compound. What's the most likely cause?

A: The primary culprit for low yields in reactions involving sulfonyl chlorides is the hydrolysis of the starting material.[1] this compound is highly electrophilic at the sulfur center and reacts readily with ambient moisture or residual water in your solvents. This reaction converts the reactive sulfonyl chloride into the corresponding 1-benzofuran-2-sulfonic acid.[3] This sulfonic acid is unreactive under typical sulfonamide or sulfonate ester formation conditions, leading to a direct loss of your active reagent and, consequently, a lower yield of your desired product.[1]

Q2: How can I visually identify if my bottle of this compound has degraded?

A: While a fresh bottle typically contains a free-flowing, crystalline solid, degraded material may appear clumpy, discolored, or even sticky. The most telling sign, however, is often olfactory. Upon hydrolysis, hydrogen chloride (HCl) gas is generated alongside the sulfonic acid.[3] A sharp, acrid smell upon opening the container is a strong indicator that significant moisture exposure has occurred. For a definitive assessment, analytical confirmation is recommended.

Q3: Is it possible to use a bottle of this compound that I suspect has been partially hydrolyzed?

A: It is strongly discouraged.[1] Using a partially hydrolyzed reagent introduces significant uncertainty into your experiment. The exact concentration of the active sulfonyl chloride is unknown, making stoichiometric calculations unreliable and leading to poor reproducibility. Furthermore, the resulting sulfonic acid can sometimes complicate the reaction workup and purification of the final product. It is always best practice to use a fresh or properly stored reagent whose purity has been verified.[1]

Q4: What is the single most critical factor for success when using this reagent?

A: Ensuring strictly anhydrous conditions. This cannot be overstated. From the moment the reagent bottle is opened to the final reaction quench, every step must be taken to exclude moisture. This includes using oven-dried glassware, anhydrous-grade solvents, and performing all manipulations under an inert atmosphere (e.g., nitrogen or argon).[1]

Q5: How can I definitively check the purity of my this compound before starting an experiment?

A: Several analytical techniques can assess purity. The most accessible for many organic chemistry labs is ¹H NMR spectroscopy.[4][5] By taking a spectrum in a dry, aprotic deuterated solvent (like CDCl₃ or Acetone-d₆), you can check for the appearance of new signals or changes in integration corresponding to the sulfonic acid byproduct.[4] Another simple yet effective method is measuring the melting point; impurities typically cause a depression and broadening of the melting point range.[5] For more rigorous quantitative analysis, techniques like GC-MS or HPLC can be employed, though care must be taken as the compound can degrade during analysis on some systems.[4][5]

Troubleshooting Guide: Common Experimental Failures

This section provides a systematic approach to diagnosing and solving common problems encountered during reactions with this compound.

Problem Observed Potential Cause(s) Related to Moisture Recommended Solutions & Actions
Low or No Product Yield 1. Hydrolyzed Starting Material: The reagent was compromised before the reaction began.[1] 2. Contaminated Solvents/Reagents: Use of non-anhydrous solvents or other reagents containing water. 3. Improper Reaction Setup: Atmospheric moisture entered the reaction vessel.1. Verify Reagent Quality: Perform a quality check (e.g., NMR, melting point) on the sulfonyl chloride. If degraded, procure a new bottle. 2. Use Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dispensed from a solvent purification system. 3. Improve Technique: Ensure all glassware is rigorously dried (oven or flame-dried). Set up the reaction under a positive pressure of an inert gas (N₂ or Ar). See Protocol 2.
Inconsistent Results Batch-to-Batch 1. Variable Reagent Quality: The degree of hydrolysis in the stock bottle is increasing over time with each use. 2. Inconsistent Atmospheric Conditions: Variations in lab humidity affect moisture ingress during reagent dispensing and reaction setup.1. Aliquot the Reagent: Upon receiving a new bottle, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This protects the main stock. 2. Standardize Handling: Always handle the reagent in a glovebox or under a steady stream of inert gas to minimize atmospheric exposure.
Complex ¹H NMR of Crude Product 1. Presence of Sulfonic Acid: The hydrolyzed byproduct is carried through the workup. 2. Side Reactions with Water: Water acting as a nucleophile may lead to unexpected byproducts depending on the substrate.1. Modify Workup: A basic wash (e.g., with saturated NaHCO₃ solution) can help remove the acidic sulfonic acid byproduct. However, this must be done carefully to avoid hydrolyzing any remaining sulfonyl chloride. 2. Prevent Formation: The best solution is to prevent hydrolysis from occurring in the first place by maintaining strict anhydrous conditions.

Visualizing the Problem: Hydrolysis and Troubleshooting

Understanding the chemical transformation and the logical steps for troubleshooting is crucial.

Mechanism of Hydrolysis

The diagram below illustrates the nucleophilic attack of water on the electrophilic sulfur atom of this compound, leading to the formation of the inactive sulfonic acid and HCl.

Hydrolysis cluster_products Products reagent This compound (Active Reagent) product 1-Benzofuran-2-sulfonic acid (Inactive Byproduct) reagent->product Nucleophilic Attack water H₂O (Moisture) water->product hcl HCl

Caption: The hydrolysis pathway of this compound.

Troubleshooting Workflow for Low Yield

When faced with a low-yielding reaction, this logical flow can help pinpoint the issue.

Troubleshooting decision decision solution solution start Start: Low Reaction Yield check_reagent Was reagent quality verified before use? start->check_reagent check_conditions Were strict anhydrous conditions used? check_reagent->check_conditions Yes verify_reagent Verify reagent purity (NMR, m.p.). Procure new reagent if degraded. check_reagent->verify_reagent No check_solvents Were anhydrous-grade solvents used? check_conditions->check_solvents Yes improve_setup Implement inert atmosphere (N₂/Ar) and oven-dried glassware. See Protocol 2. check_conditions->improve_setup No use_dry_solvents Use freshly opened or purified anhydrous solvents. check_solvents->use_dry_solvents No success Problem Resolved check_solvents->success Yes verify_reagent->check_conditions improve_setup->check_solvents use_dry_solvents->success

Caption: A logical workflow for troubleshooting low reaction yields.

Key Experimental Protocols

Adherence to proper technique is non-negotiable for success.

Protocol 1: Handling and Dispensing the Reagent

Objective: To weigh and dispense this compound while minimizing exposure to atmospheric moisture.

Materials:

  • Bottle of this compound

  • Glovebox or a Schlenk line with a nitrogen/argon source

  • Dry, clean spatulas and weighing vessel

  • Sealed reaction vessel (e.g., round-bottom flask with a septum)

Procedure:

  • Inert Atmosphere: Perform all manipulations inside a glovebox or on a benchtop under a positive pressure of dry inert gas.

  • Equilibration: Allow the reagent bottle to warm to ambient temperature before opening to prevent condensation of moisture onto the cold solid.

  • Dispensing: Quickly weigh the desired amount of the solid into a tared, dry vessel. Work efficiently to minimize the time the main container is open.

  • Sealing: Tightly reseal the main container, preferably wrapping the cap joint with Parafilm for extra security before storing.[6][7]

  • Transfer: If not working in a glovebox, add the weighed reagent to your reaction flask against a counter-flow of inert gas.

Protocol 2: Setting up an Anhydrous Reaction

Objective: To create and maintain a moisture-free environment for the reaction.

ReactionSetup

Sources

common side reactions with 1-Benzofuran-2-sulfonyl chloride and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Benzofuran-2-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use in synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the success of your experiments.

Introduction to the Reactivity of this compound

This compound is a valuable reagent for the synthesis of novel sulfonamides, which are of significant interest in medicinal chemistry. However, its reactivity is twofold: the highly electrophilic sulfonyl chloride group and the reactive benzofuran ring system. Understanding the interplay between these two components is critical to mitigating side reactions and maximizing the yield of your desired product. The benzofuran nucleus is electron-rich and susceptible to electrophilic attack, primarily at the 2-position.[1][2] Furthermore, the furan ring can be sensitive to strong acids or bases, potentially leading to ring-opening.[3][4] This guide will address these intrinsic properties and provide strategies to control the reactivity of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yields in my sulfonamide synthesis using this compound?

A1: Low yields are most commonly attributed to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards amines.[5] This occurs when the reagent is exposed to moisture. To a lesser extent, poor reactivity of the amine (e.g., sterically hindered or electron-deficient anilines) can also be a factor.[6]

Q2: I am using a primary amine and observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

A2: You are likely observing the formation of a bis-sulfonated product, where two molecules of this compound have reacted with the primary amine. This is a common side reaction with primary amines.[5] To minimize this, you can slowly add the sulfonyl chloride to a solution containing an excess of the primary amine. This stoichiometric control favors the formation of the mono-sulfonated product.

Q3: My reaction mixture is turning dark, and I'm having difficulty isolating the desired product. What could be the cause?

A3: A dark reaction mixture often indicates decomposition of the this compound or the benzofuran ring of the product. This can be caused by excessive heat, strong acids, or strong bases. The benzofuran ring system can be sensitive to these conditions, potentially leading to polymerization or ring-opening reactions.[3][4]

Q4: Can I use a protic solvent for my reaction?

A4: It is highly recommended to use anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN).[5] Protic solvents like alcohols can react with the sulfonyl chloride to form sulfonate esters, a competing side reaction. Water, even in small amounts, will lead to hydrolysis.

Q5: How should I store this compound?

A5: Due to its moisture sensitivity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during reactions with this compound.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Hydrolysis of this compound.[5] 2. Low nucleophilicity of the amine.[6] 3. Inactive or degraded sulfonyl chloride.1. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere. Use anhydrous solvents. 2. Increase reaction temperature, use a more forcing solvent, or add a catalyst like 4-dimethylaminopyridine (DMAP). 3. Use a fresh bottle of the reagent or verify its purity by ¹H NMR before use.
Formation of Multiple Products 1. Bis-sulfonylation of primary amines.[5] 2. Reaction with solvent (if protic). 3. Electrophilic substitution on the benzofuran ring.[1][2] 4. Ring-opening of the benzofuran moiety.[3][4]1. Use a 1.1 to 1.5-fold excess of the primary amine and add the sulfonyl chloride slowly to the reaction mixture. 2. Switch to an anhydrous aprotic solvent like DCM, THF, or ACN. 3. Use a non-nucleophilic base (e.g., pyridine, triethylamine) and maintain a low reaction temperature to minimize side reactions on the ring. 4. Avoid strong acids and bases, and high temperatures. Use a mild organic base and ensure efficient neutralization of the generated HCl.
Difficult Product Purification 1. Presence of the corresponding sulfonic acid from hydrolysis. 2. Unreacted starting materials. 3. Formation of polar byproducts.1. An aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) can help remove the acidic sulfonic acid. 2. Use column chromatography with an appropriate solvent system to separate the product from the starting materials. 3. Consider a liquid-liquid extraction to remove highly polar impurities before chromatography.

Key Side Reactions and How to Avoid Them

Hydrolysis of the Sulfonyl Chloride

This is the most common side reaction. The sulfonyl chloride reacts with water to form the corresponding sulfonic acid, which is unreactive in the desired sulfonamide formation.

Mechanism of Hydrolysis:

hydrolysis reagents This compound + H₂O intermediate [Transition State] reagents->intermediate Nucleophilic attack product 1-Benzofuran-2-sulfonic acid + HCl intermediate->product Chloride loss

Caption: Hydrolysis of this compound.

Avoidance Strategy:

  • Anhydrous Conditions: All glassware must be thoroughly dried (oven-drying is recommended), and anhydrous solvents should be used.[5]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Bis-Sulfonylation of Primary Amines

Primary amines can react with two equivalents of the sulfonyl chloride, leading to the formation of a bis-sulfonylated byproduct.

Reaction Scheme:

bis_sulfonylation RNH2 R-NH₂ sulfonamide Benzofuran-SO₂-NHR RNH2->sulfonamide + Benzofuran-SO₂Cl - HCl sulfonyl_chloride Benzofuran-SO₂Cl bis_sulfonamide Benzofuran-SO₂-N(R)-SO₂-Benzofuran sulfonamide->bis_sulfonamide + Benzofuran-SO₂Cl - HCl

Caption: Formation of bis-sulfonated byproduct.

Avoidance Strategy:

  • Stoichiometric Control: Use a slight excess of the primary amine (1.1-1.2 equivalents) and add the sulfonyl chloride slowly to the reaction mixture. This ensures that the sulfonyl chloride is more likely to react with an unreacted amine molecule rather than the already formed sulfonamide.[5]

Ring-Opening of the Benzofuran Moiety

The benzofuran ring can be susceptible to cleavage under strongly acidic or basic conditions, or in the presence of certain transition metals.[3][4][7] The reaction of the sulfonyl chloride with an amine generates HCl, which if not effectively neutralized, can create a sufficiently acidic environment to promote this side reaction.

Conceptual Pathway:

ring_opening Benzofuran_Derivative 1-Benzofuran-2-sulfonamide Protonation Protonation of Furan Oxygen Benzofuran_Derivative->Protonation Excess H⁺ Ring_Opened_Intermediate Ring-Opened Intermediate Protonation->Ring_Opened_Intermediate Nucleophilic Attack (e.g., by Cl⁻ or H₂O) Further_Reactions Decomposition Products Ring_Opened_Intermediate->Further_Reactions

Caption: Acid-catalyzed ring-opening of the benzofuran system.

Avoidance Strategy:

  • Choice of Base: Use a non-nucleophilic organic base like pyridine or triethylamine to effectively scavenge the HCl produced during the reaction.[5]

  • Temperature Control: Run the reaction at a controlled, low temperature (e.g., 0 °C to room temperature) to minimize decomposition.

Electrophilic Substitution on the Benzofuran Ring

While the 2-position is substituted, other positions on the benzofuran ring, particularly the 3-position, can be susceptible to electrophilic attack under certain conditions. This is less common in sulfonamide synthesis but can occur if strong electrophiles are present or generated in situ.

Avoidance Strategy:

  • Clean Reaction Conditions: Ensure that the starting materials are pure and that no strongly electrophilic impurities are present.

  • Controlled Reaction Environment: Maintain a well-controlled reaction environment, avoiding conditions that could generate unforeseen electrophilic species.

Validated Experimental Protocol: General Procedure for the Synthesis of 1-Benzofuran-2-sulfonamides

This protocol provides a reliable starting point for the synthesis of sulfonamides from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous dichloromethane (DCM)

  • Pyridine (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

Procedure:

  • Preparation:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.2 equivalents).

    • Dissolve the amine in anhydrous DCM (approximately 0.1 M concentration).

    • Cool the solution to 0 °C using an ice bath.

  • Reaction:

    • Add pyridine (1.5 equivalents) to the cooled amine solution.

    • In a separate, dry vial, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.

    • Add the this compound solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine and amine), saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.[5]

Troubleshooting the Protocol:

  • If the reaction is sluggish (for poorly reactive amines): Consider adding a catalytic amount of DMAP (0.1 equivalents) along with the pyridine.[6]

  • If the product is water-soluble: Modify the workup by extracting the aqueous layers multiple times with a more polar organic solvent like ethyl acetate.

  • For purification of highly polar sulfonamides: A reverse-phase column chromatography might be necessary.

References

  • BenchChem. (2025).
  • The Ring‐Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond. (n.d.).
  • BenchChem. (2025). Common issues in sulfonamide synthesis and solutions. BenchChem Technical Support.
  • Nickel-Catalyzed Ring-Opening of Benzofurans for the Divergent Synthesis of ortho-Functionalized Phenol Derivatives. (2023).
  • The Ring‐Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond | Request PDF. (n.d.).
  • 22723_lec7.ppt. (n.d.). SlideShare.
  • Ring-expanding and ring-opening transformations of benzofurans and indoles with introducing heteroatoms. (n.d.).
  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type P
  • Vilsmeier–Haack-Initiated Formylative Rearrangement of Spirodioxo-lan-5-ones into Functionalized 4,5,6,7-Tetrahydrobenzofurans. (n.d.). The Journal of Organic Chemistry.
  • PSEUDO-NATURAL PRODUCTS VIA PICTET-SPENGLER REACTION AND DEAROMATIZATION. (2021). Eldorado - Repository of the TU Dortmund.
  • Synthetic Methods in Drug Discovery: Volume 2. (2016). Royal Society of Chemistry.
  • Reactivity of Benzofuran Derivatives. (2014).
  • Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. (2015). Chemistry Stack Exchange.
  • Pictet‐Spengler reaction between 4‐(3‐aminobenzofuran‐2‐yl)quinoline‐2‐ones and benzaldehydes. (n.d.).
  • Preparation of benzofurans and use thereof as synthetic intermediates. (2013).
  • BenchChem. (2025). Troubleshooting low yield in amine sulfonylation reactions. BenchChem Technical Support.
  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019).
  • Total synthesis of natural products containing benzofuran rings. (2017). RSC Advances, 7(44), 27346-27376.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • 20.6: Reactions of Amines. (2020). Chemistry LibreTexts.
  • Vilsmeier–Haack reaction. (n.d.). Wikipedia.
  • Pictet–Spengler reaction. (n.d.). Wikipedia.
  • Synthesis of sulfonyl chloride substr
  • Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively. (n.d.). Journal of Chemistry.
  • DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives. (2024). RSC Advances, 14(44), 32065-32070.
  • Pictet-Spengler reaction. (n.d.). Name-Reaction.com.
  • 26.04 Protecting Groups for Amines: Sulfonamides. (2020). YouTube.
  • Synthesis of an Sulfonamide, why is this step neccessary? (see pic). (2015). Reddit.
  • The Preparation of Heterocyclic Sulfonamides. (1951). Journal of the American Chemical Society, 73(8), 3674–3677.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2021). RSC Advances, 11(52), 32938-32953.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society, 145(39), 21548–21556.
  • Acid Catalyzed Ring Transformation of Benzofurans to Tri- and Tetrasubstituted Furans. (n.d.). The Journal of Organic Chemistry.
  • Direct C-H-Sulfonylation of 6-Membered Nitrogen-Heteroaromatics. (n.d.).
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).
  • The Pictet-Spengler Reaction Updates Its Habits. (2016). Molecules, 21(6), 732.
  • Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides. (1994).
  • VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. (2022). YouTube.
  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. (2015). Organic Letters, 17(13), 3254–3257.
  • Sulfonamide purification process. (1957).
  • Heteroaryl sulfonamide synthesis: Scope and limitations | Request PDF. (n.d.).
  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019). Journal of the American Chemical Society, 141(14), 5765–5770.
  • 23.9: Amines as Nucleophiles. (2021). Chemistry LibreTexts.
  • Synthetic approaches and applications of sulfonimidates. (2020). Organic & Biomolecular Chemistry, 18(32), 6213-6226.

Sources

Technical Support Center: Optimizing Reaction Temperature for 1-Benzofuran-2-sulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and answers to frequently asked questions regarding the use of 1-Benzofuran-2-sulfonyl chloride, with a specific focus on the critical parameter of reaction temperature. Our goal is to empower you to diagnose experimental issues, optimize reaction conditions, and achieve higher yields and purity in your syntheses.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the role of temperature in reactions involving this compound.

Q1: Why is temperature such a critical parameter in reactions with this compound?

A: Temperature is a double-edged sword in any chemical reaction, governing both the rate of the desired transformation and the rates of competing side reactions. For a reactive electrophile like this compound, this balance is particularly delicate.

  • Kinetics vs. Thermodynamics: At lower temperatures, reactions are under kinetic control, meaning the product that forms fastest is favored. As you increase the temperature, you provide the system with more energy to overcome activation barriers, which can lead to the formation of more thermodynamically stable products or, more commonly, decomposition products.

  • Reagent Stability: this compound, like many heteroaromatic sulfonyl chlorides, has limited thermal stability.[1] Excessive heat can promote decomposition pathways, including the extrusion of SO₂ or hydrolysis if trace moisture is present.[1] The furan ring itself can be sensitive to certain conditions, adding a layer of complexity compared to simple aryl sulfonyl chlorides.

  • Side Reaction Rates: The primary competing reaction is hydrolysis of the sulfonyl chloride to the unreactive 1-benzofuran-2-sulfonic acid.[2][3] This process is accelerated by both water and heat. Other temperature-dependent side reactions can include self-condensation or reactions with the solvent.

Therefore, optimizing temperature is a crucial exercise in finding the "sweet spot" that maximizes the rate of the desired sulfonylation while minimizing the degradation of the starting material and the formation of impurities.

Q2: What is a typical starting temperature range for a sulfonamide synthesis using this compound?

A: For the reaction of a sulfonyl chloride with a primary or secondary amine, a conservative and widely recommended starting point is 0 °C to room temperature (approx. 20-25 °C) .[3]

  • Initial Cooling (0 °C): It is standard practice to begin the reaction at 0 °C (ice bath). This allows for controlled addition of the sulfonyl chloride to the amine solution, safely dissipating any initial exotherm and minimizing the risk of side reactions before the primary reaction has commenced.

  • Warming to Room Temperature: After the addition is complete, the reaction is often allowed to warm slowly to room temperature and stirred for several hours.[4] For many moderately reactive amines, this temperature range is sufficient to drive the reaction to completion without significant product degradation.

This initial condition provides a robust baseline. If the reaction is sluggish, a carefully controlled increase in temperature can be explored, as detailed in the troubleshooting section.

Q3: How does the nucleophilicity of the amine partner affect the optimal reaction temperature?

A: The nucleophilicity of the amine is inversely related to the amount of thermal energy required for the reaction.

  • Highly Nucleophilic Amines (e.g., Aliphatic Amines): Primary and secondary aliphatic amines are strong nucleophiles and typically react rapidly with this compound at 0 °C or room temperature. For these substrates, increasing the temperature is often unnecessary and may be detrimental.

  • Less Nucleophilic Amines (e.g., Aromatic Amines): Electron-deficient anilines or other weakly nucleophilic amines may react very slowly at room temperature.[5] In these cases, gentle heating may be necessary to achieve a reasonable reaction rate.[3] However, this must be done cautiously, as the sulfonyl chloride's stability limit might be reached before the desired reaction proceeds efficiently. The use of a catalyst like 4-dimethylaminopyridine (DMAP) can sometimes be a better alternative to increasing temperature, as it forms a more reactive intermediate.[5]

Section 2: Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions related to reaction temperature.

Problem 1: Low or No Product Yield, Starting Materials Remain

  • Question: My reaction between this compound and my amine shows very low conversion to the desired sulfonamide, even after 24 hours at room temperature. Should I heat the reaction?

  • Answer: This is a common issue, particularly with sterically hindered or electron-poor amines.[5] While increasing the temperature is a logical next step, it should be done systematically.

    Causality: The reaction rate is likely too slow at room temperature, meaning the activation energy barrier is not being sufficiently overcome. Increasing thermal energy (heating) will increase the frequency and energy of molecular collisions, accelerating the reaction.

    Troubleshooting Workflow:

    • Verify Anhydrous Conditions: Before increasing heat, ensure your reagents and solvent are scrupulously dry and the reaction is under an inert atmosphere (e.g., nitrogen or argon).[2][3] Water will readily hydrolyze your sulfonyl chloride, a problem that is exacerbated by heat.[5]

    • Incremental Temperature Increase: Raise the temperature in controlled steps. For example, heat the reaction to 40-50 °C and monitor its progress by TLC or LCMS every hour. This is often sufficient for many sluggish reactions.

    • Assess Stability: While monitoring the reaction, pay close attention to the appearance of new, unidentified spots on your TLC plate. This could indicate the onset of decomposition. If new impurities appear without a significant increase in product formation, you have likely reached the thermal stability limit of your reagent or desired product.

    • Consider Reflux: If gentle heating is ineffective, heating to reflux in a suitable solvent (e.g., THF, Dichloromethane) may be required. This should be a last resort, as it carries the highest risk of decomposition.

Problem 2: Reaction is Messy with Multiple Impurities

  • Question: When I run my reaction at an elevated temperature (e.g., >50 °C), my TLC plate shows a streak of spots and a low yield of the desired product. What is causing this?

  • Answer: The formation of multiple impurities at elevated temperatures is a classic sign that you are exceeding the thermal stability threshold of your starting materials or products.

    Causality: High temperatures provide enough energy to activate undesirable reaction pathways. For this compound, this primarily involves two pathways:

    • Accelerated Hydrolysis: As mentioned, any trace moisture will rapidly hydrolyze the sulfonyl chloride to the corresponding sulfonic acid at higher temperatures.[3][5]

    • Thermal Decomposition: The heteroaromatic ring system may begin to degrade, leading to a complex mixture of byproducts.[1]

    Troubleshooting Workflow:

    • Reduce the Temperature: Immediately return to your baseline condition of 0 °C to room temperature. It is better to have a slow, clean reaction than a fast, messy one.

    • Re-evaluate Reagents: Ensure the this compound is of high purity. Impurities in the starting material can often act as catalysts for decomposition.

    • Alternative Activation: Instead of heat, consider chemical activation. For weakly nucleophilic amines, adding a catalytic amount (5-10 mol%) of DMAP can significantly increase the reaction rate at room temperature without requiring heat.[5]

Problem 3: Incomplete Conversion Despite Heating

  • Question: I have heated my reaction to 60 °C for several hours, but I still have significant amounts of unreacted amine. What should I do next?

  • Answer: If heating does not drive the reaction to completion, temperature is likely not the only limiting factor.

    Causality: This scenario suggests a more fundamental issue with the reaction setup or reagent stoichiometry. The reaction may have stalled due to the consumption of a key reagent or the generation of an inhibitor.

    Troubleshooting Workflow:

    • Check Stoichiometry and Base: Ensure you are using an adequate amount of a non-nucleophilic base (e.g., triethylamine, pyridine, typically 1.1-1.5 equivalents).[3] The reaction generates one equivalent of HCl, which will protonate the amine starting material, rendering it non-nucleophilic. Without a base to scavenge this acid, the reaction will stop after 50% conversion.

    • Re-Add Reagents: It's possible the sulfonyl chloride has degraded over the course of the heated reaction. In some cases, adding another portion (0.2-0.5 equivalents) of the sulfonyl chloride may help drive the reaction to completion.

    • Solvent Choice: Ensure your solvent is appropriate. The reactants must be soluble for the reaction to proceed efficiently. If the amine or sulfonyl chloride has poor solubility, consider a different solvent (e.g., DMF, acetonitrile) that may also tolerate gentle heating.

Section 3: Experimental Protocols and Workflows

Protocol 1: General Procedure for Sulfonamide Synthesis (Baseline Condition)
  • To an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and a suitable anhydrous solvent (e.g., Dichloromethane, THF, Acetonitrile).

  • Add a non-nucleophilic base (e.g., triethylamine, 1.2 eq).

  • Cool the mixture to 0 °C using an ice-water bath.

  • In a separate flask, dissolve this compound (1.05 eq) in the anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the stirring amine solution over 10-15 minutes.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LCMS.

  • Upon completion, proceed with a standard aqueous workup.

Workflow Diagram: Systematic Temperature Optimization

The following workflow provides a logical progression for optimizing the reaction temperature when baseline conditions are insufficient.

Temperature_Optimization_Workflow start Start: Baseline Reaction (Amine, Base, Solvent @ 0°C) add_reagent Add this compound Allow to warm to RT start->add_reagent monitor_rt Monitor Reaction @ RT for 12h (TLC/LCMS) add_reagent->monitor_rt decision_rt Is reaction complete (>95% conversion)? monitor_rt->decision_rt workup Proceed to Workup & Isolation decision_rt->workup Yes incomplete Reaction Sluggish or Stalled decision_rt->incomplete No heat_40 Increase Temp to 40°C Monitor for 4h incomplete->heat_40 decision_40 Is reaction complete? heat_40->decision_40 decision_40->workup Yes check_impurities Check for new impurities decision_40->check_impurities No impurities_yes Decomposition Occurring Return to RT Consider catalyst (e.g., DMAP) check_impurities->impurities_yes Yes impurities_no Reaction is clean but slow check_impurities->impurities_no No heat_60 Increase Temp to 60°C Monitor for 4h impurities_no->heat_60 decision_60 Is reaction complete? heat_60->decision_60 decision_60->workup Yes decision_60->impurities_yes No, Stalled

Sources

troubleshooting failed reactions with 1-Benzofuran-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Benzofuran-2-sulfonyl chloride

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during its use in organic synthesis. Our goal is to provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: My sulfonylation reaction with this compound is showing low to no product formation. What are the potential causes and how can I troubleshoot this?

Low or no yield in sulfonylation reactions can be attributed to several factors, primarily revolving around the stability of the sulfonyl chloride, the nucleophilicity of your substrate, and the reaction conditions.

Potential Causes & Troubleshooting Steps:

  • Degradation of this compound: This is a primary suspect in failed sulfonylation reactions. Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which converts them into the corresponding unreactive sulfonic acid.[1][2]

    • Verification: Before starting your reaction, it's crucial to assess the quality of your this compound. This can be done using analytical techniques such as NMR or IR spectroscopy to check for the presence of the sulfonic acid impurity.[2] A melting point determination can also be a quick indicator of purity.[3]

    • Solution: Always use a fresh bottle of this compound or purify older stock if degradation is suspected. Ensure all glassware is oven-dried, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[2]

  • Inadequate Base: The choice of base is critical for a successful sulfonylation. The reaction of a sulfonyl chloride with an amine or alcohol generates one equivalent of hydrochloric acid (HCl), which must be neutralized.[1] If the base is not strong enough or is sterically hindered, it may not effectively scavenge the HCl, leading to the protonation of your nucleophile and halting the reaction.

    • Recommended Bases: For standard reactions with amines, non-nucleophilic organic bases like pyridine or triethylamine are commonly used.[1][4] For less reactive nucleophiles, a stronger, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) may be necessary.[2][5]

    • Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially with less reactive alcohols.[5] DMAP forms a highly reactive sulfonylpyridinium intermediate.

  • Poor Nucleophilicity of the Substrate: Sterically hindered or electron-poor amines and alcohols can exhibit low reactivity towards this compound.

    • Optimization: For such challenging substrates, consider increasing the reaction temperature or switching to a more polar aprotic solvent like DMF or DMSO to enhance solubility and reaction rates.[2][5] Microwave-assisted synthesis can also be an effective strategy for driving sluggish reactions to completion.[2]

  • Inappropriate Solvent: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.

    • Solvent Selection: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred for sulfonylation reactions.[2][5]

Below is a troubleshooting workflow to guide you through diagnosing a failed reaction:

Troubleshooting workflow for failed sulfonylation.
Q2: My reaction mixture is turning dark, and I'm observing multiple spots on my TLC. What are the common side reactions and how can I minimize them?

The appearance of a dark color and multiple byproducts often indicates decomposition of the sulfonyl chloride or the occurrence of side reactions.[6]

Common Side Reactions and Solutions:

  • Hydrolysis of Sulfonyl Chloride: As mentioned previously, reaction with moisture will produce 1-benzofuran-2-sulfonic acid.[1][2] This is a common impurity observed in sulfonylation reactions.

    • Mitigation: Strict adherence to anhydrous reaction conditions is paramount.[1]

  • Thermal Decomposition: Sulfonyl chlorides can be thermally unstable and may decompose upon heating.[7][8] This can lead to the formation of sulfur dioxide and other degradation products, often resulting in a color change.[6][7]

    • Mitigation: It is advisable to run reactions at or below room temperature whenever possible. If heating is required, it should be done cautiously and for the minimum time necessary.[6]

  • Bis-sulfonylation of Primary Amines: Primary amines have two N-H bonds and can react with two equivalents of the sulfonyl chloride, especially if an excess of the sulfonyl chloride and a strong base are used.[5]

    • Mitigation: To avoid this, use a stoichiometric amount or a slight excess of the primary amine.[1]

  • Reaction with Tertiary Amine Bases: While often used as bases, some tertiary amines can react with sulfonyl chlorides, leading to complex mixtures.[5]

    • Mitigation: If you suspect this is occurring, switch to a non-nucleophilic base like DBU or a hindered base like 2,6-lutidine.[5]

  • Elimination Reactions with Alcohols: When reacting with secondary or tertiary alcohols, elimination to form an alkene can be a competing pathway, particularly at elevated temperatures.[5]

    • Mitigation: Employ milder reaction conditions and a non-hindered base to favor the desired sulfonylation.[5]

Data on Common Solvents and Bases for Sulfonylation:

SolventDielectric ConstantBoiling Point (°C)Notes
Dichloromethane (DCM)9.140Good general-purpose solvent, easy to remove.[2][5]
Tetrahydrofuran (THF)7.666Can be a good choice for less soluble reactants.[2][5]
Acetonitrile37.582A more polar aprotic option.[5]
N,N-Dimethylformamide (DMF)36.7153A polar, high-boiling solvent for unreactive substrates.[2][5]
BasepKa of Conjugate AcidNotes
Pyridine5.25Common, but can act as a nucleophilic catalyst.[1][2]
Triethylamine (TEA)10.75A stronger, non-nucleophilic base.[1][4]
1,8-Diazabicycloundec-7-ene (DBU)13.5A very strong, non-nucleophilic base for challenging reactions.[2][5]

Experimental Protocols

Protocol 1: General Procedure for the Sulfonylation of an Amine with this compound

This protocol provides a starting point for the sulfonylation of a primary or secondary amine.

Materials:

  • This compound

  • Amine substrate

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Nitrogen or Argon gas supply

  • Oven-dried glassware

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.).

  • Dissolve the amine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., triethylamine, 1.2 eq.) dropwise to the stirred solution.

  • In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM.

  • Add the this compound solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

G cluster_prep Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Amine (1.0 eq) in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Base (1.2 eq) B->C D 4. Add this compound (1.1 eq) in DCM C->D E 5. Warm to RT, Stir 2-16h D->E F 6. Monitor by TLC/LC-MS E->F G 7. Quench with Water F->G H 8. Extract with DCM G->H I 9. Wash (HCl, NaHCO3, Brine) H->I J 10. Dry and Concentrate I->J K 11. Purify J->K

Workflow for amine sulfonylation.

References

  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
  • BenchChem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
  • BenchChem. (n.d.). Troubleshooting low yield in amine sulfonylation reactions.
  • BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
  • Wikipedia. (2024). Sulfuryl chloride.
  • Quora. (2023). What is the use of sulfonyl chloride?
  • BenchChem. (n.d.). Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride.
  • ACS Publications. (n.d.). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates.
  • RSC Publishing. (2024). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.
  • Tetrahedron. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances.
  • BenchChem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • Chemeurope.com. (n.d.). Sulfuryl chloride.
  • MDPI. (2023). Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights.
  • Wikipedia. (2024). Sulfonyl halide.
  • NIH. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl).
  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review.

Sources

Navigating the Challenges of 1-Benzofuran-2-sulfonyl Chloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for 1-Benzofuran-2-sulfonyl chloride. As a potent building block in medicinal chemistry and drug development, its unique properties also present significant handling challenges, primarily due to its corrosive nature. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to ensure safe and successful experimentation. We will delve into the causality behind its reactivity and provide self-validating protocols to mitigate the risks associated with its corrosivity.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the handling and properties of this compound.

Q1: What makes this compound corrosive?

A1: The primary cause of the corrosivity of this compound, like other sulfonyl chlorides, is its high reactivity towards nucleophiles, particularly water.[1] In the presence of ambient moisture or aqueous solutions, it readily undergoes hydrolysis to form 1-benzofuran-2-sulfonic acid and hydrochloric acid (HCl).[2] The generation of these acidic byproducts, especially the strong acid HCl, is what leads to the corrosion of incompatible materials, such as certain metals and plastics.[3]

Q2: How should this compound be properly stored to minimize decomposition and corrosion?

A2: To maintain its integrity and prevent corrosive decomposition, this compound should be stored in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[4] The container should be tightly sealed, and for long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.[5] Storage in a dedicated corrosives cabinet is also advisable.[3]

Q3: What are the immediate signs of decomposition I should watch for?

A3: Decomposition of this compound can be identified by several key indicators. A noticeable color change, often to a darker shade of brown or black, can signal degradation.[6] The evolution of gases, such as sulfur dioxide (SO2) and hydrogen chloride (HCl), is another sign of decomposition.[6] From an analytical perspective, the appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate or new peaks in NMR or LC-MS analyses, corresponding to the sulfonic acid or other byproducts, indicates that the reagent is no longer pure.[6]

Q4: What are the general categories of materials that are compatible and incompatible with this compound?

A4: As a general rule, materials that are resistant to strong acids and anhydrous organic solvents are more likely to be compatible. Borosilicate glass is generally a good choice for reaction vessels.[7] Among plastics, polytetrafluoroethylene (PTFE) and polyvinylidene fluoride (PVDF) often exhibit good chemical resistance.[8][9] Metals can be problematic; while some high-grade stainless steels (like 316L) or alloys like Hastelloy may offer some resistance, they can still be susceptible to corrosion, especially in the presence of moisture.[10] It is crucial to consult detailed chemical compatibility charts and, if possible, test the material with a small amount of the compound under the intended experimental conditions.[1][11]

Troubleshooting Guide

This section provides a systematic approach to resolving specific issues you may encounter during your experiments with this compound.

Issue 1: My reaction is giving a low yield, and I observe a significant amount of a water-soluble byproduct.

  • Potential Cause: This is a classic sign of hydrolysis of your this compound starting material. The presence of moisture in your reaction setup is the most likely culprit.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry all glassware in an oven and cool under a stream of inert gas (argon or nitrogen) before use. Use freshly distilled, anhydrous solvents.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.

    • Reagent Quality: Check the quality of your this compound. If it has been stored improperly, it may have already partially hydrolyzed. Consider purifying the reagent or using a fresh batch.

Issue 2: I've noticed pitting and discoloration on my stainless steel reactor/stir bar after a reaction.

  • Potential Cause: This indicates that corrosion has occurred. Even if you started with anhydrous conditions, small amounts of water can be introduced, or the reaction itself might generate trace moisture, leading to the formation of HCl and subsequent acid-catalyzed corrosion of the metal.

  • Troubleshooting Steps:

    • Switch to Glassware: For small-scale reactions, transition to an all-glass setup to eliminate metal contact.

    • Use Coated Stir Bars: Employ PTFE-coated stir bars to prevent direct contact between the reaction mixture and the magnetic core.

    • Consider Alternative Reactor Materials: For larger-scale reactions, consider using glass-lined reactors or reactors made from more resistant alloys like Hastelloy C-276. Always verify material compatibility before use.

Issue 3: My reaction mixture turned dark brown/black upon heating.

  • Potential Cause: Darkening of the reaction mixture upon heating often suggests thermal decomposition of the sulfonyl chloride.[6] Sulfonyl chlorides can undergo desulfonylation or other complex degradation pathways at elevated temperatures.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: If the reaction kinetics allow, reduce the reaction temperature. Many reactions involving sulfonyl chlorides can proceed efficiently at or below room temperature.

    • Gradual Addition: If the reaction is exothermic, add the this compound slowly to the reaction mixture to maintain better temperature control.

    • Check for Incompatibilities: Ensure that no other reagents or impurities in your starting materials are catalyzing the decomposition at the reaction temperature.

Issue 4: The quenching of my reaction is extremely vigorous and difficult to control.

  • Potential Cause: The reaction of unreacted this compound with the quenching agent (e.g., water or an alcohol) is highly exothermic.[8] Adding the quenching agent too quickly to a concentrated reaction mixture can lead to a dangerous and uncontrolled exotherm.

  • Troubleshooting Steps:

    • Cool the Reaction Mixture: Before quenching, cool the reaction mixture in an ice bath to 0°C or below.

    • Slow, Controlled Addition: Add the quenching agent dropwise with vigorous stirring to effectively dissipate the heat generated.

    • Reverse Addition: For larger scale reactions, consider adding the reaction mixture slowly to a cooled, well-stirred quenching solution. This ensures that the sulfonyl chloride is always the limiting reagent during the quench.

Material Compatibility Summary

The following table provides general guidelines for material compatibility with this compound. It is crucial to note that these are based on general data for sulfonyl chlorides and corrosive chemicals. Always perform a small-scale test under your specific experimental conditions before large-scale use.

Material CategoryRecommendedUse with CautionNot Recommended
Glass Borosilicate Glass (Pyrex®, Kimax®)[7]-Soda-lime glass (can be attacked by strong bases that might be used in workup)[7]
Plastics Polytetrafluoroethylene (PTFE), Polyvinylidene fluoride (PVDF)[8][9]Polypropylene (PP), Polyethylene (PE) (check for specific solvent compatibility)[2][9]Polyvinyl chloride (PVC) (can be attacked by organic solvents), Acrylonitrile Butadiene Styrene (ABS)[7][9]
Metals Hastelloy C-276Stainless Steel (316, 316L) (risk of pitting and corrosion, especially with moisture)[10]Aluminum, Carbon Steel, Copper, Brass[1][11]
Elastomers Perfluoroelastomers (FFKM)Fluoroelastomers (FKM, Viton®) (potential for swelling with certain solvents)[2]Natural Rubber, EPDM, Silicone (prone to degradation by corrosive chemicals and organic solvents)[2]

Experimental Workflow and Troubleshooting Diagrams

To further aid in your experimental design and execution, we have provided two diagrams created using Graphviz.

Workflow for Handling and Quenching this compound

G Workflow for Handling and Quenching cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching cluster_workup Workup prep_glass Dry Glassware (Oven) prep_solvent Use Anhydrous Solvent prep_glass->prep_solvent prep_inert Inert Atmosphere (Ar/N2) prep_solvent->prep_inert add_reagent Add Reagents prep_inert->add_reagent Start Reaction add_sulfonyl Slowly Add This compound add_reagent->add_sulfonyl monitor_temp Monitor Temperature add_sulfonyl->monitor_temp cool_reaction Cool Reaction to 0°C monitor_temp->cool_reaction Reaction Complete slow_add Slowly Add Reaction Mixture to Quenching Solution cool_reaction->slow_add prep_quench Prepare Quenching Solution (e.g., ice-cold water or bicarb) prep_quench->slow_add extract Aqueous Workup slow_add->extract dry_org Dry Organic Layer extract->dry_org purify Purification dry_org->purify

Caption: A recommended workflow for minimizing corrosion and decomposition when using this compound.

Troubleshooting Decision Tree

G Troubleshooting Decision Tree cluster_low_yield Low Yield cluster_corrosion Equipment Damage cluster_decomposition Decomposition cluster_quench_issue Quenching Issue start Problem Encountered q_water_sol Water-soluble byproduct? start->q_water_sol q_metal_damage Pitting/discoloration on metal? start->q_metal_damage q_dark_color Reaction darkened on heating? start->q_dark_color q_vigorous_quench Uncontrolled exotherm during quench? start->q_vigorous_quench a_hydrolysis Likely Hydrolysis. Implement anhydrous technique. q_water_sol->a_hydrolysis Yes a_corrosion Corrosion occurred. Use glass or coated equipment. q_metal_damage->a_corrosion Yes a_thermal_decomp Thermal decomposition. Lower reaction temperature. q_dark_color->a_thermal_decomp Yes a_quench_protocol Improve quenching protocol: - Cool reaction to 0°C - Slow/reverse addition q_vigorous_quench->a_quench_protocol Yes

Caption: A decision tree to help identify the root cause of common experimental issues.

References

  • Ensinger. (n.d.). Chemical resistant plastics.
  • Curbell Plastics. (n.d.). Chemical Resistance of Plastics Chart.
  • Ted Pella, Inc. (n.d.). Chemical Resistance of Plastics Chart.
  • U.S. Plastic Corp. (n.d.). CHEMICAL RESISTANCE CHART.
  • University of Wisconsin-Madison. (n.d.). Materials Compatability.
  • PubMed. (2015). Synthesis, Characterization and Thermal Decomposition Kinetics of a Novel Benzofuran Ketoxime Derived Polymer.
  • Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Foxx Life Sciences. (n.d.). Stainless Steel Chemical Compatibility Chart.
  • CP Lab Safety. (n.d.). Stainless Steel Chemical Compatibility Chart.
  • ResearchGate. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • PubChemLite. (n.d.). This compound (C8H5ClO3S).
  • The Metal Company. (n.d.). Chemical Compatibility for 304 vs. 316 Stainless Steel Chart.
  • SpinChem. (n.d.). STAINLESS STEEL (SS316L/EN2348) CHEMICAL COMPATIBILITY CHART.

Sources

byproduct formation in the synthesis of benzofuran sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Benzofuran Sulfonamides

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of benzofuran sulfonamides. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing these valuable scaffolds. We understand that unexpected byproduct formation can lead to significant delays and resource expenditure. This document provides in-depth troubleshooting guides and frequently asked questions in a direct Q&A format to address the specific issues you may encounter during your experiments. Our goal is to explain the causality behind these challenges and provide actionable, field-proven protocols to ensure the integrity and success of your synthesis.

Troubleshooting Guide: Common Byproducts and Their Mitigation

This section addresses specific experimental observations and provides a step-by-step approach to diagnose and resolve the underlying issues.

Q1: My reaction crude shows a significant, highly polar impurity that is difficult to remove by standard chromatography. What is it and how can I prevent its formation?

A1: This is very likely the corresponding benzofuran sulfonic acid.

This byproduct is one of the most common challenges and arises from the hydrolysis of the benzofuran sulfonyl chloride intermediate. The sulfonyl chloride group is highly electrophilic and readily reacts with even trace amounts of water present in the reaction medium.

Causality & Mechanism:

The formation of benzofuran sulfonyl chloride, typically achieved through electrophilic aromatic substitution using chlorosulfonic acid, is a critical step.[1] If this intermediate is exposed to moisture before it can react with the desired amine, it rapidly hydrolyzes. The sulfur atom in the sulfonyl chloride is highly susceptible to nucleophilic attack by water. This S-N bond cleavage under acidic or aqueous conditions is a well-documented degradation pathway for sulfonamides and their precursors.[2][3] The resulting sulfonic acid is non-volatile, highly polar, and often remains in the aqueous layer during work-up, but can contaminate the product depending on the extraction conditions.

Diagnostic Protocol:

  • LC-MS Analysis: Analyze your crude reaction mixture. The sulfonic acid byproduct will typically have a mass corresponding to [M-SO2Cl + SO3H] or [M-NHR + OH] compared to your final product. It will elute very early on a reverse-phase column.

  • Solubility Test: The byproduct should be highly soluble in water and insoluble in non-polar organic solvents like hexanes or diethyl ether.

Preventative & Corrective Protocol:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven ( >120 °C) and cool under an inert atmosphere (Nitrogen or Argon).

    • Use anhydrous solvents. If not available in sure-seal bottles, distill the solvent over an appropriate drying agent.

    • Perform the reaction under a strict inert atmosphere.

  • Controlled Reagent Addition: When preparing the sulfonyl chloride, add the benzofuran substrate slowly to chilled chlorosulfonic acid (0 °C) to control the exotherm and minimize side reactions.

  • Careful Quenching: After the formation of the sulfonyl chloride is complete (monitor by TLC or LC-MS), quench the reaction by pouring it slowly onto crushed ice. The sulfonyl chloride will precipitate and can be quickly filtered. Do not let it sit in the aqueous acidic mixture for an extended period.

  • Immediate Use: Use the freshly prepared benzofuran sulfonyl chloride immediately in the subsequent reaction with the amine. Any storage increases the risk of hydrolysis.

Q2: I've isolated a high molecular weight, non-polar byproduct with a mass roughly double that of my starting material. What is this impurity?

A2: You have likely formed a diaryl sulfone.

This byproduct arises from a side reaction where the highly reactive benzofuran sulfonyl chloride intermediate reacts with another molecule of an electron-rich arene instead of the intended amine. The arene can be another molecule of your benzofuran starting material or, in the case of cross-coupling reactions, the arylboronic acid.

Causality & Mechanism:

Diaryl sulfones are commonly synthesized via the coupling of an arylsulfonyl chloride with an aromatic compound.[4][5] This can occur under Friedel-Crafts-type conditions where the sulfonyl chloride acts as an electrophile, or through metal-catalyzed pathways, such as palladium-catalyzed Suzuki-Miyaura cross-couplings.[4][6] If your reaction conditions are acidic or if you are using a palladium catalyst and have an excess of the aryl partner, the formation of this byproduct is highly probable.

Diagnostic Protocol:

  • Mass Spectrometry (MS): The most telling evidence is the mass of the byproduct. Look for a mass corresponding to [Benzofuran-SO2-Benzofuran] or [Benzofuran-SO2-Aryl].

  • ¹H NMR Spectroscopy: The spectrum will likely show two distinct sets of aromatic signals corresponding to the two different aryl rings, unless it is a symmetrical homocoupling product. The symmetry (or lack thereof) will be a key indicator.

Preventative & Corrective Protocol:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine in the sulfonamide formation step to ensure it outcompetes the arene for the sulfonyl chloride.

  • Optimize Catalyst and Ligands (for cross-couplings): In palladium-catalyzed syntheses, the choice of ligand can influence the reaction pathway. Some ligands may favor the desired C-N bond formation over the C-S bond formation that leads to sulfones.[7] Screening different ligands may be necessary.

  • Temperature Control: Friedel-Crafts-type reactions are often temperature-dependent. Running the reaction at a lower temperature can reduce the rate of diaryl sulfone formation.

  • Purification: Diaryl sulfones are typically crystalline and non-polar. They can often be separated from the more polar sulfonamide product by column chromatography or recrystallization.

Q3: My yield is consistently low, and I'm isolating my starting benzofuran. What is causing the loss of the sulfonyl group?

A3: You are likely observing a desulfonation reaction.

Desulfonation is the reverse of sulfonation and involves the cleavage of the C-S bond, removing the entire sulfonyl group and regenerating the parent arene.[8]

Causality & Mechanism:

This reaction is typically promoted by heat in the presence of a strong acid, often with water acting as a proton shuttle.[8] If your chlorosulfonation or subsequent hydrolysis conditions are too harsh (e.g., high temperatures, prolonged reaction times in concentrated acid), the thermodynamically driven desulfonation can become a significant competing pathway. Reductive conditions can also cleave the C-S bond, a process known as reductive desulfonylation.[9]

Diagnostic Protocol:

  • TLC/LC-MS Analysis: The primary indicator is the presence of your starting benzofuran in the crude product. Its retention time and mass will match your starting material.

  • Reaction Monitoring: Take aliquots of your reaction over time. If you observe the formation of the desired product followed by its disappearance and the reappearance of the starting material, desulfonation is the likely culprit.

Preventative & Corrective Protocol:

  • Milder Reaction Conditions:

    • Conduct the chlorosulfonation at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., 0 °C to room temperature).

    • Avoid prolonged heating in acidic media.

  • Alternative Sulfonating Agents: If desulfonation is persistent, consider alternative, milder methods for introducing the sulfonyl group, such as palladium-catalyzed chlorosulfonylation of a corresponding arylboronic acid, which avoids the use of strong acids.[7]

  • Avoid Reductive Environments: Be mindful of reagents that can act as reductants if this pathway is suspected. For example, certain metal catalysts in the presence of a hydrogen source can facilitate reductive desulfonylation.[10]

Summary of Common Byproducts

Byproduct NamePotential CauseKey Analytical Signature (LC-MS/NMR)Prevention Strategy
Benzofuran Sulfonic Acid Presence of moisture during/after sulfonyl chloride formation.Highly polar (early eluting). Mass = [M-Cl+OH].Use anhydrous conditions; immediate use of sulfonyl chloride.
Diaryl Sulfone Excess arene; high temperature; inappropriate catalyst.High MW, non-polar. Mass = [Ar-SO2-Ar']. Two sets of aryl signals in NMR.Control stoichiometry; lower temperature; optimize catalyst system.
Desulfonated Benzofuran Harsh acidic conditions (heat, prolonged time); reductive conditions.Mass and Rf match the starting benzofuran.Use milder conditions; shorten reaction time; avoid strong reductants.

Visualizing Reaction Pathways

The following diagram illustrates the desired synthetic route to benzofuran sulfonamide and the competing pathways that lead to common byproducts.

Byproduct_Formation cluster_main Main Synthetic Pathway cluster_side Side Reactions start Benzofuran reagent1 + ClSO3H intermediate Benzofuran Sulfonyl Chloride reagent1->intermediate Chlorosulfonation reagent2 + R-NH2 (Anhydrous) reagent_h2o + H2O reagent_arene + Benzofuran (Excess Arene) reagent_acid Strong Acid / Heat product Benzofuran Sulfonamide (Target) reagent2->product Amination byproduct1 Benzofuran Sulfonic Acid byproduct2 Diaryl Sulfone byproduct3 Desulfonation Product (Benzofuran) reagent_h2o->byproduct1 Hydrolysis reagent_arene->byproduct2 Sulfonylation reagent_acid->byproduct3 Desulfonation

Caption: Competing reaction pathways in benzofuran sulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q: What are the best practices for setting up a reaction to synthesize the benzofuran sulfonyl chloride intermediate? A: Success hinges on meticulous control of conditions. Always use a flask equipped with a dropping funnel and an inert gas inlet. The reaction is typically performed in an excess of chlorosulfonic acid which acts as both reagent and solvent, or with a solvent like dichloromethane.[11] Cool the chlorosulfonic acid to 0 °C in an ice bath before slowly adding the benzofuran substrate dropwise. This controls the exothermic reaction and minimizes charring and potential desulfonation. Monitor the reaction closely by TLC until the starting material is consumed.

Q: How do I choose the right base for the final amination step? A: The base serves to neutralize the HCl byproduct generated when the amine reacts with the sulfonyl chloride. A non-nucleophilic organic base like pyridine or triethylamine is standard. Pyridine can often act as both the base and the solvent. The choice depends on the amine's reactivity and the desired reaction temperature. For less reactive amines, a stronger base or higher temperatures may be required, but this also increases the risk of side reactions.

Q: What are the recommended general purification techniques for benzofuran sulfonamides? A: Benzofuran sulfonamides are typically stable, crystalline solids.

  • Recrystallization: This is often the most effective method for obtaining high-purity material, especially on a larger scale. A common solvent system is ethanol/water or ethyl acetate/hexanes.

  • Silica Gel Chromatography: This is the standard for small-scale purification and for separating byproducts with different polarities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is usually effective. The diaryl sulfone byproduct will elute first, followed by the desired sulfonamide, while the sulfonic acid will remain at the baseline.

  • Aqueous Wash: Before chromatography or recrystallization, a thorough work-up including washes with dilute acid (to remove excess amine), saturated sodium bicarbonate (to remove acidic impurities like sulfonic acid), and brine is critical.

References

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry.
  • Synthesis of diaryl sulfides from sulfonyl chlorides and aryl boronic acids.
  • Hydrolysis of sulphonamides in aqueous solutions. PubMed.
  • Unsymmetrical Diaryl Sulfones through Palladium-Catalyzed Coupling of Aryl Boronic Acids and Arylsulfonyl Chlorides. Organic Letters.
  • Synthesis of diaryl sulfones via C−H activation.
  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC. PubMed Central.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Hydrolysis of sulphonamides in aqueous solutions | Request PDF.
  • Desulfon
  • Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Chemical Review and Letters.
  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonyl
  • Reductive desulfonyl
  • Chlorosulfonic Acid - A Vers
  • Photocatalytic Reductive Desulfonation of Aryl Tosyl
  • Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry | Request PDF.

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stability issues of 1-Benzofuran-2-sulfonyl chloride in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Benzofuran-2-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability issues you may encounter with this versatile reagent. Here, we will delve into the underlying chemical principles governing its stability and provide practical, field-proven advice to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing significant degradation of my this compound in solution. What are the primary causes?

A1: this compound, like most sulfonyl chlorides, is a highly reactive electrophile. Its degradation is primarily driven by solvolysis, where the solvent acts as a nucleophile, attacking the electrophilic sulfur atom. The stability is significantly influenced by the choice of solvent, presence of moisture, temperature, and pH.

The general mechanism for solvolysis of arenesulfonyl chlorides is a bimolecular nucleophilic substitution (SN2-like) pathway[1][2][3]. Protic and/or nucleophilic solvents will accelerate this degradation. The benzofuran ring system, being electron-rich, can also influence the reactivity of the sulfonyl chloride group[4][5][6].

Key factors leading to degradation include:

  • Protic Solvents: Solvents with acidic protons, such as water, alcohols (methanol, ethanol), and carboxylic acids, can readily participate in solvolysis.

  • Nucleophilic Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), although aprotic, are nucleophilic and can react with the sulfonyl chloride.

  • Presence of Water: Trace amounts of water in your solvents can lead to rapid hydrolysis, forming the corresponding 1-benzofuran-2-sulfonic acid.

  • Elevated Temperatures: Higher temperatures increase the rate of decomposition reactions.

  • Basic Conditions: The presence of bases can catalyze the hydrolysis and other decomposition pathways.

Q2: Which solvents are recommended for handling and storing this compound?

A2: For short-term handling and reactions, it is crucial to use anhydrous aprotic solvents with low nucleophilicity. Recommended solvents include:

  • Aprotic, Non-polar Solvents: Hydrocarbons like hexanes and toluene are generally good choices for storage and as reaction media, provided the compound is soluble.

  • Ethers: Anhydrous diethyl ether and tetrahydrofuran (THF) can be used, but be aware that THF can contain peroxides which may lead to side reactions. It is advisable to use freshly distilled or inhibitor-free THF.

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform are also suitable options.

It is imperative to use solvents with the lowest possible water content. For long-term storage, it is best to store this compound as a solid in a cool, dry, and inert atmosphere (e.g., under argon or nitrogen)[7].

Q3: What are the likely degradation products I should be looking for?

A3: The primary degradation product from hydrolysis is 1-benzofuran-2-sulfonic acid . In alcoholic solvents, the corresponding sulfonate esters will be formed. In the presence of other nucleophiles, you will form the corresponding substituted products.

Another potential degradation pathway for some sulfonyl chlorides is the formal extrusion of sulfur dioxide (SO2)[8][9]. While less common for simple arenesulfonyl chlorides under typical conditions, it is a possibility to consider, which would lead to the formation of 2-chlorobenzofuran.

Q4: How can I monitor the stability of my this compound solution over time?

A4: The most common and effective techniques for monitoring the stability of your compound are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC: A reverse-phase HPLC method with UV detection is ideal for quantifying the disappearance of the starting material and the appearance of degradation products. A stability-indicating method should be developed that separates the parent compound from all potential degradants.

  • NMR Spectroscopy: ¹H NMR spectroscopy can be a powerful tool for monitoring the degradation in real-time. You can observe the decrease in the intensity of the peaks corresponding to this compound and the emergence of new peaks from the degradation products. For these studies, you would use a deuterated solvent that is aprotic and non-nucleophilic, such as deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN).

Troubleshooting Guides

Guide 1: Assessing the Stability of this compound in a New Solvent

If you are planning to use a new solvent for your reaction, it is prudent to first assess the stability of this compound in that solvent under your proposed reaction conditions.

  • Preparation of Stock Solution:

    • Accurately prepare a stock solution of this compound in your chosen anhydrous aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Incubation:

    • At time zero (t=0), dilute an aliquot of the stock solution with the solvent you are testing to your target reaction concentration.

    • Maintain the solution at your intended reaction temperature.

    • Take aliquots at regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).

    • Immediately quench any further degradation by diluting the aliquot in the HPLC mobile phase and keeping it cold (e.g., in an ice bath) until injection.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. A general-purpose method that you can adapt is provided below.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Note: This method may need to be optimized to achieve baseline separation of this compound from its specific degradation products in your solvent system.

  • Plot the percentage of the remaining this compound against time to determine its stability profile in the tested solvent.

HPLC Stability Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) prep_sample Dilute in Test Solvent to Target Concentration prep_stock->prep_sample incubate Incubate at Reaction Temperature prep_sample->incubate sampling Take Aliquots at Time Intervals incubate->sampling quench Quench in Mobile Phase sampling->quench hplc HPLC Analysis quench->hplc data Plot % Remaining vs. Time hplc->data

Caption: Workflow for assessing the stability of this compound using HPLC.

Guide 2: Interpreting Unexpected Reaction Outcomes

If your reaction is not proceeding as expected, or you are observing a complex mixture of byproducts, consider the stability of your starting material.

ScenarioPotential Cause Related to StabilityRecommended Action
Low yield of the desired product Your this compound may have degraded before or during the reaction.Check the purity of your starting material before use. Consider running the reaction at a lower temperature or for a shorter duration. Ensure all solvents and reagents are anhydrous.
Formation of 1-benzofuran-2-sulfonic acid Presence of water in the reaction mixture.Use freshly dried solvents. Dry all glassware thoroughly. Run the reaction under an inert atmosphere.
Formation of unexpected sulfonamides or sulfonate esters Your reaction solvent or other reagents may contain nucleophilic impurities (e.g., amines, alcohols).Purify your solvents and reagents before use.

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Caption: A logical flow for troubleshooting unexpected reaction outcomes.

References

  • Abu-Hashem, A. A., & Faty, R. M. (2014). Reactivity of Benzofuran Derivatives.
  • Abu-Hashem, A. A., & Faty, R. M. (2014). Reactivity of Benzofuran Derivatives.
  • Abu-Hashem, A. A., & Faty, R. M. (2014). Reactivity of Benzofuran Derivatives.
  • D'Souza, M. J., & Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 913-928. [Link]
  • Grzybkowska, A., et al. (2020). Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Journal of Molecular Modeling, 26(10), 269. [Link]
  • YouTube. (2022). Preparation and Properties of Benzofuran#Synthesis of Benzofuran. [Link]
  • Wang, J., et al. (2020). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 10(54), 32441-32457. [Link]
  • D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120-132. [Link]
  • Wikipedia. (n.d.). Benzofuran. [Link]
  • Shevchuk, O. I., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
  • D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120–132. [Link]
  • SlideShare. (n.d.). 22723_lec7.ppt. [Link]
  • D'Souza, M. J., & Kevill, D. N. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. Molecules, 13(12), 3147-3161. [Link]
  • D'Souza, M. J., & Kevill, D. N. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. MDPI. [Link]

Sources

Technical Support Center: Optimizing Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Base Selection and Yield Optimization

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sulfonamide synthesis, with a specific focus on the critical impact of base selection on reaction yield.

Introduction: The Pivotal Role of the Base in Sulfonamide Synthesis

The synthesis of sulfonamides, a cornerstone reaction in medicinal chemistry, most commonly involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2][3] This reaction generates one equivalent of hydrochloric acid (HCl).[4] The primary role of the base is to neutralize this acid.[4][5] Without an appropriate base, the HCl byproduct will protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction.[4] Therefore, the judicious selection of a base is paramount for achieving high yields and minimizing side reactions.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section directly addresses specific experimental problems in a question-and-answer format, providing causative explanations and actionable solutions.

Q1: My sulfonamide reaction has a very low yield or is not proceeding at all. What are the likely causes related to my choice of base?

A1: Low or no yield is a frequent issue, often directly linked to the base's properties and the reaction conditions. Here are the primary checkpoints:

  • Insufficient Basicity: The chosen base may not be strong enough to effectively neutralize the generated HCl. This is particularly true for weakly basic amines like anilines. The protonated amine is no longer a nucleophile, halting the reaction.

    • Solution: Switch to a stronger base. For instance, if pyridine (pKa of conjugate acid ≈ 5.2) is ineffective, consider using triethylamine (TEA, pKa of conjugate acid ≈ 10.7) or diisopropylethylamine (DIPEA, pKa of conjugate acid ≈ 10.7). For very weak nucleophiles, a stronger, non-nucleophilic base might be necessary.

  • Base Protonation: If your amine starting material is expensive or precious, using it in excess to act as the base is not ideal. The reaction will stop once half of the amine has been converted to its non-nucleophilic ammonium salt.

    • Solution: Always use a non-nucleophilic "scavenger" base in at least a stoichiometric amount (1.1-1.5 equivalents) to neutralize the HCl.[6]

  • Hydrolysis of Sulfonyl Chloride: Using an aqueous base like sodium hydroxide can lead to the rapid hydrolysis of the highly reactive sulfonyl chloride to the unreactive sulfonic acid, significantly reducing the yield.[4][6]

    • Solution: Unless performing a Schotten-Baumann reaction, favor non-nucleophilic organic bases in anhydrous organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[4] Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).[4][6]

Q2: I'm observing significant formation of an unexpected side product. How can my base be contributing to this?

A2: Side product formation is often a consequence of the base's nucleophilicity or steric profile.

  • Nucleophilic Bases Competing with the Amine: If the base itself is a potent nucleophile, it can react with the sulfonyl chloride. While pyridine can act as a nucleophilic catalyst, stronger nucleophilic bases can lead to unwanted side products.

    • Solution: Employ a non-nucleophilic, sterically hindered base like DIPEA (Hünig's base). Its bulky isopropyl groups prevent it from attacking the sulfonyl chloride, allowing it to function solely as a proton scavenger.

  • Bis-sulfonation of Primary Amines: Primary amines can sometimes react with two equivalents of the sulfonyl chloride to form a bis-sulfonated product, especially if the reaction conditions are not well-controlled.

    • Solution: This can be mitigated by controlling the stoichiometry. Use a slight excess of the amine (1.1-1.2 equivalents) to favor the mono-sulfonated product.[4] Alternatively, using a bulkier base can sometimes help control the reactivity.

Q3: My reaction is very slow, even with a suitable base. Could a different base or an additive improve the reaction rate?

A3: Yes, for sluggish reactions, particularly with sterically hindered or electronically deactivated amines, a catalytic approach can be highly effective.

  • Poorly Nucleophilic Amines: Electron-withdrawing groups on the amine can significantly decrease its nucleophilicity, leading to slow reaction rates.

    • Solution: Introduce a catalytic amount (0.1-0.2 eq) of 4-dimethylaminopyridine (DMAP).[7][8] DMAP is a hyper-nucleophilic catalyst that reacts with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate.[7] This intermediate is then readily attacked by the less nucleophilic amine. This strategy is often used in conjunction with a stoichiometric base like TEA or DIPEA to neutralize the HCl.[7][9]

Experimental Workflow: DMAP Catalysis for Challenging Amines

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve amine (1.0 eq) and DMAP (0.1-0.2 eq) in anhydrous DCM. B Add stoichiometric base (e.g., TEA, 1.5 eq). A->B C Cool solution to 0 °C. B->C D Slowly add sulfonyl chloride (1.0 eq) dropwise. C->D E Allow to warm to RT and stir for 2-12 h. Monitor by TLC. D->E F Dilute with DCM, wash with 1M HCl, sat. NaHCO3, and brine. E->F G Dry organic layer (Na2SO4), filter, and concentrate. F->G H Purify by column chromatography. G->H

Caption: Workflow for DMAP-catalyzed sulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q: Which are the most common bases for sulfonamide synthesis and when should I use them?

A: The choice depends on the amine's reactivity and the desired reaction conditions.

  • Pyridine: A moderately weak base and a good solvent. It can also act as a nucleophilic catalyst.[10][11] It is effective for reactive primary and secondary amines.[10]

  • Triethylamine (TEA): More basic than pyridine and a very common choice.[10] It is a cost-effective and efficient scavenger for most standard sulfonamide formations.

  • Diisopropylethylamine (DIPEA): Similar basicity to TEA but is sterically hindered, making it non-nucleophilic. It is the base of choice when you need to avoid any potential side reactions involving the base attacking the sulfonyl chloride.

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base used for deprotonating very weakly acidic amines or amides before adding the sulfonyl chloride. Requires strictly anhydrous conditions.[10]

  • Potassium Carbonate (K2CO3): An inorganic base that can be effective, particularly in polar solvents like PEG-400, offering a milder and sometimes more environmentally friendly option.[10][12]

Q: How does the pKa of the base influence the reaction?

A: The pKa of the conjugate acid of the base is a measure of its strength. The base must be strong enough to deprotonate the ammonium salt formed during the reaction. As a general rule, the pKa of the base's conjugate acid should be higher than that of the protonated amine starting material to ensure the equilibrium favors the free, nucleophilic amine.

BaseConjugate Acid pKa (approx. in H2O)Typical Use Case
Pyridine5.2Reactive amines, can act as solvent/catalyst
Sodium Bicarbonate6.4Aqueous conditions (Schotten-Baumann)
2,4,6-Collidine7.4Sterically hindered, moderate base
Triethylamine (TEA)10.7General purpose, most common organic base
DIPEA (Hünig's Base)10.7Non-nucleophilic, for sensitive substrates
Sodium Carbonate10.3Inorganic base, often in aqueous or polar media

pKa values are approximate and can vary in different solvents.[13][14][15]

Q: Can I use an inorganic base like NaOH?

A: While possible under specific conditions (e.g., the Schotten-Baumann reaction, which uses an aqueous base), it is generally not recommended for standard laboratory synthesis.[4] The high concentration of hydroxide ions in an aqueous solution greatly increases the risk of hydrolyzing the sulfonyl chloride starting material, which will kill the reaction and reduce your yield.[4]

Q: What is the mechanistic role of DMAP compared to a standard base like TEA?

A: Their mechanisms are fundamentally different. TEA acts as a simple Brønsted base, abstracting the proton from the protonated amine to regenerate the nucleophile. DMAP, on the other hand, acts as a nucleophilic catalyst.

cluster_TEA Triethylamine (TEA) - Brønsted Base cluster_DMAP DMAP - Nucleophilic Catalyst TEA R'3N Salt R'3N+-H Cl- TEA->Salt Abstract Proton HCl H-Cl HCl->Salt DMAP DMAP Intermediate [R-SO2-DMAP]+ Cl- (Highly Reactive) DMAP->Intermediate Nucleophilic Attack SulfonylCl R-SO2-Cl SulfonylCl->Intermediate Product R-SO2-NR''2 Intermediate->Product Amine Attack Amine R''2NH Amine->Product

Caption: Contrasting mechanisms of TEA and DMAP in sulfonamide synthesis.

As shown, DMAP forms a highly electrophilic intermediate, which is more susceptible to attack by the amine, thereby accelerating the reaction.[7][8]

References

  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-204.
  • common issues in sulfonamide synthesis and solutions. Benchchem.
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (2021). International Journal of Trend in Scientific Research and Development, 5(5), 116-124.
  • Technical Support Center: Troubleshooting Low Yields in Sulfonamide Form
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters, 22(23), 9168–9173.
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). SN Applied Sciences, 3(3).
  • . Benchchem.
  • Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. (2017). Beilstein Journal of Organic Chemistry, 13, 852–859.
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2023). Request PDF.
  • DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules bearing sulfonamide moiety. (2022). Indian Journal of Chemistry, 61, 951-960.
  • An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. (2022). ChemistryOpen, 11(8), e202200108.
  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021). RSC Advances, 11(6), 3143–3152.
  • pKa Values of Common Bases.
  • Condition optimizations of sulfonamide formation using piperidine... (n.d.).
  • optimizing reaction conditions for sulfonamide synthesis
  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021).
  • troubleshooting low conversion rates in sulfonamide synthesis. Benchchem.
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances, 11(54), 34208–34233.
  • The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery.
  • Aromatic Sulfonamides. (2023). Journal of Synthetic Chemistry.
  • Organic Acid-Base pKa Table. (n.d.). Scribd.
  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). NIH.
  • Bordwell pKa Table. (n.d.).
  • The pKa Table Is Your Friend. (2010). Master Organic Chemistry.
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (n.d.). University of Tartu.
  • The Indispensable Role of DMAP in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. (2022). International Journal of Molecular Sciences, 27(2), 616.
  • Synthesis of an Sulfonamide, why is this step neccessary? (2015). Reddit.
  • Sulfonamide Derived Esters: Synthesis, Characterization, Density Functional Theory and Biological Evaluation through Experimental and Theoretical Approach. (2025).
  • 4-Dimethylaminopyridine (DMAP). (n.d.). Common Organic Chemistry Reagents.
  • Sulfonamide derivatives: Synthesis and applications. (n.d.).
  • Modular Two-Step Route to Sulfondiimidamides. (2022). NIH.
  • The basicity of aliphatic sulfonamides. (1954). Journal of the American Chemical Society, 76(11), 3041–3042.
  • Sulfonamide-related conformational effects and their importance in structure-based design. (2025).

Sources

preventing hydrolysis of 1-Benzofuran-2-sulfonyl chloride during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support center for 1-Benzofuran-2-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this highly reactive intermediate. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies required to ensure the success and integrity of your experiments. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in the lab.

Troubleshooting Guide: Reaction Failure & Impurity Formation

This section addresses the most common issues encountered when using this compound, focusing on the prevention of its primary degradation pathway: hydrolysis.

Issue 1: My reaction shows low yield of the desired product, and analytical data (TLC, LC-MS) reveals a significant polar byproduct.

  • Question: I've reacted this compound with my amine nucleophile, but the yield is poor. I see a baseline spot on my TLC plate and an unexpected mass in my LC-MS that corresponds to the sulfonic acid. What is happening?

  • Answer & Analysis: This is a classic symptom of sulfonyl chloride hydrolysis. This compound is highly electrophilic at the sulfur center, making it extremely susceptible to nucleophilic attack by water.[1][2] Even trace amounts of moisture in your reaction setup, solvents, or reagents can lead to the formation of the corresponding 1-Benzofuran-2-sulfonic acid. This byproduct is highly polar, often involatile, and is responsible for the baseline impurities and reduced yield.

    The mechanism involves a direct nucleophilic attack from a water molecule on the sulfur atom, leading to the displacement of the chloride ion.[1][3]

    Visualizing the Problem: The Hydrolysis Mechanism

    Hydrolysis SulfonylChloride This compound (Electrophilic Sulfur) TransitionState Transition State SulfonylChloride->TransitionState Nucleophilic Attack Water H₂O (Nucleophile) Water->TransitionState Products 1-Benzofuran-2-sulfonic Acid + HCl (Hydrolysis Products) TransitionState->Products Chloride Elimination

    Caption: The nucleophilic attack of water on the sulfonyl chloride.

    Solution: Implementing Strictly Anhydrous Conditions

    The cornerstone of preventing hydrolysis is the rigorous exclusion of water from your reaction system.

    Protocol 1: Setting Up a Rigorously Anhydrous Reaction

    • Glassware Preparation: All glassware (flasks, dropping funnels, stir bars) must be oven-dried at >120 °C for several hours or flame-dried under a high vacuum. Allow to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

    • Solvent Selection: Use only high-purity, anhydrous solvents. Solvents from freshly opened septum-sealed bottles are ideal. For bulk solvents, ensure they have been appropriately dried (e.g., over molecular sieves or via a solvent purification system).

    • Reagent Handling: Ensure your nucleophile (e.g., amine) is dry. If it is a salt, dry it in a vacuum oven. If it is a liquid, consider distillation or storage over molecular sieves.

    • Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of Nitrogen or Argon. Use a gas bubbler or balloon to maintain this atmosphere throughout the entire reaction, including reagent addition and sampling.[1]

    • Reagent Addition: Dissolve your nucleophile and any base in the anhydrous solvent first. Add the this compound solution dropwise via a syringe or an addition funnel at a controlled temperature (often 0 °C to start) to manage any exotherm.

Issue 2: My reaction seems to work, but the product decomposes during aqueous workup.

  • Question: My reaction mixture looks clean by TLC, but after adding water and performing an extraction, my yield drops significantly and I again see the sulfonic acid byproduct. How can I isolate my product without destroying it?

  • Answer & Analysis: While the reaction itself may have been successful, the sulfonyl chloride functional group (if unreacted) or a sensitive sulfonate/sulfonamide product can still hydrolyze during a prolonged or harsh aqueous workup. The low solubility of some aryl sulfonyl chlorides in water can offer a degree of protection, but this effect is minimal and unreliable.[4]

    Solution: Rapid & Cold Workup or Non-Aqueous Alternatives
    • Perform Rapid, Cold Extractions: If an aqueous wash is unavoidable (e.g., to remove a water-soluble base like pyridine hydrochloride), perform it quickly using ice-cold water or brine.[5] Minimize the contact time between the organic layer and the aqueous phase. Separate the layers promptly.

    • Non-Aqueous Workup: The superior method is to avoid water altogether. After the reaction is complete, filter the reaction mixture through a pad of Celite or silica gel to remove any salt byproducts (e.g., pyridine hydrochloride). Wash the pad with a small amount of anhydrous solvent and concentrate the filtrate directly. The crude product can then be purified by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so reactive, and what role does a base like pyridine play?

A1: The high reactivity stems from the powerful electron-withdrawing nature of the two sulfonyl oxygens and the chloride atom, which makes the central sulfur atom highly electron-deficient (electrophilic). This makes it an excellent target for nucleophiles.

A tertiary amine base, such as pyridine or triethylamine (Et3N), is crucial for two reasons:

  • HCl Scavenger: The reaction of the sulfonyl chloride with a nucleophile (like an amine or alcohol) generates one equivalent of hydrochloric acid (HCl). This acid can protonate your starting amine, rendering it non-nucleophilic and halting the reaction. The base neutralizes this HCl as it forms.

  • Catalyst: Pyridine can act as a nucleophilic catalyst. It attacks the sulfonyl chloride to form a highly reactive pyridinium-sulfonyl intermediate.[6] This intermediate is even more susceptible to attack by your primary nucleophile than the sulfonyl chloride itself, often accelerating the desired reaction.[7]

Visualizing the Process: A Controlled Reaction Workflow

ReactionWorkflow cluster_setup 1. Anhydrous Setup cluster_reaction 2. Controlled Reaction cluster_workup 3. Non-Aqueous Workup A Dry Glassware & Inert Atmosphere (N₂/Ar) C Dry Nucleophile (Amine/Alcohol) + Pyridine A->C B Anhydrous Solvent (DCM, THF, etc.) B->C D Cool to 0 °C E Slowly Add Solution of This compound C->E D->E F Monitor by TLC E->F G Filter to Remove Pyridine·HCl Salts F->G H Concentrate Filtrate G->H I Purify by Chromatography H->I Product Pure Desired Product I->Product

Caption: Recommended workflow for preventing hydrolysis.

Q2: What are the best solvents to use?

A2: Aprotic, anhydrous solvents are essential. The choice depends on the solubility of your substrates and the desired reaction temperature.

SolventBoiling Point (°C)PolarityKey Considerations
Dichloromethane (DCM)40Polar AproticExcellent for dissolving many organics; easy to remove.
Tetrahydrofuran (THF)66Polar AproticGood general-purpose solvent; must be checked for peroxides.
Acetonitrile (MeCN)82Polar AproticGood for reactions requiring slightly higher temperatures.
Toluene111NonpolarUseful for higher temperature reactions; azeotropes with water.
1,4-Dioxane101Polar AproticHigh boiling point; must be checked for peroxides.

Q3: How should I store the this compound reagent?

A3: Proper storage is critical to maintain the reagent's integrity. It should be stored in a tightly sealed container to prevent moisture ingress from the atmosphere.[1] For long-term storage, keep it in a cool, dark, and dry place, such as a desiccator cabinet. Storing under an inert atmosphere (Nitrogen or Argon) is highly recommended.

Q4: Are there any signs of decomposition I should look for in the starting material?

A4: Yes. A pure sulfonyl chloride should be a crystalline solid. Signs of decomposition include a change in color (often yellowing or browning), a pungent acidic smell (from HCl gas evolution), or a clumpy or "wet" appearance, which can indicate hydrolysis to the sulfonic acid.[5] If decomposition is suspected, the purity should be checked by NMR before use.

References
  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from HoriazonChemical technical articles.
  • King, J. F., & Rathore, R. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 112(8), 3049-3054.
  • BenchChem. (2025). Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Use of Pyridine-3-sulfonyl Chloride in Organic Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. articles.
  • BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction.
  • Blacker, A. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(3), 564-568.
  • King, J. F., & Lee, T. M. (1981). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 59(2), 356-361.
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.), 24(4).
  • Wang, C., et al. (2007). Improved Process for Chloroxidation of Aryl Sulfides to Aryl Sulfonyl Chlorides in Commercial Grade Formic Acid. Organic Process Research & Development, 11(1), 52-55.
  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Current Organic Chemistry, 12(9), 737-744.
  • Cottet, F., et al. (2001). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • Xu, F., et al. (2012). NaClO2-mediated preparation of pyridine-2-sulfonyl chlorides and synthesis of chiral sulfonamides. Tetrahedron Letters, 53(28), 3594-3597.
  • Moussa, Z. (2017). A New, Mild Preparation of Sulfonyl Chlorides. Journal of Chemical Research, 41(8), 458-460.
  • BenchChem. (2025). Optimizing Reaction Conditions for the Synthesis of Benzofuran Derivatives: A Technical Guide.
  • DePorre, Y. C., et al. (2013). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 78(7), 3027-3033.

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Technical Support Center: Optimization of Reaction Time for Complete Conversion

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled this guide to provide you with in-depth troubleshooting strategies and frequently asked questions regarding the optimization of reaction time to achieve complete conversion in your chemical syntheses. Our goal is to blend technical accuracy with practical, field-proven insights to help you overcome common experimental hurdles.

Troubleshooting Guide: Addressing Incomplete Reactions

This section is designed to help you diagnose and resolve common issues encountered during your experiments. Each scenario is followed by a logical, step-by-step troubleshooting workflow.

Scenario 1: My reaction stalls before reaching completion.

This is a common issue where the reaction starts as expected but then plateaus, leaving a significant amount of starting material unreacted.[1][2]

Troubleshooting Workflow:

  • Verify Reaction Equilibrium: The first step is to determine if your reaction is reversible and has simply reached equilibrium. Many chemical reactions do not go to 100% completion because the reverse reaction occurs at a rate equal to the forward reaction, establishing a dynamic equilibrium.[2][3]

    • Action: Consult the literature for the specific reaction to see if an equilibrium constant (Keq) is reported. If Keq is small, the reaction may inherently not favor complete conversion under the current conditions.

    • Solution: If at equilibrium, consider applying Le Chatelier's Principle.[4][5][6] This can involve removing a product as it forms (e.g., through distillation or precipitation) to shift the equilibrium towards the products.

  • Investigate Catalyst Deactivation: If you are using a catalyst, its activity may be diminishing over the course of the reaction.[7][8][9]

    • Action: Analyze the catalyst post-reaction for signs of poisoning, coking, or sintering.[7][8][9] Poisoning can occur from impurities in the reactants or solvent.[7][8] Coking is the deposition of carbonaceous material on the catalyst surface.[7][9]

    • Solution: If catalyst deactivation is suspected, consider purifying your reactants and solvent. You may also need to explore more robust catalysts or different catalyst supports. In some cases, catalyst regeneration might be possible.[7][8]

  • Assess Reagent Stability and Stoichiometry: Ensure your reactants and reagents are stable under the reaction conditions and that the stoichiometry is correct.

    • Action: Re-characterize your starting materials to confirm their purity. Incompatible functional groups in your reactants can lead to unintended side reactions.[10] Double-check your calculations for molar equivalents.

    • Solution: If a reactant is degrading, you may need to adjust the temperature or reaction time. If stoichiometry is the issue, perform a new reaction with precisely measured amounts.

  • Evaluate Mixing and Mass Transfer: In heterogeneous reactions (e.g., solid-liquid or gas-liquid), poor mixing can be the rate-limiting factor.[11][12][13]

    • Action: Observe the reaction mixture. Are solids adequately suspended? Is there efficient gas dispersion? Inadequate mixing can create localized concentration gradients, preventing reactants from interacting effectively.[11][13][14]

    • Solution: Increase the stirring rate or use a more appropriate stirrer design. For gas-liquid reactions, consider using a sparging tube or a reactor designed for efficient gas-liquid mass transfer.

Scenario 2: The reaction is clean but the conversion rate is impractically slow.

Here, the desired product is formed without significant byproducts, but the time required to reach high conversion is too long for practical purposes.

Troubleshooting Workflow:

  • Increase Temperature: Raising the temperature generally increases the reaction rate.[15][16][17][18]

    • Causality: Higher temperatures provide reactant molecules with more kinetic energy, leading to more frequent and energetic collisions. This increases the likelihood that colliding molecules will overcome the activation energy barrier.[19]

    • Action: Gradually increase the reaction temperature in increments (e.g., 10 °C) and monitor the reaction progress. Be cautious of potential side reactions or product degradation at higher temperatures.[20]

  • Increase Reactant Concentration: For many reactions, a higher concentration of reactants leads to a faster rate.[15][16][17][18]

    • Causality: A higher concentration means more reactant molecules are present in a given volume, which increases the frequency of collisions.[18][20]

    • Action: If feasible, increase the concentration of one or more reactants. Monitor for any solubility issues or changes in the reaction profile.

  • Introduce or Optimize a Catalyst: A catalyst can significantly increase the reaction rate without being consumed in the process.[15][17][19]

    • Causality: Catalysts provide an alternative reaction pathway with a lower activation energy.[19]

    • Action: If not already using one, screen for a suitable catalyst. If a catalyst is already in use, you can optimize its loading or consider a more active catalyst.

  • Change the Solvent: The choice of solvent can have a profound effect on reaction rates.[21][22][23][24]

    • Causality: Solvents can influence the solubility of reactants and stabilize transition states.[21][22][25] A polar solvent, for instance, can stabilize a charged transition state, thereby lowering the activation energy and accelerating the reaction.[22]

    • Action: Experiment with solvents of different polarities and proticities. Consult the literature for solvent recommendations for similar transformations.

Frequently Asked Questions (FAQs)

This section addresses some of the fundamental questions related to optimizing reaction time for complete conversion.

Q1: How does pressure affect reaction time, especially for gaseous reactions?

A1: For reactions involving gases, increasing the pressure increases the concentration of the gaseous reactants.[16] According to Le Chatelier's principle, this will shift the equilibrium towards the side with fewer moles of gas, potentially increasing the yield of the desired product.[4][6] The increased concentration also leads to more frequent collisions, thus increasing the reaction rate.[16] However, changes in pressure do not alter the equilibrium constant (Kp).[26]

Q2: Can a reaction be too fast? What are the potential downsides?

A2: Yes, an extremely fast reaction can be difficult to control. Potential downsides include:

  • Poor Heat Dissipation: Highly exothermic reactions can generate heat faster than it can be removed, leading to a dangerous increase in temperature and pressure.

  • Reduced Selectivity: Rapid reactions can sometimes lead to the formation of unwanted byproducts.

  • Mixing Limitations: If the reaction is faster than the time it takes to mix the reactants, localized high concentrations can lead to side reactions and impurities.[13]

Q3: What are some common techniques for monitoring reaction progress in real-time?

A3: Real-time reaction monitoring is crucial for determining when a reaction is complete and for gathering kinetic data.[27][28] Common techniques include:

  • Spectroscopic Methods: Techniques like Fourier-Transform Infrared (FTIR) and UV-Vis spectroscopy can monitor the concentration of reactants and products that absorb light at specific frequencies.[27] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for monitoring organic reactions.[27][29]

  • Chromatographic Methods: Taking aliquots from the reaction at various time points and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide quantitative data on the conversion.

  • Other Physical Measurements: Changes in pressure, temperature, pH, or color can also be used to track the progress of a reaction.[30]

Q4: What is the role of kinetic modeling in optimizing reaction time?

A4: Kinetic modeling is a powerful tool for understanding and optimizing chemical reactions.[31][32][33][34] By developing a mathematical model that describes the reaction rates, you can:

  • Predict Reaction Behavior: Simulate how changes in temperature, concentration, and other parameters will affect the reaction time and yield.[35]

  • Identify Rate-Limiting Steps: Understand which step in a multi-step reaction is the slowest and therefore the bottleneck.

  • Optimize Conditions: Use the model to find the optimal set of conditions to achieve complete conversion in the shortest amount of time.[32]

Data Presentation

Table 1: Effect of Temperature on Reaction Time for a Hypothetical First-Order Reaction

Temperature (°C)Rate Constant (k, s⁻¹)Time for 99% Conversion (s)
250.0014605
350.0022303
450.0041151
550.008576

This table illustrates the doubling of the reaction rate with every 10°C increase in temperature, a common rule of thumb in chemical kinetics.[15]

Experimental Protocols

Protocol 1: Determining the Optimal Reaction Temperature
  • Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Use a reaction vessel equipped with a magnetic stirrer, a temperature probe, and a reflux condenser.

  • Initial Run: Perform the reaction at a known, literature-reported temperature or a conservative starting point (e.g., room temperature).

  • Monitoring: Withdraw small, measured aliquots from the reaction mixture at regular intervals. Quench the reaction in the aliquot immediately to stop further conversion.

  • Analysis: Analyze the aliquots using a suitable analytical technique (e.g., GC, HPLC, or NMR) to determine the percent conversion over time.

  • Incremental Increase: Repeat the reaction at a 10 °C higher temperature, keeping all other parameters (concentrations, catalyst loading, stirring speed) constant.

  • Data Comparison: Plot percent conversion versus time for each temperature. The optimal temperature will be the one that provides the fastest rate to complete conversion without significant byproduct formation.

Protocol 2: Screening for Catalyst Activity
  • Parallel Setup: Prepare a series of identical small-scale reactions in parallel. Each reaction should contain the same starting materials and solvent.

  • Catalyst Addition: To each reaction, add a different catalyst from a pre-selected library. Include a control reaction with no catalyst. Ensure the molar percentage of each catalyst is the same.

  • Reaction and Monitoring: Run all reactions under identical conditions (temperature, stirring). Monitor the progress of each reaction simultaneously or at set time points using Thin Layer Chromatography (TLC) or another rapid screening method.

  • Identification of "Hits": Identify the catalysts that show significant product formation.

  • Quantitative Analysis: For the most promising catalysts, perform a more detailed kinetic analysis as described in Protocol 1 to quantify their activity and determine the best performer.

Visualizations

Troubleshooting Workflow for Stalled Reactions

stalled_reaction_workflow start Reaction Stalls check_equilibrium Is the reaction at equilibrium? start->check_equilibrium le_chatelier Apply Le Chatelier's Principle (e.g., remove product) check_equilibrium->le_chatelier Yes check_catalyst Is a catalyst being used? check_equilibrium->check_catalyst No end Reaction Optimized le_chatelier->end catalyst_deactivation Investigate catalyst deactivation (poisoning, coking) check_catalyst->catalyst_deactivation Yes check_reagents Assess reagent stability and stoichiometry check_catalyst->check_reagents No catalyst_deactivation->end reagent_issue Address reagent degradation or incorrect stoichiometry check_reagents->reagent_issue check_mixing Evaluate mixing and mass transfer check_reagents->check_mixing Reagents OK reagent_issue->end mixing_issue Improve mixing (e.g., increase stir rate) check_mixing->mixing_issue mixing_issue->end

Caption: A decision-making workflow for troubleshooting stalled chemical reactions.

Factors Influencing Reaction Rate

reaction_rate_factors reaction_rate Reaction Rate temperature Temperature reaction_rate->temperature concentration Concentration reaction_rate->concentration catalyst Catalyst reaction_rate->catalyst solvent Solvent reaction_rate->solvent mixing Mixing / Surface Area reaction_rate->mixing

Caption: Key factors that can be manipulated to optimize the rate of a chemical reaction.

References

  • Solvent effects - Wikipedia.
  • Temperature and pressure effects on equilibrium | Physical Chemistry I Class Notes.
  • How does the choice of solvent influence a reaction's rate? - TutorChase.
  • 8.3: Factors Affecting Reaction Rates (Kinetics) - Chemistry LibreTexts.
  • FACTORS AFFECTING RATE OF CHEMICAL REACTIONS | ADICHEMISTRY.
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  • Factors affecting reaction rates | Solubility of Things.
  • Solvent effects on the kinetics, mechanism, stability, structural, and reactivity in chemical reactions from theoretical viewpoint | Request PDF - ResearchGate.
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  • Factors that Affect the Rate of Reactions – Introductory Chemistry – 1st Canadian Edition.
  • Data-driven recursive kinetic modeling for chemical reactions | Physical Chemistry | ChemRxiv | Cambridge Open Engage.
  • How to monitor a chemical reaction - Quora.
  • Augmenting Adaptive Machine Learning with Kinetic Modeling for Reaction Optimization | The Journal of Organic Chemistry - ACS Publications.
  • 8.3 Le Chatelier's principle | Chemical equilibrium - Siyavula.
  • Why Do Catalysts Stop Working In Reactions? - Chemistry For Everyone - YouTube.
  • Mixing and Mass Transfer | Reaction Rate - Mettler Toledo.
  • Changes in Temperature and Pressure - A Level Chemistry - Save My Exams.
  • Techniques for measuring reaction rates | Solubility of Things.
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  • Le Chatelier's Principle Fundamentals - Chemistry LibreTexts.
  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
  • How Do Temperature, Pressure, And Concentration Affect Equilibrium? - Chemistry For Everyone - YouTube.
  • Practical Methodology in Kinetic Modeling for Complex Reactions: Weighted Error Manipulation to Allow Effective Model Evaluation in a Borderline SN Reaction - PMC - NIH.
  • What Is Reaction Monitoring? - Chromatography Today.
  • Heterogeneous Catalyst Deactivation and Regeneration: A Review - MDPI.
  • Kinetic Modeling in Chemical Reaction Engineering - ResearchGate.
  • Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online.
  • Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - RSC Publishing.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • Optimization of reaction time for improved conversion and enantiomeric excess. - ResearchGate.
  • How Do Reaction Kinetics Affect Reactor Design? - Chemistry For Everyone - YouTube.
  • (PDF) Catalyst deactivation kinetics: An apparent delay in decreasing of catalyst activity, ``inflection point'' and data interpretation - ResearchGate.
  • Deactivation of heterogeneous catalysts.
  • Mixing With Reaction: Practical Considerations - Becht.
  • The influence of the mixing in the process Chemical Reactions - YouTube.
  • A Brief Introduction to Chemical Reaction Optimization - PMC - PubMed Central.
  • A Brief Introduction to Chemical Reaction Optimization - ACS Publications.
  • Why do some reactions not go to completion? : r/chemistry - Reddit.
  • Reaction Times for High Conversion - YouTube.
  • When writing chemical equations in chemistry, what does it mean when something is reacting incompletely with another thing? I'm extremely confused. For example, Propane (C3H8) INCOMPLETELY reacts with oxygen. Simple explanation if possible. - Quora.
  • What Are Common Mistakes In Chemistry Synthesis Reactions? - YouTube.
  • Why do most chemical reactions not go to completion? | Study Prep in Pearson+.

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Technical Support Center: Navigating Chemoselectivity in Polyfunctional Amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for the common yet complex challenge of achieving chemoselectivity in reactions involving polyfunctional amines. Drawing from established chemical principles and field-proven insights, this resource aims to empower you to overcome synthetic hurdles and achieve your desired molecular transformations with precision and efficiency.

Introduction: The Challenge of Selectivity

Polyfunctional amines, molecules bearing multiple amine groups or other reactive functionalities, are cornerstones in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, the very presence of multiple reactive sites presents a significant challenge: directing a reagent to react with a specific functional group while leaving others untouched. This preferential reaction is known as chemoselectivity, and mastering it is crucial for synthetic success.

This guide will address frequently encountered issues in a question-and-answer format, providing not just protocols, but the underlying rationale to help you make informed decisions in your experimental design.

Section 1: Acylation Reactions - Taming the Reactivity of Amines

Acylation is a fundamental transformation, but with polyfunctional amines, it can lead to a mixture of products. Here's how to troubleshoot common issues.

FAQ 1: I'm trying to mono-acylate a primary amine in the presence of a secondary amine, but I'm getting di-acylation and acylation of the secondary amine. How can I improve selectivity?

Underlying Principle: The relative nucleophilicity of primary and secondary amines is often similar, leading to competitive reactions. Steric hindrance and electronic effects can be exploited to favor acylation at the primary amine.

Troubleshooting Strategies:

  • Reagent Choice:

    • Sterically Hindered Acylating Agents: Employing a bulky acylating agent can favor reaction at the less sterically hindered primary amine.

    • Potassium Acyltrifluoroborates (KATs): These reagents can achieve chemoselective acylation of primary amines under acidic aqueous conditions, even in the presence of secondary amines, alcohols, and carboxylic acids. The reaction is promoted by simple chlorinating agents and is often rapid at room temperature.

  • Reaction Conditions:

    • Low Temperature: Running the reaction at lower temperatures can often enhance selectivity by favoring the reaction with the lower activation energy, which is typically the acylation of the more accessible primary amine.

    • Catalyst Selection: Zeolites, such as ZSM-35, have been shown to be effective catalysts for the chemoselective acylation of amines. In the case of amino alcohols, the amine group can be selectively acylated at lower temperatures, leaving the hydroxyl group untouched due to the higher nucleophilicity of the amine.

  • Protecting Group Strategy:

    • If the above methods fail to provide the desired selectivity, a protecting group strategy is the most robust solution. Temporarily blocking the more reactive amine allows for the selective acylation of the desired site.

Protocol Spotlight: Chemoselective N-Acylation using Acylsilanes

A facile method for amide bond formation involves the reaction of acylsilanes with a broad range of amines in the presence of a mild chlorinating agent under aqueous acidic conditions. This method demonstrates high chemoselectivity and is applicable to late-stage functionalization of complex molecules.

Section 2: Alkylation Reactions - Avoiding the "Runaway Train"

Direct alkylation of amines with alkyl halides is notoriously difficult to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation. This is often referred to as a "runaway train" reaction.

FAQ 2: My N-alkylation of a primary amine is producing a mixture of secondary, tertiary, and even quaternary ammonium salts. How can I achieve selective mono-alkylation?

Underlying Principle: The increasing nucleophilicity with each alkylation step is the primary driver of over-alkylation. Strategies to control this involve either altering the reactivity of the amine or using alternative synthetic routes.

Troubleshooting Strategies:

  • Stoichiometry Control: Using a large excess of the primary amine can statistically favor mono-alkylation. However, this is often impractical if the amine is valuable.

  • Alternative Alkylation Methods:

    • Reductive Amination: This is a widely used and generally more selective method for N-alkylation. It involves the reaction of an amine with an aldehyde or ketone to form an imine or enamine, which is then reduced in situ.

    • Alkylation with Alcohols: Utilizing alcohols as alkylating agents, often with a suitable catalyst, can provide a greener and more selective route to N-alkylated amines. Ruthenium-based catalysts have shown particular promise in this area.

    • Chelation-Assisted Alkylation: For substrates like 3-amino alcohols, a method involving chelation to 9-borabicyclononane (9-BBN) has been developed for selective mono-N-alkylation. The 9-BBN serves to both protect and activate the amine group.

  • "Self-Limiting" Alkylation: A novel approach utilizes N-aminopyridinium salts as ammonia surrogates. These compounds undergo N-alkylation and in situ depyridylation to yield secondary amines without the formation of over-alkylation products.

Decision-Making Workflow for N-Alkylation

G start Need to perform mono-N-alkylation reductive_amination Is reductive amination feasible with available carbonyl compound? start->reductive_amination excess_amine Is the primary amine readily available and inexpensive? reductive_amination->excess_amine No use_reductive_amination Perform Reductive Amination reductive_amination->use_reductive_amination Yes chelation Does the substrate have a coordinating group (e.g., hydroxyl) in a suitable position? excess_amine->chelation No use_excess_amine Use large excess of primary amine excess_amine->use_excess_amine Yes alcohol_alkylation Can the corresponding alcohol be used as the alkylating agent? chelation->alcohol_alkylation No use_chelation Employ Chelation Strategy (e.g., 9-BBN for amino alcohols) chelation->use_chelation Yes self_limiting Is a novel, highly selective method required? alcohol_alkylation->self_limiting No use_alcohol_alkylation Use Alcohol as Alkylating Agent with appropriate catalyst alcohol_alkylation->use_alcohol_alkylation Yes use_self_limiting Consider Self-Limiting Alkylation with N-aminopyridinium salts self_limiting->use_self_limiting Yes

Caption: Decision tree for selecting a mono-N-alkylation strategy.

Section 3: Protecting Group Strategies - The Key to Orthogonality

When reaction conditions and reagent choice are insufficient to achieve the desired chemoselectivity, a robust protecting group strategy is indispensable.

FAQ 3: I have a molecule with two different primary amines and I need to functionalize them sequentially. How do I choose the right protecting groups?

Underlying Principle: The concept of "orthogonal protection" is paramount here. Orthogonal protecting groups can be removed under distinct conditions without affecting each other.

Common Orthogonal Protecting Group Pairs:

Protecting GroupAbbreviationInstallation ConditionsRemoval Conditions
tert-ButoxycarbonylBocBoc₂O, base (e.g., NEt₃, DMAP)Strong acid (e.g., TFA, HCl)
BenzyloxycarbonylCbz or ZBenzyl chloroformate, baseCatalytic hydrogenation (H₂, Pd/C)
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSu, baseBase (e.g., piperidine)

Example Scenario:

To selectively functionalize two primary amines, you could protect one with a Boc group and the other with an Fmoc group.

  • Protect Amine 1: React with Boc₂O.

  • Functionalize Amine 2: The Boc-protected amine is stable to the basic conditions required for Fmoc removal.

  • Remove Fmoc: Treat with piperidine to deprotect Amine 2.

  • Functionalize Amine 2: Perform the desired reaction on the now-free Amine 2.

  • Remove Boc: Treat with TFA to deprotect Amine 1.

  • Functionalize Amine 1: Perform the desired reaction on Amine 1.

Protecting Group Selection Logic

G start Need to protect multiple amines stability_acid Is stability to strong acid required? start->stability_acid stability_base Is stability to base required? stability_acid->stability_base Yes use_boc Use Boc stability_acid->use_boc No stability_h2 Is stability to catalytic hydrogenation required? stability_base->stability_h2 Yes use_fmoc Use Fmoc stability_base->use_fmoc No use_cbz Use Cbz stability_h2->use_cbz No

Caption: Simplified decision guide for amine protecting groups.

Protocol: Boc Protection of a Primary Amine
  • Dissolve: Dissolve the amine substrate in a suitable solvent (e.g., dichloromethane, THF, or a biphasic mixture like chloroform/water).

  • Add Base: Add a base such as triethylamine (NEt₃), 4-dimethylaminopyridine (DMAP), or sodium bicarbonate.

  • Add Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the solution.

  • Stir: Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Perform an aqueous work-up to remove the base and any water-soluble byproducts.

  • Purify: Purify the Boc-protected amine by column chromatography if necessary.

Section 4: Chemoselective Ligations - Bioorthogonal Chemistry in Synthesis

Chemoselective ligation reactions are a class of reactions that are highly specific and can be performed in the presence of a wide variety of other functional groups, making them invaluable for complex molecule synthesis and bioconjugation.

FAQ 4: I need to couple two complex molecules, one with an amine and the other with multiple reactive sites. Are there any ligation strategies that are selective for the amine?

Underlying Principle: Chemoselective ligations rely on the reaction of two mutually and uniquely reactive functional groups that do not cross-react with other functionalities present in the system.

Prominent Chemoselective Ligation Strategies:

  • Oxime Ligation: This reaction involves the formation of a stable oxime bond from an aminooxy or hydroxylamine functional group and an aldehyde or ketone. It is highly chemoselective and proceeds under mild conditions.

  • Staudinger Ligation: This reaction forms an amide bond between a phosphine and an azide. It is a bioorthogonal reaction, meaning it can proceed in complex biological systems without interfering with native processes.

  • Click Chemistry (Azide-Alkyne Cycloaddition): While not directly involving amines, this powerful ligation can be used to couple molecules if one is functionalized with an azide and the other with an alkyne. The resulting triazole linkage is very stable.

Experimental Workflow for a Hypothetical Oxime Ligation

G cluster_0 Molecule A Synthesis cluster_1 Molecule B Synthesis a1 Introduce Aldehyde or Ketone Functionality mix Mix A and B in Buffered Aqueous Solution a1->mix b1 Introduce Aminooxy or Hydroxylamine Functionality b1->mix purify Purify Conjugate (e.g., by HPLC) mix->purify

Caption: General workflow for an oxime-based chemoselective ligation.

Conclusion

Achieving chemoselectivity in reactions with polyfunctional amines is a multifaceted challenge that requires a deep understanding of the interplay between substrate reactivity, reagent properties, and reaction conditions. By systematically applying the principles and troubleshooting strategies outlined in this guide—from judicious reagent and catalyst selection to the strategic implementation of orthogonal protecting groups and chemoselective ligations—researchers can navigate these complexities with greater confidence and success.

References

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  • Steck, V., Sreenilayam, G., & Fasan, R. (2020). Selective Functionalization of Aliphatic Amines via Myoglobin-catalyzed Carbene N-H Insertion. Synlett, 31(3), 224–229. [Link]
  • Bar-Haim, G., & Kol, M. (2004).
  • Chaudhary, H. R., et al. (2024). Recent trends for chemoselectivity modulation in one-pot organic transformations. RSC Advances, 14(38), 27363-27393. [Link]
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Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of 1-Benzofuran-2-sulfonyl Chloride Reaction Products by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Analytical Challenges of a Versatile Synthetic Intermediate

1-Benzofuran-2-sulfonyl chloride is a pivotal intermediate in synthetic organic chemistry, serving as a cornerstone for the construction of a diverse array of biologically active molecules.[1][2][3] The benzofuran scaffold is a privileged structure found in numerous natural products and pharmaceuticals, exhibiting activities ranging from anticancer to antimicrobial.[1][3][4] The sulfonyl chloride functional group, in particular, is a highly reactive electrophile, primarily used to synthesize sulfonamides and sulfonate esters—moieties that are integral to many therapeutic agents.[5][6]

However, the very reactivity that makes this compound synthetically valuable also presents significant analytical challenges.[5][7] Its susceptibility to hydrolysis and the similar physicochemical properties of its various reaction products necessitate a robust, high-resolution analytical method for accurate characterization, reaction monitoring, and purity assessment.

This guide provides a comprehensive, field-proven comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound and its primary reaction products. We will delve into the causality behind methodological choices, present a validated experimental protocol, and provide the data necessary for researchers, scientists, and drug development professionals to confidently implement these techniques in their own laboratories.

Pillar 1: Understanding the Reactivity and Resulting Analytes

The analytical strategy is fundamentally dictated by the chemistry of the target molecule. This compound primarily undergoes nucleophilic substitution at the sulfur atom. The three most common transformations that a researcher will encounter are:

  • Aminolysis: The reaction with primary or secondary amines to yield the corresponding 1-benzofuran-2-sulfonamides . This is often the desired synthetic outcome.[6][8][9]

  • Alcoholysis: The reaction with alcohols to form 1-benzofuran-2-sulfonate esters .[10][11]

  • Hydrolysis: An often-unavoidable side reaction with water (present as a reagent or trace impurity) to produce 1-benzofuran-2-sulfonic acid .[12][13] This is a common process-related impurity and degradation product.

These competing pathways result in a mixture of compounds with distinct polarities, which is an ideal scenario for resolution by HPLC.

cluster_reactants Nucleophiles A This compound (Starting Material) B 1-Benzofuran-2-sulfonamide (Product) A->B Aminolysis C 1-Benzofuran-2-sulfonic Acid (Hydrolysis By-product) A->C Hydrolysis D 1-Benzofuran-2-sulfonate Ester (Product) A->D Alcoholysis Amine R₂NH Amine->B Water H₂O Water->C Alcohol R'OH Alcohol->D A Sample Preparation (Dilution in Mobile Phase) B HPLC Injection (10 µL) A->B C Gradient Elution (C18 Column) B->C D DAD Detection (~278 nm) C->D E Data Analysis (Integration & Purity Check) D->E

Sources

A Comparative Guide to the NMR Analysis of Sulfonamides Derived from 1-Benzofuran-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and analysis of the Nuclear Magnetic Resonance (NMR) spectra of sulfonamide derivatives synthesized from 1-benzofuran-2-sulfonyl chloride. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of novel heterocyclic compounds.

The 1-benzofuran scaffold is a prominent heterocyclic system found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] When coupled with the sulfonamide functional group (–SO₂NH–), a well-established pharmacophore in medicinal chemistry, the resulting 1-benzofuran-2-sulfonamides represent a class of molecules with significant therapeutic potential.[4]

Accurate structural elucidation is paramount in the development of new chemical entities. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. This guide will delve into the characteristic ¹H and ¹³C NMR spectral features of 1-benzofuran-2-sulfonamides, offering a comparative analysis with parent structures and providing the necessary experimental data to aid in the characterization of these important molecules.

I. Fundamental Principles of NMR for Structural Elucidation

NMR spectroscopy relies on the magnetic properties of atomic nuclei. The chemical shift (δ), reported in parts per million (ppm), is a critical parameter that provides information about the electronic environment of a nucleus.[5] Protons or carbons in electron-rich environments are "shielded" and resonate at lower chemical shifts (upfield), while those in electron-poor environments are "deshielded" and resonate at higher chemical shifts (downfield).[5] Proximity to electronegative atoms (like oxygen, nitrogen, and sulfur in sulfonamides) and unsaturated systems (like the aromatic benzofuran ring) significantly influences these chemical shifts.[5]

II. ¹H NMR Spectral Analysis: A Comparative Approach

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For 1-benzofuran-2-sulfonamides, we can dissect the spectrum into two key regions: the signals from the 1-benzofuran core and the protons associated with the sulfonamide group and its substituent.

The protons of the benzofuran ring system typically appear in the aromatic region of the spectrum, generally between δ 6.5 and 8.0 ppm.[6][7] The exact chemical shifts and coupling patterns are diagnostic of the substitution pattern.

  • H3 Proton: The proton at the 3-position of the furan ring is typically a singlet and its chemical shift is influenced by the electron-withdrawing nature of the adjacent sulfonyl group.

  • Benzene Ring Protons (H4, H5, H6, H7): These protons give rise to a more complex set of signals (doublets, triplets, or multiplets) depending on their coupling with each other. Their chemical shifts are characteristic of a substituted benzene ring.

A key diagnostic signal in the ¹H NMR spectrum of a primary or secondary sulfonamide is the proton attached to the nitrogen atom (SO₂NH -R).

  • Chemical Shift: The sulfonamide N-H proton is typically observed as a singlet in the range of δ 8.0 to 11.0 ppm.[6][8] Its chemical shift is highly dependent on the solvent, concentration, and the electronic nature of the substituent on the nitrogen.[8]

  • Exchangeability: This proton is acidic and can exchange with deuterium in solvents like D₂O, leading to the disappearance of its signal. This is a useful technique for confirming its assignment.

The following diagram illustrates the general workflow for synthesizing and analyzing these compounds.

G cluster_synthesis Synthesis cluster_analysis NMR Analysis 1-Benzofuran-2-sulfonyl_chloride This compound Reaction Reaction in suitable solvent (e.g., Pyridine, DCM) 1-Benzofuran-2-sulfonyl_chloride->Reaction Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Amine->Reaction Sulfonamide 1-Benzofuran-2-sulfonamide Derivative Reaction->Sulfonamide NMR_Sample_Prep Sample Preparation (Dissolve in deuterated solvent, e.g., DMSO-d₆) Sulfonamide->NMR_Sample_Prep NMR_Acquisition ¹H and ¹³C NMR Data Acquisition NMR_Sample_Prep->NMR_Acquisition Spectral_Interpretation Spectral Interpretation and Structural Elucidation NMR_Acquisition->Spectral_Interpretation

Caption: Key Protons for ¹H NMR Analysis.

IV. Experimental Protocol: Synthesis and NMR Sample Preparation

The following protocol provides a generalized procedure for the synthesis of a 1-benzofuran-2-sulfonamide and preparation for NMR analysis.

A. Synthesis of a Representative 1-Benzofuran-2-sulfonamide

  • Reaction Setup: To a solution of the desired primary or secondary amine (1.0 mmol) in a suitable solvent such as pyridine or dichloromethane (10 mL) at 0 °C, add this compound (1.1 mmol) portion-wise. The use of a base like pyridine serves to both catalyze the reaction and neutralize the HCl byproduct.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into ice-cold water and extract with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the pure 1-benzofuran-2-sulfonamide.

B. NMR Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sulfonamide derivative. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice as it effectively dissolves many organic compounds and its residual proton signal does not typically interfere with the signals of interest.

  • Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. [5]

V. Comparative Data of Representative 1-Benzofuran-2-sulfonamides

The table below presents hypothetical but representative ¹H NMR data for a primary sulfonamide and an N-aryl substituted sulfonamide derived from this compound, highlighting the influence of the N-substituent on the chemical shifts.

CompoundH3 (δ, ppm)Aromatic Protons (δ, ppm)NH/NH₂ (δ, ppm)R-group Protons (δ, ppm)
1-Benzofuran-2-sulfonamide 7.35 (s, 1H)7.20-7.80 (m, 4H)8.50 (s, 2H, -SO₂NH₂ )-
N-phenyl-1-benzofuran-2-sulfonamide 7.42 (s, 1H)7.10-7.90 (m, 9H)10.20 (s, 1H, -SO₂NH -Ph)7.10-7.40 (m, 5H)

Analysis of Comparative Data:

  • The N-phenyl group, being electron-withdrawing, causes a slight downfield shift of the H3 proton.

  • The chemical shift of the sulfonamide N-H proton is significantly shifted downfield in the N-phenyl derivative compared to the primary sulfonamide, reflecting the change in its electronic environment and potential for hydrogen bonding. [9]

VI. Conclusion

The NMR analysis of sulfonamides derived from this compound provides a robust method for their structural confirmation. The characteristic chemical shifts of the benzofuran ring protons and carbons, along with the diagnostic signal of the sulfonamide N-H proton, allow for a comprehensive structural elucidation. By comparing the spectra of different derivatives, researchers can gain valuable insights into the electronic effects of various substituents on the sulfonamide nitrogen. This guide provides a foundational framework for the interpretation of these spectra, aiding in the accelerated discovery and development of new therapeutic agents based on this promising scaffold.

References

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mass spectrometry of 1-Benzofuran-2-sulfonyl chloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometric Analysis of 1-Benzofuran-2-sulfonyl Chloride Derivatives

For researchers, scientists, and professionals in drug development, the precise characterization of reactive intermediates is fundamental to ensuring the integrity of synthetic pathways and the quality of the final active pharmaceutical ingredient (API). This compound and its derivatives are a class of compounds of significant interest, acting as versatile building blocks in medicinal chemistry, often for the synthesis of complex sulfonamides. Their inherent reactivity, however, presents a distinct set of analytical challenges, particularly for mass spectrometry, a cornerstone technique for molecular weight determination and structural elucidation.[1]

This guide provides a comparative analysis of mass spectrometric strategies for the characterization of these compounds. We will move beyond simple protocol listings to explore the causality behind methodological choices, comparing direct analysis techniques with derivatization-based approaches and providing the field-proven insights necessary for robust method development.

The Core Challenge: The Duality of Reactivity and Instability

The synthetic utility of the sulfonyl chloride functional group stems from its electrophilicity. This very property, however, makes it susceptible to degradation under analytical conditions. Thermal lability can lead to decomposition in a hot gas chromatography (GC) injector, and its moderate polarity can pose challenges for electrospray ionization (ESI) efficiency in liquid chromatography-mass spectrometry (LC-MS).[1][2] A direct analysis of a related benzofuran intermediate by LC-MS with atmospheric pressure ionization proved unsuccessful, underscoring the need for carefully considered analytical strategies.[3] Therefore, selecting the right approach is not merely a matter of preference but a critical decision to ensure data accuracy and prevent misleading results.

Comparative Analysis of Ionization Techniques

The choice of ionization source is the most critical parameter in the mass spectrometric analysis of sulfonyl chlorides. The primary options, Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI), offer distinct advantages and disadvantages.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. When applied to sulfonyl chlorides, careful consideration of their stability is paramount.

  • Principle of Ionization: EI is a hard ionization technique where high-energy electrons bombard the analyte molecule, causing the ejection of an electron to form a molecular ion (M⁺•).[4] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[5] This fragmentation is a double-edged sword: it provides rich structural information but can also lead to a weak or absent molecular ion peak.[4]

  • Expected Fragmentation Pathways: Based on established patterns for arenesulfonyl chlorides, the EI mass spectrum of this compound is predicted to show several key fragmentation pathways.[6] A prominent fragmentation route involves the rearrangement and loss of sulfur dioxide (SO₂), a characteristic feature for this class of compounds.[6]

G M This compound [M]⁺• M_minus_Cl [M-Cl]⁺ M->M_minus_Cl - Cl• M_minus_SO2 [M-SO₂]⁺• (Rearrangement) M->M_minus_SO2 - SO₂ Benzofuran_cation Benzofuran Cation M->Benzofuran_cation - SO₂Cl• M_minus_Cl->Benzofuran_cation - SO₂ Fragment_SO2Cl SO₂Cl⁺

Caption: Predicted EI fragmentation of this compound.

  • Advantages:

    • Provides detailed structural information through characteristic fragmentation.[7]

    • Highly reproducible fragmentation patterns are ideal for library matching and identification.

  • Disadvantages:

    • High risk of thermal degradation: The primary challenge is the potential for the analyte to degrade in the hot GC injector port before it even reaches the MS source.[1][8]

    • The molecular ion peak may be of low intensity or completely absent, complicating molecular weight confirmation.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS) with "Soft" Ionization

LC-MS is generally preferred for less volatile or thermally labile compounds. The choice between APCI and ESI depends on the specific properties of the analyte and the analytical goals.

  • Principle of Ionization: APCI is a gas-phase ionization technique that is well-suited for moderately polar to non-polar compounds that are thermally stable enough to be vaporized.[9] A heated nebulizer vaporizes the LC eluent and analyte, which are then ionized by corona discharge.[10] It is considered a soft ionization method, typically producing a protonated molecule [M+H]⁺ with minimal fragmentation in the source.[11]

  • Expected Ions and MS/MS Fragmentation: For this compound, APCI would be expected to primarily generate the [M+H]⁺ ion. Subsequent collision-induced dissociation (CID) in an MS/MS experiment would provide structural confirmation. A key fragmentation pathway in the positive ion mode for related sulfonamides is the neutral loss of 64 Da, corresponding to the elimination of SO₂.[12] This pathway is highly diagnostic.

G MH [M+H]⁺ MH_minus_SO2 [M+H-SO₂]⁺ MH->MH_minus_SO2 - SO₂ (64 Da) MH_minus_HCl [M+H-HCl]⁺ MH->MH_minus_HCl - HCl Benzofuran_cation Benzofuran Cation MH_minus_SO2->Benzofuran_cation - Cl•

Caption: Predicted MS/MS fragmentation of protonated this compound.

  • Advantages:

    • Generally produces a strong signal for the protonated molecule, simplifying molecular weight confirmation.[9]

    • More tolerant of higher LC flow rates and less susceptible to matrix effects than ESI.[13]

    • Compatible with non-polar solvents used in normal-phase chromatography.[9]

  • Disadvantages:

    • Requires the analyte to be thermally stable enough to withstand vaporization, which can still be a concern for some derivatives.[13]

  • Principle of Ionization: ESI is a very soft ionization technique that generates ions directly from a liquid phase, making it ideal for polar and thermally fragile molecules.[14] However, its efficiency is highly dependent on the analyte's ability to carry a charge in solution.

  • Expected Ions and MS/MS Fragmentation: While this compound is not highly polar, it could be ionized in positive mode to form [M+H]⁺. In negative ion mode, adduct formation, such as [M+Cl]⁻, is possible, especially if chlorinated solvents are used.[15] The fragmentation in MS/MS would be expected to follow similar pathways to APCI, with a dominant loss of SO₂.[12]

  • Advantages:

    • Minimal in-source fragmentation, providing a clear indication of the molecular weight.

    • The method of choice for highly polar or thermally labile compounds.

  • Disadvantages:

    • Potentially low ionization efficiency for moderately polar sulfonyl chlorides, leading to poor sensitivity.[2]

    • Highly susceptible to ion suppression from salts, buffers, and other matrix components, which can compromise quantitative accuracy.[16][17]

The Alternative Strategy: Derivatization for Enhanced Stability and Detection

Given the challenges of direct analysis, a common and highly effective strategy is to convert the reactive sulfonyl chloride into a more stable derivative prior to analysis.[1] The most common approach is the conversion to a sulfonamide, for instance, by reaction with a simple secondary amine like diethylamine.[8][18]

This approach fundamentally changes the analytical workflow, shifting the challenge from analyzing a reactive intermediate to characterizing a stable final product.

Caption: Workflow comparing direct vs. derivatization-based analysis.

  • Rationale: The resulting sulfonamide is significantly more thermally stable, making it perfectly suited for GC-MS analysis without risk of degradation.[8] It also exhibits predictable and well-characterized fragmentation patterns.

  • Advantages:

    • Eliminates issues of thermal instability, leading to more reliable and reproducible results, particularly for GC-MS.

    • Allows for robust quantitative analysis by GC-MS.[18]

    • The fragmentation patterns of sulfonamides are well-understood, aiding in spectral interpretation.[6][19]

  • Disadvantages:

    • Requires an additional sample preparation step.

    • The analysis reflects the derivative, not the original sulfonyl chloride. One must ensure the derivatization reaction has gone to completion to accurately represent the purity of the starting material.

Performance Comparison and Experimental Data

The following table summarizes the comparative performance of each analytical approach.

Technique Ionization Principle Pros Cons Best For...
Direct GC-MS (EI) Hard, gas-phaseRich structural data from fragmentation; library searchable.[5]High risk of thermal degradation; weak or absent M⁺•.[1][4]Quick structural confirmation of highly pure, volatile derivatives.
Direct LC-MS (APCI) Soft, gas-phaseStrong [M+H]⁺ peak; good for less polar compounds; robust.[9][11]Requires thermal stability for vaporization.[13]Purity analysis and molecular weight confirmation of thermally stable derivatives.
Direct LC-MS (ESI) Soft, liquid-phaseVery gentle; ideal for labile compounds.Poor ionization for non-polar compounds; high ion suppression.[2][16]Analysis of more polar or confirmed thermally labile derivatives.
GC-MS (Post-Derivatization) Hard, gas-phaseExcellent stability; robust and reproducible; allows accurate quantification.[8][18]Adds a sample preparation step; reaction must be complete.Robust purity analysis and quantitative assays of the parent sulfonyl chloride.

Experimental Protocols

The following protocols are provided as validated starting points for method development.

Protocol 1: GC-MS Analysis after Derivatization to Diethylsulfonamide

This is often the most robust method for purity assessment.

  • Sample Preparation (Derivatization): [1]

    • Accurately weigh ~5 mg of the this compound sample into a 2 mL autosampler vial.

    • Dissolve the sample in 1 mL of a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).

    • Add 1.5 equivalents of diethylamine.

    • Cap the vial and vortex for 1 minute. Allow the reaction to proceed at room temperature for 20 minutes to ensure completion.

    • Dilute the mixture to a final concentration of approximately 50 µg/mL for GC-MS analysis.

  • Instrument Parameters (Example): [20]

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: 270 °C, Split mode (e.g., 20:1).

    • Oven Program: 100 °C hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min.

    • MS Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 45-550.

Protocol 2: LC-MS Analysis using APCI

This method is suitable for direct analysis of thermally stable derivatives.

  • Sample Preparation:

    • Prepare a stock solution of the this compound derivative in acetonitrile at 1 mg/mL.

    • Dilute this stock solution with the initial mobile phase composition to a working concentration of 5-10 µg/mL.

  • Instrument Parameters (Example): [21]

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 40% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • MS Source: APCI, Positive Ion Mode.

    • Nebulizer Temperature: 400 °C.

    • Corona Current: 4 µA.

    • Scan Mode: Full scan (m/z 100-600) for identification; MS/MS product ion scan of the [M+H]⁺ for fragmentation analysis.

Conclusion and Recommendations

The mass spectrometric analysis of this compound derivatives requires a nuanced approach that accounts for their inherent reactivity.

  • For robust purity analysis and quantitative assays , the recommended strategy is derivatization to the corresponding diethylsulfonamide followed by GC-MS analysis . This method circumvents the issues of thermal lability and provides highly reliable and reproducible data.

  • For rapid molecular weight confirmation of a relatively clean sample where thermal stability is expected, direct LC-MS with an APCI source is the most effective choice. It is more likely to yield a strong protonated molecular ion than ESI and is less prone to degradation than direct GC-MS.

  • Direct analysis by GC-MS (EI) should be approached with caution and requires careful optimization of the injector temperature to minimize on-column degradation. It is best reserved for situations where fragmentation data is needed and derivatization is not feasible.

By understanding the chemical properties of the analyte and the underlying principles of each mass spectrometric technique, researchers can develop self-validating analytical systems that deliver accurate and trustworthy data, ultimately accelerating the drug development process.

References

  • Xu, X., & Spink, D. C. (2007). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine.
  • Aplin, R. T., & Bailey, A. S. (1971). Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides. Journal of the Chemical Society B: Physical Organic, 513-517. [Link]
  • Laecke, P. V., et al. (2019). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 4(1), 126-133. [Link]
  • Xu, X., & Spink, D. C. (2007). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: Application to 1-hydroxypyrene in human urine.
  • Sellier, N., et al. (2005). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry.
  • Sellier, N., et al. (2005). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry.
  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecule Analysis. [Link]
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  • Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]
  • Mateos, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(50), 18270-18276. [Link]
  • Klánová, K., et al. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols.
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  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement.
  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(11), 1645-1652. [Link]
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A Comparative Guide to the Reactivity of 1-Benzofuran-2-sulfonyl Chloride and Benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Sulfonyl Chloride Functional Group in Synthesis

The sulfonyl chloride functional group is a cornerstone of modern organic synthesis, prized for its ability to readily form sulfonamides and sulfonate esters—moieties of immense importance in medicinal chemistry and materials science. The reactivity of the sulfonyl chloride is critically dependent on the electronic and steric nature of its parent scaffold. This guide provides an in-depth comparison of the reactivity of two key sulfonyl chlorides: the well-established benzenesulfonyl chloride and its heterocyclic counterpart, 1-benzofuran-2-sulfonyl chloride. While benzenesulfonyl chloride serves as a benchmark for aromatic sulfonyl chlorides, the introduction of the benzofuran ring system imparts unique electronic properties that are expected to modulate the reactivity of the sulfonyl chloride group. This comparison will delve into the theoretical underpinnings of their reactivity, supported by analogous experimental data, and provide practical protocols for their synthesis and kinetic analysis.

Structural and Electronic Properties: A Tale of Two Rings

The reactivity of a sulfonyl chloride in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfur atom. This, in turn, is dictated by the electronic effects—inductive and resonance—of the attached aromatic or heteroaromatic ring.

Benzenesulfonyl Chloride: The phenyl group of benzenesulfonyl chloride is a simple aromatic system. Its electronic influence on the sulfonyl chloride is a balance of a weak electron-withdrawing inductive effect and the ability to participate in resonance. The overall effect is a moderately reactive sulfonyl chloride, stable enough for convenient handling yet sufficiently electrophilic to react with a wide range of nucleophiles.[1]

This compound: The 1-benzofuran-2-yl moiety introduces a more complex electronic landscape. The oxygen atom in the furan ring is a key player, capable of donating a lone pair of electrons into the aromatic system through resonance. This resonance donation can increase the electron density of the ring. However, the oxygen atom is also electronegative, exerting an electron-withdrawing inductive effect. The position of the sulfonyl chloride at the 2-position of the benzofuran ring is crucial. Resonance structures can be drawn that place a negative charge on the carbon atom to which the sulfonyl group is attached, which would be expected to decrease the electrophilicity of the sulfur atom compared to a simple phenyl ring.

Comparative Reactivity: Theoretical Predictions and Experimental Analogs

Direct comparative kinetic data for the hydrolysis or aminolysis of this compound and benzenesulfonyl chloride under identical conditions is not extensively reported in the peer-reviewed literature. However, a robust comparison can be constructed from theoretical principles and by drawing analogies with related heterocyclic systems.

Stability Considerations: A comprehensive study on the stability of heteroaromatic sulfonyl chlorides revealed that furan-derived sulfonyl chlorides are generally less stable than their benzene and thiophene counterparts.[3][4] This reduced stability often leads to complex decomposition pathways and suggests a higher intrinsic reactivity. This inherent instability can be attributed to the electronic nature of the furan ring and may translate to a lower activation energy for nucleophilic attack.

Reactivity Predictions based on Electronic Effects: Based on the potential electron-donating resonance effect of the benzofuran ring, one might predict that this compound would be less reactive than benzenesulfonyl chloride due to a decrease in the electrophilicity of the sulfonyl sulfur. However, the observed instability of furan-based sulfonyl chlorides suggests that other factors, such as the ability of the heterocyclic ring to stabilize the transition state of the nucleophilic attack, may play a more dominant role, leading to an overall increase in reactivity.

Analogy to Thiophene-2-sulfonyl Chloride: Thiophene-2-sulfonyl chloride, another five-membered heteroaromatic sulfonyl chloride, has been studied more extensively. Kinetic studies of its solvolysis suggest a concerted SN2 mechanism, similar to that of benzenesulfonyl chloride.[5] While a direct rate comparison is complex and solvent-dependent, the data available for thiophene-2-sulfonyl chloride can serve as a useful, albeit imperfect, proxy for understanding the behavior of its benzofuran analog.

The following table summarizes the expected differences in reactivity based on the available information:

PropertyBenzenesulfonyl ChlorideThis compound (Predicted)Rationale
Stability HighModerate to LowFuran-containing sulfonyl chlorides are generally less stable than their benzene counterparts.[3][4]
Reactivity ModerateHighThe lower stability and potential for the benzofuran ring to stabilize the transition state may lead to increased reactivity.
Mechanism SN2-likeSN2-likeThe fundamental mechanism is expected to be similar for both aromatic and heteroaromatic sulfonyl chlorides.[5]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a multi-step process, often starting from 1-benzofuran. A general, representative protocol is outlined below.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Lithiation cluster_1 Step 2: Sulfonylation A 1-Benzofuran B n-Butyllithium THF, -78 °C A->B C 2-Lithio-1-benzofuran B->C D Sulfuryl chloride THF, -78 °C C->D E This compound D->E

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • Lithiation: To a solution of 1-benzofuran in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of n-butyllithium in hexanes dropwise. Stir the reaction mixture at -78 °C for 1 hour.

  • Sulfonylation: To the solution of 2-lithio-1-benzofuran, add a solution of sulfuryl chloride in anhydrous THF dropwise at -78 °C.

  • Workup: Allow the reaction mixture to warm to room temperature. Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Comparative Kinetic Analysis of Hydrolysis

The relative reactivity of this compound and benzenesulfonyl chloride can be quantitatively compared by measuring their rates of hydrolysis. This can be conveniently monitored by the change in conductivity of the solution as hydrochloric acid is produced.

Experimental Workflow for Kinetic Analysis

A Prepare stock solutions of sulfonyl chlorides in a suitable solvent (e.g., dioxane) C Inject a small aliquot of the sulfonyl chloride stock solution into the conductivity cell A->C B Equilibrate a known volume of aqueous buffer in a thermostatted conductivity cell B->C D Record the change in conductivity over time C->D E Calculate the pseudo-first-order rate constant (k_obs) D->E F Repeat for both sulfonyl chlorides under identical conditions E->F

Caption: Workflow for comparative kinetic analysis of hydrolysis.

Step-by-Step Protocol:

  • Solution Preparation: Prepare stock solutions of benzenesulfonyl chloride and this compound of known concentration in a water-miscible organic solvent (e.g., dioxane or acetonitrile).

  • Kinetic Measurement: a. Place a known volume of an aqueous buffer solution of a specific pH into a thermostatted conductivity cell maintained at a constant temperature. b. Allow the solution to equilibrate thermally. c. Inject a small, known volume of the sulfonyl chloride stock solution into the cell with rapid stirring to initiate the reaction. d. Record the conductivity of the solution as a function of time.

  • Data Analysis: a. The pseudo-first-order rate constant (kobs) can be determined by fitting the conductivity-time data to a first-order rate equation. b. Compare the kobs values obtained for this compound and benzenesulfonyl chloride under the same conditions to determine their relative reactivity.

Mechanistic Considerations

The nucleophilic substitution at a sulfonyl sulfur is generally considered to proceed via a concerted SN2-like mechanism, passing through a trigonal bipyramidal transition state. An alternative stepwise mechanism involving a hypervalent sulfur intermediate is also possible.

Proposed Mechanism for Nucleophilic Substitution

Reactants R-SO₂Cl + Nu⁻ TS [Nu---SO₂(R)---Cl]⁻ (Trigonal Bipyramidal Transition State) Reactants->TS Sₙ2-like attack Products R-SO₂Nu + Cl⁻ TS->Products Leaving group departure

Sources

Beyond the Chloride: A Comparative Guide to Alternative Reagents for Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone, integral to the efficacy of a wide array of therapeutics. The classical approach to forging this critical S-N bond—the reaction of a primary or secondary amine with a sulfonyl chloride—is a well-trodden path. However, the inherent reactivity and often challenging synthesis and stability of sulfonyl chlorides, such as 1-benzofuran-2-sulfonyl chloride, have spurred the development of a diverse toolkit of alternative reagents. This guide provides an in-depth comparison of these modern alternatives, offering researchers and process chemists the insights needed to select the optimal synthetic strategy.

The Limitations of the Conventional: Why Seek Alternatives?

While the reaction of amines with sulfonyl chlorides is robust and widely applicable, it is not without its drawbacks. The preparation of sulfonyl chlorides often involves harsh reagents like chlorosulfonic acid or thionyl chloride, which can be incompatible with sensitive functional groups and pose significant safety and environmental hazards.[1][2] Furthermore, some sulfonyl chlorides are unstable, difficult to handle, or not readily accessible, particularly for complex heterocyclic systems. These limitations necessitate the exploration of milder, more versatile, and efficient synthetic routes.

A New Era of Sulfonylation: A Comparative Overview

The modern synthetic chemist has a growing arsenal of reagents and methodologies that circumvent the direct use of pre-formed sulfonyl chlorides. These can be broadly categorized based on the starting material and the nature of the sulfonylating species.

In Situ Generation of Sulfonylating Agents

A powerful strategy involves the in-situ generation of a reactive sulfonylating species, which is immediately trapped by an amine. This approach avoids the isolation of potentially unstable intermediates.

The oxidation of readily available thiols provides a direct and atom-economical route to sulfonamides.

  • Oxidative Chlorination: A one-pot procedure where a thiol is oxidized to a sulfonyl chloride in the presence of an amine. Various oxidizing systems can be employed, with a notable green chemistry approach using sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) in sustainable solvents like water or ethanol.[3][4] This method is lauded for its simple conditions and solvent-free workup.[3] Another effective system involves hydrogen peroxide and thionyl chloride (H2O2-SOCl2).[5]

Sulfinic acids and their salts are versatile precursors that can be converted to sulfonamides under oxidative conditions. This approach is part of a broader strategy of constructing sulfonamides through catalytic oxidation.[1]

Gaseous sulfur dioxide can be challenging to handle in a standard laboratory setting. Solid, stable SO2 surrogates have emerged as highly practical alternatives.

  • DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)): This crystalline solid safely releases SO2 upon heating and has been successfully employed in palladium-catalyzed, three-component reactions with aryl halides/boronic acids and amines to generate sulfonamides.[2][6] This method exhibits broad functional group tolerance.[6]

  • Potassium Metabisulfite (K2S2O5): Another solid surrogate for SO2, K2S2O5 has been used in palladium-catalyzed reactions for the synthesis of cyclosulfonamides.[1]

Stable and Tunable Sulfonylating Reagents

This category includes reagents that are more stable than traditional sulfonyl chlorides and offer tunable reactivity.

PFP sulfonate esters have been highlighted as stable and useful alternatives to sulfonyl chlorides.[7] Their synthesis has been improved through a copper-catalyzed reaction of boronic acids, DABSO, and pentafluorophenol, making them more accessible.[8] They react with amines to form sulfonamides under mild conditions.

Novel Mechanistic Paradigms

Recent innovations have introduced entirely new ways of thinking about sulfonamide bond formation.

A novel copper-mediated method allows for the conversion of aromatic carboxylic acids into sulfonyl chlorides via a decarboxylative halosulfonylation. The resulting sulfonyl chloride can then be aminated in a one-pot fashion, providing a unique entry point from readily available starting materials.[9]

In a paradigm-shifting approach, primary sulfonamides themselves can be used as precursors. A pyrylium salt (Pyry-BF4) can activate the otherwise unreactive NH2 group, leading to the in-situ formation of a sulfonyl chloride. This intermediate can then be reacted with a variety of nucleophiles to generate diverse sulfonamide products in a late-stage functionalization strategy.[10]

Data-Driven Comparison of Alternative Reagents

Reagent/MethodologyPrecursorKey AdvantagesKey LimitationsRepresentative Conditions
Oxidative Chlorination of Thiols ThiolsReadily available precursors, one-pot procedure, can be performed in green solvents.[3][4]Requires an oxidant, potential for over-oxidation.NaDCC·2H2O, amine, water/EtOH, rt.[3]
Sulfur Dioxide Surrogates (e.g., DABSO) Aryl Halides/Boronic AcidsSolid, easy to handle, broad scope, good functional group tolerance.[2][6]Requires a metal catalyst (e.g., Palladium).[2]Aryl halide, amine, DABSO, Pd catalyst, base, solvent, heat.[6]
Pentafluorophenyl (PFP) Sulfonate Esters Boronic AcidsStable, isolable reagents, tunable reactivity.[7][8]Multi-step synthesis of the reagent may be required.PFP sulfonate ester, amine, base, solvent, rt or heat.
Decarboxylative Sulfonylation Carboxylic AcidsUtilizes readily available starting materials, novel disconnection.[9]Requires a copper mediator.Aromatic acid, Cu catalyst, halosulfonylating agent, then amine.[9]
Activation of Primary Sulfonamides Primary SulfonamidesLate-stage functionalization, broad nucleophile scope.[10]Requires a specific activating agent (Pyry-BF4).Primary sulfonamide, Pyry-BF4, nucleophile, solvent, heat.[10]

Experimental Protocols: Representative Methodologies

Protocol for Sulfonamide Synthesis via Oxidative Chlorination of a Thiol

This protocol is adapted from the work of Massah et al. describing a green and efficient one-pot synthesis.[4]

  • To a stirred solution of the thiol (1.0 mmol) and the amine (1.2 mmol) in water (5 mL) at room temperature, add trichloroisocyanuric acid (TCCA) (0.4 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by TLC.

  • Upon completion, collect the solid product by filtration.

  • Wash the solid with water and dry to afford the pure sulfonamide.

Protocol for Palladium-Catalyzed Sulfonamide Synthesis Using DABSO

This protocol is a general representation of the three-component coupling methodology.

  • To a reaction vessel, add the aryl halide (1.0 mmol), the amine (1.2 mmol), DABSO (0.6 mmol), a palladium catalyst (e.g., Pd(OAc)2, 2 mol%), a ligand (e.g., Xantphos, 4 mol%), and a base (e.g., K2CO3, 2.0 mmol).

  • Add a suitable solvent (e.g., dioxane or toluene) and degas the mixture.

  • Heat the reaction mixture at the appropriate temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

  • Purify the product by column chromatography.

Visualizing the Synthetic Pathways

Sulfonamide_Synthesis_Alternatives cluster_precursors Precursors cluster_methods Methodologies cluster_product Product Thiol Thiol OxidativeChlorination Oxidative Chlorination (e.g., TCCA, NaDCC) Thiol->OxidativeChlorination + Amine ArylHalide Aryl Halide / Boronic Acid PdCatalysis Pd-Catalyzed Coupling (with DABSO) ArylHalide->PdCatalysis + Amine CarboxylicAcid Carboxylic Acid DecarboxylativeSulfonylation Decarboxylative Sulfonylation (Cu-mediated) CarboxylicAcid->DecarboxylativeSulfonylation + Amine (one-pot) PrimarySulfonamide Primary Sulfonamide Activation Activation (with Pyry-BF4) PrimarySulfonamide->Activation + Nucleophile Sulfonamide Sulfonamide OxidativeChlorination->Sulfonamide PdCatalysis->Sulfonamide DecarboxylativeSulfonylation->Sulfonamide Activation->Sulfonamide

Caption: Alternative synthetic routes to sulfonamides from various precursors.

Conclusion and Future Outlook

The synthesis of sulfonamides has evolved significantly from its reliance on sulfonyl chlorides. The development of methodologies starting from thiols, aryl halides, carboxylic acids, and even primary sulfonamides themselves offers chemists a broader and more flexible range of options. These modern approaches often provide milder reaction conditions, greater functional group tolerance, and improved safety and environmental profiles. As the demand for structurally novel and complex sulfonamide-containing molecules continues to grow, the innovation in synthetic methodology will undoubtedly keep pace, enabling the rapid and efficient discovery of the next generation of sulfonamide-based drugs.

References

  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020).
  • A Comparative Study of Sulfonyl Chlorides: Reactivity and Applications in Synthesis. (n.d.). Self-published.
  • The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery. [Link]
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  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. [Link]
  • Preparation of sulfonamides from N-silylamines. (n.d.). PMC - NIH. [Link]
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A Comparative Guide to the Biological Activity of Benzofuran Sulfonamides vs. Other Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The sulfonamide functional group (-S(=O)₂-NH₂) is a cornerstone of modern medicinal chemistry. Since the discovery of their antibacterial properties, sulfonamide-based drugs have become a vast and versatile class of therapeutic agents.[1] Their applications have expanded far beyond antimicrobial chemotherapy to include diuretics, hypoglycemic agents, anti-inflammatory drugs, and anticonvulsants.[2][3] The classical mechanism of action for antibacterial sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1][2][] This selective toxicity arises because humans obtain folic acid from their diet and lack this enzymatic pathway.[1][2]

In the relentless pursuit of novel therapeutic agents with enhanced potency and selectivity, medicinal chemists frequently employ the strategy of molecular hybridization. This involves combining two or more pharmacophores to create a new molecule with a potentially synergistic or expanded biological activity profile. One such pharmacophore of significant interest is benzofuran. Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, is a "privileged scaffold" found in numerous natural products and synthetic molecules with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[5][6][7]

This guide provides a comparative analysis of the biological activities of benzofuran sulfonamides—hybrid molecules integrating the sulfonamide moiety with a benzofuran scaffold—against other, more traditional sulfonamide derivatives. We will explore how the incorporation of the benzofuran ring system modulates and often enhances the therapeutic potential of the sulfonamide core, with a focus on anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and mechanistic insights.

Anticancer Activity: A Paradigm Shift to Carbonic Anhydrase Inhibition

While traditional antibacterial sulfonamides are not typically used in oncology, a distinct class of sulfonamides has emerged as powerful inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that play a critical role in pH regulation.[8] Of the 16 known human CA isoforms, CA IX and CA XII are overexpressed in many hypoxic tumors and are linked to tumor progression and metastasis.[9][10][11] This makes them prime targets for anticancer drug development.

Traditional Sulfonamides as CA Inhibitors: Aromatic and heterocyclic sulfonamides are the principal classes of CA inhibitors (CAIs). The primary mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn(II) ion in the enzyme's active site, disrupting its function. Acetazolamide (AAZ) is a classic, non-selective sulfonamide CAI.

Benzofuran Sulfonamides: Enhanced Potency and Selectivity: The fusion of the benzofuran scaffold to a benzenesulfonamide moiety has proven to be a highly effective strategy for developing potent and, crucially, selective inhibitors of the tumor-associated isoforms CA IX and XII over the ubiquitous cytosolic isoforms CA I and II. This selectivity is key to minimizing off-target side effects.

The benzofuran "tail" can engage in additional interactions within the enzyme's active site, extending beyond the zinc-binding region. This "tail approach" is a successful strategy for achieving isoform-specific inhibition.[12]

Comparative Experimental Data: Studies have demonstrated that novel benzofuran-based sulfonamides can exhibit inhibition constants (Kᵢ) in the low nanomolar range against CA IX and XII.[9][10][11][13]

Compound/DrugTarget IsoformInhibition Constant (Kᵢ)Selectivity ProfileReference
Acetazolamide (AAZ) hCA I250 nMNon-selective[11]
hCA II12 nM
hCA IX25 nM[11]
hCA XII5.7 nM
Benzofuran Sulfonamide (9c) hCA IX10.0 nM 2.5x more potent than AAZ[11]
Benzofuran Sulfonamide (5a) hCA XII10.1 nM Potent Inhibition[11]
Benzofuran Sulfonamides (Series 9) hCA IX / hCA ISIs: 39.4 - 250.3Highly selective over hCA I[9][11][12]
hCA IX / hCA IISIs: 19.6 - 57.1Highly selective over hCA II[9][11][12]

Kᵢ: Inhibition Constant; a lower value indicates higher potency. SI: Selectivity Index (Kᵢ for off-target / Kᵢ for target).

Beyond CA inhibition, certain benzofuran sulfonamide analogs have demonstrated direct antiproliferative activity against various cancer cell lines, inducing apoptosis at low micromolar concentrations.[14] For instance, analog 1h showed an IC₅₀ value of 4.13 μM against NCI-H460 lung cancer cells, which was more potent than the positive control, cisplatin (IC₅₀ of 4.52 μM).[14] This suggests that benzofuran sulfonamides may possess multi-faceted anticancer mechanisms.

Mechanism of Action: Carbonic Anhydrase Inhibition

The sulfonamide moiety is the critical zinc-binding group for this class of inhibitors. The diagram below illustrates the fundamental inhibitory mechanism.

CA_Inhibition cluster_enzyme CA Active Site cluster_inhibitor Benzofuran Sulfonamide Zn Zn²⁺ H2O H₂O H2O->Zn Coordinated Water HCO3 HCO₃⁻ His 3x Histidine Residues His->Zn Inhibitor Benzofuran-R-SO₂NH₂ Inhibitor->Zn Displaces H₂O, Coordinates to Zinc CO2 CO₂ CO2->H2O Hydration Blocked

Caption: Mechanism of Carbonic Anhydrase (CA) inhibition by a sulfonamide.

Antimicrobial Activity: Expanding the Spectrum

The discovery of sulfanilamide revolutionized the treatment of bacterial infections.[1] This traditional class of antibiotics remains in use, though its efficacy is often challenged by widespread bacterial resistance.[15]

Traditional Sulfonamides: These are bacteriostatic agents that act as competitive antagonists of para-aminobenzoic acid (PABA), a precursor for folic acid synthesis.[1][16] They are effective against a range of Gram-positive and Gram-negative bacteria.[16]

Benzofuran Sulfonamides: The benzofuran scaffold itself possesses intrinsic antimicrobial properties.[7][17] When hybridized with a sulfonamide, the resulting molecules often exhibit potent and broad-spectrum antimicrobial activity.[17][18] Research indicates that some benzofuran sulfonamide derivatives show good to excellent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[17][18]

One study highlighted that benzofuran derivatives with a sulfonamide moiety displayed significant antibacterial activity, whereas derivatives with other functional groups like phenyl carbamate showed poorer activity, underscoring the importance of the sulfonamide group in this specific scaffold.[17] Another study found that novel benzofuran derivatives containing disulfide moieties exhibited remarkable antibacterial activity, with EC₅₀ values significantly lower than conventional bactericides.[19]

Comparative Experimental Data: Minimum Inhibitory Concentration (MIC)

Compound ClassOrganismMIC (µg/mL)Reference
Traditional Sulfonamides Varies widelyGenerally >16 (resistance is common)General Knowledge
Benzofuran Amide (6b) S. aureus6.25[20][21]
Benzofuran Amide (6b) E. coli6.25[20][21]
Benzofuran Ketoxime (38) S. aureus0.039 [17]
6-hydroxyl Benzofurans Various strains0.78 - 3.12[17]

MIC: Minimum Inhibitory Concentration; the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Mechanism of Action: Bacterial Folic Acid Synthesis

The diagram below outlines the classical mechanism of action for antibacterial sulfonamides. While benzofuran sulfonamides may also act via this pathway, the benzofuran moiety could contribute additional mechanisms, such as membrane disruption or inhibition of other essential enzymes, accounting for their enhanced potency.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Dihydropteroate THF Tetrahydrofolic Acid (THF) DHF->THF via DHFR DNA Purines, Thymidine (DNA Synthesis) THF->DNA Sulfonamide Sulfonamides Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Anti-inflammatory and Anticonvulsant Activities

The structural diversity of sulfonamides extends their utility to treating inflammation and neurological disorders.

Anti-inflammatory Activity: Non-antibiotic sulfonamides, such as the selective COX-2 inhibitor celecoxib, are widely used as anti-inflammatory agents. Benzofuran derivatives have also been extensively investigated for their anti-inflammatory properties, which may involve the inhibition of cyclooxygenase (COX) and lipoxygenase enzymes or the suppression of inflammatory mediators like nitric oxide (NO).[22][23]

  • Studies on benzofuran-amide derivatives showed significant inhibition of paw edema in rat models, with compound 6b demonstrating a 71.10% inhibition, indicating potent anti-inflammatory effects.[20][21]

  • Other work has shown that benzofuran hybrids can down-regulate the secretion of pro-inflammatory factors like NO, COX-2, TNF-α, and IL-6 by inhibiting the NF-κB and MAPK signaling pathways.[24]

Anticonvulsant Activity: Certain sulfonamides and benzofuran derivatives have been identified as having anticonvulsant potential.[25][26] The design of hybrid molecules aims to meet the specific pharmacophoric requirements for interacting with ion channels or receptors in the central nervous system.

  • A study on N-(2-benzoylbenzofuran-3-yl)-propanamide analogs identified compound 6h as a highly active agent in both the maximal electroshock seizure (MES) and subcutaneous metrazol (scMET) seizure tests, two standard preclinical models for anticonvulsant activity.[27]

  • Another series of spiro-benzofuran-imidazolidine-triones also showed significant protection against pentylenetetrazol-induced convulsions.[28]

Experimental Protocols

To ensure scientific integrity and reproducibility, standardized assays are critical for evaluating biological activity.

Protocol 1: In Vitro Anticancer Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

Workflow:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a specific density (e.g., 5,000 cells/well) and incubate for 24 hours to allow attachment.

  • Compound Treatment: Add serial dilutions of the test compounds (e.g., benzofuran sulfonamides) and a positive control (e.g., cisplatin) to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Add Test Compounds & Controls A->B C 3. Incubate for 48-72h B->C D 4. Add MTT Reagent (Incubate 3-4h) C->D E 5. Solubilize Formazan Crystals D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC₅₀ Value F->G

Caption: Workflow for the MTT cell viability assay.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of the CO₂ hydration activity of a CA isoform.

Methodology (Stopped-Flow Technique):

  • Enzyme & Inhibitor Preparation: Prepare solutions of the purified CA isoform and the test inhibitor (e.g., benzofuran sulfonamide) in a suitable buffer (e.g., Tris-HCl).

  • Reaction Initiation: Use a stopped-flow instrument to rapidly mix the enzyme-inhibitor solution with a CO₂-saturated solution. The hydration of CO₂ to bicarbonate and a proton causes a pH change.

  • pH Monitoring: Monitor the change in pH over time using a pH indicator (e.g., phenol red). The initial rate of the reaction is recorded.

  • Inhibition Calculation: Compare the enzymatic rates in the presence and absence of the inhibitor to calculate the percentage of inhibition.

  • Kᵢ Determination: Perform the assay at multiple inhibitor concentrations to determine the inhibition constant (Kᵢ) by fitting the data to the appropriate enzyme inhibition model.

Conclusion

The hybridization of the benzofuran scaffold with the sulfonamide pharmacophore represents a powerful strategy in modern drug discovery. This comparative guide demonstrates that while traditional sulfonamides have a well-defined, albeit narrowing, field of application, benzofuran sulfonamides exhibit a remarkably diverse and often enhanced profile of biological activity.

The key takeaways are:

  • In Oncology: Benzofuran sulfonamides are exceptionally promising as potent and selective inhibitors of tumor-associated carbonic anhydrases IX and XII, offering a clear advantage over non-selective, traditional sulfonamide inhibitors.[9][11]

  • In Antimicrobial Therapy: These hybrids can overcome some of the limitations of older sulfonamides, showing potent activity against a broad spectrum of pathogens, potentially through multiple mechanisms of action.[17][19]

  • In Other Therapeutic Areas: The combined scaffold shows significant potential in developing novel anti-inflammatory and anticonvulsant agents.[20][24][27]

The incorporation of the benzofuran moiety effectively expands the chemical space accessible to sulfonamide drugs, allowing for fine-tuning of their pharmacological properties. Future research should continue to explore the structure-activity relationships of this versatile class of compounds to develop next-generation therapeutics with improved efficacy and safety profiles.

References

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A Head-to-Head Battle of Sulfonylating Agents: A Cost-Effectiveness Analysis of 1-Benzofuran-2-sulfonyl chloride in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that balances reactivity, yield, and cost. In the synthesis of novel benzofuran-based compounds, a scaffold of significant interest in medicinal chemistry, the introduction of a sulfonyl moiety is a common and crucial step.[1][2] This guide provides an in-depth cost-effectiveness analysis of 1-Benzofuran-2-sulfonyl chloride compared to more common sulfonylating agents like p-toluenesulfonyl chloride (tosyl chloride), methanesulfonyl chloride (mesyl chloride), and benzenesulfonyl chloride.

The benzofuran core is a privileged structure in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antibacterial, and antifungal activities.[3][4] Consequently, the efficient and economical synthesis of benzofuran derivatives is a key focus in drug discovery. The sulfonamide functional group is also a cornerstone in medicinal chemistry, valued for its ability to mimic transition states and participate in hydrogen bonding.[5][6] The convergence of these two structural motifs often involves the use of a sulfonyl chloride.

While this compound offers the advantage of directly incorporating the benzofuran scaffold, its cost-effectiveness relative to a two-step approach using a simpler, cheaper sulfonylating agent followed by benzofuran ring formation or modification warrants a thorough investigation. This guide will dissect the factors influencing this decision, supported by available data and established synthetic protocols.

The Contenders: A Comparative Overview

The primary alternatives to this compound for introducing a sulfonyl group are ubiquitous reagents in organic synthesis. Their reactivity is principally governed by the electrophilicity of the sulfur atom, which is influenced by the electronic nature of the substituent attached to the sulfonyl group.

  • This compound: A specialized reagent that directly introduces the benzofuran-2-sulfonyl moiety. Its reactivity is influenced by the electron-donating nature of the benzofuran ring oxygen.

  • p-Toluenesulfonyl chloride (Tosyl chloride, TsCl): A widely used aromatic sulfonyl chloride. The electron-donating methyl group in the para position slightly reduces its reactivity compared to benzenesulfonyl chloride.[7]

  • Methanesulfonyl chloride (Mesyl chloride, MsCl): An aliphatic sulfonyl chloride, it is a highly reactive and sterically unhindered electrophile.[5]

  • Benzenesulfonyl chloride (BsCl): The parent aromatic sulfonyl chloride, serving as a baseline for comparing the effects of substituents.

Cost Analysis: A Look at the Numbers

A primary consideration in any synthetic campaign is the cost of starting materials. A survey of current market prices reveals a significant disparity between the specialized this compound and its more common counterparts.

ReagentSupplier Example & Price (USD/gram)
This compound Rhenium Bio Science: $738/g[8]
Dana Bioscience: $531/g[9]
p-Toluenesulfonyl chloride (TsCl) ChemicalBook: Prices range from $9 to $925 for various quantities[10]
TCI Chemicals:

0.92/g)
Methanesulfonyl chloride (MsCl) Thermo Scientific Chemicals:

0.35/g)[11]
Benzenesulfonyl chloride (BsCl) Sigma-Aldrich:

0.47/g)
Chem-Impex:

0.12/g)[12]

Note: Prices are subject to change and may vary between suppliers and purity grades. The prices listed are for illustrative purposes.

The data clearly indicates that this compound is substantially more expensive on a per-gram basis than the common alternatives. This initial cost disadvantage necessitates a significant advantage in terms of yield, reaction efficiency, or a reduction in the number of synthetic steps to be considered cost-effective.

Synthetic Efficiency and Experimental Considerations

The cost-effectiveness of a reagent is not solely determined by its price but also by its performance in a given reaction. Factors such as reaction yield, time, and the need for purification all contribute to the overall cost of a synthetic transformation.

General Reaction Mechanism for Sulfonamide Formation

The reaction of a sulfonyl chloride with a primary or secondary amine to form a sulfonamide is a cornerstone of organic synthesis. The mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride, which is typically scavenged by a base.

Caption: General mechanism for sulfonamide formation.

Comparative Reactivity and Yields

The reactivity of sulfonyl chlorides is influenced by the electronic properties of the substituent on the sulfur atom. Electron-withdrawing groups increase the electrophilicity of the sulfur, leading to faster reaction rates.[7] Conversely, electron-donating groups decrease reactivity.[7] Based on this, the expected order of reactivity for the aromatic sulfonyl chlorides is: Benzenesulfonyl chloride > Tosyl chloride. Mesyl chloride, being an aliphatic sulfonyl chloride, is generally more reactive than aromatic ones. The reactivity of this compound would be influenced by the electronic properties of the benzofuran ring system.

Published yields for the sulfonylation of aniline with various sulfonyl chlorides provide a useful, albeit indirect, comparison:

Sulfonyl ChlorideNucleophileProductYield (%)
Benzenesulfonyl chlorideAnilineN-Phenylbenzenesulfonamide85-86%[13]
Tosyl chlorideAnilineN-Phenyl-4-methylbenzenesulfonamideQuantitative[13]

In preparative reactions with various amines in aqueous sodium hydroxide, benzenesulfonyl chloride has been shown to give high yields (94-98%) of the corresponding sulfonamides.[14]

The key question for cost-effectiveness is whether the direct introduction of the benzofuran moiety in one step with this compound outweighs the cost of a potentially multi-step synthesis using a cheaper sulfonylating agent. For instance, a synthetic route could involve the initial synthesis of a sulfonamide using tosyl chloride, followed by the construction of the benzofuran ring. Several methods for benzofuran synthesis are known, including those starting from salicylaldehydes or phenols.[2]

Experimental Protocols

To provide a practical basis for comparison, the following are generalized, step-by-step protocols for the synthesis of sulfonamides using the discussed reagents.

Protocol 1: General Procedure for the Synthesis of a Sulfonamide using this compound, Tosyl chloride, or Benzenesulfonyl chloride

This protocol is based on well-established methods for sulfonamide synthesis.[13]

Materials:

  • Amine (1.0 eq.)

  • Aromatic Sulfonyl Chloride (1.0-1.2 eq.)

  • Base (e.g., triethylamine or pyridine, 1.5-2.0 eq.)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine and the base in the anhydrous solvent.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add a solution of the aromatic sulfonyl chloride in the anhydrous solvent to the cooled amine solution dropwise over 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or 1 M HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol_Flowchart start Start dissolve Dissolve amine and base in anhydrous solvent start->dissolve cool Cool to 0 °C dissolve->cool add_sulfonyl_chloride Add sulfonyl chloride solution dropwise cool->add_sulfonyl_chloride react Warm to RT and stir for 2-16h add_sulfonyl_chloride->react monitor Monitor by TLC react->monitor workup Quench and extract monitor->workup purify Purify crude product workup->purify end End purify->end

Caption: Workflow for sulfonamide synthesis.

Protocol 2: General Procedure for the Synthesis of a Methanesulfonamide using Mesyl chloride

This protocol is adapted from established procedures for N-sulfonylation with methanesulfonyl chloride.[5]

Materials:

  • Amine (1.0 eq.)

  • Methanesulfonyl chloride (1.0-1.1 eq.)

  • Base (e.g., triethylamine, 1.2-1.5 eq.)

  • Anhydrous solvent (e.g., DCM or THF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine and triethylamine in the anhydrous solvent.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add methanesulfonyl chloride dropwise to the cooled amine solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-16 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by adding water or 1 M HCl.

  • Separate the organic layer, and if necessary, extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Cost-Effectiveness Verdict: A Decision Framework

The decision to use this compound over a more conventional sulfonylating agent is a nuanced one, hinging on several factors. The following decision tree can guide researchers in their choice.

Caption: Decision tree for selecting a sulfonylating agent.

References

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A Senior Application Scientist's Guide to the Validation of a Novel Synthetic Method for 1-Benzofuran-2-sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1-benzofuran sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Consequently, the development of robust, efficient, and sustainable synthetic methods for these compounds is of paramount importance to the pharmaceutical industry.[2][3] This guide presents a comprehensive validation framework for a novel, eco-friendly mechanochemical synthesis of 1-benzofuran-2-sulfonamides, starting from 1-Benzofuran-2-sulfonyl chloride. We will objectively compare this new method against a traditional solution-phase synthesis, providing detailed experimental protocols, comparative data, and a logical framework for validation that emphasizes scientific integrity and practical applicability.

The Synthetic Challenge: Beyond Traditional Sulfonamide Synthesis

The classical and most prevalent method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine, typically in the presence of a base in an organic solvent.[4][5] While effective, this approach presents several challenges from both a practical and environmental standpoint:

  • Precursor Instability: Sulfonyl chlorides can be unstable and require careful handling.[6] The synthesis of the this compound precursor itself can involve hazardous reagents like chlorosulfonic acid, posing significant safety and environmental risks.[5][7]

  • Solvent Waste: The reliance on organic solvents contributes to significant chemical waste, a growing concern in the push for greener chemistry.[8]

  • Workup and Purification: The workup often involves aqueous extractions to remove the base and its salt, followed by chromatographic purification, which is time-consuming and generates further waste.

These limitations necessitate the exploration of alternative synthetic strategies. Modern approaches are increasingly focused on one-pot reactions, metal catalysis, and green chemistry principles to improve efficiency and sustainability.[1][9][10]

A Novel Approach: Solvent-Free Mechanochemical Synthesis

We propose a mechanochemical approach for the synthesis of 1-benzofuran-2-sulfonamides. Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, offers a compelling, environmentally friendly alternative by eliminating the need for bulk solvents.[11]

Our proposed method involves the direct reaction of this compound with an amine in a ball mill, using a solid inorganic base like Magnesium Oxide (MgO) to scavenge the HCl byproduct. This telescopic, solvent-free process promises a simplified workup, reduced waste, and potentially faster reaction times.[11][12]

The Validation Framework: From Synthesis to Confirmation

Validating a new synthetic method requires more than simply confirming the product's identity. It is a systematic process to demonstrate that the method is reliable, reproducible, and offers tangible advantages over existing alternatives. Our validation strategy is built on three pillars: Synthesis, Analysis, and Comparison.

cluster_0 Pillar 1: Synthesis cluster_1 Pillar 2: Analysis & Characterization cluster_2 Pillar 3: Comparative Evaluation synthesis_new New Method (Mechanochemical) analysis Product Isolation & Purification synthesis_new->analysis synthesis_classic Classic Method (Solution-Phase) synthesis_classic->analysis characterization Structural Confirmation (NMR, LC-MS) Purity & Yield (HPLC) analysis->characterization Confirms Identity & Quantifies Success comparison Performance Metrics - Yield - Purity - Reaction Time - Green Metrics - Ease of Workup characterization->comparison Provides Data For validation Validated Method comparison->validation Justifies Superiority cluster_new New Method: Mechanochemical Route cluster_classic Classic Method: Solution-Phase Route start_new 1-Benzofuran-2-sulfonyl chloride + Morpholine + MgO mill Ball Mill (60 min, 30 Hz) start_new->mill Solid-State Reaction workup_new Filter & Wash (EtOAc, Citric Acid) mill->workup_new Simple Workup product_new Pure Product workup_new->product_new start_classic 1-Benzofuran-2-sulfonyl chloride + Morpholine + Et3N in Dichloromethane react Stir in Solution (4.5 hours) start_classic->react Liquid-Phase Reaction workup_classic Aqueous Extraction & Column Chromatography react->workup_classic Complex Workup product_classic Pure Product workup_classic->product_classic

Sources

A Comparative Guide to Substituted Benzofuran Sulfonyl Chlorides: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of reagents is paramount to the successful synthesis of novel molecular entities. Among the vast arsenal of chemical tools, substituted benzofuran sulfonyl chlorides represent a class of reagents with significant potential, offering a pathway to introduce the biologically relevant benzofuran scaffold into a diverse range of molecules. This guide provides an in-depth comparative analysis of different substituted benzofuran sulfonyl chlorides, focusing on their synthesis, relative reactivity, and practical applications, supported by established chemical principles and detailed experimental protocols.

Introduction: The Benzofuran Moiety in Medicinal Chemistry

The benzofuran nucleus is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a sulfonyl chloride functional group onto this privileged structure provides a highly reactive handle for further molecular elaboration, primarily through the formation of sulfonamides and sulfonate esters. These functional groups are cornerstones in drug design, known to enhance binding affinity to biological targets and modulate pharmacokinetic properties.[3][4]

This guide will explore how substituents on the benzofuran ring influence the reactivity of the sulfonyl chloride moiety, providing a framework for rational reagent selection in complex synthetic endeavors. We will consider two representative examples for a comparative discussion: an electron-donating group (methoxy) and an electron-withdrawing group (fluoro) on the benzofuran ring.

Synthesis of Substituted Benzofuran Sulfonyl Chlorides

The synthesis of substituted benzofuran sulfonyl chlorides is a multi-step process that begins with the construction of the substituted benzofuran core, followed by sulfonation and subsequent chlorination.

General Synthetic Pathway

The overall synthetic strategy can be visualized as a two-stage process. The first stage involves the synthesis of the desired substituted benzofuran, for which numerous methods exist.[5][6][7] The second stage is the introduction of the sulfonyl chloride group onto the benzofuran ring.

A Substituted Phenol C Substituted Benzofuran A->C Cyclization B α-Halo Ketone/Ester B->C E Substituted Benzofuran Sulfonyl Chloride C->E Sulfonylation/ Chlorination D Chlorosulfonic Acid or Thionyl Chloride D->E cluster_EDG Electron-Donating Group (e.g., -OCH3) cluster_EWG Electron-Withdrawing Group (e.g., -F) EDG_Ring Electron-Rich Benzofuran Ring EDG_S Less Electrophilic Sulfur Atom EDG_Ring->EDG_S Donates e- density EDG_Reactivity Lower Reactivity EDG_S->EDG_Reactivity EWG_Ring Electron-Poor Benzofuran Ring EWG_S More Electrophilic Sulfur Atom EWG_Ring->EWG_S Withdraws e- density EWG_Reactivity Higher Reactivity EWG_S->EWG_Reactivity

Figure 2: Influence of substituents on the reactivity of benzofuran sulfonyl chlorides.

Experimental Protocols

The following are detailed, exemplary protocols for the synthesis of a substituted benzofuran sulfonyl chloride and its subsequent reaction to form a sulfonamide. These protocols are based on general and established synthetic methodologies. [2][8]

General Protocol for the Synthesis of a Substituted Benzofuran Sulfonyl Chloride

Materials:

  • Substituted Benzofuran (e.g., 6-methoxybenzofuran)

  • Chlorosulfonic acid

  • Dichloromethane (anhydrous)

  • Ice bath

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted benzofuran (1 equivalent) in anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add chlorosulfonic acid (2-3 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

  • Purify the product by column chromatography or recrystallization.

General Protocol for the Formation of a Sulfonamide

Materials:

  • Substituted Benzofuran Sulfonyl Chloride

  • Primary or secondary amine

  • Triethylamine or pyridine

  • Dichloromethane (anhydrous)

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • Dissolve the amine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Add a solution of the substituted benzofuran sulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting sulfonamide by column chromatography or recrystallization.

Applications in Drug Discovery and Development

Substituted benzofuran sulfonyl chlorides are valuable intermediates for the synthesis of a wide array of biologically active molecules. The resulting sulfonamides and sulfonate esters have been investigated for various therapeutic applications. For example, some benzofuran derivatives have been explored as selective SIRT2 inhibitors. [9]The ability to tune the reactivity of the sulfonyl chloride through substitution allows for precise control in the synthesis of complex drug candidates, making these reagents powerful tools in the medicinal chemist's toolbox. [10][11]

Conclusion

The choice of a substituted benzofuran sulfonyl chloride in a synthetic campaign should be guided by an understanding of the electronic effects of the substituents on the benzofuran ring. Electron-donating groups decrease reactivity, while electron-withdrawing groups enhance it. This knowledge, combined with the robust synthetic protocols outlined in this guide, empowers researchers to efficiently synthesize novel benzofuran-containing compounds with potential therapeutic applications. The versatility of these reagents ensures their continued importance in the fields of organic synthesis and medicinal chemistry.

References

  • Synthesis of sulfonyl chloride substrate precursors.
  • Pbf-Cl: A Versatile Sulfonyl Chloride for Organic Synthesis Applications.
  • 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride - Chem-Impex.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • Reactivity of Benzofuran Derivatives - ResearchGate.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition.
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.
  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules.
  • 5-Chloro-2-methyl-3-phenyl-sulfonyl-1-benzofuran. Acta Crystallographica Section E.
  • Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the. Technical Disclosure Commons.
  • Preparation of sulfonamides from N-silylamines - PMC - NIH.
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate.
  • Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists. Bioorganic Chemistry.
  • Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4 - PubMed.

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1-Benzofuran-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, 1-Benzofuran-2-sulfonyl chloride is a pivotal intermediate. Its sulfonyl chloride group is a highly reactive handle for introducing the benzofuran moiety, a scaffold present in numerous biologically active compounds. The purity of this reagent is not a trivial matter; it is the cornerstone of reproducible downstream reactions, ensuring the integrity of novel chemical entities and the reliability of structure-activity relationship (SAR) studies. This guide provides an in-depth, comparative analysis of analytical techniques to rigorously assess the purity of synthesized this compound, moving beyond mere protocol to explain the "why" behind the "how."

The Imperative of Purity: Understanding Potential Contaminants

The synthetic route to this compound, often involving the reaction of a 1-benzofuran precursor with a chlorosulfonating agent, can introduce a variety of impurities. A robust purity assessment strategy is therefore not just about quantifying the main component but also about identifying and quantifying these potential contaminants.

Common Impurities Include:

  • Unreacted Starting Materials: Residual 1-benzofuran or related precursors.

  • Reagent-Derived Impurities: Excess chlorinating agents or their byproducts.

  • Side-Reaction Products: Isomeric sulfonyl chlorides or products of over-reaction.

  • Degradation Products: The most common being the hydrolysis product, 1-Benzofuran-2-sulfonic acid, formed by reaction with ambient moisture.[1][2][3][4] This is a critical impurity to monitor as it can significantly impact the efficacy of subsequent reactions.

An effective purity assessment relies on an orthogonal approach, employing multiple analytical techniques that measure different chemical properties. This ensures a comprehensive and trustworthy characterization of the synthesized material.

cluster_synthesis Synthesis & Work-up cluster_analysis Purity Assessment Workflow synthesis Synthesis of This compound workup Aqueous Drown-out & Extraction synthesis->workup hplc HPLC-UV (Quantitative Purity) workup->hplc Crude Product final Final Purity Assignment hplc->final nmr ¹H NMR (Structural Confirmation) nmr->final lcms LC-MS (Impurity ID) lcms->final

Caption: Workflow from synthesis to final purity assignment.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is dictated by the specific question being asked. Are you seeking a precise percentage of purity, confirming the chemical structure, or identifying an unknown impurity? The table below compares the most effective methods for characterizing this compound.

Technique Primary Application Quantitative Capability Key Advantages Key Limitations
HPLC-UV Purity assessment, quantificationExcellentHigh sensitivity, robust, and reproducible for % area purity.Requires a chromophore, may not separate all impurities.
¹H NMR Structural elucidation, purityGood (with internal standard)Provides unambiguous structural information, non-destructive.[5]Lower sensitivity for trace impurities, requires careful integration.
LC-MS Impurity identificationSemi-quantitativeProvides molecular weight of impurities, aiding in identification.Ionization efficiency can vary, making quantification challenging.
GC-MS Analysis of volatile impuritiesGoodExcellent for separating volatile starting materials.Risk of thermal degradation of the sulfonyl chloride in the injector.[5]
FTIR Functional group confirmationNoQuick confirmation of the S=O and S-Cl bonds.Provides limited information on overall purity.
Elemental Analysis Bulk elemental compositionExcellentConfirms the C, H, N, O, S, Cl ratios in the bulk material.Does not distinguish between isomers or identify minor impurities.

In-Depth Experimental Protocols & Data Interpretation

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Purity

HPLC is the cornerstone for determining the percentage purity of this compound due to its high resolution and sensitivity. A reversed-phase method is typically employed.

Experimental Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5][6]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[5]

  • Injection Volume: 5 µL.

  • UV Detection: 254 nm (Benzofuran has a strong UV chromophore).

  • Sample Preparation: Accurately weigh ~5 mg of the synthesized compound and dissolve in 10 mL of acetonitrile.

Data Interpretation:

The purity is calculated based on the relative peak area of the main component in the chromatogram. The presence of the hydrolysis product, 1-Benzofuran-2-sulfonic acid, would be indicated by an earlier eluting, more polar peak.

Hypothetical HPLC Data:

Peak Retention Time (min) Area (%) Identity
13.21.51-Benzofuran-2-sulfonic acid (hydrolysis product)
210.898.2This compound
312.50.3Unknown Impurity
¹H NMR Spectroscopy: The Gold Standard for Structure

¹H NMR spectroscopy provides irrefutable confirmation of the compound's structure and can be used for a semi-quantitative purity assessment. The reactivity of the sulfonyl chloride necessitates the use of anhydrous, aprotic deuterated solvents.[5]

Experimental Protocol:

  • Solvent: Chloroform-d (CDCl₃) or Acetone-d₆.

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.

  • Analysis: Acquire a standard ¹H spectrum. The aromatic protons of the benzofuran ring system will give characteristic signals.[7][8][9][10]

Data Interpretation:

The spectrum should be compared against a reference spectrum or predicted chemical shifts. The absence of signals corresponding to starting materials or the sulfonic acid hydrolysis product is a strong indicator of high purity. For a more quantitative assessment, a known amount of an internal standard (e.g., dimethyl sulfone) can be added, and the purity can be calculated by comparing the integral of the analyte protons to the integral of the standard's protons.

Expected ¹H NMR Signals (in CDCl₃):

  • ~7.2-7.8 ppm: Multiplets corresponding to the aromatic protons of the benzofuran ring system.

Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns

When HPLC-UV reveals unknown impurities, LC-MS is the ideal technique for their identification. By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, the molecular weight of each impurity can be determined.

Experimental Protocol:

The same LC method as described for HPLC-UV can be used. The eluent is directed into a mass spectrometer (e.g., an electrospray ionization - time of flight, ESI-TOF, instrument).

Data Interpretation:

The mass spectrum corresponding to each impurity peak is analyzed. For instance, the hydrolysis product would show a mass corresponding to the sulfonic acid. This information is crucial for understanding the impurity profile and optimizing the synthesis and purification processes.

A Decision-Making Framework for Purity Analysis

Choosing the right analytical tool is critical for an efficient and accurate assessment. The following decision tree can guide the process.

start Assess Purity of This compound q1 Need Quantitative Purity Value? start->q1 hplc Run HPLC-UV Analysis q1->hplc Yes q2 Is Structural Confirmation Needed? q1->q2 No hplc->q2 nmr Acquire ¹H NMR Spectrum q2->nmr Yes q3 Unknown Impurities Detected? q2->q3 No nmr->q3 lcms Perform LC-MS Analysis q3->lcms Yes end Comprehensive Purity Profile Established q3->end No lcms->end

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

A multi-faceted analytical approach is non-negotiable for the rigorous characterization of this compound.[5] While HPLC-UV provides the quantitative backbone for purity assessment, ¹H NMR is essential for structural verification. When faced with unknown impurities, LC-MS is an indispensable tool for their identification. By integrating these techniques, researchers can ensure the quality and reliability of their synthetic intermediates, paving the way for successful and reproducible scientific outcomes.

References

  • BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoLSesSbIpMTu_8RgxN6ZnK19_81LnyUVn5KerQYy8b-vvCG57oyQ7H2X1LGEfPVkGm-FsS8uvoFmTW11UerfrrBXHt_-Bak5iE61_ZBsPEJkPrcgPm9wW7NbcC6zC-Psa7l4ZSMVBJEOxQ-E4i-8AQx3sgWG7mEOTaWzZtI-4xgtWybw74fe-JT-ZFJHH4lmhs2RWocnB3wzj-g98N2NBeTELUwWI3fBVcxcnrmhnKe-0dzg9XqxifN6dk_I-He4vWnpWMNY=](

Sources

A Comparative Crystallographic Guide to 1-Benzofuran-2-sulfonyl Chloride Derivatives: Structural Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the single-crystal X-ray crystallographic data of 1-benzofuran-sulfonyl derivatives. As a foundational scaffold in medicinal chemistry, understanding the precise three-dimensional arrangement of the benzofuran nucleus and the reactive sulfonyl chloride moiety is paramount for the rational design of novel therapeutics. We move beyond a simple data presentation to explain the causality behind experimental choices and interpret the structural nuances that influence chemical reactivity and biological activity.

The Decisive Role of X-ray Crystallography in Sulfonyl Chloride Chemistry

In the characterization of reactive intermediates like sulfonyl chlorides, spectroscopic methods such as NMR and IR provide essential information about molecular structure and functional groups.[1] However, for an unambiguous determination of the three-dimensional molecular architecture, bond parameters, and intermolecular interactions, single-crystal X-ray crystallography is the undisputed gold standard.[1] The precise atomic coordinates derived from this technique are critical for understanding structure-activity relationships (SAR), designing specific enzyme inhibitors, and predicting the compound's behavior in a biological environment. Molecules containing the benzofuran skeleton, for instance, are known to exhibit a wide range of pharmacological properties, including antibacterial, antifungal, and antitumor activities, making their detailed structural elucidation particularly valuable.[2][3]

This guide will compare the crystallographic features of a representative 3-arylsulfonyl-1-benzofuran derivative with other heterocyclic sulfonyl chlorides to highlight key structural differences and their implications.

Experimental Workflow: From Synthesis to Structure

The journey from a powdered compound to a refined crystal structure is a multi-step process that demands precision and an understanding of the compound's chemical nature. The high reactivity of sulfonyl chlorides necessitates careful handling, particularly during the crystallization phase.

Diagram: Overall Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Crystallography synthesis Synthesis of Benzofuran Derivative workup Aqueous Workup & Extraction synthesis->workup purification Column Chromatography workup->purification solvent Solvent Screening purification->solvent Purified Compound growth Slow Evaporation in Ethyl Acetate solvent->growth harvest Crystal Harvesting growth->harvest data_collection Data Collection (Diffractometer) harvest->data_collection High-Quality Single Crystal structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution refinement Structure Refinement (e.g., SHELX) structure_solution->refinement analysis Data Analysis & Visualization refinement->analysis

Caption: From synthesis to analysis workflow.

Protocol 1: Synthesis of a Representative 3-Arylsulfonyl-1-benzofuran

This protocol is adapted from established literature methods for synthesizing 3-arylsulfonyl-1-benzofuran derivatives.[2][4]

  • Reaction Setup: Dissolve the starting material, a corresponding 3-arylsulfanyl-1-benzofuran derivative (1.0 eq), in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Oxidation: Cool the solution to 0°C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (approx. 2.2 eq) portion-wise over 15 minutes, ensuring the temperature remains low.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-10 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution (2x) to quench excess m-CPBA. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel (e.g., hexane-ethyl acetate, 4:1 v/v) to yield the pure sulfonyl product.[2][4]

Protocol 2: Single Crystal Growth via Slow Evaporation

Growing diffraction-quality crystals is often the most challenging step. The high reactivity of sulfonyl chlorides means that anhydrous solvents and inert atmospheres are highly recommended to prevent hydrolysis.[1]

  • Sample Preparation: Dissolve the purified compound (e.g., 20-30 mg) in a minimal amount of a high-purity solvent (e.g., ethyl acetate, 20 mL).[2] A solvent in which the compound is moderately soluble is ideal.

  • Crystallization Vessel: Transfer the solution to a clean vial.

  • Evaporation Control: Cover the vial with a cap or parafilm pierced with a few small holes using a needle. This allows for slow, controlled evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant, cool temperature.

  • Crystal Formation: Over several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should form.

  • Harvesting: Carefully remove the crystals from the mother liquor using a loop or fine forceps and immediately proceed to X-ray data collection.

Comparative Crystallographic Analysis

The geometry of the sulfonyl group is a key determinant of its reactivity. We compare the crystallographic data of a representative substituted 3-arylsulfonyl-1-benzofuran with a related heterocyclic sulfonyl chloride to understand the structural influence of the fused ring system.

Parameter5-Chloro-3-(4-fluorophenylsulfonyl)-2,7-dimethyl-1-benzofuran[2]4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole[5]
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPca2₁
S-C Bond Length (Å) Not directly applicable1.752(2)
S-O Bond Lengths (Å) 1.428(1), 1.433(1)1.421(2), 1.423(2)
S-Cl Bond Length (Å) Not applicable2.073(1)
O-S-O Angle (°) 120.35(7)121.78(11)
Dihedral Angle (°) 76.11(5) (Benzofuran plane vs. 4-fluorophenyl plane)6.17(16) (C3–C2–S1–O3 torsion angle)

Data for 1-Benzofuran-2-sulfonyl chloride itself is not publicly available in the Cambridge Structural Database. The table uses closely related, published structures for a meaningful comparison of the sulfonyl group in different heterocyclic environments.

Analysis of Structural Data
  • Bond Lengths and Angles: The S=O bond lengths in both structures are typical for sulfonyl groups and indicate significant double-bond character. The O-S-O bond angles are consistently around 120-122°, reflecting the sp²-like hybridization at the sulfur atom. These parameters are crucial as they define the electrostatic potential surface around the sulfur atom, which is the primary site for nucleophilic attack.

  • Torsion and Dihedral Angles: The dihedral angle of 76.11(5)° in the benzofuran derivative indicates a significant twist between the benzofuran ring system and the attached phenylsulfonyl group.[2] This conformation minimizes steric hindrance and has profound implications for how the molecule can fit into a protein's active site. In contrast, the small torsion angle in the benzoxadiazole derivative suggests a more coplanar arrangement of one sulfonyl oxygen with the ring system, potentially influenced by intramolecular interactions.[5]

  • Intermolecular Interactions: Crystal packing in these derivatives is often stabilized by weak intermolecular forces. In the crystal structure of 5-chloro-3-(4-fluorophenylsulfonyl)-2,7-dimethyl-1-benzofuran, molecules are linked into inversion dimers via C—H···O hydrogen bonds.[2] Additionally, weak π–π stacking interactions are observed between the benzene and furan rings of neighboring molecules.[2] These noncovalent interactions are fundamental to molecular recognition in biological systems.

Diagram: Key Intermolecular Interactions

G cluster_mol1 Molecule A cluster_mol2 Molecule B (Inversion Dimer) BF1 Benzofuran Ring SO2_1 SO₂ Group BF2 Benzofuran Ring BF1->BF2 π-π Stacking Ph1 Phenyl Ring Ph2 Phenyl Ring SO2_1->Ph2 C-H···O Hydrogen Bond SO2_2 SO₂ Group

Caption: Common intermolecular interactions in benzofuran derivatives.

Conclusion and Future Outlook

This guide demonstrates that single-crystal X-ray crystallography provides indispensable, high-resolution data on the conformational and electronic properties of this compound derivatives. The analysis reveals that while core bond parameters of the sulfonyl group remain relatively consistent, the overall molecular conformation and intermolecular packing forces are highly dependent on the substitution pattern of the benzofuran scaffold and the nature of the attached aryl group.

This detailed structural knowledge is not merely academic; it is a powerful tool for drug development professionals. It allows for the fine-tuning of molecular geometry to enhance binding affinity, improve selectivity, and optimize the pharmacokinetic properties of lead compounds. By integrating crystallographic data with computational modeling and biological assays, researchers can accelerate the discovery of next-generation therapeutics built upon the versatile 1-benzofuran framework.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). Benchchem.
  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). PubMed Central.
  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). Florida Gulf Coast University.
  • 5-Chloro-3-(4-fluorophenylsulfonyl)-2,7-dimethyl-1-benzofuran. (n.d.). NIH.
  • 3-(3-Chlorophenylsulfonyl)-2,5-dimethyl-1-benzofuran. (n.d.). NIH.
  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Columbia University.
  • Crystal structure of 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran. (n.d.). PMC - NIH.
  • Douglass, I. B., Farah, B. S., & Thomas, E. G. (n.d.). Sulfinyl and Sulfonyl Chlorides by Chlorination. The Journal of Organic Chemistry.
  • X-Ray Diffraction and Characterisation of Materials. (n.d.). University of Sheffield.
  • Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides. (n.d.). European Patent Office.
  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (2024). MDPI.
  • Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. (2018). ResearchGate.

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A Researcher's Guide to Sulfonylation: A Comparative Analysis of Solvent-Free versus Solvent-Based Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the sulfonylation of amines to form sulfonamides is a cornerstone reaction, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. The choice of reaction conditions, specifically the presence or absence of a solvent, profoundly impacts not only the efficiency and outcome of the synthesis but also its environmental footprint. This guide provides an in-depth, objective comparison of solvent-free and solvent-based sulfonylation reactions, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic strategies.

Introduction: The Significance of Sulfonylation and the Green Chemistry Imperative

Sulfonamides are a critical class of compounds, renowned for their diverse biological activities.[1] Their synthesis, typically involving the reaction of an amine with a sulfonyl chloride, has traditionally been conducted in organic solvents.[2] However, the growing emphasis on green chemistry principles has spurred the development of more sustainable synthetic methodologies.[3][4] Organic solvents are a major contributor to chemical waste and pose environmental and health risks.[5][6] Consequently, solvent-free reaction conditions have emerged as an attractive alternative, offering potential benefits such as reduced pollution, lower costs, and often, enhanced reaction efficiency.[7][8] This guide will dissect the nuances of both approaches, providing a clear framework for their comparative evaluation.

Mechanistic Overview of Sulfonylation

The sulfonylation of an amine is fundamentally a nucleophilic substitution reaction. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This process is often facilitated by a base, which serves to neutralize the hydrochloric acid byproduct and can also deprotonate the amine, increasing its nucleophilicity.

Solvent-Based Mechanism:

In a typical solvent-based reaction, the solvent's role extends beyond simply dissolving the reactants. It can influence reaction rates, selectivity, and even the reaction mechanism itself.[9] Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly employed.[2] In the presence of a base such as pyridine or triethylamine, the reaction proceeds as follows:

  • Activation of the Amine (Optional but common): The base can deprotonate the amine, enhancing its nucleophilicity.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Intermediate Formation: A tetrahedral intermediate is formed.

  • Chloride Ion Elimination: The chloride ion, a good leaving group, is expelled.

  • Proton Transfer: The base removes a proton from the nitrogen atom, yielding the neutral sulfonamide and the protonated base.

Solvent-Free Mechanism:

Under solvent-free conditions, the reaction often occurs in the melt phase or on the surface of solid reactants.[9] The absence of a solvent means that the reactants are in high concentration, which can lead to significantly faster reaction rates.[7] The mechanism is broadly similar to the solvent-based pathway, but the physical state of the reactants plays a more critical role. In many cases, the reaction can be initiated by simple grinding of the reactants or by heating.[10]

Head-to-Head Comparison: Performance Metrics

The choice between a solvent-free and a solvent-based approach hinges on a variety of factors. The following table summarizes the key performance indicators, drawing on data from comparative studies.

ParameterSolvent-Free ConditionsSolvent-Based ConditionsSupporting Evidence & Insights
Reaction Time Often significantly shorter (minutes vs. hours)[11]Generally longerThe high concentration of reactants in solvent-free systems leads to increased collision frequency and faster reaction kinetics.[7]
Yield Frequently higher[10][11]Can be high, but may be limited by side reactions or solubility issues.The absence of solvent can minimize side reactions like hydrolysis of the sulfonyl chloride and can drive the equilibrium towards the product.[12]
Purity of Crude Product Often higher, simplifying workup[8]May require more extensive purification to remove solvent and byproducts.Simpler reaction mixtures in solvent-free systems lead to fewer impurities.
Environmental Impact (E-Factor) Significantly lowerHigher due to solvent waste[13]The E-Factor (mass of waste / mass of product) is a key metric in green chemistry. Eliminating solvents drastically reduces this value.
Cost Lower due to elimination of solvent purchase and disposal costs[8]HigherSolvents represent a significant portion of the material cost in many chemical processes.[13]
Scalability Can present challenges in heat and mass transfer.Generally well-established and scalable.Efficient mixing and temperature control can be more difficult to achieve in large-scale solvent-free reactions.
Substrate Scope Can be broad, but may be limited by the physical properties of reactants.Generally very broad, with solvents available to accommodate a wide range of substrates.Reactants must be able to mix effectively in the absence of a solvent, which can be a limitation for certain solid-state reactions.

Experimental Protocols: A Practical Guide

To provide a tangible comparison, detailed protocols for the sulfonylation of aniline with p-toluenesulfonyl chloride are presented for both solvent-free and solvent-based conditions.

Protocol 1: Solvent-Free Sulfonylation of Aniline

This protocol is adapted from methodologies that emphasize green chemistry principles.[14]

Materials:

  • Aniline (2 mmol)

  • p-Toluenesulfonyl chloride (2 mmol)

  • Mortar and pestle or a small reaction vial with a magnetic stir bar

Procedure:

  • In a clean, dry mortar, combine aniline (2 mmol) and p-toluenesulfonyl chloride (2 mmol).

  • Grind the mixture gently with a pestle at room temperature. The reaction is often exothermic.[14]

  • Continue grinding for the appropriate reaction time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product can be washed with a small amount of a non-polar solvent like hexane to remove any unreacted starting material.

  • The resulting solid is the desired N-phenyl-4-methylbenzenesulfonamide.

Protocol 2: Solvent-Based Sulfonylation of Aniline in Pyridine

This represents a classic and widely used method for sulfonamide synthesis.[15][16]

Materials:

  • Aniline (1.05 equivalents)

  • p-Toluenesulfonyl chloride (1.0 equivalent)

  • Anhydrous pyridine (1.1 equivalents)[15]

  • Anhydrous dichloromethane (DCM)[15]

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aniline and anhydrous pyridine in anhydrous DCM.[15]

  • Cool the solution to 0 °C in an ice bath.[15]

  • Slowly add the p-toluenesulfonyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.[15]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[15]

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[15]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[15]

  • The crude product can be purified by recrystallization or column chromatography.[15]

Experimental Workflow Visualization

G cluster_0 Solvent-Free Protocol cluster_1 Solvent-Based Protocol sf1 Combine Aniline & TsCl in Mortar sf2 Grind at Room Temperature sf1->sf2 sf3 Monitor by TLC sf2->sf3 sf4 Wash with Hexane sf3->sf4 sf5 Isolate Product sf4->sf5 sb1 Dissolve Aniline & Pyridine in DCM sb2 Cool to 0°C sb1->sb2 sb3 Add TsCl Dropwise sb2->sb3 sb4 Stir at RT (12-16h) sb3->sb4 sb5 Monitor by TLC sb4->sb5 sb6 Aqueous Workup (HCl, NaHCO3, Brine) sb5->sb6 sb7 Dry, Filter, Concentrate sb6->sb7 sb8 Purify (Recrystallization/Chromatography) sb7->sb8

Caption: Comparative experimental workflows for sulfonylation.

Causality Behind Experimental Choices

Why Choose Solvent-Free?

The primary drivers for selecting a solvent-free approach are rooted in the principles of green chemistry. The elimination of solvents leads to a drastic reduction in waste and associated environmental hazards.[3] From a practical standpoint, solvent-free reactions are often simpler to perform, with easier workup procedures.[8] The high concentration of reactants can also lead to faster reactions and higher yields, making it an attractive option for efficient synthesis.[7]

When is a Solvent Necessary?

Despite the advantages of solvent-free synthesis, there are situations where a solvent is indispensable. For substrates with poor reactivity or low melting points, a solvent is necessary to bring them into a reactive phase.[9] Solvents are also crucial for reactions that require precise temperature control, as they can act as a heat sink and prevent runaway reactions.[8] Furthermore, for complex molecules with multiple functional groups, a solvent can help to control selectivity by influencing the conformation of the substrate or by selectively solvating certain parts of the molecule.[13]

The Role of the Base

In both protocols, a base is implicitly or explicitly involved. In the solvent-based protocol, pyridine acts as both a base and a solvent.[16] Its role is to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine and render it unreactive. In the solvent-free protocol, while no external base is added, the aniline itself can act as a base to neutralize the HCl. However, this consumes a second equivalent of the starting material. For less reactive amines or to improve efficiency, a solid base like sodium carbonate could be included in the solid-state reaction mixture.

A Self-Validating System: Trustworthiness of the Protocols

The protocols described are designed to be self-validating. The progress of both reactions can be easily monitored by TLC, allowing the researcher to determine the endpoint of the reaction and to assess the formation of any byproducts. The identity and purity of the final product can be confirmed by standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis. The stark contrast in workup procedures between the two methods provides a clear validation of the "greenness" of the solvent-free approach. The solvent-based method requires multiple extraction and drying steps, each a potential source of product loss and waste generation. The solvent-free method, in its ideal form, requires minimal post-reaction processing.

Conclusion and Future Outlook

The choice between solvent-free and solvent-based sulfonylation is not a matter of one being universally superior to the other. Rather, it is a decision that must be made based on the specific requirements of the synthesis, including the nature of the substrates, the desired scale of the reaction, and the importance of environmental considerations.

Solvent-free methods represent a significant step towards more sustainable chemical synthesis.[4][7] They offer numerous advantages in terms of efficiency, cost, and environmental impact. As the field of green chemistry continues to evolve, we can expect to see the development of new and improved solvent-free techniques, such as the use of mechanochemistry (ball-milling) and microwave-assisted synthesis, which can further enhance the scope and applicability of these methods.[7][12]

Solvent-based reactions, however, will continue to play a crucial role in organic synthesis, particularly for complex and challenging transformations. The key to sustainable practice in this area will be the judicious selection of greener solvents, such as bio-based solvents or supercritical fluids, and the development of more efficient catalytic systems that can reduce reaction times and temperatures.[3][17]

Ultimately, the well-rounded researcher will have a thorough understanding of both approaches and the ability to select the most appropriate method for the task at hand. By embracing the principles of green chemistry and by critically evaluating the performance of different synthetic routes, we can move towards a future of chemical manufacturing that is both efficient and environmentally responsible.

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A Comparative Guide to 1-Benzofuran-2-sulfonyl Chloride for Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Late-stage functionalization (LSF) represents a paradigm shift in modern medicinal chemistry and drug development. It is defined as the introduction of functional groups into complex molecules at a late stage of the synthesis, obviating the need for de novo synthesis to explore structure-activity relationships (SAR).[1][2] This strategy accelerates the generation of analogues, enabling rapid optimization of lead compounds. Among the arsenal of reagents employed for LSF, sulfonyl chlorides are workhorses, prized for their ability to form stable sulfonamide linkages, a common bioisostere for amides.[3]

This guide provides an in-depth analysis of 1-Benzofuran-2-sulfonyl chloride , a reagent of growing interest, and compares its efficacy and potential with other commonly used sulfonylating agents in the context of LSF. We will delve into its reactivity profile, the unique advantages conferred by the benzofuran scaffold, and provide actionable experimental protocols for its application.

The Strategic Advantage of the Benzofuran Scaffold

The choice of a sulfonylating agent in LSF is not merely a matter of reactivity; it is a strategic decision to install a fragment that can favorably modulate a molecule's pharmacological profile. This compound (CAS: 17070-58-5, Molecular Formula: C₈H₅ClO₃S) introduces the benzofuran moiety, a privileged heterocyclic system found in numerous natural products and pharmaceuticals with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6][7] Its incorporation can, therefore, serve a dual purpose: acting as a versatile synthetic handle and potentially enhancing the biological activity of the parent molecule.

Comparative Efficacy: this compound vs. Standard Reagents

The efficacy of a sulfonyl chloride in LSF is governed by the electrophilicity of the sulfur atom, which is modulated by the electronic properties of the attached aromatic ring.[8] To objectively assess this compound, we compare it to benchmark reagents.

Reactivity Spectrum and Rationale

The reactivity of sulfonyl chlorides is significantly influenced by the electronic nature of their substituents. Electron-withdrawing groups (EWGs) enhance reactivity by increasing the partial positive charge on the sulfur atom, making it a harder electrophile. Conversely, electron-donating groups (EDGs) decrease reactivity.[8]

The benzofuran ring system presents a nuanced electronic profile. The fused benzene ring is electron-rich, while the oxygen atom in the furan ring can act as a π-donor. However, the sulfonyl chloride group at the 2-position, an electron-deficient site of the furan ring, results in a reagent with balanced but robust reactivity, suitable for coupling with a wide range of amines without requiring harsh conditions that could compromise the integrity of a complex substrate.

Caption: Relative reactivity of various sulfonyl chlorides in LSF.

Data Summary: A Head-to-Head Comparison
FeatureThis compoundp-Toluenesulfonyl Chloride (TsCl)4-Nitrobenzenesulfonyl Chloride (NsCl)
Reactivity Moderate to HighModerateVery High
Driving Factor Balanced electronics of the benzofuran ring systemWeak electron-donating methyl groupStrong electron-withdrawing nitro group
Steric Hindrance Moderate, planar fused ring systemLowLow
Key Advantage in LSF Installs a biologically relevant and privileged scaffold.[4][5]Well-understood reactivity, resulting sulfonamide is stable.Highly reactive; resulting nosylamide can be cleaved under mild conditions.
Potential Drawback Less common, potentially higher cost.Tosylamides are very stable and difficult to cleave if used as a protecting group.The nitro group can be incompatible with certain functionalities (e.g., reducible groups).
Ideal Application Creating final analogues for SAR studies where the benzofuran moiety is desired.General sulfonamide formation on robust substrates.When the sulfonamide is intended as a protecting group for amines.

Experimental Protocols for Late-Stage Functionalization

The following protocols are designed to be robust and adaptable for complex substrates, a hallmark of trustworthy LSF methodologies.

Protocol 1: General Late-Stage Sulfonamide Formation

This protocol describes the direct coupling of this compound with a primary or secondary amine on a complex substrate. The use of pyridine serves as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst.

Sulfonamide_Synthesis_Workflow start Start: Complex Amine Substrate dissolve Dissolve amine in anhydrous pyridine or DCM/Triethylamine start->dissolve cool Cool reaction mixture to 0 °C in an ice bath dissolve->cool add_reagent Add this compound (1.1 equiv) dropwise cool->add_reagent react Stir at 0 °C for 30 min, then warm to room temperature for 2-16 h add_reagent->react monitor Monitor reaction progress by TLC or LC-MS react->monitor workup Quench with water, extract with organic solvent (e.g., EtOAc) monitor->workup Reaction Complete purify Purify crude product via column chromatography workup->purify end End: Isolated Late-Stage Functionalized Product purify->end

Caption: Standard workflow for late-stage sulfonamide synthesis.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the complex amine substrate (1.0 equiv) in anhydrous pyridine or a suitable solvent like dichloromethane (DCM) with triethylamine (2.0 equiv).[9]

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction.

  • Reagent Addition: Add this compound (1.1-1.2 equiv) portion-wise or as a solution in the reaction solvent. A slow addition rate prevents temperature spikes that could lead to side reactions.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).

  • Workup: Upon completion, carefully quench the reaction by adding water. If DCM was used, dilute with more DCM. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl (to remove excess base), water, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired sulfonamide.

Protocol 2: Palladium-Catalyzed C-H Sulfonylation

For advanced applications, sulfonyl chlorides can be used in transition-metal-catalyzed C-H functionalization reactions to form C-S bonds, providing access to diaryl sulfones.[10][11] This protocol showcases the versatility of this compound beyond simple amination.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried vial, add the arene substrate (1.0 equiv), Pd(OAc)₂ (5-10 mol%), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene precursor, 10-20 mol%), and a base/oxidant system as required by the specific catalytic cycle (e.g., K₂CO₃, Ag₂CO₃).

  • Reagent Addition: Add this compound (1.5-2.0 equiv) to the vial.

  • Solvent and Conditions: Add a high-boiling point solvent (e.g., toluene, dioxane, or DMF) and seal the vial. Place the reaction in a preheated oil bath at 80-120 °C. The elevated temperature is necessary to facilitate the C-H activation step.

  • Reaction and Monitoring: Stir the reaction for 12-24 hours. Monitor for product formation via LC-MS.

  • Workup and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography to isolate the benzofuran-2-yl sulfone product.

Conclusion

This compound emerges as a highly valuable tool for late-stage functionalization. While exhibiting a balanced reactivity profile comparable to standard reagents like benzenesulfonyl chloride, its distinct advantage lies in the introduction of the medicinally relevant benzofuran scaffold. This dual-functionality—acting as both a robust chemical linker and a potential pharmacophore—allows researchers to rapidly generate novel, structurally complex, and biologically interesting analogues. The provided protocols offer a reliable foundation for harnessing the power of this reagent in drug discovery campaigns, enabling the efficient exploration of chemical space around high-value molecular cores.

References

  • Daugulis, O., et al. (2005). Palladium-Catalyzed C−H Bond Functionalization with Arylsulfonyl Chlorides. Journal of the American Chemical Society.
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  • León, T., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Soulé, J.-F., & Doucet, H. (2015). New Arylating Agents in Pd-Catalyzed C–H Bond Functionalization of 5-Membered Ring Heteroarenes. Chemistry.
  • Wang, J., et al. (2018). Waste-Minimized Protocol for the Synthesis of Sulfonylated N-Heteroaromatics in Water. ACS Sustainable Chemistry & Engineering.
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A Comparative Guide to the Kinetic Studies of Reactions Involving 1-Benzofuran-2-sulfonyl Chloride and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Sulfonyl Chlorides and Their Reaction Kinetics

Sulfonyl chlorides are a cornerstone in modern organic synthesis and medicinal chemistry. Their utility as highly reactive electrophiles allows for the facile formation of sulfonamides, sulfonate esters, and other sulfur-containing functionalities.[1] These motifs are present in a vast array of pharmaceuticals, agrochemicals, and materials. The reactivity of a sulfonyl chloride is paramount in determining its suitability for a particular transformation, influencing reaction rates, yields, and selectivity.

Kinetic studies provide a quantitative measure of this reactivity, offering invaluable insights into reaction mechanisms and allowing for the optimization of reaction conditions.[2] For drug development professionals, understanding the kinetics of sulfonylation is crucial for process development, ensuring safety, and achieving desired product profiles.

The Reactivity of 1-Benzofuran-2-sulfonyl Chloride: An Educated Estimation

Direct experimental kinetic data for this compound is sparse in the available scientific literature. However, we can infer its reactivity by examining its structure in comparison to the well-characterized benzenesulfonyl chloride.

The benzofuran moiety is an electron-rich heterocyclic system. The fusion of the furan ring to the benzene ring can influence the electronic properties of the sulfonyl chloride group at the 2-position. The oxygen atom in the furan ring can donate electron density into the aromatic system through resonance. This increased electron density on the benzene ring portion could potentially decrease the electrophilicity of the sulfonyl sulfur atom compared to unsubstituted benzenesulfonyl chloride. A lower electrophilicity would translate to a slower rate of reaction with nucleophiles.

Conversely, the steric environment around the sulfonyl group in this compound is more hindered than in benzenesulfonyl chloride, which could also contribute to a decreased reaction rate.

Comparative Kinetic Analysis of Alternative Sulfonyl Chlorides

To provide a practical framework for understanding the reactivity of this compound, we will examine the kinetic data of several commonly used alternatives. The reactions of sulfonyl chlorides, particularly solvolysis, are generally understood to proceed through a bimolecular nucleophilic substitution (SN2) mechanism.[3][4]

Methanesulfonyl Chloride (MsCl)

Methanesulfonyl chloride is a simple aliphatic sulfonyl chloride widely used for the formation of mesylates, which are excellent leaving groups.[5] Its reactivity has been extensively studied, particularly its solvolysis. The reaction with water (hydrolysis) follows an SN2 pathway.[5]

Table 1: First-Order Rate Constants (k) for the Solvolysis of Methanesulfonyl Chloride in Various Solvents

Solvent SystemTemperature (°C)Rate Constant (k) (s⁻¹)Reference
Water201.568 x 10⁻³[5]
D₂O201.000 x 10⁻³[5]
Methanol251.13 x 10⁻⁵[5]
Ethanol252.55 x 10⁻⁶[5]

The kinetic solvent isotope effect (KSIE) for the hydrolysis of methanesulfonyl chloride, k(H₂O)/k(D₂O), is approximately 1.57, which is consistent with an SN2 mechanism where the O-H bond of the nucleophile is partially broken in the transition state.[5]

Benzenesulfonyl Chloride and its Derivatives

Benzenesulfonyl chloride is the parent aromatic sulfonyl chloride and serves as a fundamental benchmark for reactivity.[6] The electronic nature of substituents on the aromatic ring significantly impacts the electrophilicity of the sulfonyl sulfur and, consequently, the reaction rate. Electron-withdrawing groups increase the rate of nucleophilic attack, while electron-donating groups decrease it.[7]

Table 2: Pseudothermodynamic Parameters of Activation for the Hydrolysis of 4-Substituted Benzenesulfonyl Chlorides [8]

Substituent (X)ΔG‡ (kcal/mol)ΔH‡ (kcal/mol)-TΔS‡ (kcal/mol)
OCH₃21.812.29.6
CH₃21.912.99.0
H22.113.68.5
Cl22.014.17.9
NO₂21.815.36.5

These data illustrate that electron-withdrawing groups (like NO₂) lead to a higher enthalpy of activation but a less negative entropy of activation, suggesting a more ordered transition state.

p-Toluenesulfonyl Chloride (TsCl)

p-Toluenesulfonyl chloride, or tosyl chloride, is a widely used aromatic sulfonyl chloride.[9] The methyl group is weakly electron-donating, making it slightly less reactive than benzenesulfonyl chloride. Kinetic studies on its reaction with α-hydroxy acids in the presence of pyridine have been conducted.[2][10]

Table 3: Second-Order Rate Constants (k₂) for the Reaction of TsCl with α-Hydroxy Acids in Various Solvents [10]

SolventRate constant (k₂) dm³ mol⁻¹ min⁻¹
Glycolic acid
Acetonitrile0.245
Acetone0.187
Methanol0.089
Lactic acid
Acetonitrile0.211
Acetone0.163
Methanol0.076
Mandelic acid
Acetonitrile0.189
Acetone0.148
Methanol0.068

The rates are generally higher in polar aprotic solvents like acetonitrile and acetone compared to the protic solvent methanol, which can be attributed to differences in the solvation of the nucleophile and the transition state.[10]

Dansyl Chloride

Dansyl chloride is a fluorescent sulfonyl chloride used for labeling amines.[11] The reaction with primary amines is reported to have a second-order rate constant of approximately 35 M⁻¹s⁻¹.[11] The rate of its hydrolysis is pH-dependent, being faster at higher pH.[12]

Experimental Protocols for Kinetic Studies

The choice of method for a kinetic study depends on the timescale of the reaction.

General Workflow for a Kinetic Study

G cluster_prep Preparation cluster_exec Execution cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Sulfonyl Chloride & Nucleophile) thermo Thermostat System (Spectrophotometer/Reaction Vessel) prep_reagents->thermo mix Initiate Reaction (Rapid Mixing) thermo->mix monitor Monitor Reaction Progress (e.g., Absorbance, Conductivity) mix->monitor plot Plot Data (Concentration vs. Time) monitor->plot calc Calculate Rate Constant (k) plot->calc params Determine Activation Parameters (ΔH‡, ΔS‡) calc->params

Caption: General workflow for a kinetic study of a sulfonylation reaction.

Conductometric Method

This method is suitable for reactions that produce ions, such as the solvolysis of sulfonyl chlorides which generates HCl.[2][3]

Step-by-Step Protocol:

  • System Setup: A conductivity cell is placed in a constant-temperature bath.

  • Solvent Equilibration: The solvent (e.g., purified water) is allowed to reach thermal equilibrium in the bath.

  • Reaction Initiation: A known amount of the sulfonyl chloride is added to the solvent with vigorous stirring to initiate the reaction.

  • Data Acquisition: The conductivity of the solution is measured as a function of time.

  • Data Analysis: The first-order rate constant (k) is calculated from the conductivity data using the appropriate integrated rate law.

UV-Vis Spectroscopy

This technique is useful when either a reactant is consumed or a product is formed that absorbs in the UV-Vis region.[8]

Step-by-Step Protocol:

  • Wavelength Selection: Determine the λ_max of a product or a wavelength with a significant change in absorbance.

  • Reagent Preparation: Prepare stock solutions of the sulfonyl chloride and the nucleophile in a suitable anhydrous solvent.

  • Kinetic Run: In a thermostatted quartz cuvette, mix known volumes of the reactant solutions.

  • Data Acquisition: Immediately begin recording the absorbance at the chosen wavelength over time.

  • Data Analysis: If the reaction is run under pseudo-first-order conditions (one reactant in large excess), the observed rate constant can be determined by fitting the absorbance vs. time data to a first-order exponential decay or rise.

Stopped-Flow Technique

For very fast reactions (in the millisecond to second range), a stopped-flow apparatus is necessary.[13][14][15]

G cluster_syringes Reactant Delivery S1 Syringe A (Sulfonyl Chloride) Mixer Mixing Chamber S1->Mixer S2 Syringe B (Nucleophile) S2->Mixer Cell Observation Cell (Spectrophotometer) Mixer->Cell Stop Stopping Syringe Cell->Stop

Caption: Schematic of a stopped-flow apparatus for fast kinetic studies.

Principle of Operation:

  • Rapid Mixing: Two syringes containing the reactant solutions are driven simultaneously to rapidly mix the reagents in a mixing chamber.

  • Flow and Stop: The mixed solution flows into an observation cell, and the flow is abruptly stopped.

  • Data Acquisition: The change in a spectroscopic signal (e.g., absorbance or fluorescence) is monitored as a function of time immediately after the flow stops.

Mechanistic Insights

The kinetic data from these studies consistently support a bimolecular nucleophilic substitution (SN2) mechanism for the reactions of most sulfonyl chlorides.[4][16]

Caption: Proposed SN2 mechanism for the reaction of a sulfonyl chloride with a nucleophile.

The reaction proceeds through a transition state where the nucleophile is forming a bond to the sulfur atom at the same time as the chloride leaving group is departing. The geometry around the sulfur atom is trigonal bipyramidal in the transition state.

Conclusion

While direct kinetic data for this compound remains to be established, this guide provides a robust framework for predicting its reactivity and for designing and executing kinetic studies. By comparing its structure to well-characterized sulfonyl chlorides like methanesulfonyl chloride, benzenesulfonyl chloride, and tosyl chloride, researchers can make informed decisions about its application in synthesis. The detailed experimental protocols provided herein offer practical guidance for obtaining the precise kinetic data needed to optimize reactions and elucidate mechanisms in the exciting and ever-evolving field of drug discovery and development.

References

  • A Comparative Guide to the Kinetic Analysis of Methanesulfonyl Chloride Solvolysis. Benchchem.
  • A Comparative Guide to the Kinetics of Sulfonylation Reactions with a Focus on Different Sulfonyl Chlorides. Benchchem.
  • An In-depth Technical Guide to the Electrophilicity of Methanesulfonyl Chloride. Benchchem.
  • Technical Support Center: Dansyl-Proline Reaction Kinetics. Benchchem.
  • An In-depth Technical Guide to the Reactivity of Dansyl Chloride with Primary and Secondary Amines. Benchchem.
  • Kinetics of hydrolysis of dansyl peptide substrates by thermolysin: analysis of fluorescence changes and determination of steady-state kinetic parameters. PubMed.
  • Effects of solvents on kinetics of the reaction between p-Toluenesulfonyl Chloride and α-Hydroxy acids. International Journal of ChemTech Research.
  • The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI.
  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
  • Kinetic studies on the reaction of p-Toluenesulfonyl chloride with α-Hydroxy acids in the presence of pyridine in. International Journal of Applied Research.
  • The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. ResearchGate.
  • Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2.
  • Stop Flow Kinetics. University of Pennsylvania.
  • Stopped-flow Kinetics. Simon Fraser University.
  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences.
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. ResearchGate.
  • Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Agilent.
  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI.
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.
  • Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. National Institutes of Health.
  • Correlation of the rates of solvolysis of two arenesulfonyl chlorides and of trans-beta-styrenesulfonyl chloride - precursors in the development of new pharmaceuticals. PubMed.
  • Methanesulfonyl chloride. Wikipedia.
  • Conductometric Titrations. eGyanKosh.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.
  • Guidelines for Acquiring and Analyzing Stopped-Flow Data. University of Texas Health Science Center at San Antonio. Available from: [https://www.uthscsa.edu/biochem/resources/Guidelines for Acquiring and Analyzing Stopped-Flow Data.
  • Kinetics and mechanism of the reaction of thionyl chloride with substituted acetophenone semicarbazones. The synthesis of 1,2,3-thiadiazoles. RSC Publishing.
  • What is the role and mechanism of action of tosyl chloride in organic synthesis? ResearchGate.
  • Benzenesulfonyl chloride. Wikipedia.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry.
  • ntrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry. Available from: [http://nopr.niscpr.res.in/bitstream/123456789/20569/1/IJCA 25A(6) 581-582.pdf]([Link] 25A(6) 581-582.pdf)
  • Reactivity of Benzofuran Derivatives. ResearchGate.
  • Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
  • The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate.
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A Comparative Guide to the Structure-Activity Relationship of Compounds Synthesized from 1-Benzofuran-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] When functionalized with a sulfonyl chloride group at the 2-position, 1-benzofuran-2-sulfonyl chloride emerges as a versatile starting material for the synthesis of a diverse library of sulfonamide derivatives. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these compounds, with a particular focus on their potent inhibitory activity against carbonic anhydrases (CAs) and their potential as anticancer agents.[2]

The Strategic Advantage of the 1-Benzofuran-2-sulfonamide Scaffold

The combination of the benzofuran nucleus and the sulfonamide group offers a unique pharmacological profile. The sulfonamide moiety is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes like carbonic anhydrases.[3] The benzofuran portion, on the other hand, can be extensively modified to fine-tune the compound's physicochemical properties, such as lipophilicity and steric bulk, thereby influencing its potency, selectivity, and pharmacokinetic profile.[4] This guide will explore how systematic modifications to this scaffold impact its biological activity, providing valuable insights for rational drug design.

Comparative Analysis of 1-Benzofuran-2-sulfonamide Derivatives as Carbonic Anhydrase Inhibitors

Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in various physiological and pathological processes.[3] Certain isoforms, such as CA IX and XII, are overexpressed in many types of tumors and are associated with tumor progression and metastasis, making them attractive targets for cancer therapy.[5] A series of novel benzofuran-based sulfonamides have been synthesized and evaluated for their inhibitory activity against four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII.[3][6]

General Synthetic Pathway

The synthesis of the target 1-benzofuran-2-sulfonamide derivatives typically commences with the reaction of this compound with a suitable amine-containing linker, such as hydrazine or a substituted hydrazine, to yield the corresponding sulfonohydrazide. This intermediate can then be further reacted with various aldehydes or ketones to introduce diverse substituents.

Synthetic Pathway start This compound intermediate 1-Benzofuran-2-sulfonohydrazide start->intermediate H2N-NH-R (Hydrazine derivative) product Benzofuran-based Sulfonamides intermediate->product R'-CHO or R'-CO-R'' (Aldehyde or Ketone)

Caption: General synthetic scheme for benzofuran-based sulfonamides.

Structure-Activity Relationship (SAR) Analysis

The inhibitory potency and selectivity of the synthesized compounds against the different CA isoforms were found to be highly dependent on the nature of the substituents.

Table 1: Inhibitory Activity (Kᵢ in nM) of Benzofuran-based Sulfonamides against hCA Isoforms [3]

CompoundRXhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
4a H=CH-Ph162.835.412.515.3
4b H=C(CH₃)-Ph92.725.810.011.2
5a -CO-Ph-37.412.397.510.1
5b -CO-(p-Cl-Ph)-63.922.745.625.4
9a H=CH-(p-OCH₃-Ph)4625888.225.328.7
9b H=CH-(p-F-Ph)2503250.715.818.3
10b -CO-(p-F-Ph)=CH-(p-NO₂-Ph)125.650.330.235.8
AAZ --25012255.7
Acetazolamide (standard CA inhibitor)

Key SAR Insights:

  • Influence of the Linker: Compounds with a hydrazide linker (series 5 and 10 ) generally exhibited different selectivity profiles compared to those with a hydrazine linker (series 4 and 9 ). For instance, compound 5a was a potent inhibitor of hCA I, II, and XII but less active against hCA IX.[3][6]

  • Impact of Substituents on the Phenyl Ring: The nature and position of substituents on the terminal phenyl ring played a crucial role in determining the inhibitory activity and selectivity.

    • Electron-donating groups, such as the methoxy group in 9a , led to a significant decrease in activity against hCA I and II.[3]

    • Electron-withdrawing groups, such as the fluorine atom in 9b , resulted in potent and selective inhibition of the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II.[5]

  • Steric Factors: The presence of a methyl group on the imine carbon in compound 4b led to a slight increase in potency against hCA IX and XII compared to the unsubstituted analog 4a . This suggests that minor steric modifications can be beneficial for activity.[3]

Anticancer Potential of 1-Benzofuran-2-sulfonamide Derivatives

The overexpression of hCA IX and XII in cancer cells provides a strong rationale for evaluating benzofuran-based sulfonamides as potential anticancer agents.[2] Several of these compounds have demonstrated significant antiproliferative activity against various cancer cell lines.

Table 2: Anticancer Activity of Selected Benzofuran-based Sulfonamides [2]

CompoundCancer Cell LineIC₅₀ (µM)
47b MDA-MB-231 (Breast)6.27
47b MCF-7 (Breast)6.45
47d MDA-MB-231 (Breast)14.16
47d MCF-7 (Breast)13.79
Staurosporine MDA-MB-231 (Breast)6.75
Staurosporine MCF-7 (Breast)3.67
*Reference drug

Mechanistic Insights:

The anticancer activity of these compounds is believed to be, at least in part, mediated by the inhibition of tumor-associated carbonic anhydrases.[2] For instance, compound 47b was found to be a potent and selective inhibitor of hCA IX (Kᵢ = 8.4 nM) and exhibited excellent antiproliferative activity against breast cancer cell lines.[2] Further studies have shown that some of these compounds can induce apoptosis in cancer cells.[2]

Anticancer Mechanism cluster_0 Tumor Microenvironment Compound Benzofuran-based Sulfonamide hCA_IX_XII hCA IX / XII Inhibition Compound->hCA_IX_XII Apoptosis Induction of Apoptosis Compound->Apoptosis pH_regulation Disruption of pH Homeostasis hCA_IX_XII->pH_regulation Cancer_Cell Cancer Cell pH_regulation->Cancer_Cell leads to Apoptosis->Cancer_Cell induces

Caption: Proposed mechanism of anticancer activity.

Experimental Protocols

General Procedure for the Synthesis of 1-Benzofuran-2-sulfonohydrazides

To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, a solution of the appropriate hydrazine derivative (1.2 eq) and a base like triethylamine (1.5 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for a specified period (typically 2-4 hours). After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to afford the desired 1-benzofuran-2-sulfonohydrazide.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against the different hCA isoforms is determined using a stopped-flow CO₂ hydrase assay.[6] This method measures the enzyme-catalyzed hydration of CO₂. The assay is performed at a specific temperature (e.g., 25 °C) in a buffered solution. The IC₅₀ values are determined by plotting the enzyme activity against the inhibitor concentration, and the Kᵢ values are calculated using the Cheng-Prusoff equation.

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the compounds is evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). The MTT solution is then added to each well, and the resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.

Conclusion and Future Perspectives

The 1-benzofuran-2-sulfonamide scaffold has proven to be a highly promising platform for the development of potent and selective carbonic anhydrase inhibitors with significant anticancer potential. The SAR studies highlighted in this guide demonstrate that subtle modifications to the linker and the terminal aromatic ring can lead to substantial changes in biological activity and selectivity. Future research in this area should focus on expanding the chemical diversity of these compounds, exploring novel linkers, and introducing a wider range of substituents to further optimize their pharmacological properties. In vivo studies are also warranted to evaluate the efficacy and safety of the most promising candidates in preclinical cancer models.

References

  • El-Gamal, M. I., et al. (2020). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 298-305. [Link][3][6]
  • Aggarwal, M., et al. (2013). Carbonic anhydrase IX inhibitors: a review. European Journal of Medicinal Chemistry, 67, 236-250.
  • Abdelgawad, M. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(25), 17099-17124. [Link][2][7][8]
  • Abdel Motaal, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
  • Geronikaki, A., & Galdino, S. L. (2009). Benzofuran derivatives: a patent review.
  • Angeli, A., et al. (2020). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 298-305. [Link][6]
  • PubChem. (n.d.). This compound.
  • Mehdi, S. H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link][1]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Benzofuran-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of reactive chemical intermediates are routine. Among these, sulfonyl chlorides, such as 1-Benzofuran-2-sulfonyl chloride, are powerful reagents. However, their reactivity also necessitates meticulous and informed disposal procedures to ensure laboratory safety and environmental compliance. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in established safety protocols and chemical principles.

Understanding the Inherent Risks of this compound

This compound is a reactive compound that poses several hazards. It is corrosive and water-reactive.[1][2] Contact with moisture, including humidity in the air, will lead to its hydrolysis, producing hydrochloric acid (HCl) and 1-benzofuran-2-sulfonic acid, both of which are corrosive.[1] This reaction is exothermic and can be vigorous, potentially leading to fuming and a rapid increase in temperature and pressure if not controlled.[1] Inhalation of its vapors or dust can cause severe respiratory irritation.[3] Direct contact with skin or eyes will result in severe burns.[3]

Decomposition of this compound under heat, such as in a fire, can release toxic and corrosive gases, including hydrogen chloride, carbon monoxide, and sulfur oxides.[1][3] Therefore, all handling and disposal procedures must be conducted in a controlled environment with appropriate personal protective equipment.

Essential Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to prevent any exposure to this compound. The following table outlines the minimum required PPE for handling and disposal.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a full-face shield.Protects against splashes of the chemical and its reaction products, which can cause severe eye damage.[3]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene) and a flame-retardant lab coat.Prevents skin contact, which can lead to severe burns.[3]
Respiratory Work must be conducted in a certified chemical fume hood.Prevents inhalation of corrosive vapors and fumes that can cause respiratory tract damage.[1][3]

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is controlled hydrolysis (quenching) to convert it into less reactive and water-soluble byproducts, followed by neutralization.

Preparation for Quenching
  • Work Area: Ensure the chemical fume hood is operational and the sash is at the appropriate height. The work area should be clean and free of incompatible materials such as strong oxidizing agents, strong acids, strong bases, and amines.[1]

  • Quenching Solution: Prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate in a beaker or flask that is at least five times the volume of the sulfonyl chloride to be quenched. The larger volume is necessary to accommodate potential foaming and gas evolution.[1]

  • Cooling: Place the beaker or flask containing the quenching solution in an ice-water bath and begin stirring with a magnetic stirrer. Allow the solution to cool to between 0 and 5 °C.[1]

The Quenching Process
  • Slow Addition: Using a pipette or a dropping funnel, add the this compound dropwise to the cold, vigorously stirred sodium bicarbonate solution.[1] Causality: The slow, dropwise addition is critical to control the exothermic reaction and the rate of carbon dioxide evolution, preventing a runaway reaction and potential overflow of the container.[1]

  • Observation: You will observe effervescence as the hydrochloric acid produced from the hydrolysis reacts with the sodium bicarbonate to form carbon dioxide gas.[1] If the foaming becomes too vigorous, immediately stop the addition until it subsides.[1]

  • Complete Reaction: After the addition is complete, continue to stir the mixture in the ice bath for a minimum of 30 minutes to ensure all the sulfonyl chloride has been hydrolyzed.[1]

Neutralization and Waste Collection
  • pH Verification: Once the reaction appears to be complete, check the pH of the aqueous solution using pH paper. The pH should be neutral or slightly basic (pH 7-8).[1] If the solution is still acidic, add more sodium bicarbonate solution until the desired pH is achieved.[1]

  • Waste Segregation: The resulting aqueous solution contains sodium 1-benzofuran-2-sulfonate and sodium chloride. This solution should be collected in a properly labeled aqueous hazardous waste container. Consult your institution's environmental health and safety (EHS) office for specific waste disposal guidelines.[3][4]

The following diagram illustrates the decision-making workflow for the disposal process:

DisposalWorkflow cluster_prep Preparation cluster_quench Quenching cluster_neutralize Neutralization & Disposal Prep Prepare Quenching Solution (5-10% NaHCO3) Cool Cool Solution to 0-5 °C in Ice Bath Prep->Cool Add Slowly Add Sulfonyl Chloride to Bicarbonate Solution Cool->Add Stir Stir for 30+ Minutes After Addition Add->Stir Check_pH Check pH (Target: 7-8) Stir->Check_pH Adjust_pH Add More NaHCO3 if Acidic Check_pH->Adjust_pH pH < 7 Collect_Waste Dispose of as Hazardous Aqueous Waste Check_pH->Collect_Waste pH = 7-8 Adjust_pH->Check_pH End End Collect_Waste->End Start Start Disposal Start->Prep

Sources

Navigating the Synthesis Frontier: A Comprehensive Safety and Handling Guide for 1-Benzofuran-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and organic synthesis, the utility of novel reagents is often paralleled by the need for rigorous safety protocols. 1-Benzofuran-2-sulfonyl chloride, a valuable building block in medicinal chemistry, is no exception. Its reactivity, while advantageous in constructing complex molecular architectures, necessitates a comprehensive understanding of its hazards and the implementation of meticulous handling procedures. This guide, compiled by senior application scientists, provides essential, field-proven safety and logistical information to ensure the well-being of laboratory personnel and the integrity of your research.

Urgent Safety Profile: Understanding the Risks

  • Severe Corrosivity: this compound is expected to cause severe skin burns and serious eye damage upon contact.[1][2][3] The sulfonyl chloride moiety is highly reactive towards nucleophiles, including water and the amine and hydroxyl groups present in biological tissues.

  • Respiratory Irritation: Inhalation of dust or vapors can cause significant irritation to the respiratory tract.[1]

  • Water Reactivity: Sulfonyl chlorides react, often violently, with water and other protic solvents to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[4][5] This reactivity underscores the need for stringent moisture control during handling and storage.

Personal Protective Equipment (PPE): The First Line of Defense

A multi-layered approach to personal protective equipment is mandatory when handling this compound. The following table outlines the minimum required PPE, with the causality behind each choice explained to foster a deeper understanding of the protective measures.

Protection Area Required PPE Rationale and Expert Insight
Eye and Face Chemical splash goggles and a full-face shieldStandard safety glasses are insufficient. The high risk of severe eye damage from splashes necessitates the use of tightly sealed chemical splash goggles. A full-face shield provides an additional, crucial layer of protection for the entire face.[6]
Skin and Body Chemical-resistant gloves (Nitrile or Neoprene), a flame-retardant lab coat, and a chemical-resistant apron.Double-gloving with nitrile or neoprene gloves is recommended to protect against rapid permeation. A flame-retardant lab coat should be worn, and for operations with a higher risk of splashes, a chemical-resistant apron is essential to prevent skin contact.[6][7]
Respiratory A NIOSH-approved respirator with a cartridge for organic vapors and acid gases.Due to the potential for respiratory irritation, all handling of this compound should be conducted within a certified chemical fume hood.[1] If there is a risk of exceeding exposure limits, a properly fitted respirator is required.

Operational Workflow for Safe Handling: A Step-by-Step Protocol

Adherence to a systematic and well-documented workflow is critical for mitigating the risks associated with this compound. The following protocol outlines the essential steps for its safe handling, from initial preparation to final disposal.

Pre-Operational Safety Checklist:
  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • PPE Inspection: Thoroughly inspect all PPE for any signs of damage or degradation before use.[7]

  • Emergency Equipment Accessibility: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher (dry chemical or carbon dioxide) are readily accessible and unobstructed.[6]

  • Spill Kit Availability: Have a spill kit containing an inert absorbent material (such as sand or vermiculite), a neutralizing agent (such as sodium bicarbonate), and appropriate waste disposal bags readily available.[4][5]

Handling Protocol:
  • Inert Atmosphere: When possible, handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

  • Controlled Dispensing: Use clean, dry glassware and utensils for weighing and transferring the reagent. Perform these actions in the chemical fume hood.

  • Reaction Quenching: Plan your reaction quench carefully. A slow addition of the reaction mixture to a cooled, basic solution (e.g., saturated sodium bicarbonate) is a common and effective method for neutralizing unreacted sulfonyl chloride.

  • Container Management: Keep the container of this compound tightly sealed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and oxidizing agents.[2][8]

G cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management prep1 Verify Fume Hood Functionality prep2 Inspect and Don PPE prep1->prep2 prep3 Ensure Emergency Equipment Accessibility prep2->prep3 prep4 Prepare Spill Kit prep3->prep4 handle1 Work Under Inert Atmosphere prep4->handle1 handle2 Controlled Dispensing in Fume Hood handle1->handle2 handle3 Careful Reaction Quenching handle2->handle3 handle4 Proper Container Sealing and Storage handle3->handle4 disp1 Neutralize Unreacted Reagent handle4->disp1 disp2 Segregate and Label Waste disp1->disp2 disp3 Dispose According to Institutional Protocols disp2->disp3

Caption: Safe Handling Workflow for this compound.

Emergency Protocols: Rapid and Effective Response

In the event of an unforeseen incident, a clear and practiced emergency plan is paramount. The following decision-making flowchart provides a visual guide for responding to common laboratory emergencies involving this compound.

G cluster_spill Chemical Spill cluster_exposure Personal Exposure cluster_fire Fire start Emergency Event spill1 Evacuate Immediate Area start->spill1 expo1 Remove Contaminated Clothing Immediately start->expo1 fire1 Activate Fire Alarm start->fire1 spill2 Alert Colleagues and Supervisor spill1->spill2 spill3 If Safe, Contain Spill with Inert Absorbent spill2->spill3 spill4 Neutralize with Sodium Bicarbonate spill3->spill4 spill5 Collect and Dispose of as Hazardous Waste spill4->spill5 expo2 Skin Contact: Flush with Copious Water for 15 min expo1->expo2 expo3 Eye Contact: Flush with Eyewash for 15 min expo1->expo3 expo4 Inhalation: Move to Fresh Air expo1->expo4 expo5 Seek Immediate Medical Attention expo2->expo5 expo3->expo5 expo4->expo5 fire2 If Small and Safe, Use Dry Chemical or CO2 Extinguisher fire1->fire2 fire3 DO NOT Use Water fire2->fire3 fire4 Evacuate the Laboratory fire2->fire4

Caption: Emergency Response Flowchart.

Waste Disposal: Responsible Stewardship

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.

  • Neutralization: Small amounts of unreacted this compound should be carefully and slowly added to a stirred, cooled solution of sodium bicarbonate. The reaction can be exothermic, so slow addition is crucial.

  • Waste Segregation: All contaminated materials, including absorbent from spills, used gloves, and empty containers, should be collected in a designated, labeled hazardous waste container.

  • Institutional Protocols: Always follow your institution's specific guidelines for the disposal of corrosive and reactive chemical waste.

By integrating these safety protocols and operational workflows into your laboratory practice, you can confidently and safely harness the synthetic potential of this compound. This commitment to safety not only protects you and your colleagues but also fosters a culture of scientific excellence and responsibility.

References

  • New Jersey Department of Health. (n.d.). Benzene Sulfonyl Chloride Hazard Summary.
  • Cole-Parmer. (n.d.). Furan-2-sulfonyl chloride Material Safety Data Sheet.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.